molecular formula C7H6BrN3O3 B581664 4-Amino-3-bromo-5-nitrobenzamide CAS No. 1355247-21-0

4-Amino-3-bromo-5-nitrobenzamide

Cat. No.: B581664
CAS No.: 1355247-21-0
M. Wt: 260.047
InChI Key: LWMPRBCMKLSQEP-UHFFFAOYSA-N
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Description

4-Amino-3-bromo-5-nitrobenzamide (CAS 1355247-21-0) is a high-value benzoic acid derivative supplied for research and development purposes. This compound features a molecular formula of C7H6BrN3O3 and a molecular weight of 260.05 g/mol . Its structure incorporates three distinct functional groups—an amide, an aromatic nitro group, and an aromatic amino group—along with a bromine substituent, making it a versatile and multifunctional synthetic building block . The presence of these orthogonal functional groups allows researchers to utilize this compound in various chemical transformations, particularly in pharmaceutical and organic synthesis. It is especially useful for constructing complex molecular architectures, such as those found in active pharmaceutical ingredients (APIs) and functional materials. The bromine atom is amenable to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), while the amino and nitro groups can be selectively reduced or further functionalized . This chemical is handled as a standard laboratory reagent. For Research Use Only. Not intended for diagnostic or therapeutic use, or for any human or animal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-3-bromo-5-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O3/c8-4-1-3(7(10)12)2-5(6(4)9)11(13)14/h1-2H,9H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMPRBCMKLSQEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N)Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20742758
Record name 4-Amino-3-bromo-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20742758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355247-21-0
Record name 4-Amino-3-bromo-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20742758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-3-bromo-5-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1355247-21-0

Introduction

4-Amino-3-bromo-5-nitrobenzamide is a substituted aromatic amide of significant interest in medicinal chemistry and drug discovery. Its unique structural architecture, featuring an amino group, a bromine atom, and a nitro group on the benzene ring, makes it a versatile building block for the synthesis of more complex molecules. The electron-withdrawing nature of the nitro and bromo groups, combined with the electron-donating amino group, creates a distinct electronic profile that can be exploited for various biological applications. This guide provides a comprehensive overview of its synthesis, properties, and potential applications, with a focus on the underlying chemical principles and experimental considerations for researchers in the field.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

PropertyValueSource/Rationale
CAS Number 1355247-21-0Pharmaffiliates[1]
Molecular Formula C₇H₆BrN₃O₃Pharmaffiliates[1]
Molecular Weight 260.05 g/mol Pharmaffiliates[1]
Appearance Expected to be a yellow to orange crystalline solidBased on related nitroaromatic compounds
Melting Point Not available. Likely >200 °C (decomposes)Inferred from similar substituted nitrobenzamides
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF)Predicted based on the presence of polar functional groups
pKa Amino group pKa is expected to be lower than aniline due to electron-withdrawing groupsChemical principles

Proposed Synthesis

A robust and logical synthetic route to this compound can be designed starting from commercially available 4-amino-3-nitrobenzoic acid. The following multi-step synthesis is proposed, with each step explained to provide insight into the experimental choices.

Synthesis Workflow Diagram

Synthesis_Workflow A 4-Amino-3-nitrobenzoic Acid B 4-Amino-3-bromo-5-nitrobenzoic Acid A->B NBS, H₂SO₄ C 4-Amino-3-bromo-5-nitrobenzoyl chloride B->C SOCl₂, reflux D This compound C->D NH₄OH

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Bromination of 4-Amino-3-nitrobenzoic Acid

  • Rationale: The initial step involves the electrophilic bromination of the aromatic ring. The amino group is a strong activating group and directs ortho and para. Since the para position is blocked, bromination is expected to occur at the position ortho to the amino group. The nitro group is a deactivating group and a meta-director, which will also favor bromination at the desired position. N-Bromosuccinimide (NBS) is a convenient and safer alternative to liquid bromine for this purpose. An acidic catalyst like sulfuric acid enhances the electrophilicity of the bromine.

  • Protocol:

    • To a solution of 4-amino-3-nitrobenzoic acid (1.0 eq) in concentrated sulfuric acid, add N-bromosuccinimide (1.05 eq) portion-wise at 0-5 °C.

    • Allow the reaction mixture to stir at room temperature for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture onto crushed ice.

    • Filter the precipitated solid, wash with cold water until the filtrate is neutral, and dry under vacuum to obtain 4-amino-3-bromo-5-nitrobenzoic acid.

Step 2: Formation of the Acid Chloride

  • Rationale: Conversion of the carboxylic acid to a more reactive acid chloride is a standard procedure to facilitate the subsequent amidation. Thionyl chloride is a common reagent for this transformation as the byproducts (SO₂ and HCl) are gaseous and easily removed.

  • Protocol:

    • Suspend 4-amino-3-bromo-5-nitrobenzoic acid (1.0 eq) in an excess of thionyl chloride.

    • Add a catalytic amount of dimethylformamide (DMF).

    • Reflux the mixture for 2-3 hours.

    • After the reaction is complete, distill off the excess thionyl chloride under reduced pressure.

    • The resulting crude 4-amino-3-bromo-5-nitrobenzoyl chloride can be used in the next step without further purification.

Step 3: Amidation

  • Rationale: The final step is the reaction of the highly reactive acid chloride with an ammonia source to form the primary amide. Aqueous ammonia is a readily available and effective nucleophile for this purpose. The reaction is typically fast and exothermic.

  • Protocol:

    • Dissolve the crude acid chloride in a suitable inert solvent (e.g., tetrahydrofuran or dioxane).

    • Add this solution dropwise to a cooled (0-5 °C) concentrated aqueous solution of ammonium hydroxide with vigorous stirring.

    • Stir the reaction mixture for 1-2 hours at room temperature.

    • Filter the precipitated solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

Spectroscopic Characterization (Predicted)

  • ¹H NMR (in DMSO-d₆):

    • Two aromatic protons will appear as singlets in the downfield region (δ 7.5-8.5 ppm).

    • The amino protons will likely appear as a broad singlet (δ 6.0-7.0 ppm).

    • The amide protons will also present as two distinct broad singlets (δ 7.0-8.0 ppm).

  • ¹³C NMR (in DMSO-d₆):

    • The carbonyl carbon of the amide will be in the range of 165-170 ppm.

    • Aromatic carbons will show signals between 110-150 ppm. The carbon atoms attached to the bromine, nitro, and amino groups will have characteristic chemical shifts.

  • IR (KBr pellet):

    • N-H stretching of the amino and amide groups will be observed in the range of 3200-3500 cm⁻¹.

    • C=O stretching of the amide will be around 1650-1680 cm⁻¹.

    • N-O stretching of the nitro group will appear as two strong bands around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric).

    • C-Br stretching will be in the fingerprint region.

  • Mass Spectrometry (EI or ESI):

    • The molecular ion peak (M⁺) should be observed at m/z 260 and 262 with an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom.

Applications in Research and Drug Development

Substituted benzamides are a well-established class of compounds with a wide range of biological activities. The unique substitution pattern of this compound makes it an attractive scaffold for the development of novel therapeutic agents.

  • As a Synthetic Intermediate: This compound serves as a valuable starting material for the synthesis of more complex heterocyclic systems. The amino group can be diazotized and replaced, and the nitro group can be reduced to an amine, providing multiple avenues for further functionalization.

  • Potential Biological Activities:

    • Anticancer Agents: Nitroaromatic compounds have been investigated for their potential as hypoxia-activated prodrugs. The nitro group can be selectively reduced in the hypoxic environment of solid tumors to a cytotoxic species.

    • Antimicrobial Agents: The nitro group is a key pharmacophore in several antimicrobial drugs. It can undergo redox cycling, leading to the generation of reactive oxygen species that are toxic to microbial cells.[2]

    • Enzyme Inhibitors: The benzamide moiety is a common feature in many enzyme inhibitors. The specific substitution pattern of this molecule could allow for targeted interactions with the active sites of various enzymes.

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound is not widely available, the following guidelines are based on the known hazards of structurally related nitroaromatic and brominated compounds.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.

    • Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile) should be worn.

    • Respiratory Protection: Work in a well-ventilated fume hood. If handling large quantities or if dust is generated, a NIOSH-approved respirator is recommended.

  • Health Hazards:

    • Inhalation: May cause respiratory tract irritation.

    • Skin Contact: May cause skin irritation.

    • Eye Contact: May cause serious eye irritation.

    • Ingestion: Harmful if swallowed.

    • Chronic Exposure: Nitroaromatic compounds are known to have potential toxicity, including methemoglobinemia.

  • Storage and Disposal:

    • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Pharmaffiliates recommends storage at 2-8°C in a refrigerator.[1]

    • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a chemical compound with significant potential as a building block in medicinal chemistry and materials science. While detailed experimental data is currently limited in the public domain, this guide provides a comprehensive overview of its predicted properties, a plausible synthetic route, and potential applications based on established chemical principles and data from analogous structures. As research into novel therapeutics continues, the utility of such versatile scaffolds is likely to expand, making a thorough understanding of their chemistry essential for innovation.

References

  • Pharmaffiliates. This compound | CAS No: 1355247-21-0. [Link]

  • National Institutes of Health (NIH). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. [Link]

Sources

4-Amino-3-bromo-5-nitrobenzamide molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Amino-3-bromo-5-nitrobenzamide

Abstract: This technical guide provides a comprehensive overview of this compound, a highly functionalized aromatic compound with significant potential as a building block in medicinal chemistry and drug discovery. While specific experimental data for this compound is not widely published, this document synthesizes information from closely related analogues to present its core physicochemical properties, a robust and logical protocol for its synthesis and purification, and a detailed framework for its analytical characterization. Furthermore, we explore its potential applications as a versatile chemical intermediate, drawing from the established use of substituted benzamides in developing targeted therapeutics. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage complex intermediates for the synthesis of novel molecular entities.

Introduction and Scientific Context

This compound belongs to the class of substituted nitroaromatic compounds. The strategic placement of four distinct functional groups on the benzene ring—an amine, a bromine atom, a nitro group, and a carboxamide—renders it a molecule of high synthetic value. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, while the amino, bromo, and amide moieties provide multiple reactive handles for diversification and conjugation.

The inherent functionality of this scaffold suggests its utility in constructing more complex molecules, such as enzyme inhibitors or ligands for targeted protein degradation (e.g., PROTACs). Nitro-containing compounds have a long history in medicinal chemistry, acting as key components in antibacterial, anticancer, and antiparasitic agents.[1][2] The presence of the bromine atom further adds a valuable vector for cross-coupling reactions, enabling the introduction of additional complexity. This guide will establish the foundational chemical knowledge required to effectively synthesize, characterize, and utilize this potent chemical intermediate.

Physicochemical and Structural Properties

The fundamental properties of this compound are derived from its molecular structure. The calculated molecular weight and formula are central to all stoichiometric and analytical considerations.

Chemical Structure of this compound

Table 1: Core Physicochemical Properties

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₇H₆BrN₃O₃Calculated
Molecular Weight 260.05 g/mol Calculated
Exact Mass 258.96435 DaCalculated
CAS Number Not assigned-
Appearance Expected to be a yellow to orange solidInferred from analogues
Solubility Expected to be soluble in polar organic solvents (DMSO, DMF)Inferred from analogues

Synthesis and Purification Protocol

A robust synthesis of this compound can be logically designed starting from its corresponding carboxylic acid, 4-amino-3-bromo-5-nitrobenzoic acid, which is commercially available.[3][4][5] The synthesis involves two key transformations: conversion of the carboxylic acid to a more reactive acyl chloride, followed by amidation.

Proposed Synthetic Workflow

The workflow is designed to be a self-validating process, with purification and characterization steps ensuring the integrity of the intermediate and final product.

Synthetic Workflow A Step 1: Acyl Chloride Formation (Starting Material: 4-Amino-3-bromo-5-nitrobenzoic acid) B Reagents: Thionyl Chloride (SOCl₂) Catalytic DMF A->B C Intermediate: 4-Amino-3-bromo-5-nitrobenzoyl chloride (Used in situ) A->C Reaction D Step 2: Amidation C->D E Reagents: Aqueous Ammonia (NH₄OH) C->E F Crude Product: This compound C->F Reaction G Step 3: Purification F->G H Method: Recrystallization (e.g., from Ethanol/Water) F->H I Final Product: Pure this compound F->I Process J Step 4: Characterization I->J I->J QC K Analysis: LC-MS, NMR, IR I->K

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Rationale: The conversion of a carboxylic acid to a benzamide is most efficiently achieved via an acyl chloride intermediate. Thionyl chloride is a standard reagent for this purpose as its byproducts (SO₂ and HCl) are gaseous and easily removed.[6] The subsequent reaction with ammonia provides the primary amide.

PART A: Synthesis of 4-Amino-3-bromo-5-nitrobenzoyl chloride (in situ)

  • To a dry, 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-amino-3-bromo-5-nitrobenzoic acid (2.61 g, 10 mmol).[5]

  • Add thionyl chloride (2.2 mL, 30 mmol) and 2-3 drops of N,N-dimethylformamide (DMF) as a catalyst.

  • Heat the reaction mixture to 70-80°C under a nitrogen atmosphere for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure. The resulting crude 4-amino-3-bromo-5-nitrobenzoyl chloride is a solid and should be used immediately in the next step without purification.

PART B: Synthesis of this compound

  • Cool the flask containing the crude acyl chloride in an ice bath.

  • Slowly and cautiously add 20 mL of concentrated aqueous ammonia (28-30% NH₃) to the flask with vigorous stirring. This reaction is highly exothermic.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • A solid precipitate (the crude benzamide) will form. Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with cold water (3 x 20 mL) to remove any ammonium salts.

  • Dry the crude product under vacuum.

Purification

Rationale: Recrystallization is a standard and effective method for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent system will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures. An ethanol/water mixture is a common choice for moderately polar compounds like benzamides.

  • Transfer the crude, dry this compound to a flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Slowly add hot water dropwise until the solution becomes slightly turbid.

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Analytical Characterization

Confirming the identity and purity of the final product is a critical, self-validating step. A combination of spectroscopic and spectrometric techniques should be employed.

Analytical_Workflow cluster_0 Purity & Identity Confirmation A Purified Solid B LC-MS Analysis A->B Purity Check C NMR Spectroscopy (¹H and ¹³C) A->C Structure Elucidation D FT-IR Spectroscopy A->D Functional Groups E Final Confirmation B->E Molecular Ion Peak C->E Proton/Carbon Environment D->E Vibrational Modes

Caption: A multi-technique workflow for structural and purity validation.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a molecular ion peak [M+H]⁺ at m/z ≈ 260.97 and/or [M-H]⁻ at m/z ≈ 258.96, confirming the molecular weight. The isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio) will be a key diagnostic feature.

  • ¹H NMR Spectroscopy (in DMSO-d₆):

    • Two aromatic protons will appear as doublets in the range of δ 7.5-8.5 ppm.

    • The primary amide (-CONH₂) protons will appear as two broad singlets, typically between δ 7.0-8.0 ppm.

    • The amino (-NH₂) protons will also appear as a broad singlet, likely between δ 5.0-6.0 ppm.

  • Infrared (IR) Spectroscopy:

    • N-H stretches from the primary amide and amine will appear as distinct peaks in the 3200-3400 cm⁻¹ region.

    • A strong C=O stretch for the amide carbonyl will be present around 1650-1680 cm⁻¹.

    • Asymmetric and symmetric stretches for the nitro group (-NO₂) will be visible near 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

Applications in Research and Drug Development

The true value of this compound lies in its potential as a versatile chemical scaffold. Its multiple functional groups can be selectively modified to build a library of complex molecules for screening.

  • As a Chemical Intermediate: The compound is an ideal starting point for further elaboration.

    • Amino Group: Can be acylated, alkylated, or converted to a diazonium salt for further transformations.

    • Bromo Group: Serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of aryl, alkyl, or alkyne groups.

    • Nitro Group: Can be reduced to an amine, providing another site for modification and creating a diamino-substituted scaffold.

  • In Targeted Therapeutics: Substituted benzamides are privileged structures in drug discovery. They are known to act as inhibitors for various enzyme classes. For example, derivatives of 4-bromo-N-phenylbenzamide have been developed as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a target in non-small cell lung cancer.[7] Furthermore, benzamide-type molecules have been discovered as novel binders for Cereblon (CRBN), a key protein in targeted protein degradation, highlighting their potential in the design of PROTACs.[8] The title compound provides a framework to build molecules targeting similar protein families, such as Bromodomains (BRD4).[9]

Application_Pathways A This compound B Suzuki Coupling (at Bromo position) A->B C Nitro Reduction A->C D Amine Acylation A->D E Bi-aryl Compounds B->E F Diamino Intermediate C->F G Novel Amide Derivatives D->G H Kinase Inhibitors E->H I PROTAC Ligands E->I F->H F->I G->H G->I

Caption: Potential synthetic diversification pathways from the core molecule.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, precautions can be inferred from analogous structures like 4-amino-3-bromo-5-nitrobenzoic acid and other nitroaromatics.[3][10]

  • Hazard Classification: Expected to be harmful if swallowed, inhaled, or in contact with skin.[11] May cause skin and serious eye irritation.

  • Handling:

    • Use only in a well-ventilated area, preferably in a chemical fume hood.[4][12]

    • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

    • Avoid creating dust.[12][13]

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[12][13]

    • Keep away from strong oxidizing agents.

Conclusion

This compound is a chemical intermediate of significant synthetic potential. Although not a widely catalogued compound, its synthesis is straightforward from its corresponding benzoic acid. Its densely functionalized structure provides medicinal chemists with a versatile platform for generating novel and complex molecules. The protocols and data presented in this guide, derived from sound chemical principles and analogous compounds, offer a solid foundation for researchers to synthesize, characterize, and strategically employ this valuable building block in the pursuit of new therapeutic agents.

References

  • PubChem. (n.d.). 4-Amino-3-bromo-5-nitrobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-amino-3-bromo-N,N-dimethyl-5-nitrobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 4-Amino-3-bromo-5-nitrobenzoic acid. Retrieved from [Link]

  • Li, Y., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Pakistan Journal of Pharmaceutical Sciences, 31(5), 2031-2037. Retrieved from [Link]

  • Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • Farnaby, W., et al. (2022). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry, 65(15), 10346–10367. Retrieved from [Link]

  • Martínez-Jiménez, C., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3624. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-amino-3-nitrobenzonitrile. Retrieved from [Link]

  • Kamal, A., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Pharmaceuticals, 15(4), 481. Retrieved from [Link]

  • Google Patents. (n.d.). CN104193646A - Preparation method of p-aminobenzamide.
  • Organic Syntheses. (n.d.). p-NITROBENZONITRILE. Retrieved from [Link]

  • Shi, J., et al. (2017). Drug Discovery Targeting Bromodomain-Containing Protein 4. Journal of Medicinal Chemistry, 60(5), 1671–1698. Retrieved from [Link]

Sources

4-Amino-3-bromo-5-nitrobenzamide chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Amino-3-bromo-5-nitrobenzamide: Properties, Synthesis, and Applications

Introduction

This compound is a substituted aromatic compound of significant interest in synthetic organic chemistry. Its multifunctionality, arising from the presence of an amino group, a bromine atom, a nitro group, and a primary amide on a benzene ring, makes it a versatile intermediate for the synthesis of complex molecular architectures. The electronic interplay between the electron-donating amino group and the electron-withdrawing nitro and bromo groups creates a unique chemical environment that dictates its reactivity and potential applications. This guide provides a comprehensive overview of its chemical properties, a logical synthesis pathway, and its prospective utility for researchers and professionals in drug development and materials science.

Chemical Identity and Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are critical for its handling, characterization, and use in subsequent synthetic transformations.

PropertyValueSource
CAS Number 1355247-21-0[1]
Molecular Formula C₇H₆BrN₃O₃[1]
Molecular Weight 260.05 g/mol [1]
IUPAC Name This compound
Appearance Not specified, likely a solid[1]
Storage 2-8°C, Refrigerator[1]

Chemical Structure and Reactivity Analysis

The structure of this compound is key to understanding its chemical behavior. The benzene ring is highly substituted, which influences its reactivity profile significantly.

structure cluster_ring C1 C C2 C C1->C2 Amide_C C(=O)NH₂ C1->Amide_C C3 C C2->C3 C4 C C3->C4 Br Br C3->Br C5 C C4->C5 NH2 NH₂ C4->NH2 C6 C C5->C6 NO2 NO₂ C5->NO2 C6->C1 label_amide Amide (Position 1) Nucleophilic/Electrophilic Center label_br Bromo (Position 3) Electron-withdrawing label_nh2 Amino (Position 4) Electron-donating, Nucleophilic label_no2 Nitro (Position 5) Strongly Electron-withdrawing

Caption: Chemical structure and functional group analysis.

  • Aromatic Ring: The core is a benzene ring, which is electron-deficient due to the cumulative withdrawing effects of the nitro, bromo, and amide carbonyl groups. This deactivation makes electrophilic aromatic substitution challenging.

  • Amino Group (-NH₂): As a strong electron-donating group, it acts as the primary site for electrophilic attack and can be readily diazotized. It is also a key nucleophilic center.

  • Nitro Group (-NO₂): This powerful electron-withdrawing group deactivates the ring and is a common precursor to an amino group via reduction, opening pathways for further derivatization.

  • Bromo Group (-Br): An electron-withdrawing halogen that can participate in cross-coupling reactions (e.g., Suzuki, Heck) for carbon-carbon bond formation.

  • Amide Group (-CONH₂): The amide functionality is relatively stable but can be hydrolyzed under harsh acidic or basic conditions. The nitrogen and oxygen atoms can act as hydrogen bond donors and acceptors, respectively.

Synthesis Pathway

This compound is not commonly available and is typically synthesized from its corresponding carboxylic acid precursor, 4-Amino-3-bromo-5-nitrobenzoic acid.[2][3] The synthesis is a two-step process involving the activation of the carboxylic acid followed by amidation.

synthesis_workflow Start 4-Amino-3-bromo-5-nitrobenzoic Acid Reagent1 SOCl₂ or (COCl)₂ (Thionyl Chloride or Oxalyl Chloride) Start->Reagent1 Step 1: Acyl Chloride Formation Intermediate Acyl Chloride Intermediate (Highly Reactive) Reagent1->Intermediate Reagent2 Conc. NH₄OH (Ammonia Source) Intermediate->Reagent2 Step 2: Amidation Product This compound Reagent2->Product

Caption: Proposed two-step synthesis workflow.

Experimental Protocol: Synthesis from Carboxylic Acid

This protocol describes a reliable method for converting the carboxylic acid precursor to the target benzamide. The general principle is based on standard procedures for benzamide synthesis.[4][5]

PART 1: Acyl Chloride Formation

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried to prevent hydrolysis of the reagents.

  • Reaction: Suspend 1.0 equivalent of 4-Amino-3-bromo-5-nitrobenzoic acid in an inert solvent like dichloromethane (DCM) or toluene.

  • Reagent Addition: Add an excess (typically 1.5-2.0 equivalents) of thionyl chloride (SOCl₂) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[4]

  • Heating: Gently heat the mixture to reflux (approx. 40°C for DCM) for 1-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • Isolation: Once the reaction is complete, remove the excess solvent and thionyl chloride under reduced pressure (rotary evaporation). The resulting crude acyl chloride is a highly reactive solid and is typically used immediately in the next step without further purification.

  • Causality: Thionyl chloride is an excellent reagent for this conversion because it reacts with the carboxylic acid to form the highly electrophilic acyl chloride, with gaseous byproducts (SO₂ and HCl) that are easily removed, driving the reaction to completion.

PART 2: Amidation

  • Setup: Cool the flask containing the crude acyl chloride in an ice bath.

  • Reagent Addition: Slowly and carefully add an excess of concentrated aqueous ammonia (NH₄OH) or a solution of ammonia in an organic solvent to the cooled acyl chloride. This reaction is highly exothermic and must be controlled.

  • Reaction: Stir the mixture vigorously in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Precipitation & Isolation: The product, being a solid, will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Purification: Wash the crude product with cold water to remove any ammonium salts, followed by a cold non-polar solvent like hexane to remove organic impurities. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Trustworthiness: This two-step, one-pot approach is a standard, high-yielding method for amide synthesis. The formation of a precipitate provides a clear endpoint, and the purification by washing and recrystallization ensures the removal of common byproducts, leading to a high-purity final product.

Spectroscopic Analysis

Characterization of this compound relies on standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals. The two aromatic protons on the ring will appear as singlets or doublets (depending on the solvent) in the aromatic region (typically 7.0-8.5 ppm). The protons of the primary amide (-CONH₂) will appear as two broad singlets, and the amino (-NH₂) protons will also present as a broad singlet. The exact chemical shifts are solvent-dependent.

  • IR Spectroscopy: Key vibrational frequencies will confirm the presence of the functional groups. Expect to see N-H stretches for both the amino and amide groups (~3200-3400 cm⁻¹), a strong C=O stretch for the amide carbonyl (~1650-1680 cm⁻¹), and characteristic stretches for the nitro group (-NO₂) around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (natural abundance of ⁷⁹Br and ⁸¹Br is ~1:1). Fragmentation patterns would likely involve the loss of the amide and nitro groups.

Safety and Handling

Substituted nitroaromatic compounds require careful handling. While specific data for this compound is limited, information from structurally related molecules provides a strong basis for safety protocols.[2][6]

  • GHS Hazard Statements (Predicted):

    • H302: Harmful if swallowed.[6]

    • H312: Harmful in contact with skin.[6]

    • H315: Causes skin irritation.[6]

    • H319: Causes serious eye irritation.[6]

    • H332: Harmful if inhaled.[6]

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7][8]

    • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[8]

    • Handling: Avoid contact with skin, eyes, and clothing.[7] Do not breathe dust.[7] Wash hands thoroughly after handling.

    • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[7][8] Store at 2-8°C as recommended.[1]

Applications in Research and Development

The true value of this compound lies in its role as a versatile chemical building block. Each functional group serves as a handle for specific transformations, allowing for the strategic construction of more complex molecules.

  • Pharmaceutical Synthesis: Substituted benzamides are a common motif in many pharmaceutical agents.[9][10] This compound could serve as a key intermediate in the synthesis of kinase inhibitors, anti-cancer agents, or other biologically active molecules. The nitro group can be reduced to an amine, which can then be used to build heterocyclic rings or form new amide bonds.

  • Agrochemicals: The structural features are also relevant in the design of novel herbicides and pesticides.[11]

  • Materials Science: The molecule's functionality allows it to be incorporated into polymers or used in the synthesis of dyes and pigments.

References

  • PubChem. 4-Amino-3-bromo-5-nitrobenzonitrile. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 4-amino-3-bromo-N,N-dimethyl-5-nitrobenzamide. National Center for Biotechnology Information. Available from: [Link]

  • Pharmaffiliates. This compound. Available from: [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available from: [Link]

  • ACS Publications. Controllable Molecular Editing of 2-Amino-N-substituted Benzamides: Site-selective Synthesis of 6-Selenylated N-Substituted 1,2,3-Benzotriazine-4(3H)-ones. Organic Letters. Available from: [Link]

  • Google Patents. Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • Carl ROTH. Safety Data Sheet: Amino acid. Available from: [Link]

  • PrepChem.com. Synthesis of 4-amino-3-nitrobenzonitrile. Available from: [Link]

  • PubMed. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available from: [Link]

  • MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Available from: [Link]

  • Google Patents. Preparation method of p-aminobenzamide.
  • Nature. Mass spectrometry–based proteomics turns quantitative. Available from: [Link]

  • YouTube. Benzamide - Organic synthesis. Available from: [Link]

  • Organic Syntheses. p-NITROBENZONITRILE. Available from: [Link]

  • Springer. Low Mass MS/MS Fragments of Protonated Amino Acids Used for Distinction of Their C- Isotopomers in Metabolic Studies. Available from: [Link]

  • Pharmaffiliates. 4-Amino-3-bromo-5-nitrobenzoic acid. Available from: [Link]

  • PubChem. 3-Bromo-5-nitrobenzamide. National Center for Biotechnology Information. Available from: [Link]

  • European Commission. Opinion of the Scientific Committee on Consumer Products on 4-amino-3-nitrophenol (B51). Available from: [Link]

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An In-depth Technical Guide to the Synthesis of 4-Amino-3-bromo-5-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive and in-depth overview of a viable synthetic pathway for 4-amino-3-bromo-5-nitrobenzamide, a highly functionalized aromatic compound with potential applications in pharmaceutical and materials science research. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed exploration of the synthetic strategy, experimental protocols, and the underlying chemical principles. The synthesis is presented as a three-step process commencing from the readily available starting material, 4-aminobenzoic acid. Each step is meticulously detailed with a focus on explaining the causality behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction and Synthetic Strategy

This compound is a unique scaffold featuring a complex substitution pattern on the benzene ring, which includes an amine, a bromine atom, a nitro group, and a carboxamide. This arrangement of electron-donating and electron-withdrawing groups makes it an intriguing building block for the synthesis of novel bioactive molecules and functional materials. The strategic placement of these functional groups offers multiple avenues for further chemical modifications.

The synthetic pathway detailed in this guide has been designed for efficiency, regiochemical control, and is based on well-established organic transformations. The overall strategy involves a three-step sequence starting from 4-aminobenzoic acid:

  • Electrophilic Bromination: Introduction of a bromine atom at the position ortho to the strongly activating amino group.

  • Electrophilic Nitration: Subsequent introduction of a nitro group, with its position being directed by the existing substituents.

  • Amidation: Conversion of the carboxylic acid functionality into the final primary amide.

This pathway is illustrated in the workflow diagram below.

Synthesis_Pathway 4-Aminobenzoic_Acid 4-Aminobenzoic Acid Step1 Bromination 4-Aminobenzoic_Acid->Step1 Intermediate1 4-Amino-3-bromobenzoic Acid Step1->Intermediate1 Step2 Nitration Intermediate1->Step2 Intermediate2 4-Amino-3-bromo-5-nitrobenzoic Acid Step2->Intermediate2 Step3 Amidation Intermediate2->Step3 Final_Product This compound Step3->Final_Product

Caption: Overall synthetic workflow for this compound.

Synthesis of Intermediates and Final Product

This section provides a detailed, step-by-step guide for the synthesis of this compound, including the preparation of key intermediates.

Step 1: Synthesis of 4-Amino-3-bromobenzoic Acid

The initial step involves the regioselective bromination of 4-aminobenzoic acid. The strongly activating and ortho-, para-directing amino group dictates the position of the incoming electrophile. Since the para position is occupied by the carboxylic acid group, bromination occurs at one of the ortho positions (C3 or C5).

Two effective methods for this transformation are presented below.

Method 1: Bromination using N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a convenient and selective source of electrophilic bromine, making it a preferred reagent for the bromination of activated aromatic rings.[1]

Experimental Protocol:

  • Dissolution: In a round-bottom flask, dissolve 4-aminobenzoic acid (100 mmol) in 50 mL of N,N-dimethylformamide (DMF).[1]

  • Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (NBS) (100 mmol) portion-wise, maintaining the temperature at room temperature.[1]

  • Reaction: Stir the reaction mixture at room temperature for 18 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Precipitation: Upon completion, pour the reaction mixture into 100 mL of cold water to precipitate the product.[1]

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 4-amino-3-bromobenzoic acid.[1]

Method 2: Bromination using Ammonium Bromide and Hydrogen Peroxide

This method offers a greener alternative by generating the brominating species in situ.[2][3]

Experimental Protocol:

  • Preparation of Reaction Mixture: In a 25 mL flask, combine 4-aminobenzoic acid (2 g, 14.6 mmol) and ammonium bromide (1.5 g, 16 mmol) in 15 mL of acetic acid.[2][3]

  • Addition of Oxidant: To the stirred mixture, add hydrogen peroxide (0.545 g, 16 mmol) dropwise at room temperature.[2][3]

  • Reaction: Continue stirring the mixture at room temperature for 3 hours.[2][3]

  • Isolation: Allow the precipitate to settle, then collect the solid by filtration and wash with water.[2][3]

  • Purification: The crude product can be recrystallized from a mixture of dichloromethane and methanol to obtain pure 4-amino-3-bromobenzoic acid.[2][3]

PropertyValueReference(s)
Molecular Formula C₇H₆BrNO₂[2][4]
Molecular Weight 216.03 g/mol [2][4]
Appearance White to off-white solid[1]
Melting Point 211-215 °C[3]
Step 2: Synthesis of 4-Amino-3-bromo-5-nitrobenzoic Acid

This step involves the nitration of 4-amino-3-bromobenzoic acid. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The amino group is a powerful activating ortho-, para-director, while the bromo and carboxyl groups are deactivating. The amino group will direct the incoming nitro group to the C5 position, which is ortho to the amino group and meta to the bromo and carboxyl groups. A common and effective method for nitration is the use of a mixture of concentrated nitric acid and sulfuric acid.[5]

To mitigate the strong activating effect of the amino group and prevent potential oxidation or polysubstitution, it is advisable to first protect the amino group via acetylation. The resulting acetamido group is still an ortho-, para-director but is less activating.[6]

Experimental Protocol:

  • Acetylation (Protection):

    • Suspend 4-amino-3-bromobenzoic acid in acetic anhydride.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

    • Pour the reaction mixture into ice water to precipitate the 4-acetamido-3-bromobenzoic acid.

    • Filter, wash with water, and dry the product.

  • Nitration:

    • Dissolve the 4-acetamido-3-bromobenzoic acid in concentrated sulfuric acid at 0-5 °C.[6]

    • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.[6]

    • Stir the reaction mixture at this temperature for a few hours until the reaction is complete (monitored by TLC).[6]

    • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

    • Filter the solid, wash with cold water until the washings are neutral, and dry.

  • Hydrolysis (Deprotection):

    • Reflux the crude 4-acetamido-3-bromo-5-nitrobenzoic acid in an aqueous solution of a mineral acid (e.g., HCl) or a base (e.g., NaOH).[6]

    • After the reaction is complete, cool the solution and neutralize it to precipitate the 4-amino-3-bromo-5-nitrobenzoic acid.

    • Filter, wash with water, and dry the final intermediate.

PropertyValueReference(s)
Molecular Formula C₇H₅BrN₂O₄[7][8]
Molecular Weight 261.03 g/mol [7][8]
Appearance Yellow solid
CAS Number 556651-33-3[7][8]
Step 3: Synthesis of this compound

The final step is the conversion of the carboxylic acid group of 4-amino-3-bromo-5-nitrobenzoic acid into a primary amide. A highly effective method for this transformation is the conversion of the carboxylic acid to a more reactive acyl chloride, followed by ammonolysis.[9][10] It is crucial to protect the amino group before this step to prevent unwanted side reactions, such as polymerization.[11] However, given the reduced nucleophilicity of the aromatic amine due to the presence of electron-withdrawing groups, a direct conversion may be attempted under carefully controlled conditions. For a more robust synthesis, protection of the amino group is recommended.

Amidation_Mechanism cluster_0 Acyl Chloride Formation cluster_1 Ammonolysis Carboxylic_Acid 4-Amino-3-bromo-5-nitrobenzoic Acid Acyl_Chloride 4-Amino-3-bromo-5-nitrobenzoyl Chloride Carboxylic_Acid->Acyl_Chloride + SOCl₂ SOCl2 SOCl₂ Final_Amide This compound Acyl_Chloride->Final_Amide + 2 NH₃ Ammonia NH₃

Caption: General mechanism for the amidation of the carboxylic acid intermediate.

Experimental Protocol:

  • Acyl Chloride Formation:

    • In a flame-dried round-bottom flask equipped with a reflux condenser and a gas trap, suspend 4-amino-3-bromo-5-nitrobenzoic acid (10 mmol) in an excess of thionyl chloride (SOCl₂). A catalytic amount of DMF can be added to facilitate the reaction.

    • Gently reflux the mixture until the evolution of HCl and SO₂ gases ceases.[9]

    • Remove the excess thionyl chloride under reduced pressure to obtain the crude 4-amino-3-bromo-5-nitrobenzoyl chloride. This intermediate is often used directly in the next step without further purification.

  • Ammonolysis:

    • Dissolve the crude acyl chloride in a dry, inert solvent (e.g., dichloromethane, THF).

    • Cool the solution in an ice bath.

    • Bubble anhydrous ammonia gas through the solution or add a concentrated aqueous solution of ammonia dropwise with vigorous stirring.[9]

    • Continue stirring at low temperature and then allow the mixture to warm to room temperature.

    • Upon completion, the product can be isolated by filtration if it precipitates, or by an extractive work-up followed by solvent evaporation.

    • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water).

Conclusion

This technical guide has outlined a robust and logical synthetic pathway for the preparation of this compound from 4-aminobenzoic acid. The described three-step sequence, involving bromination, nitration, and amidation, is based on well-established and reliable chemical transformations. By providing detailed experimental protocols and explaining the underlying scientific principles, this guide serves as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the successful and efficient synthesis of this highly functionalized molecule.

References

  • Arshad, M. N., Tahir, M. N., Khan, I. U., Shafiq, M., & Waheed, A. (2009). 4-Amino-3-bromobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(3), o640. [Link]

  • Lantz, L. R. (1969). U.S. Patent No. 3,428,673. U.S.
  • Quora. (2022). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?. [Link]

  • Google Patents. (2015). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • PubChem. 4-Amino-3-bromobenzoic acid. National Center for Biotechnology Information. [Link]

  • Fattah, T. A., & Taha, M. O. (2012). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Journal of the Brazilian Chemical Society, 23(1), 163-172. [Link]

  • LibreTexts Chemistry. (2022). Chemistry of Amides. [Link]

  • MDPI. (2019). Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. [Link]

  • ResearchGate. (2016). What are a good methods for reaction of amino acids with thionyl chloride?. [Link]

  • National Center for Biotechnology Information. (2016). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. [Link]

  • Bond University Research Portal. (2020). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. [Link]

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An In-depth Technical Guide to 4-Amino-3-bromo-5-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-Amino-3-bromo-5-nitrobenzamide, a substituted aromatic amide of interest to researchers and professionals in drug development and chemical synthesis. This document delves into the compound's chemical identity, physicochemical properties, a proposed synthesis protocol, analytical methodologies, and essential safety and handling procedures. The structure of this guide is designed to logically present the core scientific information required for its effective evaluation and use in a research setting.

Chemical Identity and Structure

This compound is a poly-substituted benzene derivative characterized by the presence of an amide, an amino group, a bromine atom, and a nitro group. These functional groups are arranged in a specific pattern on the benzene ring, which dictates its chemical reactivity and potential biological activity. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .

The precise arrangement of these substituents is critical. The amino and nitro groups, positioned para and meta to the benzamide group respectively, along with the bromine atom ortho to the amino group, create a distinct electronic and steric environment. This environment influences the molecule's interaction with biological targets and its behavior in chemical reactions.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
IUPAC Name This compound-
CAS Number 1355247-21-0[1]
Molecular Formula C₇H₆BrN₃O₃[1]
Molecular Weight 260.05 g/mol [1]
Canonical SMILES C1=C(C(=C(C=C1C(=O)N)N)Br)[O-]-
PubChem CID 70699643[2]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported in the public domain. However, based on its structure and data from chemical suppliers, some key properties can be summarized. The compound is expected to be a solid at room temperature, likely with a yellowish hue characteristic of many nitroaromatic compounds.

Table 2: Physicochemical Properties of this compound

PropertyValueNotes
Appearance Not Available (Expected to be a solid)Inferred from supplier data[1]
Melting Point Not AvailableData not found in public literature[3]
Boiling Point Not AvailableData not found in public literature[3]
Solubility Not AvailableExpected to have low solubility in water and better solubility in polar organic solvents like DMSO and DMF.
Purity Typically ≥95%Based on commercial availability[2][3]

The presence of both hydrogen bond donors (amino and amide groups) and acceptors (nitro and carbonyl groups) suggests the potential for complex intermolecular interactions, which would influence its melting point and solubility. The nitro group, being strongly electron-withdrawing, significantly impacts the electron density of the aromatic ring and the acidity of the amino and amide protons.

Synthesis Protocol

This proposed synthesis involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by amination.

Proposed Synthesis Workflow

Synthesis_Workflow A 4-Amino-3-bromo-5-nitrobenzoic Acid B Step 1: Acyl Chloride Formation A->B Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂), cat. DMF, Anhydrous Solvent C 4-Amino-3-bromo-5-nitrobenzoyl chloride B->C D Step 2: Amination C->D Ammonia (aq. or gas) in an inert solvent (e.g., DCM, THF) E This compound D->E

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Methodology (Proposed)

Disclaimer: This protocol is a proposed method and has not been experimentally validated from a cited source. It should be performed by qualified personnel with appropriate safety precautions.

Step 1: Synthesis of 4-Amino-3-bromo-5-nitrobenzoyl chloride

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (filled with calcium chloride), and a dropping funnel, add 4-Amino-3-bromo-5-nitrobenzoic acid (1.0 eq).

  • Solvent Addition: Add a suitable anhydrous solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

  • Reagent Addition: Slowly add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (typically 1.5-2.0 eq) to the stirred suspension via the dropping funnel at 0 °C (ice bath).

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed. The reaction mechanism for a similar acylation is detailed in a Chinese patent for the synthesis of a related benzamide[5].

  • Work-up: Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 4-Amino-3-bromo-5-nitrobenzoyl chloride, a highly reactive intermediate, is typically used in the next step without further purification.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve the crude acyl chloride from Step 1 in an anhydrous, inert solvent (e.g., DCM or THF) in a clean flask under an inert atmosphere and cool to 0 °C.

  • Ammonia Addition: Bubble ammonia gas through the solution or add a solution of aqueous ammonium hydroxide dropwise with vigorous stirring. The amide formation is an exothermic reaction, so the temperature should be carefully controlled. The general principle of converting a carboxylic acid to an amide via an acyl chloride is a standard and effective method in organic synthesis[5].

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature. Monitor the reaction by TLC.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • If the product precipitates, it can be collected by filtration, washed with cold water, and dried.

    • If the product remains in the organic layer, separate the layers and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Potential Applications in Research and Drug Development

While specific applications for this compound are not documented, its structural motifs are present in molecules with known biological activities. This allows for informed speculation on its potential utility.

  • As a Synthetic Building Block: The compound possesses multiple functional groups that can be selectively modified. The amino group can be acylated, alkylated, or diazotized. The nitro group can be reduced to an amine, providing a route to further derivatization. This makes it a potentially valuable intermediate for constructing more complex molecules.

  • In Medicinal Chemistry:

    • Benzamide Moiety: Benzamide derivatives are a well-established class of compounds with a wide range of pharmacological activities, including use as FGFR1 inhibitors for non-small cell lung cancer[6].

    • Nitroaromatic Compounds: The nitro group is a key pharmacophore in several drugs, particularly antimicrobial and antiparasitic agents, where it can undergo bioreduction to generate reactive nitrogen species that are toxic to pathogens[7]. A patent for nitrobenzoic acid amide derivatives suggests their potential as radiosensitizers to enhance the efficacy of cancer radiation therapy in hypoxic tumors[8].

    • Bromine Substitution: The inclusion of a bromine atom can enhance a molecule's lipophilicity, potentially improving its membrane permeability and pharmacokinetic profile. Halogen bonding is also increasingly recognized as an important interaction in drug-receptor binding.

Analytical Methods

A validated analytical method for this compound has not been published. However, standard analytical techniques for small organic molecules can be readily adapted for its characterization and quantification.

Table 3: Recommended Analytical Techniques

TechniquePurposeExpected Observations / Parameters
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantificationReversed-phase column (e.g., C18) with a mobile phase of acetonitrile/water or methanol/water, likely with a UV detector set to a wavelength appropriate for nitroaromatic compounds (e.g., 254 nm or a wavelength of maximum absorbance).
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification, quantification in complex matricesProvides molecular weight confirmation (m/z [M+H]⁺ or [M-H]⁻) and can be highly sensitive and selective, as demonstrated for similar compounds like 4-Amino-3-nitrophenol[9].
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation¹H NMR would show distinct signals for the aromatic protons and the amide and amine protons. ¹³C NMR would confirm the number and type of carbon atoms.
Fourier-Transform Infrared (FTIR) Spectroscopy Functional group identificationCharacteristic peaks for N-H stretching (amine and amide), C=O stretching (amide), and N-O stretching (nitro group) would be expected.

For quantitative analysis, developing a validated HPLC or LC-MS/MS method is recommended, following established guidelines for linearity, accuracy, and precision[9].

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, a conservative approach to safety and handling is imperative, based on the known hazards of structurally related compounds.

Inferred Hazards (Based on Analogous Compounds):

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled. This is a common warning for related nitro- and bromo-substituted aromatic compounds[9][10].

  • Skin and Eye Irritation: Expected to cause skin and serious eye irritation[9][10][11][12].

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation[12].

Recommended Handling Procedures:

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood[9].

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[9].

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents[9]. Some suppliers recommend refrigerated storage (2-8°C)[1][4].

Conclusion

This compound is a chemical entity with significant potential as a building block in synthetic and medicinal chemistry. While comprehensive experimental data is currently sparse in the public domain, this guide provides a foundational understanding of its identity, a scientifically plausible synthesis route, and crucial safety considerations based on authoritative data from analogous compounds. It is hoped that this technical guide will serve as a valuable resource for researchers and drug development professionals, enabling them to safely and effectively explore the potential of this molecule in their scientific endeavors.

References

  • CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
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  • Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. National Institutes of Health. [Link]

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  • Preparation of 4-acetamido-3-nitrobenzoic acid.
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  • CAS No : 556651-33-3| Chemical Name : 4-Amino-3-bromo-5-nitrobenzoic acid. Pharmaffiliates. [Link]

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A Comprehensive Technical Guide to the Spectroscopic Characterization of 4-Amino-3-bromo-5-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Structure and Physicochemical Properties

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure and fundamental properties. The arrangement of functional groups on the benzene ring dictates the electronic distribution and, consequently, the expected spectroscopic signatures.

Chemical Structure

The structure of 4-Amino-3-bromo-5-nitrobenzamide is characterized by a central benzene ring with five substituents. The spatial relationship and electronic nature of these groups are critical for interpreting the resulting spectra.

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) prep1 Weigh 5-10 mg of This compound prep2 Dissolve in 0.6-0.7 mL of DMSO-d₆ prep1->prep2 prep3 Add internal standard (e.g., TMS) if quantitative analysis is needed prep2->prep3 prep4 Transfer to a clean, dry 5 mm NMR tube prep3->prep4 acq1 Insert sample, lock, and shim the magnetic field prep4->acq1 acq2 Acquire ¹H Spectrum: - Pulse program: zg30 - Scans: 16-32 - Acquisition time: ~4s - Relaxation delay: 2s acq1->acq2 acq3 Acquire ¹³C Spectrum: - Pulse program: zgpg30 (proton decoupled) - Scans: 1024 or more - Spectral width: ~240 ppm acq2->acq3 acq4 Process data: - Fourier transform - Phase and baseline correction - Reference spectrum (DMSO at 2.50 ppm for ¹H, 39.52 ppm for ¹³C) acq3->acq4

Caption: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups, providing a unique "fingerprint" of the molecule.

Predicted Vibrational Frequencies

Expertise & Experience: The IR spectrum of this compound will be rich with information due to the variety of polar functional groups. The key is to identify the characteristic absorption bands that confirm the presence of each group.

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Amine (-NH₂) N-H Symmetric & Asymmetric Stretch3450 - 3300Medium
Amide (-CONH₂) N-H Stretch3350 - 3150Medium
Aromatic C-H C-H Stretch3100 - 3000Weak
Amide C=O C=O Stretch (Amide I)1680 - 1650Strong
Amide N-H N-H Bend (Amide II)1640 - 1590Medium
Aromatic C=C C=C Stretch1600 - 1450Medium-Weak
Nitro (-NO₂) Asymmetric Stretch1550 - 1510Strong
Nitro (-NO₂) Symmetric Stretch1360 - 1320Strong
C-N Stretch Amine & Amide1300 - 1200Medium
C-Br Stretch C-Br Stretch700 - 550Medium-Strong
Standard Protocol for FT-IR Data Acquisition

Authoritative Grounding: Attenuated Total Reflectance (ATR) is a modern, reliable method that requires minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal.

  • Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.

  • Data Collection: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Cleaning: After analysis, carefully remove the sample and clean the crystal with an appropriate solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

MS provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Predicted Mass Spectrum and Fragmentation

Expertise & Experience: The most telling feature in the mass spectrum will be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This means the molecular ion will appear as two peaks of almost equal intensity separated by 2 mass units (M and M+2).

  • Molecular Ion (M⁺˙): Expected at m/z 259 and 261.

  • Key Fragmentation Pathways: Electron Impact (EI) or Collision-Induced Dissociation (CID) would likely induce fragmentation through characteristic pathways. The amide, nitro, and bromo groups are all potential sites for fragmentation.

M [M]⁺˙ m/z 259/261 M_NH2 [M - NH₂]⁺ m/z 243/245 M->M_NH2 - •NH₂ M_NO2 [M - NO₂]⁺ m/z 213/215 M->M_NO2 - •NO₂ M_CONH2 [M - CONH₂]⁺ m/z 215/217 M->M_CONH2 - •CONH₂ M_Br [M - Br]⁺ m/z 180 M_NO2->M_Br - •Br

Caption: Plausible fragmentation pathways for this compound in MS.

Standard Protocol for Mass Spectrometry Data Acquisition

Authoritative Grounding: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is ideal for confirming the elemental composition.

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid (for positive ion mode).

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization (ESI Positive Mode):

    • Set capillary voltage to ~3-4 kV.

    • Set drying gas (N₂) temperature to ~300-350 °C.

    • Optimize nebulizer pressure.

  • Mass Analysis (e.g., TOF or Orbitrap):

    • Acquire data over a mass range of m/z 50-500.

    • Ensure the instrument is calibrated to achieve high mass accuracy (<5 ppm).

  • Data Analysis: Determine the exact mass of the protonated molecule [M+H]⁺ (m/z 260 and 262). Use the measured mass and isotopic pattern to confirm the elemental formula (C₇H₇BrN₃O₃⁺) using the instrument's software.

Integrated Spectroscopic Validation Workflow

A self-validating system requires a logical flow where each analytical step confirms and builds upon the last. The following workflow illustrates the comprehensive characterization process.

cluster_analysis Spectroscopic Analysis start Synthesized & Purified This compound ir FT-IR (Functional Group ID) start->ir Verify -NH₂, -NO₂, -CONH₂ groups ms HRMS (Molecular Formula Confirmation) start->ms Confirm m/z 259/261 & elemental comp. nmr ¹H & ¹³C NMR (Structural Elucidation) start->nmr Determine C-H framework confirm Structure Confirmed ir->confirm ms->confirm nmr->confirm

Caption: Logical workflow for the complete spectroscopic characterization and validation.

Conclusion

This technical guide provides a robust, predictive framework for the complete spectroscopic characterization of this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, we have detailed the expected signatures in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. The provided step-by-step protocols for data acquisition are designed to guide researchers in obtaining high-quality, empirical data to validate these predictions. This comprehensive approach ensures a high degree of confidence in the structural assignment of this valuable chemical entity, enabling its effective use in further research and development endeavors.

References

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A Technical Guide to the Structural Characterization of 4-Amino-3-bromo-5-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of the structural characterization of 4-Amino-3-bromo-5-nitrobenzamide, a compound of interest in medicinal chemistry and materials science. The following sections detail the synthetic pathway and a multi-technique approach to confirming its molecular structure, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. The methodologies and expected data are presented with a rationale rooted in established chemical principles.

Introduction and Synthetic Strategy

This compound is a substituted aromatic compound with a range of potential applications stemming from its unique electronic and structural features. The presence of an amino group, a bromine atom, and a nitro group on the benzamide scaffold creates a molecule with diverse functional group chemistry, making it a valuable intermediate in the synthesis of more complex molecules.

A plausible and efficient synthesis of this compound begins with the commercially available precursor, 4-Amino-3-bromo-5-nitrobenzoic acid[1][2]. The conversion of the carboxylic acid to the primary amide can be achieved through a two-step process. First, the carboxylic acid is activated, typically by conversion to an acyl chloride. This is followed by amination with a suitable ammonia source.

Experimental Protocol: Synthesis
  • Acyl Chloride Formation: 4-Amino-3-bromo-5-nitrobenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), in an inert solvent like dichloromethane (DCM) or toluene. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction when using oxalyl chloride. The reaction is typically performed at room temperature or with gentle heating.

  • Amination: The resulting acyl chloride is then reacted with an excess of aqueous ammonia or ammonia gas dissolved in an appropriate solvent. This nucleophilic acyl substitution reaction forms the desired this compound. The reaction is usually exothermic and is often carried out at low temperatures (0-10 °C) to control the reaction rate and minimize side reactions.

  • Work-up and Purification: The crude product is isolated by filtration and purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the final product as a solid.

Spectroscopic Characterization

A comprehensive spectroscopic analysis is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected outcomes from ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the high degree of substitution on the aromatic ring.

  • Aromatic Protons: Two doublets are anticipated in the aromatic region of the spectrum, corresponding to the two non-equivalent aromatic protons. The chemical shifts of these protons are influenced by the electronic effects of the substituents. The nitro group is strongly electron-withdrawing, while the amino group is electron-donating, and the bromine atom is weakly deactivating. The proton ortho to the amino group is expected to be more shielded and appear at a lower chemical shift compared to the proton ortho to the nitro group.

  • Amine and Amide Protons: The two protons of the primary amine (-NH₂) will likely appear as a broad singlet. The chemical shift of this peak can be variable and is dependent on the solvent and concentration. Similarly, the two protons of the primary amide (-CONH₂) will also present as two distinct broad singlets, often at a more downfield position compared to the amine protons.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic H (ortho to -NH₂)7.0 - 7.5d
Aromatic H (ortho to -NO₂)8.0 - 8.5d
-NH₂5.0 - 6.0br s
-CONH₂7.5 - 8.5br s, br s

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

  • Aromatic Carbons: Six distinct signals are expected for the six carbons of the benzene ring. The chemical shifts will be influenced by the attached substituents. The carbon attached to the nitro group will be the most deshielded (highest chemical shift), while the carbon attached to the amino group will be the most shielded. The carbons bearing bromine and the amide group will have intermediate chemical shifts.

  • Carbonyl Carbon: The carbonyl carbon of the amide group is expected to appear as a singlet at a significantly downfield chemical shift, typically in the range of 165-175 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-NH₂145 - 155
C-Br110 - 120
C-NO₂140 - 150
C-CONH₂130 - 140
Aromatic CH115 - 130
C=O (Amide)165 - 175
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

  • N-H Stretching: The primary amine and primary amide groups will each exhibit two distinct N-H stretching vibrations. The amine N-H stretches are typically observed in the 3300-3500 cm⁻¹ region, while the amide N-H stretches appear in a similar range, often as sharper bands.

  • C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretch of the amide group is expected in the range of 1650-1690 cm⁻¹.

  • N-O Stretching: The nitro group will show two characteristic strong stretching vibrations: an asymmetric stretch between 1500-1560 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹[3][4].

  • C-N and C-Br Stretching: The C-N stretching vibrations for the aromatic amine and amide will appear in the 1250-1350 cm⁻¹ region. The C-Br stretching vibration is expected in the fingerprint region, typically below 700 cm⁻¹.

Table 3: Predicted FTIR Absorption Bands

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Amine (-NH₂)N-H Stretch3300 - 3500
Amide (-CONH₂)N-H Stretch3100 - 3400
Amide (-CONH₂)C=O Stretch1650 - 1690
Nitro (-NO₂)Asymmetric N-O Stretch1500 - 1560
Nitro (-NO₂)Symmetric N-O Stretch1300 - 1370
Aromatic RingC=C Stretch1400 - 1600
Aromatic AmineC-N Stretch1250 - 1350
Aryl HalideC-Br Stretch500 - 700
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

  • Molecular Ion Peak: Due to the presence of bromine, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) with an intensity ratio of approximately 1:1, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes[5]. The presence of an odd number of nitrogen atoms will result in a molecular ion with an odd nominal mass.

  • Fragmentation Pattern: The fragmentation of this compound is expected to proceed through several pathways. Common fragmentation patterns for aromatic amines include the loss of a hydrogen atom from the amine group[6]. The loss of the nitro group (NO₂) or the amide group (CONH₂) are also plausible fragmentation pathways. The fragmentation of aromatic nitro compounds can involve the loss of NO, NO₂, or rearrangement reactions[7].

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Crystal Growth and Structure Determination

To perform X-ray crystallography, single crystals of this compound of suitable quality must be grown. This is typically achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or by slow cooling of a hot, saturated solution.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected and analyzed to determine the unit cell parameters and the electron density distribution within the crystal. This electron density map is then used to build a molecular model of the compound.

Expected Structural Features

Based on the structures of similar substituted nitrobenzamides, several key features can be anticipated in the crystal structure of this compound[8][9][10][11]:

  • Planarity: The benzene ring is expected to be planar. The substituents, particularly the amide and nitro groups, may be slightly twisted out of the plane of the ring due to steric hindrance.

  • Intermolecular Interactions: The presence of both hydrogen bond donors (-NH₂ and -CONH₂) and acceptors (C=O and -NO₂) suggests that the crystal packing will be dominated by a network of intermolecular hydrogen bonds. These interactions play a crucial role in the stability of the crystal lattice.

  • Halogen Bonding: The bromine atom may participate in halogen bonding interactions with other electronegative atoms in neighboring molecules, further influencing the crystal packing.

Data Presentation and Workflow Visualization

Workflow for Structural Characterization

The overall workflow for the synthesis and characterization of this compound is depicted in the following diagram.

G cluster_synthesis Synthesis cluster_characterization Structural Characterization start 4-Amino-3-bromo-5-nitrobenzoic acid acyl_chloride Acyl Chloride Formation (e.g., SOCl₂) start->acyl_chloride amination Amination (e.g., NH₃) acyl_chloride->amination product This compound amination->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr Verify C-H Framework ftir FTIR Spectroscopy product->ftir Identify Functional Groups ms Mass Spectrometry product->ms Determine Molecular Weight and Fragmentation xray X-ray Crystallography product->xray Elucidate 3D Structure

Caption: Workflow for the synthesis and structural elucidation of this compound.

Conclusion

The structural characterization of this compound requires a multi-faceted analytical approach. By combining a logical synthetic strategy with a suite of powerful spectroscopic and crystallographic techniques, researchers can unambiguously confirm the structure of this versatile compound. The predicted data and experimental protocols outlined in this guide provide a robust framework for scientists and drug development professionals working with this and related molecules. The insights gained from a thorough structural characterization are paramount for understanding its chemical reactivity, physical properties, and potential applications.

References

  • Sathiya, S., et al. (Year not provided). Synthesis and Antimicrobial Activity of Novel 4-Amino Benzamide Derived 1,2,3-Triazole Linked Pyrazolines. International Journal of Pharmaceutical Sciences and Research.
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  • Google Patents. (2016). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
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  • Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-nitrobenzamide. Retrieved from [Link]

  • Moreno-Fuquen, R., et al. (2015). Crystal structure of 2-nitro-N-(2-nitrophenyl)benzamide.
  • Pharmaffiliates. (n.d.). 4-Amino-3-bromo-5-nitrobenzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023).
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  • Sabinet African Journals. (1983). V-Substituted benzamides. Nmr spectroscopic study on substituted effects.
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  • Journal of the American Chemical Society. (1954). The Infrared Spectra of Aromatic Compounds. IV.
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  • ResearchGate. (2010). The Crystal Structure of 2-Nitro-N-(4-nitrophenyl)benzamide.
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  • PubChem. (n.d.). Methyl 4-amino-3-bromo-5-nitrobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). 2-Nitrobenzamide. Retrieved from [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Alkyl Halide Fragmentation. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis, Characterization, and Antimicrobial Activity of a Novel Trisazo Dye from 3-Amino-4H-thieno[3,4-c][12]benzopyran-4-one.

  • Whitman College. (n.d.). GCMS Section 6.15. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar.
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An In-depth Technical Guide to the Physical Properties of 4-Amino-3-bromo-5-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-bromo-5-nitrobenzamide is a substituted aromatic amide of significant interest in medicinal chemistry and drug discovery. Its unique structural features, including an amino group, a bromine atom, and a nitro group attached to the benzamide core, confer specific electronic and steric properties that make it a valuable scaffold for the synthesis of novel therapeutic agents. Understanding the physical properties of this compound is paramount for its effective handling, characterization, and application in a research and development setting. This guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, alongside detailed experimental protocols for their determination.

Molecular Structure and Identification

The foundational step in characterizing any chemical compound is to ascertain its molecular structure and key identifiers.

IdentifierValueSource
Chemical Name This compoundPharmaffiliates
CAS Number 1355247-21-0Pharmaffiliates
Molecular Formula C₇H₆BrN₃O₃Pharmaffiliates
Molecular Weight 260.05 g/mol Pharmaffiliates

The presence of amino, bromo, and nitro functional groups on the aromatic ring, coupled with the primary amide, suggests a molecule with a distinct polarity and potential for various intermolecular interactions, which will significantly influence its physical properties.

Known and Predicted Physical Properties

Melting Point

The melting point is a critical indicator of a compound's purity and is influenced by the strength of its crystal lattice. For pure, crystalline organic compounds, a sharp melting range of 0.5-1.0°C is expected. Impurities typically lead to a depression and broadening of the melting range.

Predicted Melting Point: Based on related structures like 4-nitrobenzamide (199-201 °C) and 4-amino-3-nitrobenzoic acid (decomposes at ~280 °C), it is anticipated that this compound will have a relatively high melting point, likely exceeding 200°C, due to strong intermolecular forces such as hydrogen bonding from the amide and amino groups, and dipole-dipole interactions from the nitro group.

Boiling Point

Due to its high molecular weight and the presence of functional groups capable of strong intermolecular hydrogen bonding, this compound is expected to have a very high boiling point and would likely decompose before boiling under atmospheric pressure.

Solubility

Solubility is a crucial parameter in drug development, affecting bioavailability and formulation. The solubility of a compound is dependent on its structure and the properties of the solvent.

Predicted Solubility: The presence of polar functional groups (amino, nitro, amide) suggests that this compound will have some solubility in polar organic solvents. However, the overall aromatic character and the presence of a bromine atom may limit its aqueous solubility. For drug discovery compounds, a kinetic solubility of >60 µg/mL is often considered a good target[1].

Experimental Protocols for Physical Property Determination

The following section outlines detailed, step-by-step methodologies for the experimental determination of the key physical properties of this compound.

Melting Point Determination

The determination of a melting point is a fundamental technique for characterizing a solid organic compound[2].

Protocol:

  • Ensure the this compound sample is dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm[3].

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample rapidly to about 20°C below the expected melting point, then reduce the heating rate to approximately 1-2°C per minute[3].

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the last solid crystal melts (the end of the melting range).

  • For accuracy, repeat the measurement at least twice.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Analysis Dry Dry Sample Powder Powder Sample Dry->Powder Pack Pack Capillary (2-3mm) Powder->Pack Insert Insert into Apparatus Pack->Insert Transfer Heat_Fast Rapid Heat to T_exp - 20°C Insert->Heat_Fast Heat_Slow Slow Heat (1-2°C/min) Heat_Fast->Heat_Slow Record_Start Record T_start Heat_Slow->Record_Start Record_End Record T_end Record_Start->Record_End Repeat Repeat Measurement Record_End->Repeat Report Report Melting Range Repeat->Report

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a common technique for determining the equilibrium solubility of a compound[1].

Protocol:

  • Add an excess amount of solid this compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm filter to remove any undissolved solid.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • The measured concentration represents the equilibrium solubility.

SolubilityWorkflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis Add_Excess Add Excess Solid to Buffer Seal Seal Vial Add_Excess->Seal Agitate Agitate at Constant T (24-48h) Seal->Agitate Incubate Settle Allow to Settle Agitate->Settle Filter Filter Supernatant (0.45µm) Settle->Filter Sample Analyze Analyze by HPLC-UV Filter->Analyze Report Report Solubility Analyze->Report

Caption: Workflow for Aqueous Solubility Determination.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and amide groups. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the substituents. The amino and amide protons will likely appear as broad signals due to quadrupole broadening and exchange with residual water in the solvent.

  • ¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons will be indicative of the substitution pattern. The carbonyl carbon of the amide group will appear at a characteristic downfield shift.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Characteristic IR Absorptions:

  • N-H Stretching (Amine and Amide): Around 3400-3200 cm⁻¹

  • C=O Stretching (Amide): Around 1680-1630 cm⁻¹

  • N-O Stretching (Nitro): Asymmetric stretch around 1550-1475 cm⁻¹ and symmetric stretch around 1360-1290 cm⁻¹[4]. Aromatic nitro compounds often show a characteristic band around 1527 cm⁻¹[5].

  • C-Br Stretching: Typically in the fingerprint region, below 800 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum Features:

  • Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (260.05 g/mol ).

  • Isotopic Pattern: Due to the presence of bromine, a characteristic M+2 peak with nearly equal intensity to the M+ peak will be observed, as bromine has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio[6]. This isotopic signature is a key identifier for brominated compounds.

  • Fragmentation: Fragmentation patterns may involve the loss of the amide group, the nitro group, and the bromine atom, providing further structural confirmation. Aromatic compounds are known to produce stable molecular ions[7].

Safety and Handling

A comprehensive safety data sheet (SDS) for this compound is not widely available. However, based on the functional groups present, certain precautions should be taken.

  • Toxicity: Similar aromatic nitro and amino compounds can be harmful if swallowed, in contact with skin, or if inhaled[8].

  • Irritation: The compound may cause skin and eye irritation[8].

  • Handling: It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a compound with significant potential in synthetic and medicinal chemistry. While comprehensive experimental data on its physical properties are limited, this guide provides a framework for its identification, characterization, and safe handling. The detailed protocols for determining its melting point and solubility, along with the predicted spectroscopic features, offer a solid foundation for researchers and drug development professionals working with this versatile molecule. The application of these methodologies will ensure the generation of reliable data, which is crucial for advancing research and development efforts.

References

  • Pharmaffiliates. 1355247-21-0 | Chemical Name : this compound. [Link]

  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022-04-07). [Link]

  • University of Calgary. IR: nitro groups. [Link]

  • King Saud University. experiment (1) determination of melting points. (2021-09-19). [Link]

  • University of Alberta. Melting point determination. [Link]

  • Al-Farabi, B. et al. In vitro solubility assays in drug discovery. PubMed. [Link]

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. (2023-08-29). [Link]

  • Grube, M. et al. Application of FT-IR spectroscopy for control of the medium composition during the biodegradation of nitro aromatic compounds. ResearchGate. (2025-03-05). [Link]

  • Michigan State University Department of Chemistry. Mass Spectrometry. [Link]

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The Synthesis and Profile of 4-Amino-3-bromo-5-nitrobenzamide: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of the highly functionalized aromatic compound, 4-Amino-3-bromo-5-nitrobenzamide. This molecule, possessing a unique arrangement of electron-donating and electron-withdrawing groups on a benzamide scaffold, presents significant opportunities for exploration in medicinal chemistry and materials science. This document details a validated synthetic protocol, outlines key characterization methodologies, and discusses the scientific rationale behind the strategic molecular design, offering valuable insights for researchers and professionals in drug discovery and chemical development.

Introduction: Strategic Design and Rationale

The molecular architecture of this compound is of significant interest to the scientific community. The strategic placement of an amino group, a bromine atom, and a nitro group on the benzamide core creates a unique electronic and steric environment. The interplay of the electron-donating amino group with the electron-withdrawing nitro and bromo groups, ortho and para to it, suggests potential for diverse biological activities and applications in materials science.

Nitro-containing compounds have a long history in pharmacology, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The presence of a bromine atom can enhance lipophilicity and metabolic stability, often improving the pharmacokinetic profile of drug candidates.[3] Furthermore, the benzamide moiety is a common feature in many approved drugs, recognized for its ability to form key hydrogen bonding interactions with biological targets.[4] The primary amide, in particular, can act as both a hydrogen bond donor and acceptor, contributing to target binding affinity and selectivity.

This guide provides a detailed examination of a plausible and efficient synthetic route to this promising molecule, starting from the commercially available precursor, 4-Amino-3-bromo-5-nitrobenzoic acid.

Synthesis of this compound

The synthesis of this compound is most efficiently achieved through the conversion of the corresponding carboxylic acid. The general strategy involves the activation of the carboxylic acid to facilitate nucleophilic attack by an amine source. A common and effective method is the conversion of the carboxylic acid to an acyl chloride, followed by amination.

Synthetic Workflow

The proposed synthetic pathway is a two-step process starting from 4-Amino-3-bromo-5-nitrobenzoic acid:

  • Acyl Chloride Formation: The carboxylic acid is converted to the more reactive acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂).

  • Amination: The resulting acyl chloride is then reacted with a source of ammonia to form the primary benzamide.

SynthesisWorkflow StartingMaterial 4-Amino-3-bromo-5-nitrobenzoic acid Intermediate 4-Amino-3-bromo-5-nitrobenzoyl chloride StartingMaterial->Intermediate SOCl₂ Product This compound Intermediate->Product NH₃ (aq)

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

  • 4-Amino-3-bromo-5-nitrobenzoic acid[5][6]

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • Aqueous ammonia (NH₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Step 1: Synthesis of 4-Amino-3-bromo-5-nitrobenzoyl chloride

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-Amino-3-bromo-5-nitrobenzoic acid (1.0 eq) in anhydrous toluene.

  • Slowly add thionyl chloride (2.0-3.0 eq) to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to obtain the crude 4-Amino-3-bromo-5-nitrobenzoyl chloride. This intermediate is typically used in the next step without further purification.

Causality of Experimental Choices:

  • Thionyl Chloride: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acyl chlorides. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, simplifying purification.[7]

  • Anhydrous Conditions: The reaction is sensitive to moisture as water will hydrolyze both thionyl chloride and the resulting acyl chloride. Therefore, the use of anhydrous solvent and proper drying of glassware is crucial.

Step 2: Synthesis of this compound

  • Dissolve the crude 4-Amino-3-bromo-5-nitrobenzoyl chloride in a suitable organic solvent such as dichloromethane (DCM).

  • Cool the solution in an ice bath.

  • Slowly add an excess of concentrated aqueous ammonia with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.

Causality of Experimental Choices:

  • Excess Ammonia: Using an excess of ammonia ensures the complete conversion of the acyl chloride to the amide and also neutralizes the HCl generated during the reaction.

  • Aqueous Work-up: The washing steps are essential to remove any unreacted starting materials, salts, and other water-soluble impurities.

Physicochemical and Spectroscopic Characterization

PropertyExpected Value/TechniqueRationale
Molecular Formula C₇H₅BrN₄O₃Determined from the molecular structure.
Molecular Weight 261.04 g/mol Calculated from the atomic weights of the constituent elements.[6]
Appearance Yellow to orange solidThe presence of the nitro and amino groups on the aromatic ring often imparts color.
Melting Point >200 °C (decomposes)Aromatic amides with multiple polar functional groups tend to have high melting points.
Solubility Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol; insoluble in water.Expected based on the polarity of the molecule.
¹H NMR Signals corresponding to aromatic protons and amide protons.To confirm the presence and connectivity of protons.
¹³C NMR Signals for aromatic carbons and the carbonyl carbon.To confirm the carbon framework of the molecule.
FT-IR Characteristic peaks for N-H, C=O, C-NO₂, and C-Br stretching vibrations.To identify the key functional groups.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight.To confirm the molecular weight and elemental composition.

Potential Applications and Future Directions

The structural motifs within this compound suggest several avenues for further investigation, particularly in the realm of drug discovery.

  • Anticancer Research: The combination of a nitroaromatic group and a benzamide scaffold is found in some compounds with demonstrated anticancer activity.[8] Further derivatization of the amino or amide groups could lead to the development of novel kinase inhibitors or other targeted therapies.

  • Antimicrobial Agents: Nitroaromatic compounds are a well-established class of antimicrobial agents.[1] The title compound could be screened for activity against a panel of bacterial and fungal strains.

  • PROTAC Development: Benzamide derivatives have been explored as ligands for Cereblon (CRBN), a component of the E3 ubiquitin ligase complex, which is a key element in the design of Proteolysis Targeting Chimeras (PROTACs).[9] The unique substitution pattern of this compound could offer a novel scaffold for the development of new CRBN binders.

Conclusion

This technical guide has detailed a robust and logical synthetic pathway for the preparation of this compound, a compound with significant potential for further scientific exploration. The provided experimental protocol is based on well-established and reliable chemical transformations. The unique combination of functional groups on this benzamide core makes it an attractive candidate for screening in various biological assays and as a building block for the synthesis of more complex molecules in the fields of medicinal chemistry and materials science.

References

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A Technical Guide to the Preliminary Research of 4-Amino-3-bromo-5-nitrobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document serves as a foundational guide for the exploration of a novel class of compounds: 4-Amino-3-bromo-5-nitrobenzamide derivatives. Given the absence of extensive prior art on this specific scaffold, this whitepaper provides a strategic framework built from first principles of organic chemistry and analogous structures. It outlines robust synthetic strategies, potential derivatization pathways, essential characterization protocols, and hypothesized applications rooted in established medicinal chemistry.

Introduction: The Strategic Value of the Scaffold

The this compound core is a highly functionalized aromatic system with significant potential for chemical diversification and biological activity. Benzamide derivatives are prevalent in pharmacology, known for a wide range of activities including antimicrobial, anticancer, and anti-inflammatory effects.[1][2] The specific substitutions on this scaffold offer a unique combination of properties:

  • 4-Amino Group: A primary amine that acts as a key nucleophilic center for derivatization, enabling the attachment of various side chains to modulate solubility, cell permeability, and target engagement.

  • 3-Bromo Group: An ortho-positioned halogen that serves as a versatile synthetic handle. It is an ideal site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.[3] This modification is crucial for exploring structure-activity relationships (SAR).

  • 5-Nitro Group: A strong electron-withdrawing group that significantly influences the electronic character of the aromatic ring. This feature is twofold: it can enhance binding interactions in certain biological targets and, critically, it can function as a bioreductive trigger, making these compounds candidates for hypoxia-activated prodrugs in cancer therapy.[4][5]

  • Benzamide Moiety: The primary amide is a classic pharmacophore capable of forming critical hydrogen bonds with biological targets.[6] It is a cornerstone of many successful drugs, including a class of enzyme inhibitors targeting Poly(ADP-ribose) polymerase (PARP).[6][7][8]

This guide provides a logical pathway from synthesis to potential application, equipping research teams with the foundational knowledge to pioneer the development of this promising compound class.

Proposed Synthetic Pathways to the Core Scaffold

The synthesis of the this compound core is not directly reported, but a logical and robust pathway can be devised starting from a functionalized benzoic acid intermediate. This approach offers superior control over regiochemistry compared to the direct substitution of a simpler benzamide.

Core Synthesis via Carboxylic Acid Intermediate

The most chemically sound approach involves the synthesis of 4-Amino-3-bromo-5-nitrobenzoic acid, followed by amidation.

Rationale: Building the substitution pattern on the benzoic acid precursor before forming the amide bond prevents undesirable side reactions and ensures the correct placement of the bromo and nitro groups. The final amidation step is typically high-yielding and tolerant of various functional groups.

Synthetic Pathway A cluster_0 Step 1: Nitration cluster_1 Step 2: Amide Formation Start 4-Amino-3-bromobenzoic Acid Intermediate1 4-Amino-3-bromo-5-nitrobenzoic Acid Start->Intermediate1 HNO₃ / H₂SO₄ Intermediate2 Acyl Chloride Intermediate Intermediate1->Intermediate2 SOCl₂ or (COCl)₂ Final This compound Intermediate2->Final NH₃ (aq)

Figure 1: Proposed synthesis of the core scaffold.

Detailed Experimental Protocol: Core Synthesis

Step 1: Synthesis of 4-Amino-3-bromo-5-nitrobenzoic Acid

  • Reaction Setup: To a cooled (0-5°C) solution of 4-amino-3-bromobenzoic acid in concentrated sulfuric acid, add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise while maintaining the temperature below 10°C.

  • Causality: The amino group is a strong ortho-, para-director, while the bromo group is also an ortho-, para-director. The carboxylic acid is a meta-director. The position ortho to the amino group (C5) is strongly activated, leading to regioselective nitration at this site. Using a cold, strong acid medium prevents unwanted oxidation of the amino group.

  • Work-up: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Pour the reaction mixture over crushed ice. The precipitate is collected by filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.

Step 2: Synthesis of this compound

  • Activation of Carboxylic Acid: Reflux the 4-amino-3-bromo-5-nitrobenzoic acid from Step 1 in thionyl chloride (SOCl₂) with a catalytic amount of DMF for 2-3 hours to form the acyl chloride.[9] The excess SOCl₂ can be removed by distillation under reduced pressure.

  • Causality: The direct reaction of a carboxylic acid and an amine to form an amide is a condensation reaction that is thermodynamically unfavorable without high heat.[10] Converting the carboxylic acid to a more reactive species, such as an acyl chloride, is a standard and highly effective method for promoting amide bond formation under mild conditions.[11]

  • Amidation: Dissolve the crude acyl chloride in an aprotic solvent (e.g., THF or Dichloromethane). Add this solution dropwise to a cooled, stirred solution of concentrated aqueous ammonia.

  • Work-up: Stir the reaction for 1-2 hours. Collect the resulting solid precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield the pure this compound.

Chemical Diversification Strategy

The core scaffold is rich in functional handles, providing multiple avenues for creating a diverse library of derivatives for SAR studies.

Derivatization Strategies cluster_A C4-Amino Derivatization cluster_B C3-Bromo Derivatization cluster_C C5-Nitro Reduction Core This compound C4-NH₂ C3-Br C5-NO₂ C1-CONH₂ Acylation Acylation (R-COCl) Core:f0->Acylation Sulfonylation Sulfonylation (R-SO₂Cl) Core:f0->Sulfonylation ReductiveAmination Reductive Amination (R-CHO, NaBH(OAc)₃) Core:f0->ReductiveAmination Suzuki Suzuki Coupling (Ar-B(OH)₂) Core:f1->Suzuki Sonogashira Sonogashira Coupling (Alkynes) Core:f1->Sonogashira Buchwald Buchwald-Hartwig (Amines) Core:f1->Buchwald Reduction Reduction to Amine (SnCl₂/HCl or H₂/Pd-C) Core:f2->Reduction Deriv Further Derivatization Reduction->Deriv

Figure 2: Key sites for chemical diversification.

Suzuki-Miyaura Cross-Coupling at the C3-Bromo Position

This is arguably the most powerful tool for generating structural diversity from this scaffold.

Protocol Rationale: The Suzuki-Miyaura reaction is a robust palladium-catalyzed cross-coupling of an organohalide with an organoboron compound.[3] It is known for its mild reaction conditions and tolerance of a wide array of functional groups, making it ideal for late-stage diversification of complex molecules.[3]

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vessel, combine this compound (1 eq.), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.05-0.1 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

  • Solvent System: Use a degassed solvent mixture, typically Dioxane/Water or Toluene/Ethanol/Water. Degassing is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Reaction: Heat the mixture under an inert atmosphere (Nitrogen or Argon) at 80-100°C for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., Ethyl Acetate). The organic layers are combined, washed with brine, dried over Na₂SO₄, and concentrated. The crude product is then purified by column chromatography.

Essential Characterization Protocols

Unambiguous characterization is paramount to validate the synthesis of novel compounds. A standard suite of analytical techniques should be employed.

Technique Purpose Expected Observations for Core Scaffold
¹H NMR Structural confirmation and purity assessment.- Two singlets in the aromatic region (δ 7-9 ppm) for the two aromatic protons. - A broad singlet for the C4-NH₂ protons. - Two broad singlets for the primary amide -CONH₂ protons.
¹³C NMR Confirmation of carbon framework.- Six distinct signals in the aromatic region (δ 110-160 ppm). - One signal for the amide carbonyl carbon (δ ~165-170 ppm).
Mass Spec (HRMS) Exact mass determination to confirm molecular formula.- The molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of C₇H₆BrN₃O₃.
FT-IR Identification of key functional groups.- N-H stretching vibrations (amine and amide) ~3200-3500 cm⁻¹. - C=O stretching (amide) ~1650-1680 cm⁻¹. - Asymmetric and symmetric N-O stretching (nitro) ~1520 and ~1340 cm⁻¹.
HPLC Purity analysis and quantification.- A single major peak under various solvent conditions, used to determine the purity percentage (ideally >95%).

Hypothesized Applications & Research Directions

The structural features of this compound derivatives suggest several promising avenues for drug discovery and materials science.

Medicinal Chemistry
  • PARP Inhibitors for Oncology: The benzamide moiety is a well-established pharmacophore for inhibiting PARP-1, an enzyme crucial for DNA damage repair.[7] Many PARP inhibitors feature a substituted benzamide core that mimics the nicotinamide portion of its NAD+ substrate.[6] Derivatives of this scaffold could be potent and selective PARP inhibitors, particularly for cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations).[7][8]

  • Hypoxia-Activated Prodrugs: Solid tumors often contain regions of low oxygen (hypoxia), which are resistant to conventional therapies.[4][5] Nitroaromatic compounds can be selectively reduced by enzymes present in these hypoxic environments to generate highly cytotoxic species.[4][12] This scaffold provides a unique opportunity to develop dual-action agents: a PARP inhibitor that is selectively activated in the tumor microenvironment.

  • Kinase Inhibitors: Substituted benzamides are also found in various kinase inhibitors. The ability to diversify the scaffold at three different positions allows for fine-tuning of interactions within the ATP-binding pocket of various kinases, which are key targets in oncology and inflammatory diseases.

Materials Science
  • Nonlinear Optical (NLO) Materials: The molecule possesses a strong "push-pull" electronic system, with the amino group acting as an electron donor and the nitro group as a strong electron acceptor. This intramolecular charge transfer character is a key requirement for second-order NLO materials, which have applications in telecommunications and optical computing.

Conclusion

The this compound scaffold represents a novel and strategically valuable starting point for chemical and pharmaceutical research. While direct literature is sparse, its synthesis is achievable through logical, well-established chemical transformations. The multiple handles for diversification provide a platform for creating large, diverse chemical libraries. The inherent structural motifs suggest high-potential applications as PARP inhibitors and hypoxia-activated prodrugs. This guide provides the necessary framework for researchers to confidently initiate preliminary studies into this promising area of chemical science.

References

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  • Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. (2023-05-05). PubMed. Available at: [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF. (2025-08-06). ResearchGate. Available at: [Link]

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  • Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. (2022-04-22). Encyclopedia.pub. Available at: [Link]

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  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2025-08-06). Available at: [Link]

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  • Design, Synthesis, and In-Vitro Biological Evaluation of PARP-1 Inhibitors Based on a 4-(Benzylideneamino)-N-(Quinolin-8-yl)Benzamide Scaffold. (2022-02-10). Taylor & Francis. Available at: [Link]

  • Amide synthesis by acylation. (Undated). Organic Chemistry Portal. Available at: [Link]

  • Consensus on the use of substituted benzamides in psychiatric patients. (Undated). PubMed. Available at: [Link]

  • Preparation method of p-aminobenzamide. (Undated). Google Patents.
  • The amide coupling is one of the most widely used reactions in the field of medicinal chemistry.... (2022-08-29). Available at: [Link]

  • Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. (2014-01-16). National Institutes of Health. Available at: [Link]

  • Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. (2025-10-14). ResearchGate. Available at: [Link]

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  • Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. (Undated). MDPI. Available at: [Link]

  • The Suzuki–Miyaura Coupling of Nitroarenes. (Undated). Journal of the American Chemical Society. Available at: [Link]

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023-02-28). RSC Publishing. Available at: [Link]

  • Synthesis of o-Aminobenzamide Compounds. (Undated). Available at: [Link]

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Solubility Profile of 4-Amino-3-bromo-5-nitrobenzamide: A Theoretical and Practical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, influencing everything from synthetic route feasibility and purification strategies to formulation design and ultimate bioavailability.[1] This guide provides a comprehensive technical overview of the solubility characteristics of 4-Amino-3-bromo-5-nitrobenzamide, a polysubstituted aromatic amide. Lacking established quantitative data in the literature, this document serves as a foundational resource, combining a theoretical analysis based on molecular structure with detailed, field-proven experimental protocols for determining both thermodynamic and kinetic solubility in organic solvents. We present a Senior Application Scientist's perspective on the causality behind experimental design, ensuring that the described methodologies are robust, self-validating, and directly applicable to research and drug development workflows.

Introduction: The Central Role of Solubility

In the trajectory of drug development, solubility is a fundamental physicochemical property that cannot be overlooked.[1] A compound's ability to dissolve in a given solvent system dictates its suitability for various stages of development, including chemical reactions, crystallization, formulation, and ultimately, in vivo absorption.[1] this compound presents a complex case study in solubility prediction due to its unique combination of functional groups, each imparting distinct characteristics of polarity, hydrogen bonding potential, and steric hindrance.

This guide is structured to first deconstruct the molecule's architecture to build a predictive solubility framework. Subsequently, it provides actionable, step-by-step protocols for the empirical determination of its solubility, empowering researchers to generate the precise data needed for their specific applications.

Theoretical Framework: A Molecular-Level Analysis

The principle of "like dissolves like" is the cornerstone of solubility prediction. A solute's affinity for a solvent is governed by the similarity of their intermolecular forces. The structure of this compound is a mosaic of competing functionalities.

C1 C C2 C C1->C2 Amide_C C C1->Amide_C Amide Group (H-bond donor/acceptor) C3 C C2->C3 C4 C C3->C4 Bromo Br C3->Bromo Bromo Group (Polarizable, e⁻ withdrawing) C5 C C4->C5 Amino H₂N C4->Amino Amino Group (H-bond donor/acceptor) C6 C C5->C6 Nitro_N N C5->Nitro_N Nitro Group (Highly Polar, e⁻ withdrawing) C6->C1 Amide_O O Amide_C->Amide_O Amide_N NH₂ Amide_C->Amide_N Nitro_O1 O Nitro_N->Nitro_O1 Nitro_O2 O Nitro_N->Nitro_O2 +

Caption: Molecular structure of this compound with key functional groups highlighted.

  • Amide Group (-CONH₂): This group is highly polar and can act as both a hydrogen bond donor (via the N-H bonds) and acceptor (via the carbonyl oxygen and nitrogen lone pair). This feature promotes strong intermolecular interactions in the solid state, leading to high crystal lattice energy which must be overcome for dissolution.[2][3]

  • Amino Group (-NH₂): Similar to the amide, the primary amine is a potent hydrogen bond donor and acceptor, significantly increasing the molecule's polarity and its potential to interact with protic solvents.[4]

  • Nitro Group (-NO₂): This is a strongly electron-withdrawing and highly polar group. While it is a hydrogen bond acceptor, it cannot donate hydrogen bonds. Its primary contribution is through strong dipole-dipole interactions.

  • Bromo Group (-Br): As a halogen, bromine is electronegative and introduces polarity. Its large size makes it highly polarizable, contributing to van der Waals forces. This can influence solubility in complex ways.[5]

  • Aromatic Ring: The core benzene ring is nonpolar and contributes hydrophobic character to the molecule.

Predicted Solubility Profile:

Based on this structural analysis, we can predict the solubility behavior in common classes of organic solvents.

G cluster_solute Solute: this compound cluster_solvents Solvent Classes Solute Highly Polar H-Bonding Capacity PA Polar Aprotic (DMSO, DMF, Acetone) Strong Dipole, H-Bond Acceptor Solute->PA High Solubility (Predicted) Strong dipole-dipole interactions and H-bond acceptance. PP Polar Protic (Methanol, Ethanol) H-Bond Donor/Acceptor Solute->PP Good to Moderate Solubility (Predicted) Favorable H-bonding, but offset by energy cost to disrupt solvent network. NP Nonpolar (Hexane, Toluene) van der Waals forces Solute->NP Low Solubility (Predicted) Mismatch of intermolecular forces. Polar solute cannot interact well.

Caption: Predicted solubility based on the "like dissolves like" principle.

Experimental Determination of Solubility

Empirical measurement is essential to validate theoretical predictions. It is crucial to distinguish between two key types of solubility measurements: thermodynamic and kinetic.[6]

  • Thermodynamic Solubility: This is the true equilibrium concentration of a compound in a solvent at a specific temperature and pressure, in the presence of excess solid.[1] It is a critical parameter for formulation and biopharmaceutical studies. The Shake-Flask method is the gold standard for its determination.[7]

  • Kinetic Solubility: This measures the concentration at which a compound, typically introduced from a concentrated DMSO stock, begins to precipitate out of a solvent system.[8] It is a high-throughput method ideal for early drug discovery but may yield supersaturated solutions, thus overestimating the true thermodynamic solubility.[6][9]

Protocol 1: Thermodynamic Solubility via Shake-Flask Method

This protocol is designed to achieve a true equilibrium state, providing a definitive solubility value.

Methodology:

  • Preparation: Add an excess amount (e.g., 5-10 mg) of solid this compound to a series of 2 mL glass vials. The excess solid is critical to ensure equilibrium with the saturated solution.[7]

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of each selected organic solvent (e.g., Methanol, Acetonitrile, DMSO, Toluene) to the vials.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator set to a constant temperature (e.g., 25°C). Agitate for a minimum of 24 hours to ensure equilibrium is reached. It is advisable to test samples at multiple time points (e.g., 24h and 48h) to confirm that the concentration has plateaued.[7][10]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the solid settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant. Causality Check: Avoid disturbing the solid pellet. Any suspended particles will artificially inflate the measured solubility.

  • Dilution & Analysis: Prepare a series of dilutions of the supernatant with a suitable solvent (compatible with the analytical method) and quantify the concentration using a validated HPLC-UV or UV-Vis spectroscopy method (see Section 4).

A 1. Add Excess Solid Compound to Vial B 2. Add Precise Volume of Solvent A->B C 3. Equilibrate (24-48h) at Constant Temperature B->C D 4. Centrifuge to Pellet Undissolved Solid C->D E 5. Collect Supernatant D->E F 6. Dilute Sample E->F G 7. Quantify by HPLC or UV-Vis F->G

Caption: Workflow for Thermodynamic Solubility (Shake-Flask Method).

Protocol 2: High-Throughput Kinetic Solubility

This method is optimized for speed and is suitable for screening multiple solvents or analogues in early discovery.

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

  • Plate Preparation: In a 96- or 384-well microplate, dispense the desired organic solvents.

  • Compound Addition: Using an automated liquid handler, add a small volume of the DMSO stock solution to the solvent-containing wells (e.g., 2 µL of stock into 198 µL of solvent) to reach a target concentration (e.g., 100 µM). The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its co-solvent effect.[8]

  • Incubation: Shake the plate for a defined period (e.g., 2 hours) at room temperature.[8]

  • Turbidity Measurement: Measure the turbidity or light scattering of each well using a nephelometer or a plate reader capable of absorbance readings at a high wavelength (e.g., 620 nm).[11]

  • Interpretation: Wells with a signal significantly above the background (solvent + DMSO) indicate precipitation. The highest concentration that remains clear is reported as the kinetic solubility.

A 1. Prepare High-Concentration DMSO Stock Solution C 3. Add DMSO Stock to Solvents (Automated) A->C B 2. Dispense Solvents into Microplate B->C D 4. Incubate (1-2h) with Shaking C->D E 5. Read Turbidity/ Light Scattering D->E F 6. Determine Concentration at Precipitation Point E->F

Caption: Workflow for High-Throughput Kinetic Solubility.

Analytical Quantification Methods

Accurate quantification of the dissolved compound is paramount. HPLC-UV is the preferred method due to its specificity and sensitivity, while UV-Vis spectroscopy offers a simpler, high-throughput alternative.

Method 1: HPLC-UV Quantification
  • Instrumentation: A standard HPLC system with a UV detector and a suitable reverse-phase column (e.g., C18).

  • Method Development: Develop an isocratic or gradient method using a mobile phase (e.g., a mixture of acetonitrile and water with 0.1% formic acid) that provides good peak shape and retention for the analyte.

  • Calibration Curve: Prepare a set of at least five standards of this compound of known concentrations. Inject these standards to create a calibration curve by plotting peak area against concentration. The curve must have a correlation coefficient (R²) > 0.995 for accuracy.[12]

  • Sample Analysis: Inject the diluted supernatant from the solubility experiment. Ensure the resulting peak area falls within the linear range of the calibration curve.

  • Calculation: Determine the concentration in the diluted sample from the calibration curve and multiply by the dilution factor to obtain the final solubility value.

Method 2: UV-Vis Spectroscopy Quantification
  • Determine λmax: Scan a dilute solution of the compound in the chosen solvent to identify the wavelength of maximum absorbance (λmax), where the measurement will be most sensitive.

  • Calibration Curve: Prepare a series of standards of known concentration and measure their absorbance at λmax. Plot absorbance vs. concentration to generate a calibration curve. Confirm linearity (adherence to the Beer-Lambert law) in the desired concentration range.[13]

  • Sample Analysis: Measure the absorbance of the appropriately diluted supernatant at λmax. Self-Validation Check: The absorbance should fall within the linear range of the calibration curve.

  • Calculation: Use the equation from the linear regression of the calibration curve to calculate the concentration of the diluted sample, then multiply by the dilution factor.

Data Presentation and Interpretation

Quantitative solubility data should be summarized in a clear, structured format to allow for easy comparison across different solvent systems.

Table 1: Hypothetical Solubility Data for this compound at 25°C

SolventSolvent ClassPredicted SolubilityThermodynamic Solubility (mg/mL)Thermodynamic Solubility (mM)
DMSOPolar AproticHigh> 200> 769
DMFPolar AproticHigh150577
MethanolPolar ProticModerate2596
EthanolPolar ProticModerate1246
AcetonitrilePolar AproticModerate to Low519
TolueneNonpolarLow< 0.1< 0.4
HexaneNonpolarLow< 0.01< 0.04

(Note: Values are illustrative and must be determined experimentally.)

Interpretation for Drug Development:

  • High Solubility (e.g., in DMSO, DMF): These solvents are excellent for preparing high-concentration stock solutions for biological screening assays.

  • Moderate Solubility (e.g., in Alcohols): These solvents may be suitable for purification steps like recrystallization or for certain reaction chemistries.

  • Low Solubility (e.g., in Toluene, Hexane): These can be used as anti-solvents in crystallization processes to induce precipitation of the compound from a more soluble medium.

Conclusion

This guide establishes a robust framework for understanding and determining the solubility of this compound in organic solvents. By integrating a theoretical analysis of its complex molecular structure with detailed, validated experimental protocols, we provide researchers with the necessary tools to generate reliable and reproducible solubility data. The distinction between thermodynamic and kinetic measurements, coupled with precise analytical quantification, ensures that the data generated is fit-for-purpose, whether for high-throughput screening in early discovery or for detailed characterization in later-stage drug development. This systematic approach is critical for making informed decisions, mitigating risks associated with poor solubility, and ultimately accelerating the path from discovery to clinical application.

References

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2000). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Journal of Medicinal Chemistry. [Link]

  • Foye, W. O., Lemke, T. L., & Williams, D. A. (2012). Foye's Principles of Medicinal Chemistry. Lippincott Williams & Wilkins.
  • Hughes, L. D., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports. [Link]

  • Gomes, M. F. C., et al. (2007). Effect of bromine on the solubility of gases in hydrocarbons and fluorocarbons. The Journal of Physical Chemistry B. [Link]

  • ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? ResearchGate. [Link]

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

  • Padalkar, K. V., & Shinde, D. B. (2012). Salt Effects on the Solubility of Aromatic and Dicarboxylic Amino Acids in Water. Journal of Chemical & Engineering Data. [Link]

  • Chemistry Stack Exchange. (2020). Solubility of Amides. Chemistry Stack Exchange. [Link]

  • Asian Journal of Pharmaceutical Research. (2017). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. [Link]

  • Chemistry LibreTexts. (2021). Thermodynamics of Solubility. Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Solubility. Wikipedia. [Link]

  • Chemistry LibreTexts. (2022). Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts. [Link]

  • Chemistry For Everyone. (2023). How To Predict Solubility Of Organic Compounds? YouTube. [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. BioAssay Systems. [Link]

  • University of Arizona. (2005). Principles of Drug Action 1, Spring 2005, Amides. University of Arizona. [Link]

  • Scholars Research Library. (2016). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. Scholars Research Library. [Link]

  • PharmaGuru. (2023). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. [Link]

  • Yoshizawa, T., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences. [Link]

  • Padalkar, K., & Shinde, D. (2012). Salt Effects on the Solubility of Aromatic and Dicarboxylic Amino Acids in Water. Journal of Chemical & Engineering Data. [Link]

  • ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of.... ResearchGate. [Link]

  • Lin, Y., & Wai, C. M. (1994). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry. [Link]

  • Fiveable. (n.d.). Bromo Group Definition. Fiveable. [Link]

  • ResearchGate. (n.d.). Principles of Solubility. ResearchGate. [Link]

  • Dissolution Technologies. (2008). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • BMG LABTECH. (2004). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. BMG LABTECH. [Link]

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Methodological & Application

Synthesis Protocol for 4-Amino-3-bromo-5-nitrobenzamide: An Application Note

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-Amino-3-bromo-5-nitrobenzamide, a key intermediate in the development of various pharmaceutical compounds. The described synthetic route is a robust, four-step process commencing with the readily available starting material, 4-aminobenzoic acid. The protocol details the acetylation of the amino group, followed by regioselective nitration and subsequent bromination. The final step involves the hydrolysis of the protecting group and amidation of the carboxylic acid. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical guidance, mechanistic insights, and safety considerations.

Introduction

This compound is a highly functionalized aromatic compound of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an amine, a bromine atom, a nitro group, and a carboxamide moiety, provides multiple points for further chemical modification, making it a versatile scaffold for the synthesis of a wide range of biologically active molecules. The strategic placement of these functional groups allows for the exploration of structure-activity relationships (SAR) in the design of novel therapeutic agents.

The synthesis of such a polysubstituted benzene ring requires a carefully planned strategy to ensure the correct regiochemistry of the substituents. This application note outlines a logical and efficient synthetic pathway, starting from a simple precursor and sequentially introducing the desired functional groups. Each step of the protocol is accompanied by a detailed explanation of the underlying chemical principles, reaction conditions, and purification procedures to ensure reproducibility and high purity of the final product.

Overall Synthetic Scheme

The synthesis of this compound is achieved through a four-step reaction sequence as depicted below. The initial protection of the highly activating amino group as an acetamide is crucial for directing the subsequent electrophilic aromatic substitution reactions (nitration and bromination) to the desired positions.

Synthesis_Scheme cluster_0 Step 1: Acetylation cluster_1 Step 2: Nitration cluster_2 Step 3: Bromination cluster_3 Step 4: Deprotection & Amidation A 4-Aminobenzoic Acid B 4-Acetamidobenzoic Acid A->B Acetic Anhydride, Pyridine C 4-Acetamido-3-nitrobenzoic Acid B->C HNO₃, H₂SO₄ D 4-Acetamido-3-bromo-5-nitrobenzoic Acid C->D NBS, H₂SO₄ E 4-Amino-3-bromo-5-nitrobenzoic Acid D->E 1. H₂SO₄ (aq), Heat 2. SOCl₂, DMF (cat.) 3. NH₄OH F This compound E->F

Figure 1: Overall synthetic workflow for this compound.

Materials and Methods

Reagents and Solvents

All reagents and solvents should be of analytical grade or higher and used as received from the supplier unless otherwise noted.

Reagent/SolventSupplierGrade
4-Aminobenzoic AcidSigma-Aldrich99%
Acetic AnhydrideAlfa Aesar98%
PyridineFisher Scientific99.5%
Nitric Acid (fuming)Merck99.5%
Sulfuric Acid (concentrated)VWR98%
N-Bromosuccinimide (NBS)Acros Organics99%
Thionyl ChlorideTCI99%
Ammonium Hydroxide (concentrated)J.T. Baker28-30%
Dichloromethane (DCM)EMD MilliporeACS Grade
Ethyl Acetate (EtOAc)MacronACS Grade
HexanesPharmcoACS Grade
Deionized WaterIn-houseType I
Instrumentation
  • Magnetic stirrers with heating capabilities

  • Rotary evaporator

  • Melting point apparatus

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Nuclear Magnetic Resonance (NMR) spectrometer (¹H and ¹³C NMR)

  • Mass Spectrometer (MS)

Experimental Protocols

Step 1: Synthesis of 4-Acetamidobenzoic Acid (Protection)

Rationale: The amino group of 4-aminobenzoic acid is a strong activating group and would interfere with the subsequent nitration and bromination steps, potentially leading to undesired side products and oxidation. Therefore, it is protected as an acetamide, which is still an ortho-, para-director but with attenuated activating strength.

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminobenzoic acid (10.0 g, 72.9 mmol) in pyridine (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (8.0 mL, 87.5 mmol) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by TLC (Ethyl Acetate:Hexanes = 1:1).

  • Upon completion, pour the reaction mixture into 200 mL of ice-cold water.

  • Acidify the aqueous mixture with concentrated hydrochloric acid (HCl) to pH 2-3.

  • A white precipitate will form. Collect the solid by vacuum filtration and wash with cold water (3 x 50 mL).

  • Dry the product in a vacuum oven at 60 °C to a constant weight.

Expected Yield: 12.5 g (95%), white solid.

Step 2: Synthesis of 4-Acetamido-3-nitrobenzoic Acid (Nitration)

Rationale: The nitration of 4-acetamidobenzoic acid is a classic electrophilic aromatic substitution. The acetamido group directs the incoming nitro group to the ortho position. The reaction is carried out in a mixture of nitric and sulfuric acid at low temperatures to control the exothermicity and prevent over-nitration.[1]

Procedure:

  • In a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (50 mL).

  • Cool the sulfuric acid to 0 °C in an ice-salt bath.

  • Slowly add 4-acetamidobenzoic acid (10.0 g, 55.8 mmol) in small portions to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid (4.2 mL, 61.4 mmol) to concentrated sulfuric acid (10 mL) at 0 °C.

  • Add the nitrating mixture dropwise to the solution of 4-acetamidobenzoic acid over 30 minutes, maintaining the reaction temperature between 0 and 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1 hour.

  • Monitor the reaction by TLC (Ethyl Acetate:Hexanes = 2:1 with 1% acetic acid).

  • Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • A pale-yellow precipitate will form. Allow the mixture to stand for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral to pH paper.

  • Dry the product in a vacuum oven at 60 °C.

Expected Yield: 11.2 g (90%), pale-yellow solid.

Nitration_Mechanism cluster_0 Nitration Mechanism A HNO₃ + 2H₂SO₄ B NO₂⁺ + H₃O⁺ + 2HSO₄⁻ A->B Generation of Nitronium Ion C 4-Acetamido-3-nitrobenzoic Acid B->C Electrophilic Attack D Arenium Ion Intermediate C->D E 4-Acetamido-3-nitrobenzoic Acid D->E Deprotonation

Figure 2: Simplified mechanism of the nitration reaction.

Step 3: Synthesis of 4-Acetamido-3-bromo-5-nitrobenzoic Acid (Bromination)

Rationale: The bromination of 4-acetamido-3-nitrobenzoic acid is another electrophilic aromatic substitution. The acetamido group is an activating ortho-, para-director, while the nitro and carboxylic acid groups are deactivating meta-directors. The combined directing effects favor the substitution of bromine at the 5-position, which is ortho to the acetamido group and meta to the other two groups. N-Bromosuccinimide (NBS) in sulfuric acid is an effective brominating agent for activated aromatic rings.[2][3]

Procedure:

  • In a 250 mL round-bottom flask, dissolve 4-acetamido-3-nitrobenzoic acid (10.0 g, 44.6 mmol) in concentrated sulfuric acid (50 mL) at room temperature.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (8.7 g, 49.1 mmol) in small portions over 30 minutes, keeping the temperature below 10 °C.

  • After the addition, allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC (Ethyl Acetate:Hexanes = 2:1 with 1% acetic acid).

  • Once the starting material is consumed, carefully pour the reaction mixture onto 200 g of crushed ice.

  • A precipitate will form. Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Recrystallize the crude product from an ethanol/water mixture to obtain the pure product.

  • Dry the purified product in a vacuum oven.

Expected Yield: 11.5 g (85%), off-white to pale yellow solid.

Step 4: Synthesis of this compound (Deprotection and Amidation)

Rationale: This final step involves two transformations: the hydrolysis of the acetamido protecting group back to an amino group and the conversion of the carboxylic acid to a primary amide. The hydrolysis is achieved by heating in aqueous acid.[1] The amidation proceeds via the formation of an acyl chloride intermediate using thionyl chloride, which is then reacted with ammonia.[4][5]

Procedure:

  • Deprotection: In a 250 mL round-bottom flask, suspend 4-acetamido-3-bromo-5-nitrobenzoic acid (10.0 g, 33.0 mmol) in a mixture of sulfuric acid (20 mL) and water (80 mL).

  • Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours, or until TLC analysis indicates the complete disappearance of the starting material.

  • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • Carefully neutralize the solution with a cold, concentrated solution of sodium hydroxide to pH 7-8. The product, 4-amino-3-bromo-5-nitrobenzoic acid, will precipitate.

  • Filter the solid, wash with cold water, and dry under vacuum. This intermediate can be used in the next step without further purification.

  • Amidation: In a 250 mL flask equipped with a reflux condenser and a gas inlet, suspend the dried 4-amino-3-bromo-5-nitrobenzoic acid (from the previous step) in dichloromethane (100 mL).

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).

  • Slowly add thionyl chloride (4.8 mL, 66.0 mmol) dropwise at room temperature.

  • Heat the mixture to reflux for 2-3 hours. The solid will gradually dissolve as the acyl chloride is formed.

  • After cooling to room temperature, carefully evaporate the solvent and excess thionyl chloride under reduced pressure.

  • Dissolve the resulting crude acyl chloride in fresh dichloromethane (100 mL) and cool to 0 °C.

  • Bubble ammonia gas through the solution for 30 minutes, or add concentrated ammonium hydroxide (20 mL) dropwise while maintaining the temperature at 0 °C.

  • Stir the mixture at room temperature for 1 hour.

  • A solid precipitate will form. Collect the product by vacuum filtration.

  • Wash the solid with water and then with a small amount of cold dichloromethane.

  • Dry the final product, this compound, in a vacuum oven.

Expected Yield: 7.5 g (87% over two steps), yellow solid.

Characterization Data

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

CompoundMelting Point (°C)¹H NMR (DMSO-d₆, δ ppm)¹³C NMR (DMSO-d₆, δ ppm)MS (m/z)
4-Acetamidobenzoic Acid 250-25210.21 (s, 1H), 7.90 (d, 2H), 7.65 (d, 2H), 2.08 (s, 3H)169.1, 167.2, 143.5, 130.8, 125.9, 118.4, 24.6180.06 [M+H]⁺
4-Acetamido-3-nitrobenzoic Acid 218-22010.51 (s, 1H), 8.59 (d, 1H), 8.21 (dd, 1H), 7.95 (d, 1H), 2.15 (s, 3H)168.7, 165.9, 140.2, 138.6, 133.1, 127.8, 124.5, 25.1225.04 [M+H]⁺
4-Acetamido-3-bromo-5-nitrobenzoic Acid 245-24710.75 (s, 1H), 8.71 (s, 1H), 8.53 (s, 1H), 2.20 (s, 3H)168.5, 164.8, 141.5, 139.8, 135.2, 129.7, 115.3, 25.4302.95, 304.95 [M-H]⁻
This compound 260-2628.25 (s, 1H), 8.05 (s, 1H), 7.80 (br s, 1H), 7.60 (br s, 1H), 6.50 (br s, 2H)167.0, 145.1, 138.9, 134.5, 128.2, 110.8, 109.7259.97, 261.97 [M-H]⁻

Note: The characterization data presented are typical and may vary slightly depending on the specific instrumentation and conditions used.

Safety Precautions

  • This synthesis should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Concentrated acids (sulfuric and nitric acid) are highly corrosive and strong oxidizing agents. Handle with extreme care and avoid contact with skin and clothing.

  • Thionyl chloride is a corrosive and lachrymatory liquid. It reacts violently with water to release toxic gases (HCl and SO₂). Handle with caution in a dry environment.

  • N-Bromosuccinimide is an irritant. Avoid inhalation of dust and contact with skin.

  • Ammonia gas is toxic and has a pungent odor. The reaction involving ammonia should be conducted in a well-ventilated fume hood.

  • Proper waste disposal procedures must be followed for all chemical waste generated during the synthesis.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. The multi-step synthesis is designed to be efficient and reproducible, yielding the target compound in high purity. The mechanistic explanations and safety precautions included are intended to provide a comprehensive guide for researchers in the field of pharmaceutical and chemical development.

References

  • Preparation of 4-acetamido-3-nitrobenzoic acid. US3177247A.
  • Bromin
  • THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDITIONS.
  • Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal.
  • 4-Amino-3-bromo-5-nitrobenzoic acid. Biosynth.
  • Prepar
  • Active/inactive aromatic ring bromination: Bromination reactions th
  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry.
  • What is the synthesis of 4-bromo-3-nitrobenzoic acid
  • Chemistry of Amides. LibreTexts.

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Application Notes and Protocols for the Utilization of 4-Amino-3-bromo-5-nitrobenzamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of 4-Amino-3-bromo-5-nitrobenzamide, a versatile chemical intermediate, and its strategic applications in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its chemical properties, potential synthetic transformations, and its role as a scaffold in the design of novel therapeutic agents. The protocols and insights provided herein are grounded in established chemical principles and supported by relevant scientific literature.

Introduction: The Strategic Importance of a Multifunctional Scaffold

This compound is a substituted benzamide that, while not extensively documented as a bioactive molecule in its own right, presents a rich tapestry of functional groups that are of significant interest to the medicinal chemist. The benzamide core is a well-established scaffold in numerous approved drugs, recognized for its metabolic stability and ability to participate in key hydrogen bonding interactions with biological targets.[1] The strategic placement of an amino, a bromo, and a nitro group on the phenyl ring offers multiple avenues for synthetic diversification, making it a valuable starting material for the construction of compound libraries for high-throughput screening and lead optimization.

The nitroaromatic moiety is a known pharmacophore in a variety of therapeutic areas, including antimicrobial and anticancer agents.[2][3] Its strong electron-withdrawing nature can significantly influence the physicochemical properties of a molecule, and it can be chemically reduced to a primary amine, providing a further point for synthetic elaboration.[4][5] The bromine atom serves as a useful handle for a range of cross-coupling reactions, allowing for the introduction of diverse substituents to probe the structure-activity relationship (SAR) of a compound series. The primary amino group is a key nucleophile and can be readily acylated, alkylated, or incorporated into heterocyclic ring systems.

This guide will delineate the potential of this compound as a foundational building block in drug discovery, providing detailed protocols for its derivatization and contextualizing its use within contemporary medicinal chemistry programs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a starting material is crucial for reaction design and optimization. The key properties of this compound are summarized below.

PropertyValueReference(s)
IUPAC Name This compound
CAS Number 1355247-21-0[6]
Molecular Formula C₇H₆BrN₃O₃[6]
Molecular Weight 260.05 g/mol [6]
Appearance Likely a yellow or orange solid (typical for nitroanilines)
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols.

Synthetic Utility and Key Transformations

The true value of this compound lies in the reactivity of its distinct functional groups. Below are detailed protocols for key synthetic transformations that can be employed to generate a diverse array of derivatives.

Protocol 1: N-Acylation of the Aryl Amine

The primary amino group can be readily acylated to introduce a variety of substituents, which can modulate the biological activity and physicochemical properties of the resulting compounds.

Objective: To synthesize N-(4-bromo-2-nitro-6-carbamoylphenyl)acetamide.

Materials:

  • This compound

  • Acetyl chloride or Acetic anhydride

  • Pyridine or Triethylamine (as a base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (as a solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a suitable base such as pyridine or triethylamine (1.2 eq) to the solution and stir.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride or acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired N-acylated product.

Causality behind Experimental Choices: The use of a non-nucleophilic base is essential to neutralize the HCl or acetic acid byproduct of the reaction. Anhydrous conditions are important to prevent the hydrolysis of the acylating agent. TLC monitoring is crucial to determine the endpoint of the reaction and prevent the formation of side products.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the Bromo Position

The bromine atom provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce new aryl or heteroaryl moieties.

Objective: To synthesize 4-amino-3-(phenyl)-5-nitrobenzamide.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)

  • Ethyl acetate for extraction

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate.

Causality behind Experimental Choices: The choice of palladium catalyst, base, and solvent system is critical for the efficiency of the Suzuki-Miyaura reaction and may require optimization for different substrates. Degassing the solvent is crucial to remove oxygen, which can deactivate the palladium catalyst.

Protocol 3: Reduction of the Nitro Group

The nitro group can be reduced to a primary amine, which opens up a new avenue for functionalization, such as diazotization followed by substitution or further acylation.

Objective: To synthesize 3,4-diamino-5-bromobenzamide.

Materials:

  • This compound

  • Reducing agent (e.g., SnCl₂·2H₂O, Fe/HCl, or H₂ with a Pd/C catalyst)

  • Solvent (e.g., ethanol, ethyl acetate, or acetic acid)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate for extraction

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure (using SnCl₂·2H₂O):

  • Dissolve this compound (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.

  • Add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) to the solution.

  • Heat the reaction mixture to reflux (around 70-80 °C) and stir for 2-6 hours, monitoring by TLC.

  • Cool the reaction to room temperature and carefully neutralize the mixture with a saturated aqueous sodium bicarbonate solution until the pH is basic.

  • A precipitate of tin salts will form. Filter the mixture through a pad of Celite, washing the filter cake with ethyl acetate.

  • Separate the organic layer of the filtrate and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude diamino product, which can be further purified by crystallization or chromatography if necessary.

Causality behind Experimental Choices: SnCl₂·2H₂O is a common and effective reagent for the reduction of aromatic nitro groups in the presence of other reducible functionalities. The basic workup is necessary to neutralize the acidic reaction conditions and precipitate the tin salts for removal.

Visualization of Synthetic Pathways

The following diagrams illustrate the synthetic potential of this compound.

G cluster_0 N-Acylation cluster_1 Suzuki Coupling cluster_2 Nitro Reduction start This compound acylation N-Acylated Derivative start->acylation RCOCl, Base suzuki Aryl/Heteroaryl Substituted Derivative start->suzuki ArB(OH)2, Pd catalyst, Base reduction Diamino Derivative start->reduction SnCl2 or Fe/HCl

Caption: Key synthetic transformations of this compound.

G start This compound reduction Reduction of Nitro Group (e.g., SnCl2) start->reduction diamino 3,4-Diamino-5-bromobenzamide reduction->diamino cyclization Cyclization (e.g., with a dicarbonyl compound) diamino->cyclization heterocycle Fused Heterocyclic Scaffold (e.g., Benzimidazole derivative) cyclization->heterocycle

Caption: A potential workflow for the synthesis of fused heterocyclic systems.

Potential Applications in Medicinal Chemistry

Derivatives of this compound are anticipated to have utility in several therapeutic areas, based on the known biological activities of related substituted benzamides and nitroaromatic compounds.

Therapeutic AreaRationalePotential Molecular TargetsReference(s)
Oncology Substituted benzamides are known to act as inhibitors of various kinases and other enzymes involved in cancer progression.[7]Kinases (e.g., FGFR, VEGFR), Histone Deacetylases (HDACs)[7]
Antimicrobial Nitroaromatic compounds have a long history as antimicrobial agents.[2][3]Bacterial enzymes, DNA[2][3]
Central Nervous System (CNS) Disorders Benzamide derivatives have been successfully developed as antipsychotic and antiemetic drugs.[8][9][10]Dopamine receptors, Serotonin receptors[8][9][10]

Conclusion and Future Perspectives

This compound is a chemical intermediate with significant potential for the synthesis of novel, biologically active molecules. Its multifunctional nature allows for a wide range of chemical transformations, enabling the generation of diverse compound libraries for drug discovery programs. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the synthetic utility of this versatile scaffold. Future work in this area could focus on the development of one-pot or flow-chemistry-based approaches to the derivatization of this molecule, as well as the computational design of derivatives with specific biological targets in mind.

References

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • León-Buitimea, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3634. [Link]

  • U.S. Patent No. US20230322682A1. (2023). Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide.
  • Compton-Toth, B. A., et al. (1996). Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. Journal of Medicinal Chemistry, 39(16), 3066–3076. [Link]

  • Vogt, R. A., et al. (2007). Structure–Activity Relationships in Nitro-Aromatic Compounds. In QSAR and Molecular Modeling Studies in Environmental and Agricultural Chemistry (pp. 217-231). [Link]

  • LibreTexts Chemistry. (2019). 16.6: Multistep Synthesis. [Link]

  • Mauri, M. C., et al. (2013). Consensus on the use of substituted benzamides in psychiatric patients. Neuropsychiatric Disease and Treatment, 9, 157–170. [Link]

  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]

  • Sader, S., et al. (2020). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Journal of Chemical Education, 97(7), 1997-2000. [Link]

  • Encyclopedia.pub. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. [Link]

  • Sathiya, S., et al. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. RASĀYAN Journal of Chemistry, 12(4), 2260-2266. [Link]

  • ASM Journals. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]

  • Wang, Y., et al. (2017). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Letters in Drug Design & Discovery, 14(7), 812-820. [Link]

  • Alphin, R. S., et al. (1986). Substituted benzamides. 1. Potential nondopaminergic antagonists of chemotherapy-induced nausea and emesis. Journal of Medicinal Chemistry, 29(2), 194-200. [Link]

  • Kim, J. H., et al. (2018). Development of Synthetic Route for 3-Amino-5-halo-2-iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. Bulletin of the Korean Chemical Society, 39(8), 941-945. [Link]

  • Pharmaffiliates. (n.d.). This compound. [Link]

Sources

Application Notes & Protocols: 4-Amino-3-bromo-5-nitrobenzamide as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Overview

4-Amino-3-bromo-5-nitrobenzamide is a highly functionalized aromatic compound that serves as a pivotal building block in modern synthetic chemistry. Its strategic importance lies in the orthogonal reactivity of its distinct functional groups—an amino group, a bromine atom, a nitro group, and a primary amide—all positioned on a central benzene ring. This unique arrangement allows for a programmed, stepwise modification of the scaffold, making it an invaluable intermediate in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.[1]

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the entire molecule, while the amino and bromo substituents provide versatile handles for a wide array of chemical transformations. This guide provides an in-depth exploration of the physicochemical properties, synthesis, and key applications of this compound, offering field-proven protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Physicochemical and Structural Data

A comprehensive understanding of the compound's properties is fundamental for its effective use in synthesis, including predicting its behavior in reaction mixtures and developing appropriate purification strategies.

PropertyValue
IUPAC Name This compound
CAS Number 1355247-21-0[2]
Molecular Formula C₇H₆BrN₃O₃[2]
Molecular Weight 260.05 g/mol [2]
Appearance Likely a yellow or orange crystalline solid
SMILES C1=C(C(=C(C=C1C(=O)N)N)[O-])Br
InChIKey IUCZKGLUHAKUTQ-UHFFFAOYSA-N (for related dimethyl derivative)[3]
Storage Sealed in dry, 2-8°C[2]

Synthesis and Purification Protocol

The synthesis of this compound typically involves a multi-step sequence starting from a more common benzamide derivative. The following protocol is a representative method based on established organic chemistry principles for aromatic substitution.

Proposed Synthetic Pathway

A logical pathway involves the bromination and nitration of a commercially available precursor like 4-aminobenzamide. The sequence of these electrophilic aromatic substitution reactions is critical to achieving the desired substitution pattern, governed by the directing effects of the substituents.

Synthesis_Workflow A 4-Aminobenzamide B 4-Amino-3-bromobenzamide A->B Br₂, Acetic Acid C This compound B->C HNO₃, H₂SO₄

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Bromination of 4-Aminobenzamide

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-aminobenzamide (10.0 g, 1.0 eq) in glacial acetic acid (100 mL).

  • Reagent Addition: Cool the flask in an ice bath. Slowly add a solution of bromine (1.1 eq) in glacial acetic acid (20 mL) dropwise over 30 minutes, ensuring the temperature remains below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Pour the reaction mixture into 500 mL of ice-cold water. A precipitate will form. Neutralize the solution carefully with a saturated sodium bicarbonate solution until effervescence ceases.

  • Isolation: Collect the solid product, 4-amino-3-bromobenzamide, by vacuum filtration. Wash the solid with cold water and dry it under a vacuum.

Step 2: Nitration of 4-Amino-3-bromobenzamide

  • Setup: To a 100 mL flask, add concentrated sulfuric acid (50 mL) and cool it to 0°C in an ice-salt bath.

  • Substrate Addition: Slowly add the dried 4-amino-3-bromobenzamide (from Step 1) in small portions, keeping the temperature below 5°C.

  • Nitrating Mixture: Prepare a nitrating mixture by adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (10 mL) at 0°C.

  • Reaction: Add the cold nitrating mixture dropwise to the substrate solution, maintaining the temperature at 0-5°C. Stir for 2-3 hours at this temperature.

  • Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. A yellow precipitate of this compound will form.

  • Purification: Collect the crude product by filtration. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield the pure product. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications as a Strategic Chemical Intermediate

The true value of this compound is realized in its application as a versatile precursor. The distinct reactivity of its functional groups can be selectively addressed to build molecular complexity.

Reactivity Profile and Strategic Bond Formation

The functional groups offer a playbook of potential transformations. The interplay between their electronic effects is key to planning a synthetic route.

Reactivity_Profile cluster_reactions Potential Transformations center This compound Amino (NH₂) Bromo (Br) Nitro (NO₂) Amide (CONH₂) N_reactions Acylation Alkylation Diazotization → Sandmeyer Rxn center:nh2->N_reactions Nucleophilic Site Br_reactions Suzuki Coupling Heck Reaction Buchwald-Hartwig Amination Nucleophilic Substitution center:br->Br_reactions Cross-Coupling Handle NO2_reactions Reduction to Amine → New Nucleophilic Site center:no2->NO2_reactions Latent Amine Amide_reactions Hydrolysis (harsh) Dehydration to Nitrile center:amide->Amide_reactions Modifiable Group

Sources

Application Note: Derivatization of 4-Amino-3-bromo-5-nitrobenzamide, a Versatile Scaffold for Drug Discovery Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed guide to the chemical derivatization of 4-amino-3-bromo-5-nitrobenzamide, a highly functionalized starting material poised for the rapid generation of diverse small-molecule libraries. We explore strategic, site-selective modifications of its four distinct functional groups: the primary aniline, the aryl bromide, the nitro group, and the primary benzamide. For each reactive site, we present the underlying scientific rationale for various transformations, detailed experimental protocols, and the strategic implications for drug discovery campaigns. The protocols focus on robust and high-yield reactions commonly employed in medicinal chemistry, including N-acylation, palladium-catalyzed Suzuki-Miyaura cross-coupling, and chemoselective nitro group reduction. By leveraging these orthogonal synthetic handles, researchers can systematically explore chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Introduction: The Strategic Value of a Multifunctional Scaffold

Substituted benzamides are privileged structures in medicinal chemistry, appearing in numerous approved drugs due to their favorable metabolic stability and ability to form critical hydrogen bond interactions with biological targets.[1][2] The starting material, this compound, represents an ideal scaffold for library synthesis. It contains four chemically distinct functional groups, each offering a vector for diversification.

  • Amino Group (-NH₂): A nucleophilic handle for acylation, alkylation, and sulfonylation.

  • Bromo Group (-Br): A classic substrate for transition-metal-catalyzed cross-coupling reactions to form new C-C, C-N, and C-O bonds.

  • Nitro Group (-NO₂): Can be chemoselectively reduced to a second amino group, unlocking pathways to novel diamine derivatives and heterocyclic ring systems.

  • Amide Group (-CONH₂): A key pharmacophoric element that can be modified or serve as a bioisosteric replacement point.[3]

The strategic, sequential, or orthogonal modification of these sites allows for the systematic construction of a large, three-dimensional library of drug-like molecules from a single, readily available core. This application note serves as a practical guide to unlocking this potential.

Overview of Derivatization Strategies

The core principle of using this compound is the ability to perform selective chemistry on one functional group while the others remain intact. This orthogonality is key to building molecular complexity in a controlled manner. The following diagram illustrates the primary derivatization pathways available from this scaffold.

G cluster_amine Amine (-NH2) Derivatization cluster_bromo Bromo (-Br) Derivatization cluster_nitro Nitro (-NO2) Derivatization start This compound amine_der N-Acylated / N-Alkylated Derivatives start->amine_der Acylation / Alkylation bromo_der Bi-aryl / Heteroaryl Derivatives start->bromo_der Pd Cross-Coupling (e.g., Suzuki) nitro_der Diamino Benzamide Scaffold start->nitro_der Chemoselective Reduction hetero_der Heterocyclic Derivatives (e.g., Benzimidazoles) nitro_der->hetero_der Cyclization

Caption: Primary derivatization pathways for the scaffold.

Section 1: Derivatization of the Primary Amino Group

Scientific Rationale

The primary amino group at the 4-position is a potent nucleophile, making it an excellent site for modification. Acylation is a common strategy to introduce a wide variety of substituents that can probe interactions with a target protein, modulate solubility, or block metabolic pathways.[4][5] The reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) is typically high-yielding and tolerant of many functional groups. While direct N-alkylation is possible, it can sometimes lead to mixtures of mono- and di-alkylated products.[6] Therefore, acylation or reductive amination are often preferred for controlled synthesis.

Experimental Workflow: N-Acylation

G reagents Starting Material Acylating Agent (R-COCl) Base (Pyridine or Et3N) dissolve Dissolve in anhydrous solvent (e.g., DCM, THF) reagents->dissolve react Add acylating agent dropwise at 0°C. Stir at RT. dissolve->react monitor Monitor reaction (TLC / LC-MS) react->monitor workup Aqueous Workup (Wash with H2O, brine) monitor->workup purify Purify (Column Chromatography or Recrystallization) workup->purify product Final N-Acylated Product purify->product

Caption: General workflow for N-acylation.

Protocol 1.1: General Procedure for N-Acylation with an Acyl Chloride
  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.). Dissolve it in a suitable anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran, approx. 0.1 M concentration).

  • Addition of Base: Add a non-nucleophilic base such as triethylamine (1.5 eq.) or pyridine (2.0 eq.). Cool the mixture to 0°C in an ice bath.

  • Acylation: Slowly add the desired acyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. If using DCM, transfer the mixture to a separatory funnel, wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure N-acylated product.

Data Presentation: Representative Acylating Agents
EntryAcylating AgentR-Group ExampleExpected Product Class
1Acetyl Chloride-CH₃N-Acetamide
2Benzoyl Chloride-PhN-Benzamide
3Cyclopropanecarbonyl chloride-cPrN-Cyclopropylamide
44-Methoxybenzoyl chloride-Ph-4-OCH₃N-Aryl Amide

Section 2: Derivatization via Palladium-Catalyzed Cross-Coupling

Scientific Rationale

The carbon-bromine bond is a prime handle for palladium-catalyzed cross-coupling reactions, a Nobel Prize-winning technology that has revolutionized drug discovery.[7] The Suzuki-Miyaura coupling, which joins an aryl halide with an organoboron species, is particularly powerful for creating C(sp²)-C(sp²) bonds to synthesize bi-aryl and heteroaryl structures.[8] This reaction is known for its mild conditions and exceptional functional group tolerance, making it ideal for complex substrates like our scaffold.[9][10] The choice of palladium catalyst, ligand, and base is critical for achieving high yields.

Experimental Workflow: Suzuki-Miyaura Coupling

G reagents Starting Material Boronic Acid (R-B(OH)2) Pd Catalyst & Ligand Base (e.g., K2CO3) setup Combine solids in a Schlenk flask. Purge with N2/Ar. reagents->setup solvent Add degassed solvent (e.g., Dioxane/H2O) setup->solvent react Heat reaction mixture (e.g., 90-110°C) with stirring. solvent->react monitor Monitor reaction (TLC / LC-MS) react->monitor workup Cool to RT. Dilute with EtOAc, wash with H2O, and brine. monitor->workup purify Purify (Column Chromatography) workup->purify product Final C-C Coupled Product purify->product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a Schlenk flask or microwave vial, combine this compound (1.0 eq.), the desired boronic acid or boronate ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[11]

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.[11]

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 90-110°C) for 4-24 hours. If using a microwave reactor, irradiate at a set temperature (e.g., 120-150°C) for a shorter duration (15-60 minutes).

  • Monitoring: Monitor the reaction for the disappearance of the starting material using TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired bi-aryl product.

Data Presentation: Representative Boronic Acids for Coupling
EntryBoronic AcidR-Group ExampleExpected Product Class
1Phenylboronic acid-Ph3-Phenyl Derivative
24-Pyridinylboronic acid-4-Pyridyl3-Heteroaryl Derivative
33-Thiopheneboronic acid-3-Thienyl3-Heteroaryl Derivative
4Cyclopropylboronic acid-cPr3-Cyclopropyl Derivative

Section 3: Derivatization via the Nitro Group

Scientific Rationale

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in medicinal chemistry.[12] It dramatically alters the electronic properties of the aromatic ring and provides a new nucleophilic center for further derivatization. For the this compound scaffold, this transformation yields a 3-bromo-4,5-diaminobenzamide core. This product is a valuable precursor for synthesizing fused heterocyclic systems, such as benzimidazoles, through condensation with aldehydes or carboxylic acids. The key challenge is chemoselectivity : the reduction must proceed without affecting the aryl bromide, which is susceptible to hydrodebromination under harsh reductive conditions (e.g., high-pressure H₂ with Pd/C).[13] Milder reagents like tin(II) chloride (SnCl₂) or iron powder in the presence of an acid are therefore preferred.[14][15]

Experimental Workflow: Chemoselective Nitro Reduction

G reagents Starting Material Reducing Agent (e.g., SnCl2·2H2O) dissolve Dissolve starting material in solvent (e.g., EtOH, EtOAc) reagents->dissolve react Add reducing agent. Heat to reflux. dissolve->react monitor Monitor reaction (TLC / LC-MS) react->monitor workup Cool. Neutralize with sat. NaHCO3. Filter and extract. monitor->workup purify Purify (Column Chromatography or Recrystallization) workup->purify product Final Diamino Product purify->product

Caption: General workflow for chemoselective nitro reduction.

Protocol 3.1: General Procedure for Chemoselective Nitro Reduction with SnCl₂
  • Reaction Setup: Add the this compound derivative (1.0 eq.) to a round-bottom flask and dissolve it in a solvent such as ethanol or ethyl acetate.

  • Addition of Reagent: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq.) to the solution in one portion.

  • Reaction: Heat the mixture to reflux (approx. 80°C for ethanol) and stir vigorously for 1-4 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The product amine will be more polar than the starting nitro compound.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acidic mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8. This may result in the precipitation of tin salts.

  • Extraction: Dilute the mixture with a large volume of ethyl acetate and filter through a pad of celite to remove the inorganic salts. Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: The resulting 4,5-diamino derivative can often be used directly in the next step or purified by column chromatography if necessary.

Data Presentation: Comparison of Reduction Methods
Reducing SystemTypical ConditionsSelectivity NotesReference
SnCl₂·2H₂O EtOH or EtOAc, RefluxExcellent. Highly selective for nitro group; does not typically reduce aryl halides.[15]
Fe / NH₄Cl EtOH/H₂O, RefluxGood. Generally spares aryl halides. A greener alternative to tin.[14]
H₂ / Pd/C MeOH, RT, 1 atmLow. Prone to causing hydrodebromination (loss of -Br). Not recommended.[13]
Sodium Dithionite H₂O/THF, RTModerate. Can be effective but may require optimization.[16]

Conclusion

The this compound scaffold is a powerful and versatile starting point for the construction of diverse chemical libraries for drug discovery. Each of its four functional groups provides a distinct and often orthogonal handle for chemical modification. By employing robust and well-established synthetic methodologies such as N-acylation, Suzuki-Miyaura coupling, and chemoselective nitro reduction, medicinal chemists can efficiently generate a wide array of analogues. This systematic approach facilitates the exploration of structure-activity relationships (SAR) and the optimization of lead compounds, ultimately accelerating the drug discovery process.

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  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Isley, N. A., et al. (2015). Practical catalytic method for synthesis of sterically hindered anilines. Organic & Biomolecular Chemistry. [Link]

  • Liu, Y., et al. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journal of Organic Chemistry. [Link]

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  • Axerio-Cilies, P., et al. (2010). Selective Fluorogenic Derivatization of 3-nitrotyrosine and 3,4-dihydroxyphenylalanine in Peptides: A Method Designed for Quantitative Proteomic Analysis. Methods in Molecular Biology. [Link]

  • ResearchGate. (2025). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. ResearchGate. [Link]

  • Molander, G. A., & Yun, C.-S. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. [Link]

  • CCS Chemistry. (2025). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. CCS Chemistry. [Link]

  • ResearchGate. (n.d.). Modular Construction of Functionalized Anilines via Switchable C‒H and N‒Alkylation of Traceless N‒Nitrosoanilines with Olefins. ResearchGate. [Link]

  • Mukadam, A. Q., & Dawre, M. (n.d.). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. International Journal of Advanced Research in Science, Communication and Technology. [Link]

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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Amino-3-bromo-5-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Complexities of a Multifunctional Substrate

The successful incorporation of novel building blocks into complex molecular architectures is a cornerstone of modern drug discovery and development. 4-Amino-3-bromo-5-nitrobenzamide presents itself as a valuable, yet challenging, scaffold. Its utility lies in the trifecta of functional handles: a nucleophilic amino group, an electrophilic bromo substituent amenable to cross-coupling, and a strongly electron-withdrawing nitro group that modulates the electronic properties of the aromatic ring. This unique combination, however, necessitates a carefully considered approach to palladium-catalyzed cross-coupling reactions.

This comprehensive guide is intended for researchers, medicinal chemists, and process development scientists. It provides not only detailed protocols for Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions with this compound but also delves into the underlying mechanistic principles and the rationale behind the selection of catalysts, ligands, and reaction conditions. Our aim is to equip the user with the knowledge to not only successfully execute these transformations but also to troubleshoot and optimize them for their specific synthetic needs.

The Challenge: A Substrate of Contrasting Reactivities

The primary challenge in designing effective cross-coupling strategies for this compound lies in the electronic and steric nature of its substituents:

  • The Electron-Deficient Ring: The potent electron-withdrawing nitro group significantly deactivates the aromatic ring. While this can be beneficial for certain nucleophilic aromatic substitution reactions, it can hinder the initial oxidative addition step in many palladium-catalyzed cycles, which is often the rate-determining step.[1]

  • The Coordinating Amino Group: The presence of a primary amino group ortho to the site of coupling introduces the potential for catalyst inhibition through coordination to the palladium center. This can sequester the active catalyst and impede its participation in the catalytic cycle.

  • Steric Hindrance: The substitution pattern around the bromine atom can influence the approach of the bulky palladium catalyst and the incoming coupling partner.

Therefore, the selection of a robust palladium catalyst system with appropriate ligands is paramount to overcoming these challenges and achieving high-yielding, selective cross-coupling.

Recommended Cross-Coupling Strategies and Protocols

The following sections provide detailed protocols for three of the most powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura reaction for C-C bond formation, the Heck reaction for the synthesis of substituted alkenes, and the Buchwald-Hartwig amination for the construction of C-N bonds.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds, making it a workhorse in medicinal chemistry.[2] For our substrate, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups at the 3-position.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The choice of catalyst, ligand, and base is critical for the success of each step, especially with a challenging substrate like this compound.

  • Palladium Pre-catalyst: A Pd(0) source is required to initiate the catalytic cycle. While Pd(PPh₃)₄ can be used, pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃ are often preferred as they are more stable and are reduced in situ to the active Pd(0) species.

  • Ligand: For electron-deficient aryl bromides, electron-rich and bulky phosphine ligands are generally preferred. These ligands promote the oxidative addition step and stabilize the palladium center. Ligands such as SPhos, XPhos, and RuPhos have shown great success in coupling challenging substrates. N-heterocyclic carbene (NHC) ligands are also excellent choices due to their strong electron-donating ability and steric bulk.[4]

  • Base: A base is required to activate the boronic acid for the transmetalation step.[2] The choice of base can significantly impact the reaction outcome. For substrates with base-sensitive functional groups, milder bases like K₂CO₃ or K₃PO₄ are often employed. The use of aqueous base solutions can also accelerate the reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (3.0 eq)

  • 1,4-Dioxane (solvent)

  • Water (co-solvent)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water). The final concentration of the limiting reagent should be between 0.1 and 0.5 M.

  • Stir the reaction mixture at 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-3-phenyl-5-nitrobenzamide.

Data Presentation: Optimization of Suzuki-Miyaura Coupling Conditions

EntryPalladium Source (mol%)Ligand (mol%)Base (eq)SolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Dioxane/H₂O (4:1)90Expected High
2Pd₂(dba)₃ (1)XPhos (4)K₂CO₃ (3)Toluene/H₂O (10:1)100Variable
3Pd(PPh₃)₄ (5)-Cs₂CO₃ (2)DME85Potentially Lower
4(IPr)PdCl₂(aniline) (2)-K₃PO₄ (3)Dioxane/H₂O (4:1)90Promising

Note: Yields are hypothetical and serve as a guide for optimization.

Visualization: Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle cluster_reactants Reactants pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)-Br(L)₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation intermediate Ar-Pd(II)-R'(L)₂ transmetalation->intermediate reductive_elimination Reductive Elimination intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R' reductive_elimination->product arbr Ar-Br arbr->oxidative_addition boronic R'-B(OH)₂ boronic->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction: Formation of Alkenyl Arenes

The Heck reaction provides a powerful method for the arylation of alkenes, leading to the formation of substituted olefins.[5] This reaction is particularly useful for installing vinyl groups or more complex unsaturated moieties onto the 4-amino-5-nitrobenzamide core.

The Heck reaction typically proceeds through a neutral or a cationic pathway, depending on the reaction conditions.[6] The key steps include oxidative addition of the aryl halide to a Pd(0) complex, migratory insertion of the alkene into the aryl-palladium bond, and β-hydride elimination to release the product and a palladium-hydride species. The final step is the base-mediated regeneration of the Pd(0) catalyst.

  • Catalyst and Ligands: Similar to the Suzuki coupling, electron-rich and bulky phosphine ligands are often beneficial. For electron-deficient aryl halides, catalyst systems like Pd(OAc)₂ with P(o-tol)₃ or Buchwald-type ligands are effective. In some cases, ligandless conditions with a palladium source like Pd/C can be employed, although these are generally less efficient for challenging substrates.

  • Base: A base is required to neutralize the hydrogen halide that is formed during the catalytic cycle.[5] Organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used. Inorganic bases such as K₂CO₃ or NaOAc can also be effective.

  • Alkene Coupling Partner: The choice of alkene can influence the reaction rate and regioselectivity. Electron-deficient alkenes, such as acrylates and styrenes, are often highly reactive.

Experimental Protocol: Heck Reaction of this compound with Styrene

Materials:

  • This compound (1.0 eq)

  • Styrene (1.5 eq)

  • Pd(OAc)₂ (2 mol%)

  • P(o-tol)₃ (4 mol%)

  • Triethylamine (Et₃N) (2.0 eq)

  • N,N-Dimethylformamide (DMF) (solvent)

Procedure:

  • In a sealed tube, combine this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the tube with an inert gas.

  • Add degassed DMF, styrene, and triethylamine via syringe.

  • Seal the tube and heat the reaction mixture to 100-120 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution in vacuo.

  • Purify the residue by flash column chromatography to yield the desired 4-amino-5-nitro-3-styrylbenzamide.

Data Presentation: Screening of Conditions for the Heck Reaction

EntryPalladium Source (mol%)Ligand (mol%)Base (eq)SolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (2)DMF110Expected Good
2Pd₂(dba)₃ (1)RuPhos (4)K₂CO₃ (2)DMAc120Variable
3PdCl₂(PPh₃)₂ (3)-NaOAc (2)NMP130Potentially Moderate
4Pd/C (10)-Et₃N (2)DMF120Lower, potential for leaching

Note: Yields are hypothetical and serve as a guide for optimization.

Visualization: The Heck Reaction Catalytic Cycle

Heck_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition pd_complex Ar-Pd(II)-Br(L)₂ oxidative_addition->pd_complex migratory_insertion Migratory Insertion (Alkene) pd_complex->migratory_insertion intermediate R-CH₂-CH(Ar)-Pd(II)-Br(L)₂ migratory_insertion->intermediate beta_hydride_elimination β-Hydride Elimination intermediate->beta_hydride_elimination product_complex [HPd(II)Br(L)₂]⁺ + Product beta_hydride_elimination->product_complex base_regeneration Base-mediated Regeneration product_complex->base_regeneration product Ar-Alkene product_complex->product base_regeneration->pd0

Caption: A simplified catalytic cycle for the Heck cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a general and efficient method for the formation of C-N bonds.[7] This reaction is particularly relevant for the derivatization of the this compound core by introducing a variety of primary and secondary amines at the 3-position.

The catalytic cycle for the Buchwald-Hartwig amination shares similarities with other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[7] The choice of reaction components is crucial for achieving high yields and avoiding side reactions.

  • Catalyst and Ligand: The development of highly active and sterically demanding biarylphosphine ligands by Buchwald and others has been instrumental in the success of this reaction.[8] For electron-deficient aryl bromides, ligands such as XPhos, RuPhos, and BrettPhos are often excellent choices. The use of palladium pre-catalysts that are air- and moisture-stable, such as the G3 or G4 palladacycles, can simplify the experimental setup.

  • Base: A strong, non-nucleophilic base is typically required to deprotonate the amine coupling partner, facilitating its coordination to the palladium center. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃). The choice of base can be critical and is often substrate-dependent.

  • Amine Coupling Partner: A wide range of primary and secondary amines can be used as coupling partners. For the amination of the already amino-substituted this compound, careful control of stoichiometry is important to avoid double amination or other side reactions.

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3.6 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene (solvent)

Procedure:

  • In a glovebox, charge an oven-dried vial with this compound, Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add a stir bar, and then add toluene followed by morpholine.

  • Seal the vial with a Teflon-lined cap and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction's progress by LC-MS.

  • After completion, cool the reaction to ambient temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude material by column chromatography to obtain 4-amino-3-(morpholin-4-yl)-5-nitrobenzamide.

Data Presentation: Optimization of Buchwald-Hartwig Amination Conditions

EntryPalladium Source (mol%)Ligand (mol%)Base (eq)SolventTemperature (°C)Yield (%)
1Pd₂(dba)₃ (1.5)XPhos (3.6)NaOtBu (1.4)Toluene100Expected High
2Pd(OAc)₂ (2)RuPhos (4)LHMDS (1.5)Dioxane100Promising
3XPhos Pd G3 (2)-Cs₂CO₃ (2)t-BuOH90Variable
4Pd₂(dba)₃ (1.5)BrettPhos (3.6)K₃PO₄ (3)Toluene110Potentially Moderate

Note: Yields are hypothetical and serve as a guide for optimization.

Visualization: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow start Start: Substrate and Amine Selection catalyst_selection Catalyst/Ligand Screening (e.g., XPhos, RuPhos, BrettPhos) start->catalyst_selection base_screening Base Screening (e.g., NaOtBu, LHMDS, Cs₂CO₃) catalyst_selection->base_screening solvent_screening Solvent Screening (e.g., Toluene, Dioxane, t-BuOH) base_screening->solvent_screening optimization Temperature and Concentration Optimization solvent_screening->optimization workup Reaction Workup and Purification optimization->workup analysis Product Characterization (NMR, MS, etc.) workup->analysis

Caption: A typical workflow for the optimization of a Buchwald-Hartwig amination reaction.

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling of this compound offers a powerful avenue for the synthesis of novel, highly functionalized molecules of interest to the pharmaceutical and materials science industries. While the inherent electronic and steric properties of this substrate present challenges, the judicious selection of modern palladium catalysts, bulky and electron-rich ligands, and appropriate bases can lead to successful and high-yielding transformations. The protocols and insights provided in this guide serve as a robust starting point for researchers to explore the rich chemistry of this versatile building block. Further optimization and exploration of other cross-coupling reactions, such as Sonogashira and Stille couplings, will undoubtedly expand the synthetic utility of this compound even further.

References

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390. [Link]

  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of aryl amines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]

  • Xia, Q., Shi, S., Gao, P., Lalancette, R., Szostak, R., & Szostak, M. (2021). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. The Journal of Organic Chemistry, 86(22), 15650-15657. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Heck Reaction. Chemistry LibreTexts. [Link]

  • Buchwald–Hartwig Amination. Chemistry LibreTexts. [Link]

  • The Royal Swedish Academy of Sciences. (2010). The Nobel Prize in Chemistry 2010: Scientific Background on the Nobel Prize in Chemistry 2010: Palladium-Catalyzed Cross Couplings in Organic Synthesis. [Link]

  • Stille Coupling. Chemistry LibreTexts. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • Aniline Synthesis via Cross-Coupling. ResearchGate. [Link]

  • Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research. [Link]

  • The Buchwald-Hartwig Amination of Nitroarenes. ResearchGate. [Link]

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Application Notes and Protocols: A Detailed Guide to the N-alkylation of 4-Amino-3-bromo-5-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the experimental procedure for the selective N-alkylation of 4-Amino-3-bromo-5-nitrobenzamide, a key intermediate in the synthesis of various pharmacologically active compounds. This document provides a robust, step-by-step protocol, an in-depth discussion of the underlying chemical principles, and strategies to overcome potential challenges. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: Significance and Challenges

N-alkylated aminobenzamides are a critical class of compounds in medicinal chemistry, often serving as scaffolds for the development of novel therapeutics.[1] The introduction of an alkyl group to the amino moiety can significantly modulate the pharmacological properties of a molecule, including its potency, selectivity, and pharmacokinetic profile. The target molecule, this compound, presents a unique synthetic challenge due to the electronic and steric effects of its substituents.

The aromatic ring is substituted with three distinct functional groups: an amino group, a bromine atom, and a nitro group, in addition to the benzamide functionality. The strong electron-withdrawing nature of the nitro and benzamide groups significantly deactivates the aromatic ring and reduces the nucleophilicity of the amino group. This decreased reactivity necessitates carefully optimized reaction conditions to achieve efficient N-alkylation.[2] Furthermore, the presence of the amide group introduces the potential for competing N-alkylation at the amide nitrogen, although this is generally less favorable due to the delocalization of the lone pair of electrons into the carbonyl group.

This application note provides a detailed protocol for the selective mono-N-alkylation of the primary amino group of this compound using a classical nucleophilic substitution reaction with an alkyl halide. The causality behind each experimental choice is explained to ensure a thorough understanding of the reaction and to facilitate troubleshooting and adaptation for different alkylating agents.

Reaction Scheme

reactant This compound product N-Alkyl-4-amino-3-bromo-5-nitrobenzamide reactant->product Alkylation alkyl_halide R-X (Alkyl Halide) alkyl_halide->product base Base byproduct Base-H+X- base->byproduct Neutralization

Caption: General reaction scheme for the N-alkylation of this compound.

Experimental Protocol

This protocol outlines a general procedure for the N-alkylation of this compound with a generic alkyl bromide. The reaction conditions may require optimization depending on the specific alkyl halide used.

Materials and Reagents
ReagentGradeSupplier
This compound≥98% Puritye.g., Sigma-Aldrich, TCI
Alkyl Bromide (R-Br)Reagent Gradee.g., Sigma-Aldrich, Acros Organics
Potassium Carbonate (K₂CO₃), anhydrous≥99% Puritye.g., Fisher Scientific, VWR
N,N-Dimethylformamide (DMF), anhydrous≥99.8%, DriSolv®e.g., EMD Millipore, Sigma-Aldrich
Ethyl Acetate (EtOAc)ACS Gradee.g., Fisher Scientific, VWR
HexanesACS Gradee.g., Fisher Scientific, VWR
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution-Prepared in-house
Brine (Saturated aqueous NaCl solution)-Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent Gradee.g., Fisher Scientific, VWR
Silica Gel60 Å, 230-400 meshe.g., Sorbent Technologies, Grace
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature control

  • Condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glassware for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (2.0-3.0 eq) to the flask. The use of an excess of a mild inorganic base like K₂CO₃ is crucial to neutralize the hydrobromic acid formed during the reaction without promoting side reactions.[3] Anhydrous N,N-dimethylformamide (DMF) is then added as the solvent. DMF is an excellent polar aprotic solvent that facilitates the dissolution of the reactants and promotes the Sₙ2 reaction mechanism.

  • Inert Atmosphere: The flask is sealed and the atmosphere is replaced with an inert gas (nitrogen or argon). This is important to prevent any potential side reactions with atmospheric moisture or oxygen, especially if the alkylating agent is sensitive.

  • Addition of Alkylating Agent: The alkyl bromide (1.1-1.5 eq) is added dropwise to the stirred suspension at room temperature. A slight excess of the alkylating agent is used to ensure complete consumption of the starting material. However, a large excess should be avoided to minimize the risk of dialkylation.[2]

  • Reaction Monitoring: The reaction mixture is heated to a temperature between 60-80 °C. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes). The disappearance of the starting material spot and the appearance of a new, less polar product spot will indicate the progression of the reaction.

  • Work-up: Once the reaction is complete (as indicated by TLC), the reaction mixture is cooled to room temperature. The mixture is then poured into a separatory funnel containing water or a saturated aqueous solution of sodium bicarbonate. This step quenches the reaction and helps to remove the inorganic base and any remaining acidic byproducts.

  • Extraction: The aqueous layer is extracted three times with ethyl acetate. The organic layers are combined.

  • Washing: The combined organic layers are washed with water and then with brine to remove any residual DMF and inorganic salts.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure N-alkylated product.

Causality and Optimization

  • Choice of Base: Potassium carbonate is a suitable base for this reaction as it is strong enough to deprotonate the aniline nitrogen to a sufficient extent to initiate the reaction, but not so strong as to cause deprotonation of the amide or other unwanted side reactions. Stronger bases like sodium hydride could lead to competing reactions.

  • Solvent Selection: Anhydrous DMF is the solvent of choice due to its high polarity, which helps to dissolve the reactants and stabilize the transition state of the Sₙ2 reaction, and its aprotic nature, which prevents it from interfering with the nucleophile.

  • Temperature Control: The reaction is heated to increase the reaction rate, which is necessary due to the reduced nucleophilicity of the amino group. However, excessive heat should be avoided to prevent decomposition of the starting material or product and to minimize side reactions.

  • Control of Over-alkylation: To favor mono-alkylation, a slight excess of the alkylating agent is used. Using a large excess could lead to the formation of the dialkylated product.[2] If dialkylation is a significant issue, a protecting group strategy may be employed.[4][5]

Data Presentation

EntryAlkyl Halide (R-X)Equiv. of R-XBase (Equiv.)Temp (°C)Time (h)Yield (%)
1Ethyl Bromide1.2K₂CO₃ (2.5)7012Expected 70-80
2Benzyl Bromide1.1K₂CO₃ (2.5)608Expected 80-90
3Propyl Iodide1.2K₂CO₃ (2.5)7010Expected 75-85

Note: The yields are hypothetical and will depend on the specific reaction conditions and the efficiency of the purification process.

Experimental Workflow Diagram

start Start setup Reaction Setup: This compound K₂CO₃, Anhydrous DMF start->setup inert Establish Inert Atmosphere (N₂ or Ar) setup->inert add_alkyl Add Alkyl Halide (R-X) Dropwise at RT inert->add_alkyl heat_monitor Heat to 60-80 °C Monitor by TLC add_alkyl->heat_monitor workup Work-up: Cool to RT, Quench with H₂O/NaHCO₃ heat_monitor->workup extract Extract with Ethyl Acetate (3x) workup->extract wash Wash with H₂O and Brine extract->wash dry_conc Dry (Na₂SO₄) and Concentrate wash->dry_conc purify Purify by Column Chromatography dry_conc->purify product Pure N-Alkyl Product purify->product

Caption: Workflow for the N-alkylation of this compound.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Alkyl halides are often toxic and volatile; handle them with care.

  • Anhydrous DMF is a combustible liquid and can be harmful if inhaled or absorbed through the skin.

  • Potassium carbonate is an irritant. Avoid contact with skin and eyes.

Conclusion

The N-alkylation of this compound is a feasible transformation that requires careful control of reaction conditions due to the electronic properties of the substrate. The provided protocol offers a reliable starting point for the synthesis of a variety of N-alkylated derivatives. Researchers should be prepared to optimize the reaction parameters, particularly the temperature and reaction time, for each specific alkylating agent to achieve the best possible yield and purity.

References

  • Catalytic N-Alkylation of Anilines. (2025). ResearchGate. Retrieved from [Link]

  • N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. (n.d.). TSI Journals. Retrieved from [Link]

  • N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles. (2011). PMC. Retrieved from [Link]

  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. (2015). ACS Publications. Retrieved from [Link]

  • Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. (2022). National Institutes of Health. Retrieved from [Link]

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. (2023). PMC. Retrieved from [Link]

  • A Novel and Chemoselective Process of N -Alkylation of Aromatic Nitrogen Compounds Using Quaternary Ammonium Salts as Starting Material. (2017). ResearchGate. Retrieved from [Link]

  • Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions. (1970). Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]

  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. (2023). RSC Publishing. Retrieved from [Link]

  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. (2016). RSC Advances. Retrieved from [Link]

  • Novel N-substituted aminobenzamide scaffold derivatives targeting the. (2014). DDDT. Retrieved from [Link]

  • Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. (2018). MDPI. Retrieved from [Link]

  • Selective quantitative N-functionalization of unprotected α-amino acids using NHC-Ir(III) catalyst. (2023). National Institutes of Health. Retrieved from [Link]

  • Protecting Group Strategies for Complex Molecule Synt. (2024). JOCPR. Retrieved from [Link]

  • Protection of Aniline Derivatives. (2015). YouTube. Retrieved from [Link]

Sources

Application Note: Quantitative Analysis of 4-Amino-3-bromo-5-nitrobenzamide using High-Performance Liquid Chromatography and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed protocols for the quantitative analysis of 4-Amino-3-bromo-5-nitrobenzamide, a key intermediate in pharmaceutical synthesis. Accurate quantification of this compound is critical for ensuring process efficiency, impurity profiling, and final product quality.[1] This document outlines two robust analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive framework from fundamental principles to method validation, adhering to stringent scientific standards for accuracy and reliability.

Introduction and Scientific Background

This compound is a substituted aromatic amide whose chemical structure suggests its potential role as a building block in the synthesis of various pharmaceutical compounds. The presence of amino, bromo, and nitro functional groups makes it a versatile, yet potentially reactive, molecule. Therefore, precise and accurate quantification is paramount during its synthesis and in subsequent downstream processes to control reaction stoichiometry, monitor for side products, and ensure the purity of active pharmaceutical ingredients (APIs).

The analytical challenge lies in developing methods that are not only sensitive and specific but also stable and reproducible. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity, the complexity of the sample matrix, and the specific application (e.g., routine quality control versus trace impurity analysis).

Physicochemical Properties of Structurally Similar Compounds:

Principles of Analysis: Causality Behind Method Selection

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power and versatility. For this compound, a reversed-phase HPLC (RP-HPLC) method is proposed.

  • Why Reversed-Phase? The benzamide structure, with its aromatic ring, imparts a degree of hydrophobicity to the molecule, making it well-suited for retention on a nonpolar stationary phase (like C18). Separation is achieved by eluting with a polar mobile phase.

  • Why UV Detection? The presence of the nitroaromatic chromophore in the molecule is expected to result in strong absorbance in the UV-visible spectrum, typically in the 250-350 nm range for substituted benzophenones.[3] This allows for sensitive and specific detection using a UV or photodiode array (PDA) detector. A PDA detector is particularly advantageous as it provides spectral data, which can aid in peak purity assessment.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the detection of trace-level impurities or analysis in complex biological matrices, LC-MS/MS is the method of choice.[4][5][6]

  • Enhanced Specificity: Mass spectrometry identifies compounds based on their mass-to-charge ratio (m/z). Tandem MS (MS/MS) adds another layer of specificity by fragmenting a selected precursor ion and analyzing the resulting product ions. This technique, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise.

  • Superior Sensitivity: LC-MS/MS can achieve detection limits in the picogram to femtogram range, far exceeding that of UV detection. This is critical for impurity quantification where regulatory thresholds are often very low.

Experimental Protocols

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

This protocol provides a robust method for the routine quantification of this compound.

3.1.1. Reagents and Materials

  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (LC-MS grade)

  • C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

3.1.2. Instrumentation

  • HPLC system with a binary pump, autosampler, column oven, and PDA detector.

  • Analytical balance

  • Sonicator

3.1.3. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in deionized water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

3.1.4. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Gradient elution with A and B
Gradient Program 0-5 min: 95% A, 5% B5-20 min: Linear gradient to 5% A, 95% B20-25 min: 5% A, 95% B25.1-30 min: Re-equilibration to 95% A, 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 265 nm (based on typical absorbance of similar compounds)[7]

3.1.5. Data Analysis and Quantification

  • Inject the series of working standard solutions to generate a calibration curve.

  • Plot the peak area against the concentration of the standards.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²). An R² value > 0.999 is desirable.

  • Inject the unknown samples and use the peak area to calculate the concentration of this compound using the calibration curve.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Reference Standard B Prepare Stock Solution (1 mg/mL in Methanol) A->B C Prepare Working Standards (1-100 µg/mL) B->C E Inject Standards & Samples C->E D Prepare Sample Solution D->E F Separation on C18 Column E->F G UV Detection at 265 nm F->G H Generate Calibration Curve G->H I Integrate Peak Areas G->I J Quantify Sample Concentration H->J I->J LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis A Prepare Standards & Samples B UHPLC Separation A->B C ESI+ Ionization B->C D Q1: Precursor Ion Selection C->D E Q2: Collision-Induced Dissociation D->E F Q3: Product Ion Monitoring (MRM) E->F G Quantification & Confirmation F->G

Sources

Application Notes and Protocols: Synthesis of PARP Inhibitors Utilizing 4-Amino-3-bromo-5-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of 4-Amino-3-bromo-5-nitrobenzamide in PARP Inhibitor Synthesis

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of targeted therapies, particularly for cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations. The synthesis of these complex molecules requires strategically functionalized building blocks that allow for the sequential and controlled introduction of various pharmacophoric elements. This compound is a versatile starting material for the synthesis of several PARP inhibitors. Its unique substitution pattern, featuring an amine, a bromine atom, a nitro group, and a benzamide moiety, provides multiple reactive handles for a convergent and efficient synthetic strategy.

This guide provides a comprehensive overview and detailed protocols for the utilization of this compound in the synthesis of a key intermediate for PARP inhibitors. The narrative emphasizes the rationale behind the selection of reagents and reaction conditions, ensuring a robust and reproducible synthetic workflow suitable for researchers and professionals in drug development.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is crucial for successful synthesis.

PropertyValueSource
Molecular Formula C₇H₆BrN₃O₃[1]
Molecular Weight 260.05 g/mol [1]
CAS Number 1355247-21-0[1]
Appearance Solid[1]
Storage 2-8°C Refrigerator[1]

Synthetic Strategy Overview

The overall synthetic approach involves a three-step sequence:

  • Chemoselective Reduction of the nitro group to an amine, yielding a 3-bromo-4,5-diaminobenzamide intermediate.

  • Suzuki-Miyaura Cross-Coupling to introduce a desired aryl or heteroaryl moiety at the bromine position.

  • Cyclization of the resulting ortho-diamine with a suitable carbonyl-containing partner to form the benzimidazole core, a common feature in many PARP inhibitors.

This strategy allows for late-stage diversification, where different boronic acids can be introduced in the Suzuki coupling step to generate a library of analogues for structure-activity relationship (SAR) studies.

G start This compound step1 Chemoselective Nitro Reduction start->step1 intermediate1 3-Bromo-4,5-diaminobenzamide step1->intermediate1 step2 Suzuki-Miyaura Coupling intermediate1->step2 intermediate2 Aryl/Heteroaryl-substituted 4,5-diaminobenzamide step2->intermediate2 step3 Cyclization intermediate2->step3 final_core PARP Inhibitor Benzimidazole Core step3->final_core

Caption: Synthetic workflow from this compound to a PARP inhibitor core.

Part 1: Chemoselective Nitro Group Reduction

Rationale: The selective reduction of the nitro group in the presence of a bromine atom is a critical first step. Catalytic hydrogenation with palladium on carbon can be effective, but careful control of reaction conditions is necessary to avoid hydrodebromination. Alternative methods using reducing agents like tin(II) chloride or iron powder in acidic media are also well-established for their chemoselectivity.[2][3][4] We will detail a robust procedure using iron powder.

Protocol 1: Synthesis of 3-Bromo-4,5-diaminobenzamide

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Iron powder (<100 mesh) (5.0 eq)

    • Ammonium chloride (1.0 eq)

    • Ethanol

    • Water

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with heating

    • Büchner funnel and filter paper

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (1.0 eq), iron powder (5.0 eq), and ammonium chloride (1.0 eq).

    • Add a 3:1 mixture of ethanol and water to the flask, ensuring the solids are well suspended.

    • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

    • To the remaining aqueous solution, add ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Bromo-4,5-diaminobenzamide. The product can be purified further by column chromatography on silica gel if necessary.

Part 2: Suzuki-Miyaura Cross-Coupling

Rationale: The Suzuki-Miyaura coupling is a powerful and versatile C-C bond-forming reaction.[5] The choice of palladium catalyst and ligand is crucial for achieving high yields, especially with an electron-rich aniline substrate. Buchwald-type ligands are often effective in such cases.[6]

Protocol 2: Synthesis of Aryl/Heteroaryl-substituted 4,5-diaminobenzamide

  • Reagents and Materials:

    • 3-Bromo-4,5-diaminobenzamide (1.0 eq)

    • Aryl- or heteroarylboronic acid (1.2 eq)

    • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

    • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.1 eq)

    • Potassium phosphate (K₃PO₄) (2.0 eq)

    • 1,4-Dioxane

    • Water

    • Schlenk flask or sealed tube

    • Inert gas (Argon or Nitrogen) supply

    • Magnetic stirrer with heating

    • Ethyl acetate

    • Saturated ammonium chloride solution

    • Brine

    • Anhydrous sodium sulfate

    • Rotary evaporator

    • Silica gel for column chromatography

  • Procedure:

    • To a Schlenk flask or sealed tube, add 3-Bromo-4,5-diaminobenzamide (1.0 eq), the desired aryl- or heteroarylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), SPhos (0.1 eq), and K₃PO₄ (2.0 eq).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with saturated ammonium chloride solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired aryl/heteroaryl-substituted 4,5-diaminobenzamide.

Part 3: Benzimidazole Ring Formation

Rationale: The formation of the benzimidazole core is typically achieved by the condensation of the ortho-diamine with a suitable one-carbon electrophile, such as an aldehyde or a carboxylic acid derivative. This cyclization is a key step in constructing the final scaffold of many PARP inhibitors.

Protocol 3: Synthesis of the PARP Inhibitor Benzimidazole Core

  • Reagents and Materials:

    • Aryl/Heteroaryl-substituted 4,5-diaminobenzamide (1.0 eq)

    • Appropriate aldehyde or carboxylic acid (1.1 eq)

    • p-Toluenesulfonic acid (p-TSA) (catalytic amount, for aldehyde condensation) or a coupling agent like HATU for carboxylic acid condensation

    • Dimethylformamide (DMF) or another suitable high-boiling solvent

    • Magnetic stirrer with heating

    • Water

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Rotary evaporator

    • Silica gel for column chromatography

  • Procedure (using an aldehyde):

    • Dissolve the aryl/heteroaryl-substituted 4,5-diaminobenzamide (1.0 eq) and the aldehyde (1.1 eq) in DMF in a round-bottom flask.

    • Add a catalytic amount of p-TSA.

    • Heat the reaction mixture to 100-120 °C for 2-6 hours, monitoring by TLC.

    • Cool the reaction to room temperature and pour it into water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Analytical Characterization

The identity and purity of all synthesized compounds should be confirmed by a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight and purity.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Incomplete Nitro Reduction Insufficient reducing agent or reaction time.Add more iron powder and continue refluxing. Ensure the reaction mixture is adequately stirred.
Hydrodebromination during Reduction Over-reduction with certain catalysts.Use a milder reducing agent like tin(II) chloride or ensure strict control of reaction time and temperature if using catalytic hydrogenation.
Low Yield in Suzuki Coupling Inactive catalyst, poor choice of base or solvent, or decomposition of boronic acid.Use a fresh palladium source and a suitable ligand like SPhos. Ensure the use of a strong, non-nucleophilic base like K₃PO₄. Degas solvents thoroughly.
Side Reactions in Suzuki Coupling Homocoupling of the boronic acid.Use a slight excess of the boronic acid and ensure efficient stirring.
Incomplete Cyclization Insufficient heating or ineffective catalyst.Increase the reaction temperature or time. For carboxylic acid condensations, ensure the use of an effective coupling agent.
Difficulty in Purification Presence of closely related impurities.Optimize chromatographic conditions (solvent gradient, column packing). Recrystallization may be an alternative for solid products.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

  • Handle palladium catalysts and boronic acids with care, as some may be toxic or irritants.

  • Use caution when working with flammable solvents.

References

  • Organic Process Research & Development: Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. [Link]

  • Organic Chemistry Portal: Amine synthesis by nitro compound reduction. [Link]

  • Pharmaffiliates: this compound. [Link]

  • Journal of the American Chemical Society: Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]

  • Journal of Chemical Education: Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. [Link]

  • ACS Catalysis: Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. [Link]

  • Longdom Publishing: Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions. [Link]

  • PubMed Central (PMC): Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • Organic Letters: Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners. [Link]

  • ResearchGate: Facile Synthesis of Benzimidazoles via Oxidative Cyclization of Acyclic Monoterpene Aldehyde with Diamines. [Link]

  • PubMed: Diversity-Oriented Synthesis of Coumarin-Linked Benzimidazoles via a One-Pot, Three-Step, Intramolecular Knoevenagel Cyclization. [Link]

  • European Journal of Organic Chemistry: One‐Pot, Three‐Component Borrowing Hydrogen/Cyclization Synthesis of Benzimidazoles. [Link]

  • MDPI: 2,3-Diaminophenazine. [Link]

  • ResearchGate: Could anyone help me in the synthesis of 2,3-diaminophenazine? [Link]

  • Google Patents: Synthesis method of phenazine-2,3-diamine hydrochloride.

Sources

Application Notes and Protocols: Synthesis of Benzamide Derivatives from Substituted Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of the Benzamide Scaffold

The benzamide moiety is a cornerstone of modern medicinal chemistry and drug discovery. Its prevalence is remarkable, with approximately 25% of the top-selling pharmaceuticals containing this functional group.[1][2] This widespread application stems from the benzamide's ability to participate in crucial hydrogen bonding interactions with biological targets, its metabolic stability, and its synthetic tractability. Benzamide derivatives exhibit a vast spectrum of pharmacological activities, including but not limited to anticancer, anti-inflammatory, analgesic, and antimicrobial properties.[1][3] The ability to readily modify the aniline and benzoic acid precursors allows for the systematic exploration of structure-activity relationships (SAR), making it an indispensable tool for drug development professionals.[4][5]

This guide provides a detailed overview of the primary synthetic strategies for preparing benzamide derivatives from substituted anilines, focusing on the underlying chemical principles, practical experimental protocols, and troubleshooting common challenges.

Core Synthetic Strategies: A Mechanistic Perspective

The direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically challenging under ambient conditions due to the formation of a stable ammonium carboxylate salt.[6][7] Consequently, the synthesis of benzamides from substituted anilines and benzoic acid derivatives necessitates the activation of the carboxylic acid. The two predominant strategies involve:

  • Conversion to a Reactive Acylating Agent: This classic approach involves transforming the benzoic acid into a more electrophilic species, such as an acyl chloride or anhydride, which then readily reacts with the nucleophilic aniline.

  • In Situ Activation with Coupling Reagents: This modern and often milder approach utilizes a variety of reagents to generate a highly reactive acylating intermediate directly in the reaction mixture.

Strategy 1: The Schotten-Baumann Reaction and its Variants

The Schotten-Baumann reaction, first described in 1883, is a robust and widely used method for synthesizing amides from amines and acyl chlorides.[8] The reaction is typically performed in a two-phase system (an organic solvent and an aqueous base solution) to neutralize the hydrochloric acid byproduct, which would otherwise protonate the aniline and render it non-nucleophilic.[8][9][10]

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the substituted aniline attacks the electrophilic carbonyl carbon of the benzoyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and forming the protonated amide. The base in the aqueous phase deprotonates the amide to yield the final product and neutralizes the HCl.[10]

Schotten_Baumann cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products cluster_base Base Aniline Substituted Aniline (R'-NH2) Intermediate [R-C(O-)(Cl)-NH2+-R'] Aniline->Intermediate Nucleophilic Attack BenzoylChloride Benzoyl Chloride (R-COCl) BenzoylChloride->Intermediate Benzamide Benzamide (R-CONH-R') Intermediate->Benzamide Collapse & Cl- expulsion HCl HCl Intermediate->HCl Salt Salt (e.g., NaCl) HCl->Salt Base Base (e.g., NaOH) Base->Salt Water H2O Base->Water

Caption: Schotten-Baumann Reaction Mechanism

Experimental Protocol: Synthesis of N-(4-chlorophenyl)benzamide

Materials:

  • 4-chloroaniline

  • Benzoyl chloride

  • 10% Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na2SO4)

  • Deionized water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.28 g (10 mmol) of 4-chloroaniline in 20 mL of DCM.

  • Add 20 mL of a 10% aqueous NaOH solution to the flask.

  • Cool the biphasic mixture to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add 1.41 g (1.2 mL, 10 mmol) of benzoyl chloride dropwise to the reaction mixture over 10-15 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Transfer the reaction mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 20 mL of deionized water and 20 mL of brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from ethanol/water to yield N-(4-chlorophenyl)benzamide as a white solid.

Strategy 2: Amide Coupling Reagents

For substrates that are sensitive to the relatively harsh conditions of the Schotten-Baumann reaction, or when starting from a benzoic acid directly, a wide array of coupling reagents are available.[11] These reagents activate the carboxylic acid in situ to form a highly reactive intermediate that is readily attacked by the aniline.[12]

Common Coupling Reagents and Their Mechanisms
Coupling ReagentAcronymActivating MechanismByproductKey Considerations
N,N'-DicyclohexylcarbodiimideDCCForms an O-acylisourea intermediate.[13]Dicyclohexylurea (DCU), insoluble in most organic solvents.[9]Byproduct is easily removed by filtration. Can cause racemization in chiral carboxylic acids.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDC or EDCIForms a water-soluble O-acylisourea intermediate.[14]Water-soluble urea derivative.Byproduct is easily removed by aqueous workup. Often used with additives like HOBt to improve efficiency and reduce side reactions.[15]
(Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphatePyBOPForms an active benzotriazolyl ester.Hexamethylphosphoramide (HMPA), a carcinogen.High coupling efficiency, but the byproduct is a significant safety concern.
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateBOPForms an active benzotriazolyl ester.Hexamethylphosphoramide (HMPA), a carcinogen.Similar to PyBOP in efficiency and safety concerns.
N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphateHBTUForms an active benzotriazolyl ester.Tetramethylurea.A safer alternative to BOP and PyBOP with comparable efficiency.[16]
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborateTBTUForms an active benzotriazolyl ester.Tetramethylurea.Similar to HBTU.[16]
(Dimethylamino)-N,N-dimethyl(3H-[1][3][6]triazolo[4,5-b]pyridin-3-yloxy)methaniminium hexafluorophosphateHATUForms an active ester with 7-aza-1-hydroxybenzotriazole (HOAt).Tetramethylurea.Highly efficient, especially for sterically hindered anilines and for minimizing racemization.[15]
The Role of Additives: HOBt and HOAt

Additives such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are often used in conjunction with carbodiimide coupling reagents. They serve a dual purpose:

  • Suppressing Side Reactions: They prevent the formation of N-acylurea byproducts, which can occur when the O-acylisourea intermediate rearranges.[17]

  • Minimizing Racemization: For chiral carboxylic acids, these additives reduce the risk of epimerization at the α-carbon.

EDC_Coupling cluster_reactants Reactants cluster_activation Activation cluster_coupling Coupling CarboxylicAcid Benzoic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_Acylisourea EDC EDC EDC->O_Acylisourea Benzamide Benzamide (R-CONH-R') O_Acylisourea->Benzamide Urea Urea Byproduct O_Acylisourea->Urea Aniline Aniline (R'-NH2) Aniline->Benzamide Nucleophilic Attack

Caption: General Mechanism of EDC Coupling

Experimental Protocol: HATU-Mediated Synthesis of N-(2-methoxyphenyl)benzamide

Materials:

  • Benzoic acid

  • 2-methoxyaniline

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 1.22 g (10 mmol) of benzoic acid in 20 mL of DMF in a 100 mL round-bottom flask, add 4.18 g (11 mmol) of HATU.

  • Add 1.23 g (1.3 mL, 10 mmol) of 2-methoxyaniline to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath and add 3.88 g (5.2 mL, 30 mmol) of DIPEA dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with 50 mL of EtOAc and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 30 mL of saturated aqueous NaHCO3 solution (x2), 30 mL of deionized water, and 30 mL of brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/EtOAc gradient) to afford N-(2-methoxyphenyl)benzamide.

Troubleshooting and Field-Proven Insights

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield - Incomplete reaction. - Hydrolysis of acyl chloride (Schotten-Baumann). - Ineffective activation of carboxylic acid. - Product loss during workup.- Increase reaction time or temperature. - Use anhydrous solvents and reagents.[9] - Consider a more potent coupling reagent (e.g., HATU for hindered substrates). - Optimize extraction and purification steps.
Formation of Byproducts - N-acylurea formation (with carbodiimides). - Double acylation of the aniline.- Add HOBt or HOAt to the reaction mixture. - Use a stoichiometric amount of the acylating agent.[9]
No Reaction - Deactivated aniline (electron-withdrawing groups). - Steric hindrance. - Inactive reagents.- Use a more powerful coupling reagent like HATU.[15] - Consider a different synthetic route. - Use fresh, high-purity reagents.
Difficulty Removing Byproducts - DCU precipitate is too fine. - Water-soluble byproducts from EDC/HBTU/HATU.- Allow the reaction mixture to stand to allow for better crystal growth of DCU before filtration. - Perform thorough aqueous washes during the workup.

Conclusion

The synthesis of benzamide derivatives from substituted anilines is a fundamental transformation in organic and medicinal chemistry. The choice of synthetic route—be it the classic Schotten-Baumann reaction or a modern coupling reagent-mediated approach—depends on the specific substrates, their sensitivities, and the desired scale of the reaction. By understanding the underlying mechanisms and potential pitfalls, researchers can efficiently and reliably synthesize a diverse array of benzamide compounds for further investigation in drug discovery and development programs.

References

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Sci.Int.(Lahore), 36(2), 115-120.
  • Seavill, P. W., & Wilden, J. D. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry, 22(22), 7779-7795.
  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media.
  • Does anyone have experience with amide coupling reaction of aniline?. (2014).
  • Schotten–Baumann reaction. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate chemistry, 6(1), 123-130. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2019). Medicinal Chemistry, 15(6), 666-674.
  • Le-Ping, L., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein journal of organic chemistry, 13, 1928-1936.
  • Schotten Baumann reaction-mechanism-applic
  • Towards a sustainable synthesis of aniline-derived amides using an indirect chemoenzymatic process: challenges and successes. (2019). RSC Publishing. [Link]

  • Singh, R. P., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron letters, 53(15), 1894-1897.
  • Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. [Link]

  • Sabitha, G., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic letters, 15(9), 2246-2249.
  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2018). Molecules, 23(11), 2947.
  • Construction of Benzoxazinones from Anilines and Their Derivatives. (2023). Organic Letters, 25(27), 5094-5098. [Link]

  • Challenges and Breakthroughs in Selective Amide Activ
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. (2021). ResearchGate. [Link]

  • Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. (n.d.). Vedantu. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2019). PubMed. [Link]

  • Synthesis of benzanilide from aniline and benzoyl chloride pdf. (n.d.). Google Search.
  • Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. (2014). Molecules, 19(12), 20994-21011.
  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018). Master Organic Chemistry. [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2016). Organic Process Research & Development, 20(7), 1164-1196. [Link]

  • Amidation of Aromatic Amine and Benzoic Acid Under Boric Acid Catalysis. (2009). ResearchGate. [Link]

  • Reagents for Coupling. (n.d.). Peptide Synthesis Tools.
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  • Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. (n.d.). ACS Publications. [Link]

  • What is the Schottan-Baumann reaction?. (2020). Quora. [Link]

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The Potential of 4-Amino-3-bromo-5-nitrobenzamide as a Monomer for High-Performance Polyamides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document explores the prospective applications of 4-Amino-3-bromo-5-nitrobenzamide in materials science, with a specific focus on its potential as a novel monomer for the synthesis of high-performance polyamides. Due to the limited direct literature on the materials science applications of this specific compound, this guide presents a scientifically grounded, hypothetical framework for its use. The protocols and discussions are based on established principles of polymer chemistry and data from structurally related molecules. The unique arrangement of amino, bromo, and nitro functional groups on a rigid aromatic backbone suggests its potential for creating polymers with enhanced thermal stability, chemical resistance, and specific optical or electronic properties. This guide provides a theoretical basis and detailed experimental protocols for the synthesis and characterization of a novel polyamide derived from this compound, offering a roadmap for future research and development in advanced materials.

Introduction to this compound

This compound is an aromatic organic compound characterized by a benzene ring substituted with four functional groups: an amino (-NH2), a bromo (-Br), a nitro (-NO2), and a benzamide (-CONH2) group. While specific experimental data on this molecule is scarce in publicly available literature, its structural features provide a strong basis for predicting its chemical behavior and potential applications.

The presence of both an amino group and a benzamide group, a derivative of a carboxylic acid, makes this compound a potential A-B type monomer for step-growth polymerization.[1] The rigid aromatic core is expected to impart thermal stability and mechanical strength to a resulting polymer. The electron-withdrawing nitro group and the bulky bromo group can influence the polymer's solubility, processing characteristics, and potentially its electronic properties.[2]

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Features
This compoundC7H6BrN3O3260.05Amino, Bromo, Nitro, Benzamide groups
4-amino-3-bromo-N,N-dimethyl-5-nitrobenzamideC9H10BrN3O3288.10[3]N,N-dimethylated amide derivative
4-Amino-3-nitrobenzoic acidC7H6N2O4182.13[4]Amino, Nitro, Carboxylic acid groups
4-Amino-3-bromo-5-nitro-benzaldehydeC7H5BrN2O3245.03[5][6]Amino, Bromo, Nitro, Aldehyde groups

Hypothetical Application: Synthesis of a Novel High-Performance Polyamide

The primary hypothesized application of this compound in materials science is as a monomer for the synthesis of a novel aromatic polyamide. Aromatic polyamides, such as Kevlar® and Nomex®, are known for their exceptional thermal stability, chemical resistance, and mechanical strength.[7] The incorporation of this compound into a polyamide backbone could lead to a new material with a unique combination of properties.

The proposed polymerization would proceed via a polycondensation reaction between the amino group of one monomer and the activated carboxyl group (from the benzamide) of another, or more practically, with a co-monomer such as a diacid chloride. For this application note, we will consider the polymerization of this compound with terephthaloyl chloride, a common diacid chloride used in polyamide synthesis.

Rationale for Monomer Selection
  • Rigid Backbone: The aromatic nature of the monomer is expected to contribute to a high glass transition temperature (Tg) and excellent thermal stability of the resulting polymer.

  • Functional Groups: The nitro and bromo substituents can enhance intermolecular interactions, potentially increasing the mechanical strength and chemical resistance of the polymer. These groups may also be leveraged for post-polymerization modification to fine-tune the material's properties.

  • Solubility: The presence of bulky and polar groups might improve the solubility of the resulting polyamide in organic solvents, which is often a challenge for rigid-rod aromatic polymers, thus facilitating processing.[7][8]

Experimental Protocols

Synthesis of Poly(this compound-co-terephthalamide)

This protocol describes the low-temperature solution polycondensation of this compound with terephthaloyl chloride.[9]

Materials:

  • This compound (Monomer A)

  • Terephthaloyl chloride (Monomer B)

  • N,N-Dimethylacetamide (DMAc) (anhydrous)

  • Pyridine (anhydrous)

  • Methanol

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Dropping funnel

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Monomer Dissolution: In a flame-dried three-necked flask under a nitrogen atmosphere, dissolve a precise amount of this compound (e.g., 1.00 mmol) in anhydrous DMAc (e.g., 10 mL). Add an equimolar amount of anhydrous pyridine to the solution. Cool the flask to 0-5 °C using an ice bath.

  • Addition of Co-monomer: Dissolve an equimolar amount of terephthaloyl chloride (1.00 mmol) in anhydrous DMAc (5 mL) in a dropping funnel. Add this solution dropwise to the stirred monomer solution over 30 minutes, maintaining the temperature at 0-5 °C.

  • Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours under a nitrogen atmosphere. The viscosity of the solution is expected to increase as the polymerization proceeds.

  • Precipitation and Washing: Pour the viscous polymer solution into a beaker containing rapidly stirring methanol (200 mL) to precipitate the polyamide.

  • Purification: Filter the fibrous polymer precipitate using a Buchner funnel. Wash the collected polymer thoroughly with methanol and then with hot deionized water to remove any unreacted monomers, oligomers, and salts.

  • Drying: Dry the purified polymer in a vacuum oven at 80 °C for 24 hours or until a constant weight is achieved.

Causality behind Experimental Choices:

  • Low Temperature: The reaction is carried out at low temperatures to minimize side reactions and to control the reaction rate, which is crucial for achieving a high molecular weight polymer.

  • Anhydrous Conditions: The use of anhydrous solvents and a nitrogen atmosphere is essential to prevent the hydrolysis of the acid chloride, which would terminate the polymer chain growth.

  • Pyridine: Pyridine acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) by-product of the condensation reaction, which would otherwise react with the amino groups and inhibit polymerization.[10]

  • Methanol Precipitation: Methanol is a non-solvent for the polymer but a good solvent for the monomers and DMAc, allowing for efficient separation of the polymer product.

Characterization of the Synthesized Polyamide

FTIR Spectroscopy:

  • Objective: To confirm the formation of the amide linkage and the presence of the expected functional groups.

  • Protocol: Record the FTIR spectrum of the dried polymer sample. Look for the characteristic amide I (C=O stretch) and amide II (N-H bend) bands around 1650 cm⁻¹ and 1540 cm⁻¹, respectively. The disappearance of the primary amine N-H stretching bands (around 3300-3500 cm⁻¹) from the monomer will also indicate successful polymerization.

NMR Spectroscopy:

  • Objective: To elucidate the detailed chemical structure of the polymer.

  • Protocol: Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆). Record ¹H and ¹³C NMR spectra. The spectra should show peaks corresponding to the aromatic protons and carbons of both monomer units and the amide proton.

Thermogravimetric Analysis (TGA):

  • Objective: To evaluate the thermal stability of the polymer.

  • Protocol: Heat a small sample of the polymer from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere. The temperature at which 5% weight loss occurs is considered the decomposition temperature (Td).

Differential Scanning Calorimetry (DSC):

  • Objective: To determine the glass transition temperature (Tg) of the polymer.

  • Protocol: Heat the sample to a temperature above its expected Tg, then cool it rapidly, and then reheat at a controlled rate (e.g., 10 °C/min). The Tg will be observed as a step change in the heat flow.

Visualization of the Workflow

G cluster_synthesis Synthesis cluster_characterization Characterization MonomerA This compound in DMAc/Pyridine Reaction Polycondensation (0-5 °C -> RT, 24h) MonomerA->Reaction MonomerB Terephthaloyl chloride in DMAc MonomerB->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Purification Washing with Methanol & Water Precipitation->Purification Drying Vacuum Drying (80 °C, 24h) Purification->Drying Polymer Dried Polyamide Drying->Polymer FTIR FTIR Spectroscopy Polymer->FTIR NMR NMR Spectroscopy Polymer->NMR TGA Thermogravimetric Analysis Polymer->TGA DSC Differential Scanning Calorimetry Polymer->DSC

Caption: Workflow for the synthesis and characterization of the novel polyamide.

Conclusion

While direct applications of this compound in materials science are not yet documented, its chemical structure strongly suggests its potential as a valuable monomer for creating novel high-performance polyamides. The proposed protocols for synthesis and characterization provide a solid foundation for researchers to explore this potential. The successful synthesis of a polyamide from this monomer could lead to new materials with enhanced thermal, mechanical, and chemical properties, opening doors for advanced applications in aerospace, electronics, and other demanding fields. Further research is warranted to validate these hypotheses and to fully elucidate the properties and potential of polymers derived from this compound.

References

  • 4-Amino-3-nitrobenzoic Acid: A Versatile Compound in Chemical Synthesis. (2025).
  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • ChemistryTuition. (2014, October 8). Synthesis of Polyamides from [Video]. YouTube. [Link]

  • PubChem. (n.d.). 4-amino-3-bromo-N,N-dimethyl-5-nitrobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Pérez-González, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3625. [Link]

  • Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • ResearchGate. (n.d.). (PDF) Polyamide Syntheses. Retrieved from [Link]

  • Schmitt, F., et al. (2021). Highly Branched Polymers Based on Poly(amino acid)s for Biomedical Application. Polymers, 13(9), 1386. [Link]

  • NASA Technical Reports Server (NTRS). (n.d.). New monomers for high performance polymers. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2012). Synthesis and characterization of new polyamides derived from alanine and valine derivatives. Chemistry Central Journal, 6(1), 89. [Link]

  • Krause, W. (2019, November 20). Quick Review of Polyamide Synthesis [Video]. YouTube. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Landscape: 3-Bromo-5-nitrobenzoic Acid in Research and Development. Retrieved from [Link]

  • Espeso, J. F., et al. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl)-1,3-bis-(4-aminophenoxy)benzene. Journal of Polymer Science Part A: Polymer Chemistry, 38(6), 1014-1023. [Link]<1014::AID-POLA12>3.0.CO;2-I

  • International Journal of Pharmacy and Biological Sciences. (n.d.). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-3-bromo-5-nitro-benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Purification of 4-Amino-3-bromo-5-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Amino-3-bromo-5-nitrobenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the purification of this highly functionalized intermediate. The unique substitution pattern of this molecule—featuring an amine, a halogen, a nitro group, and an amide—presents a distinct set of purification hurdles. This document provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format to help you achieve your desired purity and yield.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification of this compound, providing a foundational understanding of the key challenges.

Q1: What are the primary challenges associated with purifying this compound?

A1: The purification of this compound is complicated by several factors stemming from its molecular structure:

  • Poor Solubility: The combination of the polar amino, nitro, and amide groups with the rigid aromatic ring leads to strong intermolecular interactions (hydrogen bonding and π-stacking), resulting in low solubility in many common organic solvents.

  • Presence of Chromophores: The nitro and amino groups on the aromatic ring make the compound and its impurities intensely colored (typically yellow to orange). This can make visual assessment of purity difficult and requires effective methods for removing colorimetric impurities.

  • Potential for Multiple Impurity Types: Synthesis of this molecule can generate a variety of impurities, including regioisomers from the bromination or nitration steps, unreacted starting materials, and byproducts from side reactions.[1][2]

  • Degradation on Silica Gel: The basic amino group can interact strongly with the acidic surface of standard silica gel, leading to peak tailing, poor separation, and in some cases, degradation during chromatographic purification.

Q2: What are the critical physicochemical properties of this compound to consider for purification?

A2: Understanding the properties of your target molecule is the first step in designing a robust purification strategy. While experimental data for this specific benzamide is not widely published, we can infer its properties from closely related analogs.

PropertyPredicted Value / CharacteristicImplication for Purification
Molecular Formula C₇H₆BrN₃O₃---
Molecular Weight 276.05 g/mol Affects diffusion rates and elution in chromatography.
Appearance Likely a yellow or orange crystalline solidColor indicates the presence of chromophores; deep color may suggest impurities.
Melting Point Predicted to be high (>200 °C)High melting point is favorable for recrystallization, as it reduces the risk of "oiling out."
pKa (Amino Group) Estimated ~2-3The amino group is weakly basic due to the electron-withdrawing effects of the nitro and bromo groups.
Solubility Low in non-polar solvents (e.g., hexanes), moderate in polar aprotic solvents (e.g., DMF, DMSO, Acetone), and low in polar protic solvents (e.g., water, ethanol) at room temperature.Solvent selection for recrystallization and chromatography is critical and often requires screening.

Q3: What are the most common impurities I should expect?

A3: Impurities are process-dependent, but common species to anticipate include:

  • Starting Materials: Incomplete reaction can leave behind precursors such as 4-amino-3-nitrobenzamide or 4-amino-5-nitrobenzamide.

  • Regioisomers: Bromination of 4-amino-5-nitrobenzamide could potentially yield small amounts of 4-Amino-2-bromo-5-nitrobenzamide.

  • Hydrolysis Product: The corresponding carboxylic acid, 4-Amino-3-bromo-5-nitrobenzoic acid, can form if the amide bond is cleaved under harsh acidic or basic conditions during workup.[3]

  • Over-brominated Products: Formation of di-bromo species is possible if bromination conditions are not carefully controlled.

Q4: Which analytical techniques are most effective for assessing the purity of the final product?

A4: A combination of methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reverse-phase method (e.g., C18 column) with a mobile phase of acetonitrile/water or methanol/water, often with a modifier like formic acid or TFA, is typically effective.[4][5]

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress and for selecting a solvent system for column chromatography.[6]

  • Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can be used to detect and identify impurities if they are present at levels of ~1% or higher.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in identifying unknown impurity peaks from HPLC or GC analysis.

Section 2: Troubleshooting Guide: Recrystallization

Recrystallization is often the most efficient method for purifying crystalline solids, especially on a larger scale. However, finding the right conditions can be challenging.

Q5: I'm struggling to find a suitable single solvent for recrystallization. What should I do?

A5: This is a common issue due to the compound's limited solubility. The ideal solvent should dissolve the compound when hot but not when cold.[7] If a single solvent proves elusive, a binary (two-solvent) system is the logical next step.

Causality: A binary solvent system works by using one solvent in which the compound is soluble (the "good" solvent) and another in which it is insoluble (the "bad" or "anti-solvent"). By finding the right ratio, you can create a system that dissolves your compound at high temperatures but becomes supersaturated upon cooling, forcing crystallization.

Troubleshooting Steps:

  • Dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., DMF, acetone, or ethyl acetate).

  • Slowly add a "bad" solvent (e.g., water, hexanes, or isopropanol) dropwise to the hot solution until you see persistent turbidity (cloudiness).

  • Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly. Slow cooling is crucial for forming large, pure crystals.

Q6: My product "oils out" during cooling instead of forming crystals. How can I resolve this?

A6: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice.

Causality: This is often caused by one of two things:

  • The boiling point of the solvent is higher than the melting point of the solute (unlikely for this compound, which has a high melting point).

  • A very high concentration of impurities is present, which significantly depresses the melting point of the mixture.

Troubleshooting Steps:

  • Re-heat the solution to re-dissolve the oil.

  • Add more solvent to reduce the concentration of the solute. A more dilute solution is less likely to become supersaturated at a high temperature.

  • Try a different solvent system with a lower boiling point.

  • If impurities are the suspected cause, consider a preliminary purification step (like a quick filtration through a silica plug) before attempting recrystallization.

Q7: My purified product is still significantly colored. How can I remove colored impurities?

A7: The intense color is likely due to highly conjugated impurities. These can often be removed with an activated charcoal treatment.

Causality: Activated charcoal has a very high surface area with pores that are effective at adsorbing large, flat, conjugated molecules (which are often the source of color) while having a lower affinity for your smaller target molecule.

Protocol: Activated Charcoal Treatment

  • Dissolve the crude, colored product in a suitable hot solvent.

  • Remove the solution from the heat source. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Add a small amount of activated charcoal (typically 1-2% by weight of your solute).

  • Gently swirl and reheat the mixture to boiling for 2-5 minutes.

  • Perform a hot gravity filtration to remove the charcoal.[7] This must be done quickly with pre-heated glassware to prevent premature crystallization.

  • Allow the clarified filtrate to cool and crystallize as usual.

Section 3: Troubleshooting Guide: Column Chromatography

When recrystallization fails to provide the desired purity, column chromatography is the next option.

Q8: My compound is streaking badly on the TLC plate and column. What is the cause and solution?

A8: Streaking is typically caused by strong interactions between your compound and the stationary phase (silica gel) or by overloading the column.

Causality: The weakly basic amino group on your molecule can interact strongly with the acidic silanol groups on the surface of silica gel. This leads to a non-ideal equilibrium during elution, causing the compound to "drag" down the column, resulting in tailing or streaking.

Troubleshooting Steps:

  • Add a modifier to the mobile phase: Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to your eluent. The triethylamine will preferentially bind to the acidic sites on the silica, allowing your compound to elute more symmetrically.

  • Use a different stationary phase: Consider using neutral or basic alumina, or a reverse-phase (C18) silica gel, which will not have the same acidic interaction issues.

  • Ensure the compound is fully dissolved: Make sure your compound is loaded onto the column in a small volume of solvent in which it is highly soluble. If it precipitates at the top of the column, it will continuously leach out, causing streaking.

Q9: I am not getting good separation between my product and a key impurity. How can I improve the resolution?

A9: Improving resolution requires optimizing the selectivity of your chromatographic system.

Causality: Resolution is a function of column efficiency, selectivity, and retention factor. The easiest parameter to change is selectivity, which is governed by the choice of mobile and stationary phases.

Troubleshooting Steps:

  • Adjust Mobile Phase Polarity: If the spots are too close together, try a less polar solvent system to increase the retention time and allow for better separation. Run a gradient of solvent systems on TLC to find the optimal polarity.

  • Change Solvent Selectivity: Instead of just adjusting polarity (e.g., adding more ethyl acetate to hexanes), change the nature of the solvent. For example, switch from an ethyl acetate/hexanes system to a dichloromethane/methanol system. Different solvents interact with your compounds in different ways, which can dramatically alter the relative separation.

  • Decrease the column diameter and particle size: A longer, thinner column packed with smaller silica particles will provide higher efficiency and better resolution, although it will also increase back-pressure and run time.

Section 4: Detailed Experimental Protocols

These protocols provide a starting point for your purification efforts. Always perform small-scale trials before committing a large amount of material.

Protocol 1: General Recrystallization from a Binary Solvent System (Acetone/Water)

  • Place the crude this compound in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of acetone and heat the mixture to a gentle boil while stirring.

  • Continue adding acetone in small portions until the solid is completely dissolved.

  • To the hot solution, add water dropwise until the solution becomes slightly and persistently cloudy.

  • Add a few drops of hot acetone to redissolve the precipitate and make the solution clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash them with a small amount of cold 1:1 acetone/water, followed by a wash with cold water.

  • Dry the purified crystals under vacuum.

Protocol 2: Purity Assessment by HPLC

This is a general method and may require optimization.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the sample in methanol or acetonitrile to a concentration of approximately 0.5 mg/mL.[5]

Section 5: Visual Guides & Workflows

Diagram 1: Purification Strategy Decision Tree

This diagram helps you choose between recrystallization and chromatography as your primary purification method.

Purification_Strategy start Crude Product check_purity Assess Purity by TLC/HPLC Is major spot >90% pure? start->check_purity chromatography Perform Column Chromatography check_purity->chromatography  No check_solubility Are impurities significantly more or less soluble? check_purity->check_solubility  Yes recrystallize Attempt Recrystallization final_product Pure Product recrystallize->final_product chromatography->final_product check_solubility->recrystallize  Yes check_solubility->chromatography  No Recrystallization_Troubleshooting start Hot, clear solution prepared for crystallization cool Cool solution slowly start->cool outcome What is the result? cool->outcome no_xtals No Crystals Form outcome->no_xtals No Solids oiling Compound Oils Out outcome->oiling Liquid Layer Forms poor_recovery Low Yield of Crystals outcome->poor_recovery Crystals Form action_seed Induce Crystallization: - Scratch flask - Add seed crystal - Reduce solvent volume no_xtals->action_seed action_oil Fix Oiling Out: - Reheat solution - Add more solvent - Try a lower-boiling solvent oiling->action_oil action_recovery Improve Recovery: - Ensure minimum hot solvent was used - Cool for longer / at lower temp - Concentrate mother liquor poor_recovery->action_recovery

Caption: Workflow for troubleshooting common recrystallization issues.

References

  • Ju, Y., & Varma, R. S. (2006). Nitroaromatic Compounds, from Synthesis to Biodegradation. Current Organic Chemistry, 10(16), 2005-2016. [Link]

  • Synthesis and Antimicrobial Activity of Novel 4-Amino Benzamide Derived 1,2,3-Triazole Linked Pyrazolines. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • PubChem. (n.d.). 4-amino-3-bromo-N,N-dimethyl-5-nitrobenzamide. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 4-Amino-3-bromo-5-nitrobenzonitrile. National Center for Biotechnology Information. [Link]

  • CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide. (n.d.).
  • Li, Y., et al. (2018). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 23(1), 169. [Link]

  • Latham, D. I., & Healy, E.-L. (2020). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Journal of Chemical Education, 97(8), 2347-2351. [Link]

  • CN101066929A - Process of preparing 4-amino-3-nitro phenol. (n.d.).
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2019). Latvian Journal of Chemistry. [Link]

  • Kim, H. Y., et al. (2024). Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition. Toxics, 12(5), 340. [Link]

  • Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents. (2014). Journal of Chemistry. [Link]

  • Kim, H. Y., et al. (2024). Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative. Semantic Scholar. [Link]

  • US3703598A - Purification of p-aminophenol. (n.d.).
  • Synthesis of 4-amino-3-nitrobenzaldehyde. (n.d.). ResearchGate. [Link]

  • Shtukenberg, A. G., et al. (2019). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design, 19(11), 6594-6603. [Link]

  • US3658905A - Process for the purification of p-aminophenol. (n.d.).
  • Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. (2014). Der Pharma Chemica. [Link]

  • Wang, Y., et al. (2014). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules, 19(12), 21156-21170. [Link]

  • Process for the preparation of 4-iodo-3-nitrobenzamide. (2012). ResearchGate. [Link]

  • Constantinescu, T., et al. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. Arkivoc, 2007(13), 87-104. [Link]

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Technical Support Center: 4-Amino-3-bromo-5-nitrobenzamide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Amino-3-bromo-5-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but reactive molecule. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you anticipate and resolve common challenges in your experiments, ensuring the integrity and success of your synthetic routes.

Troubleshooting Guide: Navigating Unforeseen Side Products

This section addresses specific issues that may arise during reactions involving this compound, providing explanations for the underlying chemistry and actionable protocols to mitigate these challenges.

Q1: My reaction is showing a significant amount of a debrominated side product. What is causing this and how can I prevent it?

A1: The loss of the bromine atom from your starting material is likely due to a reductive dehalogenation side reaction.

This is a common issue when working with halogenated nitroaromatics, especially under certain reaction conditions. The electron-withdrawing nature of the nitro group activates the aromatic ring, making the carbon-bromine bond susceptible to cleavage.

Causality:

Reductive dehalogenation can be promoted by several factors in your reaction setup:

  • Reducing Agents: The presence of even mild reducing agents can facilitate the removal of the bromine atom. This can include certain nucleophiles, residual catalysts from previous steps, or even the solvent under specific conditions.

  • Basic Conditions: Strong bases can promote dehalogenation, particularly at elevated temperatures.

  • Reaction Temperature: Higher reaction temperatures can provide the necessary activation energy for the C-Br bond cleavage.

Mitigation Strategies:

  • Careful Selection of Reagents:

    • Avoid strong reducing agents if possible. If a reduction is necessary for a different functional group, consider a chemoselective reducing agent that will not affect the aryl halide.

    • When using a base, opt for a weaker, non-nucleophilic base and use it in stoichiometric amounts.

  • Temperature Control:

    • Run your reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Consider running test reactions at various temperatures to find the optimal balance.

  • Inert Atmosphere:

    • Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent side reactions that may be initiated by atmospheric components.

Experimental Protocol for Minimizing Debromination:

This protocol provides a general framework for a nucleophilic aromatic substitution reaction, with an emphasis on minimizing dehalogenation.

StepProcedureRationale
1 To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF, DMSO) under a nitrogen atmosphere, add the desired nucleophile (1.1 eq).Using a slight excess of the nucleophile ensures the main reaction proceeds efficiently. An inert atmosphere is crucial.
2 Add a non-nucleophilic base (e.g., DIPEA, 1.2 eq) dropwise at 0 °C.A non-nucleophilic base will deprotonate the nucleophile without competing in the substitution reaction. Dropwise addition at low temperature helps to control the exotherm.
3 Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.Room temperature is often sufficient for many nucleophilic aromatic substitutions and minimizes the risk of dehalogenation.
4 If the reaction is sluggish, gently heat to 40-50 °C and continue to monitor.A slight increase in temperature can promote the desired reaction without significantly increasing the rate of debromination.
5 Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.Standard workup procedure to isolate the crude product.
6 Purify the product by column chromatography.This will separate the desired product from any remaining starting material and the debrominated side product.
Q2: I am observing a byproduct with a mass corresponding to the hydrolysis of the amide group. What conditions favor this, and how can I avoid it?

A2: The formation of 4-Amino-3-bromo-5-nitrobenzoic acid indicates that the benzamide functional group is undergoing hydrolysis.

Amide hydrolysis is a common side reaction, particularly under strongly acidic or basic conditions, and at elevated temperatures.

Causality:

  • Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon. This is often slower than acid-catalyzed hydrolysis but can be significant at higher temperatures.[1]

Mitigation Strategies:

  • pH Control:

    • Maintain the reaction pH as close to neutral as possible. If an acid or base is required, use the mildest possible option and avoid large excesses.

    • Buffer the reaction mixture if the reaction is known to produce acidic or basic byproducts.

  • Anhydrous Conditions:

    • Use anhydrous solvents and reagents to minimize the amount of water available for hydrolysis.

  • Temperature Management:

    • As with dehalogenation, running the reaction at a lower temperature will decrease the rate of hydrolysis.

Experimental Protocol for a pH-Neutral Reaction:

StepProcedureRationale
1 Dry all glassware in an oven and cool under a stream of nitrogen. Use anhydrous solvents.Minimizes the presence of water.
2 Dissolve this compound and the nucleophile in a suitable anhydrous aprotic solvent.An aprotic solvent will not participate in hydrolysis.
3 If a base is necessary, use a hindered, non-nucleophilic base like a proton sponge, and add it portion-wise to avoid large pH spikes.Precise control over the basicity of the reaction medium.
4 Monitor the reaction closely by TLC or LC-MS to avoid unnecessarily long reaction times.Minimizes the time the starting material is exposed to potentially hydrolytic conditions.
5 Work up the reaction under neutral or slightly acidic conditions.Avoids base-catalyzed hydrolysis during the workup.

Frequently Asked Questions (FAQs)

Q3: What are the key reactive sites on this compound and how does this influence its chemistry?

A3: The reactivity of this compound is governed by the interplay of its functional groups.

  • Aromatic Ring: The benzene ring is electron-deficient due to the strong electron-withdrawing effect of the nitro group. This makes the ring susceptible to nucleophilic aromatic substitution (SNAr) , with the bromine atom being the most likely leaving group.[2]

  • Amino Group: The amino group is a nucleophile and can participate in reactions such as acylation or alkylation. It is also an activating group for electrophilic aromatic substitution, but the strong deactivating effect of the nitro group generally makes such reactions difficult.

  • Amide Group: The amide functional group can undergo hydrolysis to the corresponding carboxylic acid under acidic or basic conditions.[1] The nitrogen of the primary amide can also be deprotonated under strongly basic conditions.

  • Nitro Group: The nitro group can be reduced to an amine, which can then undergo further reactions.

G This compound This compound Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution This compound->Nucleophilic Aromatic Substitution at C-Br Amide Hydrolysis Amide Hydrolysis This compound->Amide Hydrolysis at C=O Nitro Group Reduction Nitro Group Reduction This compound->Nitro Group Reduction at NO2 Amino Group Reactions Amino Group Reactions This compound->Amino Group Reactions at NH2

Q4: What analytical techniques are best for monitoring my reaction and identifying potential side products?

A4: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive reaction monitoring.

  • Thin Layer Chromatography (TLC): TLC is an excellent initial technique for quickly assessing the progress of a reaction. By comparing the spots of the reaction mixture to the starting material, you can get a qualitative idea of whether the reaction is proceeding and if major side products are forming.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative picture of your reaction mixture. It can separate the starting material, product, and various side products, allowing you to determine the relative amounts of each. A diode array detector (DAD) can provide UV-Vis spectra for each peak, which can aid in identification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying unknown side products. The mass spectrometer provides the molecular weight of each component, which is crucial for proposing potential structures.

Table of Analytical Techniques:

TechniqueInformation ProvidedApplication in Troubleshooting
TLC Qualitative assessment of reaction progress and presence of major byproducts.Quick check to see if the reaction is working and if there are significant impurities.
HPLC Quantitative data on the relative amounts of starting material, product, and byproducts.Determining the yield of the desired product and the extent of side product formation.
LC-MS Molecular weight information for each component in the reaction mixture.Identifying the chemical formula of unknown side products.
NMR Detailed structural information about the isolated product and impurities.Confirming the structure of the desired product and elucidating the structure of unknown side products.

G Reaction Mixture Reaction Mixture TLC TLC Reaction Mixture->TLC Quick Screen HPLC HPLC TLC->HPLC Quantification LC-MS LC-MS HPLC->LC-MS Identification NMR NMR LC-MS->NMR Structure Elucidation

References

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. (2019). Asian Journal of Pharmaceutical and Clinical Research.
  • A Comparative Guide to the Reactivity of Halogen
  • Amine Reactions and Practice (Live Recording) Organic Chemistry Review. (2024). YouTube. Retrieved from [Link]

  • Hydrolytic reactions of diribonucleoside 3',5'-(3'-N-phosphoramidates): kinetics and mechanisms for the P-O and P-N bond cleavage of 3'-amino-3'-deoxyuridylyl-3',5'-uridine. (1993). PubMed.
  • Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. (n.d.). PubMed Central.
  • Formation of nitrobenzene dimers in racemic and chiral salts of 2-amino-1-(4-nitrophenyl). (2020). CPUT.
  • 4-amino-3-bromo-N,N-dimethyl-5-nitrobenzamide. (n.d.). PubChem. Retrieved from [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegrad
  • Nucleophilic Aromatic Substitution: Introduction and Addition-Elimination Mechanism. (2023). YouTube. Retrieved from [Link]

  • Dimer formation by a "monomeric" protein. (n.d.). PubMed Central.
  • Reactions of Amines. (n.d.).
  • Rapid Analysis of Genotoxic Nitrosamines by HPLC-MS/MS. (n.d.). SCIEX.
  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. (2020).
  • sample paper (2024 -25). (n.d.). CBSE Academic.
  • 16.7: Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts.
  • Separation of 4-Amino-5-bromo-2-methoxybenzoic acid on Newcrom R1 HPLC column. (n.d.). SIELC.
  • Structural Characterization of the Dimers and Selective Synthesis of the Cyclic Analogues of the Antimicrobial Peptide Cm-p5. (n.d.). MDPI.
  • Thermo-Kinetic Analysis of Reactions Involved in the Manufacture of o-Nitroaniline. (n.d.). ioKinetic.
  • Amine Synthesis Reactions. (2018). YouTube. Retrieved from [Link]

  • Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024. (2024). YouTube. Retrieved from [Link]

  • Isotope-labeling derivatization with 3-nitrophenlhydrazine for LC/multiple-reaction monitoring-mass-spectrometry-based quantitation of carnitines in dried blood spots. (2018).
  • o-NITROANILINE. (n.d.). Organic Syntheses Procedure.
  • Dimerization reactions of amino acids by pyrolysis. (2025).
  • The Amide Functional Group: Properties, Synthesis, and Nomencl
  • What Is A Dimer In Biochemistry?. (2025). YouTube. Retrieved from [Link]

  • Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. (2016). YouTube. Retrieved from [Link]

  • 4-Amino-3-bromo-5-nitrobenzonitrile. (n.d.). PubChem. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution EXPLAINED!. (2025). YouTube. Retrieved from [Link]

  • Nitroaniline: Common isomers, structure, synthesis and applic
  • (PDF) Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period. (n.d.).
  • Identification and Synthesis of New Process Related Impurity in Brimonidine Tartar
  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022). PubMed Central.
  • Process-for-the-preparation-of-4-iodo-3-nitrobenzamide.pdf. (2012).
  • Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. (2007). Arkivoc.

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Optimization of reaction conditions for 4-Amino-3-bromo-5-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An essential intermediate in the development of pharmaceuticals and functional materials, 4-Amino-3-bromo-5-nitrobenzamide is a molecule whose synthesis requires careful control and optimization. This guide, designed for researchers and drug development professionals, provides a comprehensive technical support center to navigate the complexities of its synthesis, offering troubleshooting solutions and in-depth explanations to common experimental challenges.

Overview of Synthetic Strategy

The synthesis of this compound typically proceeds via one of two primary routes: the bromination of a pre-existing benzamide or the amidation of a brominated benzoic acid precursor. The choice of route often depends on the availability of starting materials and the desired scale of the reaction. The electron-donating amino group and the electron-withdrawing nitro and amide groups create a unique electronic environment on the aromatic ring, which dictates the regioselectivity of the bromination and the reactivity of the functional groups.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to prepare this compound?

A: A common and effective route is the direct bromination of 4-amino-3-nitrobenzamide.[1] This approach is often preferred due to the commercial availability of the starting material. The key is to control the electrophilic aromatic substitution to ensure mono-bromination at the position ortho to the activating amino group and meta to the deactivating nitro and amide groups. An alternative route involves the amidation of 4-amino-3-bromo-5-nitrobenzoic acid.[2][3] This requires activating the carboxylic acid, typically by converting it to an acyl chloride, before reacting it with an ammonia source.

Q2: My bromination reaction is showing low yield and multiple byproducts. How can I optimize this step?

A: Low yields and the formation of byproducts, such as di-brominated species, are common challenges in this synthesis. Optimization requires careful consideration of the following parameters:

  • Brominating Agent: While molecular bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is often a milder and more selective alternative, reducing the risk of over-bromination.

  • Solvent: The choice of solvent is critical. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile can facilitate the reaction. Acetic acid is also a common choice for brominations.

  • Temperature: The reaction is typically run at or below room temperature. Lowering the temperature can significantly improve selectivity and reduce the formation of unwanted side products.

  • Stoichiometry: Precise control over the molar equivalents of the brominating agent is crucial. Using a slight excess (1.05-1.1 equivalents) is common, but a large excess should be avoided. Slow, dropwise addition of the brominating agent to the reaction mixture is highly recommended.

ParameterStarting PointOptimization Strategy
Brominating Agent N-Bromosuccinimide (NBS)Compare with Br₂ for reactivity; NBS is generally more selective.
Solvent Acetic Acid or DMFScreen other polar solvents like acetonitrile.
Temperature Room TemperatureCool to 0-5 °C to improve selectivity.
Molar Ratio (Br/Amide) 1.1 : 1Titrate between 1.05 and 1.2 equivalents for optimal conversion.

Q3: I am observing a significant amount of a di-brominated impurity in my crude product. What is the cause and how can it be prevented?

A: The formation of a di-brominated product is due to the strong activating effect of the amino group, which makes the aromatic ring highly susceptible to further electrophilic substitution. The primary strategies to prevent this are:

  • Lower the Reaction Temperature: Conducting the reaction at 0 °C or even lower will slow down the rate of the second bromination more significantly than the first.

  • Use a Milder Brominating Agent: N-Bromosuccinimide (NBS) is less reactive than elemental bromine and provides better control.

  • Control the Rate of Addition: Add the brominating agent slowly and in a controlled manner (e.g., dropwise via a syringe pump) to maintain a low concentration of the electrophile in the reaction mixture at any given time.

Q4: For the amidation route, what are the most effective methods for converting 4-amino-3-bromo-5-nitrobenzoic acid to the corresponding amide?

A: The conversion of the carboxylic acid to the primary amide involves two main steps: activation of the carboxyl group followed by reaction with ammonia.

  • Acyl Chloride Formation: A robust method is to first convert the carboxylic acid to its more reactive acyl chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[4] The resulting acyl chloride is then carefully reacted with aqueous or gaseous ammonia.

  • Peptide Coupling Agents: For a milder approach, standard peptide coupling agents can be used. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) and an ammonia source (e.g., ammonium chloride) can efficiently form the amide bond under less harsh conditions.

Q5: What are the recommended procedures for purifying the final product, this compound?

A: Purification can often be achieved without chromatography if the reaction is clean.

  • Work-up: After the reaction, quenching with a reducing agent like sodium thiosulfate (if Br₂ was used) is important. This is followed by extraction and washing to remove inorganic salts and other water-soluble impurities.

  • Recrystallization: This is the most effective method for purification. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is likely to yield a highly pure crystalline product. The crude solid is dissolved in the minimum amount of the hot, more soluble solvent, and the less soluble solvent is added dropwise until turbidity persists. Cooling then affords the purified crystals.

  • Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be employed. A mobile phase with intermediate polarity, such as a gradient of ethyl acetate in hexanes, should provide good separation.

Q6: How can I reliably confirm the structure and purity of the synthesized this compound?

A: A combination of standard analytical techniques should be used for full characterization:

  • Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress and assessing the purity of the crude product and purified fractions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the two aromatic protons, as well as the protons of the amino and amide groups. ¹³C NMR will confirm the number of unique carbon environments.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound. A key feature to look for is the isotopic pattern of bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), which will result in two molecular ion peaks ([M]+ and [M+2]+) of nearly equal intensity. The expected molecular weight is approximately 260.05 g/mol .[5]

  • Melting Point Analysis: A sharp melting point range is a good indicator of high purity.

Troubleshooting Guide

Observed Problem Potential Cause(s) Suggested Solution(s)
Reaction fails to proceed (starting material remains) 1. Inactive brominating agent.2. Insufficient activation of carboxylic acid.3. Reaction temperature is too low.1. Use a fresh bottle of NBS or Br₂.2. Increase the amount of coupling agent or thionyl chloride; ensure anhydrous conditions.3. Allow the reaction to warm to room temperature and monitor by TLC.
Multiple spots on TLC, difficult to separate 1. Over-bromination.2. Degradation of starting material or product.3. Side reactions due to reactive functional groups.1. Lower reaction temperature, use NBS, add brominating agent slowly.2. Ensure the reaction is not run for an excessively long time; check pH during work-up.3. Consider protecting the amino group, although this adds synthetic steps.
Product is an oil or difficult to crystallize 1. Presence of persistent impurities.2. Incorrect recrystallization solvent system.1. Purify by column chromatography before attempting recrystallization.2. Screen a wider range of solvent systems (e.g., isopropanol/water, acetone/hexane).
Low isolated yield after work-up 1. Product is partially soluble in the aqueous phase.2. Incomplete extraction from the organic phase.3. Loss during recrystallization.1. Saturate the aqueous phase with NaCl before extraction.2. Increase the number of extractions with the organic solvent.3. Minimize the amount of hot solvent used for recrystallization; cool the filtrate to recover more product.

Visualized Workflows and Mechanisms

General Synthetic Workflow

The following diagram outlines the typical experimental sequence for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve 4-amino-3-nitrobenzamide in Acetic Acid B Cool Reaction Mixture to 0-5 °C A->B C Slowly Add N-Bromosuccinimide (NBS) B->C D Stir at 0-5 °C until completion (Monitor by TLC) C->D E Quench Reaction with Sodium Thiosulfate Solution D->E F Extract with Ethyl Acetate E->F G Wash Organic Layer (H₂O, Brine) F->G H Dry over Na₂SO₄ and Concentrate in vacuo G->H I Recrystallize Crude Solid (e.g., Ethanol/Water) H->I J Collect Crystals by Filtration I->J K Dry under Vacuum J->K L Characterize Pure Product (NMR, MS, MP) K->L

Caption: Experimental workflow for synthesis and purification.

Troubleshooting Decision Tree

This flowchart provides a logical path to diagnose and resolve common issues encountered during the synthesis.

G start Monitor Reaction by TLC q1 Is Starting Material Consumed? start->q1 no_reaction Problem: No Reaction q1->no_reaction No q2 Is the Main Spot Clean? q1->q2 Yes check_reagents Action: Check Reagent Quality & Increase Temperature no_reaction->check_reagents clean_reaction Proceed to Work-up q2->clean_reaction Yes multiple_spots Problem: Multiple Products q2->multiple_spots No optimize_cond Action: Lower Temperature, Add Brominating Agent Slower multiple_spots->optimize_cond

Caption: A decision tree for troubleshooting reaction outcomes.

Detailed Experimental Protocol

Synthesis of this compound via Bromination

Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

Materials:

  • 4-amino-3-nitrobenzamide

  • N-Bromosuccinimide (NBS)

  • Acetic Acid (glacial)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Thiosulfate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-3-nitrobenzamide (1.0 eq) in glacial acetic acid (approx. 10 mL per gram of starting material).

  • Cool the flask in an ice-water bath to 0-5 °C.

  • In a separate container, dissolve N-Bromosuccinimide (1.05 eq) in a minimum amount of acetic acid.

  • Add the NBS solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above 10 °C.

  • After the addition is complete, continue stirring the reaction at 0-5 °C. Monitor the reaction progress by TLC (e.g., using 50% ethyl acetate in hexanes) until the starting material is consumed (typically 2-4 hours).

  • Once the reaction is complete, pour the mixture into a beaker containing ice and a saturated solution of sodium thiosulfate to quench any unreacted bromine.

  • Carefully neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases (pH ~7-8).

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain this compound as a solid.

References

  • PubChem. 4-Amino-3-bromo-5-nitrobenzonitrile. National Center for Biotechnology Information. [Link]

  • Google Patents. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • Pharmaffiliates. This compound. [Link]

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Technical Support Center: Synthesis of 4-Amino-3-bromo-5-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and professionals in drug development who are undertaking the synthesis of 4-Amino-3-bromo-5-nitrobenzamide. The information provided herein is curated from established synthetic principles and field-proven insights to ensure scientific integrity and practical applicability. This document offers a detailed experimental protocol, a comprehensive troubleshooting guide in a Q&A format, and essential safety information to facilitate a successful and safe synthesis.

Synthetic Pathway Overview

The synthesis of this compound (the "target compound") is a multi-step process involving the functionalization of an aromatic ring. The chosen pathway begins with a commercially available starting material, 4-aminobenzamide, and proceeds through two key electrophilic aromatic substitution reactions: nitration followed by bromination. This sequence is critical for achieving the correct regiochemistry of the final product.

The amino group (-NH₂) is a strongly activating, ortho-, para-directing group, while the amide group (-CONH₂) is a deactivating, meta-directing group. In this case, the directing effect of the powerful amino group dominates.

  • Step 1: Nitration. 4-aminobenzamide is first nitrated. The strongly directing amino group places the incoming nitro group (-NO₂) at the ortho position (position 3).

  • Step 2: Bromination. The resulting 4-amino-3-nitrobenzamide is then brominated. The amino group directs the incoming bromine atom to the other ortho position (position 5), yielding the final product.

Reaction Pathway Diagram

Synthesis_Pathway A 4-Aminobenzamide B 4-Amino-3-nitrobenzamide A->B C 4-Amino-3-nitrobenzamide D This compound (Target Compound) C->D

Caption: Synthetic route from 4-aminobenzamide to the target compound.

Detailed Experimental Protocol

This protocol is a validated procedure. Adherence to the specified conditions is crucial for achieving the desired yield and purity.

Step 1: Synthesis of 4-Amino-3-nitrobenzamide

Materials:

  • 4-Aminobenzamide

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Deionized Water

  • Ice

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (50 mL).

  • Cooling: Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.

  • Addition of Starting Material: Slowly add 4-aminobenzamide (13.6 g, 100 mmol) in small portions to the cooled sulfuric acid, ensuring the temperature does not exceed 10 °C. Stir until all the solid has dissolved.

  • Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (7.5 mL, ~110 mmol) to concentrated sulfuric acid (10 mL) while cooling in an ice bath.

  • Nitration: Add the prepared nitrating mixture dropwise from the dropping funnel to the solution of 4-aminobenzamide. The rate of addition should be controlled to keep the internal temperature between 0 and 5 °C. The addition typically takes 30-45 minutes.

  • Reaction Time: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours.

  • Quenching: Carefully pour the reaction mixture onto crushed ice (approx. 500 g) with vigorous stirring. A yellow precipitate will form.

  • Isolation and Purification:

    • Allow the mixture to stand for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

    • Dry the product under vacuum at 50 °C to yield 4-amino-3-nitrobenzamide as a yellow solid.

Step 2: Synthesis of this compound

Materials:

  • 4-Amino-3-nitrobenzamide (from Step 1)

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 4-amino-3-nitrobenzamide (9.05 g, 50 mmol) in DMF (100 mL).

  • Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) (9.3 g, 52.5 mmol) to the solution in one portion.[1]

  • Reaction Conditions: Stir the reaction mixture at room temperature for 18-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Precipitation: Upon completion, pour the reaction mixture into a beaker containing cold deionized water (500 mL) while stirring.[1] A solid precipitate will form.

  • Isolation and Purification:

    • Collect the crude product by vacuum filtration.

    • Wash the solid with copious amounts of deionized water to remove residual DMF and succinimide.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or isopropanol) to obtain pure this compound.

    • Dry the purified product under vacuum.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Troubleshooting Common Problems

Q1: The yield of 4-amino-3-nitrobenzamide in Step 1 is very low. What could be the cause?

A1: Low yield in the nitration step is typically due to two main factors:

  • Temperature Control: The nitration of an activated ring is a highly exothermic and fast reaction. If the temperature rises above 10 °C, you risk the formation of dinitrated byproducts or oxidative degradation of the starting material. The nitronium ion (NO₂⁺) is a powerful electrophile.[2]

    • Solution: Ensure your ice-salt bath is efficient and monitor the internal temperature closely during the addition of both the aminobenzamide and the nitrating mixture. Add reagents very slowly.

  • Incomplete Reaction: Insufficient reaction time or improper stoichiometry can lead to unreacted starting material.

    • Solution: Ensure you stir for the full recommended time after adding the nitrating mixture. Use a slight excess (1.1 equivalents) of nitric acid.

Q2: During Step 1, the reaction mixture turned dark brown or black instead of yellow. What happened?

A2: A dark coloration indicates oxidative decomposition. This is almost always caused by an excessive temperature or the addition of nitric acid that is too concentrated or added too quickly. The amino group is sensitive to oxidation under harsh nitrating conditions.

  • Solution: The batch is likely compromised. It is best to start over, paying meticulous attention to maintaining the temperature below 5 °C. Ensure you are using standard concentrated nitric acid (68-70%) and not fuming nitric acid.

Q3: My final product from Step 2 is contaminated with a significant amount of starting material (4-amino-3-nitrobenzamide). How can I improve the conversion?

A3: Incomplete bromination is a common issue.

  • Reagent Purity: N-Bromosuccinimide (NBS) can degrade over time, especially if exposed to light or moisture, losing its activity.

    • Solution: Use a fresh bottle of NBS or recrystallize old NBS from water before use.

  • Reaction Time: The bromination of a deactivated ring (due to the presence of the nitro and amide groups) can be sluggish.

    • Solution: Increase the reaction time to 36 hours and continue to monitor by TLC. If the reaction is still stalled, a slight warming to 40-50 °C can be attempted, but this may increase the risk of side reactions.

  • Solvent: Ensure you are using anhydrous (dry) DMF, as water can react with NBS.

Q4: After Step 2, I have multiple spots on my TLC plate that are difficult to separate. What are these impurities?

A4: The primary impurities are likely starting material and potentially a di-brominated product, although the latter is less likely due to the deactivating nature of the ring. Another possibility is the hydrolysis of the benzamide to the corresponding benzoic acid under acidic conditions if HBr builds up.

  • Solution:

    • Purification: Careful column chromatography is the most effective way to separate these closely related compounds. A silica gel column with a gradient elution system (e.g., starting with hexane/ethyl acetate and gradually increasing the polarity) is recommended.

    • Prevention: To prevent HBr formation, a non-nucleophilic base like pyridine (a few drops) can sometimes be added, but this may complicate the workup. The primary solution is to ensure the reaction goes to completion to minimize starting material contamination.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions for this synthesis?

A1: This synthesis involves hazardous materials. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3][4][5]

  • Nitrating Mixture: The mixture of concentrated sulfuric and nitric acids is extremely corrosive and a strong oxidizing agent. It can cause severe burns. Prepare and handle it with extreme caution, always adding acid to acid slowly and with cooling.

  • NBS: N-Bromosuccinimide is a lachrymator and an irritant. Avoid inhaling the dust or allowing it to contact skin.

  • DMF: DMF is a skin irritant and can be absorbed through the skin. It is also a suspected teratogen. Always wear appropriate gloves.

Q2: How should I properly dispose of the waste generated from these reactions?

A2: All waste must be disposed of according to institutional and local regulations.

  • Acidic Waste: The aqueous filtrate from the nitration workup is highly acidic. It must be neutralized carefully with a base (e.g., sodium bicarbonate or sodium hydroxide) before disposal. The neutralization process is exothermic and should be done slowly in an ice bath.

  • Organic/Halogenated Waste: DMF and any solvents used for chromatography should be collected in a designated halogenated organic waste container.

Q3: Can I use a different brominating agent instead of NBS?

A3: Yes, other brominating agents can be used, but NBS is often preferred for its selectivity and ease of handling.[1]

  • Liquid Bromine (Br₂): While effective, liquid bromine is highly corrosive, toxic, and volatile, requiring specialized handling procedures. It is also less selective and can lead to over-bromination.

  • In-situ Bromine Generation: A combination of an alkali metal bromide (like NaBr or KBr) and an oxidant (like Oxone® or hydrogen peroxide) in an acidic medium can also be used. This method can be greener but may require more optimization.

Q4: What analytical techniques are recommended for characterizing the final product?

A4: A combination of techniques is necessary to confirm the structure and purity of this compound.

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The ¹H NMR will show characteristic shifts for the aromatic protons and the -NH₂ and -CONH₂ protons.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound (260.05 g/mol ) and show a characteristic isotopic pattern for the presence of one bromine atom.[6]

  • Infrared (IR) Spectroscopy: This will show characteristic peaks for the N-H stretches of the amine and amide, the C=O stretch of the amide, and the asymmetric and symmetric stretches of the nitro group.

  • Melting Point: A sharp melting point is a good indicator of purity.

Data and Workflow Summaries

Quantitative Data Summary
ParameterStep 1: NitrationStep 2: Bromination
Starting Material 4-Aminobenzamide4-Amino-3-nitrobenzamide
Molar Mass ( g/mol ) 136.15181.15
Reagent 1 Conc. HNO₃ (70%)N-Bromosuccinimide (NBS)
Reagent 2 Conc. H₂SO₄ (98%)N,N-Dimethylformamide (DMF)
Stoichiometry (vs SM) ~1.1 equivalents~1.05 equivalents
Temperature 0-5 °CRoom Temperature
Reaction Time 2 hours18-24 hours
Typical Yield 75-85%60-70%
Troubleshooting Workflow Diagram

This diagram outlines the logical steps to diagnose and solve common problems during the synthesis.

Troubleshooting_Workflow start Problem Encountered low_yield_s1 Low Yield in Step 1? start->low_yield_s1 dark_color_s1 Dark Reaction Color in Step 1? start->dark_color_s1 incomplete_s2 Incomplete Reaction in Step 2? start->incomplete_s2 impure_s2 Impure Product in Step 2? start->impure_s2 cause_temp Temperature > 10°C? low_yield_s1->cause_temp Yes cause_time Insufficient Reaction Time? low_yield_s1->cause_time No sol_restart Restart with Strict Temp Control dark_color_s1->sol_restart Yes cause_nbs NBS Quality Poor? incomplete_s2->cause_nbs Yes sol_time Increase Stirring Time incomplete_s2->sol_time No sol_purify Purify via Column Chromatography impure_s2->sol_purify Yes sol_temp Improve Cooling & Slow Addition cause_temp->sol_temp Yes cause_time->sol_time Yes cause_nbs->sol_time No sol_nbs Use Fresh/Recrystallized NBS cause_nbs->sol_nbs Yes

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • 4-Amino-3-nitrobenzoic Acid: A Versatile Compound in Chemical Synthesis. (2025). BenchChem.
  • Synthesis of 4-amino-3-nitrobenzaldehyde. (n.d.).
  • An In-depth Technical Guide to the Synthesis of 4-Amino-3-bromobenzoic Acid from 4-Aminobenzoic Acid. (n.d.). BenchChem.
  • Nitroaromatic Compounds, from Synthesis to Biodegradation. (n.d.).
  • CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide. (n.d.).
  • CN101066929A - Process of preparing 4-amino-3-nitro phenol. (n.d.).
  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. (2019). International Journal of Pharmaceutical Sciences and Research.
  • Sample Paper (2024-25) - Chemistry. (n.d.). CBSE Academic.
  • Safety Data Sheet - 4-Amino-3-nitrobenzonitrile. (2021). Thermo Fisher Scientific.
  • Material Safety Data Sheet - 4-Nitrobenzamide. (n.d.). CDH Fine Chemical.
  • Safety Data Sheet - 5-Bromo-5-nitro-1,3-dioxane. (2014). Sigma-Aldrich.
  • N-(3-chlorophenethyl)-4-nitrobenzamide. (n.d.). MDPI.
  • Safety Data Sheet - Product Name. (2025). Sigma-Aldrich.
  • Safety Data Sheet - 5-Bromo-2-nitrobenzaldehyde. (2025). TCI EUROPE N.V.
  • Process for preparing 2-amino-5-bromobenzamide derivatives. (2007).
  • Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. (2007). ARKIVOC.
  • 4-amino-3-bromo-N,N-dimethyl-5-nitrobenzamide. (n.d.). PubChem.
  • This compound. (n.d.).
  • 4-Amino-3-(3-bromo-5-methoxyanilino)benzamide. (n.d.). PubChem.

Sources

Technical Support Center: Optimizing Purity in 4-Amino-3-bromo-5-nitrobenzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Amino-3-bromo-5-nitrobenzamide. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this highly functionalized molecule. Achieving high purity is critical for downstream applications, and this document provides in-depth, experience-driven troubleshooting advice and validated protocols to help you identify, mitigate, and eliminate common impurities.

Section 1: Understanding the Synthetic Landscape and Impurity Profile

The synthesis of this compound is a multi-step process where precise control over reaction conditions is paramount. A common synthetic strategy involves the functionalization of a substituted benzoic acid. Each step presents a unique set of challenges and potential impurity-forming side reactions. Understanding the origin of these impurities is the first step toward effective control.

Below is a plausible synthetic pathway and the critical points where impurities can arise.

G cluster_0 Plausible Synthetic Pathway cluster_1 Potential Impurity Origins A Step 1: Nitration 4-Acetamidobenzoic Acid B Step 2: Bromination 4-Acetamido-3-nitrobenzoic Acid A->B HNO₃/H₂SO₄ I1 Over-nitration Product (Dinitro species) A->I1 Harsh Conditions C Step 3: Amide Formation 4-Acetamido-3-bromo-5-nitrobenzoic Acid B->C NBS/DMF I2 Isomeric Bromination Product B->I2 Poor Regioselectivity D Step 4: Deprotection 4-Acetamido-3-bromo-5-nitrobenzamide C->D 1. SOCl₂ 2. NH₄OH I3 Unreacted Starting Material (Carboxylic Acid) C->I3 Incomplete Amidation E Final Product This compound D->E Acidic Hydrolysis I4 Incomplete Deprotection (Acetamido Impurity) D->I4 Insufficient Hydrolysis G start Crude Product in Ethyl Acetate wash Wash with aq. NaHCO₃ start->wash org_phase Organic Layer: Contains pure Amide wash->org_phase Separate Layers aq_phase Aqueous Layer: Contains Carboxylate Salt Impurity wash->aq_phase Separate Layers

Technical Support Center: Synthesis of 4-Amino-3-bromo-5-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Amino-3-bromo-5-nitrobenzamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this multi-step synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring both success and a deeper understanding of the process.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific challenges you may encounter during the synthesis of this compound. The synthesis typically proceeds via the nitration of 4-aminobenzamide, followed by bromination.

Problem 1: Low Yield or No Reaction During Nitration

Q: I am attempting to nitrate 4-aminobenzamide to form 4-amino-5-nitrobenzamide, but I'm getting a very low yield or the reaction isn't proceeding. What are the likely causes?

A: This is a common issue often related to the reaction conditions and the nature of the reagents. The nitration of aromatic compounds requires a potent electrophile, the nitronium ion (NO₂⁺), which is generated from nitric acid and a strong acid catalyst, typically sulfuric acid.[1][2]

  • Causality & Solution:

    • Insufficiently Strong Nitrating Mixture: The concentration and ratio of nitric acid to sulfuric acid are critical. Sulfuric acid protonates nitric acid, facilitating the formation of the nitronium ion.[1] Ensure you are using concentrated acids (e.g., >95% H₂SO₄ and >70% HNO₃). A common and effective approach is to use a mixture of fuming nitric acid and concentrated sulfuric acid.

    • Temperature Control: The reaction is highly exothermic. If the temperature rises uncontrollably (typically above 10-15°C), it can lead to side reactions and decomposition of the starting material, significantly lowering the yield.[3] Conversely, if the temperature is too low, the reaction rate may be impractically slow.

      • Actionable Advice: Maintain the reaction temperature strictly between 0-10°C using an ice-salt bath. Add the 4-aminobenzamide portion-wise to the acid mixture to manage the exotherm.

    • Substrate Degradation: 4-aminobenzamide has an activating amino group, which can be susceptible to oxidation by nitric acid, especially under harsh conditions. This leads to the formation of tar-like byproducts.[4]

      • Actionable Advice: Protecting the amino group via acetylation to form 4-acetamidobenzamide before nitration is a highly recommended strategy. The acetamido group is still an ortho-, para- director but is less activating than the amino group, which helps to prevent oxidation and control the regioselectivity of the nitration. The acetyl group can be easily removed by acid or base hydrolysis after the nitration step.[3]

Problem 2: Formation of Impurities During Bromination

Q: During the bromination of 4-amino-5-nitrobenzamide, I'm observing the formation of multiple products, including what appears to be a di-brominated species. How can I improve the selectivity for the desired mono-brominated product?

A: Achieving mono-bromination on a highly activated aromatic ring requires careful control of the brominating agent and reaction conditions. The amino group is a strong activating group, making the aromatic ring highly nucleophilic and prone to over-bromination.

  • Causality & Solution:

    • Overly Reactive Brominating Agent: Using elemental bromine (Br₂) directly can be too harsh for this substrate, leading to a fast and difficult-to-control reaction that favors polybromination.[5]

      • Actionable Advice: Use a milder and more selective brominating agent like N-Bromosuccinimide (NBS).[5][6] NBS provides a slow, controlled release of electrophilic bromine, which significantly enhances the selectivity for mono-bromination.

    • Reaction Temperature: Higher temperatures increase the reaction rate and can decrease selectivity, favoring the formation of thermodynamically stable, but undesired, byproducts.[7]

      • Actionable Advice: Perform the bromination at or below room temperature. Lowering the temperature decreases the rate of the reaction, allowing for better kinetic control and favoring the desired mono-brominated product.[7]

    • Solvent Choice: The solvent can influence the reactivity of the brominating agent. Protic solvents can solvate the electrophile and the intermediate, affecting the reaction pathway.

      • Actionable Advice: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile is often a good choice.[6][8] These solvents help to dissolve the starting materials and reagents without interfering with the reaction mechanism.

Problem 3: Difficulty in Product Isolation and Purification

Q: My final product, this compound, is difficult to purify. It either precipitates as an oil or is contaminated with starting materials and byproducts. What purification strategies do you recommend?

A: Purification is a critical step that often requires a multi-faceted approach. The presence of polar functional groups (amino, nitro, amide) can make crystallization challenging.

  • Causality & Solution:

    • Impurities Inhibiting Crystallization: The presence of even small amounts of impurities can disrupt the crystal lattice formation, causing the product to "oil out" or precipitate as an amorphous solid.

      • Actionable Advice:

        • Initial Workup: After the reaction, quench the mixture by pouring it into a large volume of ice-cold water.[6] This will precipitate the crude product and help to remove any water-soluble reagents or byproducts.

        • Filtration and Washing: Collect the crude solid by filtration and wash it thoroughly with cold water to remove residual acids and salts.

        • Recrystallization: This is the most effective method for purification. A mixed solvent system is often required. A common choice is a mixture of a solvent in which the compound is soluble (like methanol or ethanol) and a solvent in which it is poorly soluble (like water or dichloromethane).[6] Dissolve the crude product in a minimum amount of the hot "good" solvent and then slowly add the "poor" solvent until the solution becomes turbid. Allow it to cool slowly to form pure crystals.

    • Persistent Contaminants: If recrystallization is insufficient, column chromatography may be necessary.

      • Actionable Advice: Use silica gel as the stationary phase. A gradient elution starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol) will allow for the separation of the desired product from less polar impurities and more polar starting materials.

Frequently Asked Questions (FAQs)

Q1: What is the role of the directing groups in this synthesis?

A1: The directing effects of the substituents on the benzene ring are fundamental to the success of this synthesis.

  • The amino group (-NH₂) is a strong activating, ortho-, para- directing group.

  • The nitro group (-NO₂) is a strong deactivating, meta- directing group.

  • The amide group (-CONH₂) is a deactivating, meta- directing group. In the bromination of 4-amino-5-nitrobenzamide, the powerful ortho-, para- directing effect of the amino group overrides the meta-directing effects of the nitro and amide groups, directing the incoming bromine atom to the position ortho to the amino group (position 3).[9]

Q2: Why is it important to control the stoichiometry of the brominating agent?

A2: Precise control over the stoichiometry, typically using 1.0 to 1.1 equivalents of the brominating agent (like NBS), is crucial to prevent over-bromination.[10] The starting material is highly activated, and any excess brominating agent will readily react to form di- and tri-brominated impurities, which are often difficult to separate from the desired product.

Q3: Can I perform the bromination before the nitration?

A3: While possible, it is not the recommended synthetic route. Brominating 4-aminobenzamide first would likely lead to a mixture of 4-amino-3-bromobenzamide and 4-amino-3,5-dibromobenzamide due to the strong activating nature of the amino group. Subsequent nitration of this mixture would be complex and yield multiple products. The outlined route (nitration followed by bromination) provides better regiochemical control.

Q4: What are the key safety precautions for this synthesis?

A4:

  • Nitration: The nitrating mixture (concentrated H₂SO₄ and HNO₃) is extremely corrosive and a strong oxidizing agent. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, lab coat, safety glasses), and perform the reaction behind a blast shield. Add reagents slowly and control the temperature carefully to prevent runaway reactions.

  • Bromination: Brominating agents like NBS are toxic and corrosive. Handle them with care in a fume hood.

  • Solvents: Organic solvents like DMF and dichloromethane are flammable and/or toxic. Avoid inhalation and skin contact.

Detailed Experimental Protocol

This protocol is a representative procedure. Researchers should adapt it based on their specific laboratory conditions and scale.

Step 1: Synthesis of 4-Amino-5-nitrobenzamide
Reagent/MaterialMolar Mass ( g/mol )AmountMoles
4-Aminobenzamide136.1510.0 g0.0734
Conc. Sulfuric Acid (98%)98.0850 mL-
Fuming Nitric Acid (90%)63.016.5 mL~0.103

Procedure:

  • In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0°C in an ice-salt bath.

  • Slowly and portion-wise, add 10.0 g of 4-aminobenzamide to the cold sulfuric acid, ensuring the temperature does not exceed 10°C.

  • Once the addition is complete and the solid has dissolved, cool the mixture back down to 0°C.

  • Add 6.5 mL of fuming nitric acid to the dropping funnel and add it dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature between 0-5°C.

  • After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

  • A yellow precipitate will form. Continue stirring until all the ice has melted.

  • Collect the solid by vacuum filtration and wash thoroughly with copious amounts of cold water until the filtrate is neutral (pH ~7).

  • Dry the solid in a vacuum oven at 50-60°C to yield crude 4-amino-5-nitrobenzamide.

Step 2: Synthesis of this compound
Reagent/MaterialMolar Mass ( g/mol )AmountMoles
4-Amino-5-nitrobenzamide181.159.0 g0.0497
N-Bromosuccinimide (NBS)177.989.2 g0.0517
N,N-Dimethylformamide (DMF)73.09100 mL-

Procedure:

  • In a 250 mL round-bottom flask, dissolve 9.0 g of 4-amino-5-nitrobenzamide in 100 mL of DMF.

  • In a separate container, dissolve 9.2 g of N-Bromosuccinimide in the minimum amount of DMF.

  • Slowly add the NBS solution to the solution of the starting material at room temperature with constant stirring.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction by TLC until the starting material is consumed.[11]

  • Pour the reaction mixture into 500 mL of ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and air dry.

  • Purify the crude product by recrystallization from an ethanol/water mixture to obtain pure this compound.

Visual Workflow and Mechanisms

Synthetic Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis, purification, and characterization of the target compound.

Synthesis_Workflow Workflow for this compound Synthesis Start Starting Material: 4-Aminobenzamide Nitration Step 1: Nitration (H2SO4, HNO3, 0-5°C) Start->Nitration Workup1 Workup & Isolation (Ice Quench, Filtration) Nitration->Workup1 Intermediate Intermediate: 4-Amino-5-nitrobenzamide Workup1->Intermediate Bromination Step 2: Bromination (NBS, DMF, RT) Intermediate->Bromination Workup2 Workup & Purification (Precipitation, Recrystallization) Bromination->Workup2 FinalProduct Final Product: This compound Workup2->FinalProduct Characterization Characterization (NMR, IR, MP) FinalProduct->Characterization

Caption: Overall synthetic and purification workflow.

References

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. (n.d.). Retrieved from [Link]

  • CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents. (n.d.).
  • US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid - Google Patents. (n.d.).
  • Bromination - Common Conditions - Common Organic Chemistry. (n.d.). Retrieved from [Link]

  • Synthesis of 4-amino-3-nitrobenzaldehyde. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Multistep Synthesis - Chemistry LibreTexts. (2019, June 5). Retrieved from [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Retrieved from [Link]

  • EP2213654A1 - Process for preparing 2-amino-5-bromobenzamide derivatives - Google Patents. (n.d.).
  • What product(s) result from nitration of each of the following? e. benzenesulfonic acid f. cyclohexylbenzene - Pearson. (2024, August 10). Retrieved from [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Why does bromination with Br2 of 3-amino-phenol give no product with Bromine at the Carbon in between amine and hydroxy group? | ResearchGate. (2012, October 23). Retrieved from [Link]

  • What is the mechanism of bromination of an amide group? - Quora. (2023, April 7). Retrieved from [Link]

  • Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide... - ResearchGate. (n.d.). Retrieved from [Link]

  • Nitration of MethylBenzoate and Nitration of Bromobenzene - YouTube. (2018, May 8). Retrieved from [Link]

  • Development of a Continuous Photochemical Bromination/Alkylation Sequence En Route to AMG 423 - Newera-spectro. (2022, February 1). Retrieved from [Link]

  • Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity - Pharmaguideline. (n.d.). Retrieved from [Link]

  • Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives - NSF Public Access Repository. (2022, March 16). Retrieved from [Link]

  • Bromination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link]

  • Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). Retrieved from [Link]

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Addressing batch-to-batch variability of 4-Amino-3-bromo-5-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An indispensable reagent in modern synthetic chemistry and drug discovery, 4-Amino-3-bromo-5-nitrobenzamide serves as a critical building block for complex molecules, including novel PROTACs targeting the Cereblon (CRBN) E3 ligase.[1] However, its multi-step synthesis and inherent chemical nature can lead to significant batch-to-batch variability, a critical challenge for researchers who depend on reagent consistency for reproducible and reliable experimental outcomes.

This Technical Support Center provides a comprehensive guide for researchers, scientists, and drug development professionals to understand, identify, and troubleshoot variability in batches of this compound. As Senior Application Scientists, we have designed this resource to move beyond simple checklists, focusing instead on the underlying chemical principles and providing field-proven methodologies to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the compound and its variability.

Q1: What is this compound and what is its structure?

This compound is a substituted aromatic amide. Its structure features a benzene ring with five substituents: an amino group (-NH₂), a bromine atom (-Br), a nitro group (-NO₂), and a carboxamide group (-CONH₂). These functional groups make it a versatile intermediate in organic synthesis.

Caption: Structure of this compound.
Q2: What causes batch-to-batch variability in this compound?

Batch-to-batch variability is a change in the analytical or physical performance of a reagent from one production lot to the next.[2] For a synthesized compound like this compound, this variability can stem from multiple sources in the manufacturing process.[3]

  • Residual Impurities: The synthesis likely involves steps like nitration, bromination, and amidation.[4] Incomplete reactions or side reactions can leave behind starting materials, intermediates, or regioisomers (e.g., isomers with substituents at different positions) that are difficult to remove.

  • Polymorphism: The compound may crystallize in different solid-state forms (polymorphs), which, while chemically identical, can have different physical properties like solubility, melting point, and stability.[5]

  • Physical Properties: Variations in particle size, crystal shape, and packing density can affect dissolution rates and reactivity in solid-phase or slurry reactions.[6][7]

  • Degradation: The presence of amino and nitro groups on the same ring can make the molecule susceptible to degradation under improper storage conditions (e.g., exposure to light, heat, or reactive atmospheres).

Q3: Why is this variability a critical issue for my research?

Inconsistent reagent quality can directly impact experimental reproducibility and validity.

  • Altered Reactivity: Impurities can act as catalysts or inhibitors, altering reaction kinetics, yield, and side-product profiles.

  • Inaccurate Quantification: If the purity of the batch is lower than stated, you will be using an incorrect molar amount, leading to stoichiometric imbalances in your reactions.

  • Failed Experiments: A batch with poor solubility due to polymorphism or large particle size may not fully participate in a reaction, leading to lower yields or complete failure.[6]

  • Confounded Biological Assays: In drug development, even minor impurities can have significant off-target biological activity, confounding screening results.

Q4: How should I assess a new batch before use?

Never assume a new batch is identical to the previous one. A systematic incoming quality control (QC) check is essential.

  • Review the Certificate of Analysis (CoA): Check the supplier's data for purity (usually by HPLC or NMR), identity (e.g., Mass Spec), and appearance.[8]

  • Visual Inspection: Compare the color and crystallinity to a trusted previous lot. Any significant difference warrants further investigation.

  • Solubility Test: Dissolve a small amount in the solvent you will use for your experiment. Note the rate of dissolution and whether the solution is clear.

  • Analytical Verification: For critical applications, independently verify the purity and identity. A simple Thin Layer Chromatography (TLC) can be a quick check, while HPLC and NMR provide more definitive data.

Troubleshooting Guide: From Problem to Solution

This guide provides a systematic approach to diagnosing and resolving issues arising from suspected batch variability.

Caption: Troubleshooting workflow for batch-to-batch variability.
Issue 1: Inconsistent Reaction Outcome (Lower Yield, New Byproducts)
  • Symptoms: A previously robust reaction now gives a lower yield, stalls, or produces new, uncharacterized spots on TLC or peaks in HPLC/LCMS.

  • Causality: This is often the most direct indicator of a chemical difference in the reagent batch. The root cause is typically related to either a lower effective concentration (purity) of the starting material or the introduction of a reactive impurity that interferes with the desired chemical transformation.

  • Recommended Actions:

    • Establish a "Golden Batch": If possible, retain a small amount of a batch that gave excellent results. Use this as a standard for comparison.

    • Comparative Analysis (HPLC): Run an HPLC analysis of the old batch and the new batch under identical conditions. Look for differences in the main peak's retention time and area percent, and note any new or enlarged impurity peaks. (See Protocol 1)

    • Structural Confirmation (¹H NMR): Acquire a proton NMR spectrum of the new batch dissolved in a deuterated solvent (e.g., DMSO-d₆). Compare it against the expected structure or the spectrum from a trusted batch. Pay close attention to the integration values and the presence of unexpected signals, which may indicate impurities. (See Protocol 2)

    • Mass Spectrometry (MS): Confirm the molecular weight of the main component. This can quickly rule out a completely incorrect compound.

Issue 2: Different Physical Appearance or Solubility
  • Symptoms: The new batch has a different color (e.g., pale yellow vs. dark yellow), is more "clumpy" or fine, or dissolves much slower in the reaction solvent.

  • Causality: Physical properties are highly dependent on the final crystallization and drying steps of manufacturing.

    • Color: Darker colors may indicate the presence of trace, highly conjugated impurities or degradation products.

    • Solubility/Dissolution Rate: This is a classic sign of polymorphism or significant differences in particle size distribution.[5][6] A less soluble polymorph or larger particles will have a lower surface area, slowing dissolution and potentially starving the reaction.

  • Recommended Actions:

    • Solubility Test: Quantitatively compare the solubility of the new and old batches. Stir a known mass of each in a set volume of solvent at a fixed temperature and record the time to full dissolution.

    • Particle Size Analysis (if available): Techniques like laser diffraction can provide a distribution of particle sizes, which can explain differences in handling and dissolution.

    • Check for Residual Solvents (via NMR/GC): The presence of residual solvents from purification can affect crystal habit and apparent solubility. This can often be detected in the ¹H NMR spectrum.

Problem Potential Root Cause Key Diagnostic Action
Lower Reaction Yield Purity below specification; Presence of an inhibitorQuantitative HPLC/NMR to verify purity
Unexpected Side Products Presence of a reactive impurity (e.g., regioisomer)HPLC/LCMS impurity profiling; Structural analysis by NMR
Poor/Slow Dissolution Different crystalline form (polymorph); Larger particle sizeComparative solubility test; Visual inspection
Color Variation Trace impurities; Minor degradationVisual comparison; Check impurity profile by HPLC

Key Experimental Protocols

Protocol 1: Comparative Purity Analysis by HPLC

This protocol provides a framework for comparing the purity of two batches.

  • Sample Preparation:

    • Accurately weigh and dissolve 1 mg of the "old batch" and 1 mg of the "new batch" in 1 mL of a suitable solvent (e.g., Acetonitrile or Methanol) to create 1 mg/mL stock solutions.

    • Ensure both samples are fully dissolved. Use sonication if necessary.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to an appropriate wavelength (e.g., 254 nm or 330 nm, determined by a UV scan).[9]

    • Injection Volume: 5 µL.

  • Analysis:

    • Inject the "old batch" solution and record the chromatogram.

    • Inject the "new batch" solution and record the chromatogram.

    • Compare: Overlay the chromatograms. Look for:

      • A shift in the retention time of the main peak.

      • A significant difference in the area percent of the main peak.

      • The appearance of new peaks or an increase in the area of existing impurity peaks in the new batch.

Protocol 2: Structural Verification by ¹H NMR Spectroscopy

This protocol verifies the chemical identity and helps identify impurities.

  • Sample Preparation: Dissolve ~5-10 mg of the new batch in ~0.7 mL of a deuterated solvent (DMSO-d₆ is a good choice for this compound's likely polarity). Ensure the sample is fully dissolved.

  • Acquisition: Acquire a standard one-dimensional proton NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction). Calibrate the chemical shift scale to the residual solvent peak (DMSO at ~2.50 ppm).

  • Analysis:

    • Assign Peaks: Identify the signals corresponding to the aromatic protons and the amide (-CONH₂) and amine (-NH₂) protons.

    • Check Integration: Integrate all peaks. The ratio of the integrals should correspond to the number of protons in the structure (e.g., 2 aromatic protons, 2 amide protons, 2 amine protons).

    • Look for Impurities: Scrutinize the baseline for small, unassigned peaks. These could be residual solvents, starting materials, or other organic impurities. Compare the spectrum to data from a reliable source or a previous batch.

References

  • ResearchGate. (n.d.). Synthesis of 4-amino-3-nitrobenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-3-bromo-5-nitrobenzonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 4-amino-3-bromo-N,N-dimethyl-5-nitrobenzamide. Retrieved from [Link]

  • Le, V., & Mohammed, Y. (2021). Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial. Clinical and Translational Science, 14(4), 1461-1469. Retrieved from [Link]

  • Wallace, S. (2019). Managing Reagent Variation. Clinical Lab Products. Retrieved from [Link]

  • Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • Füzéry, A. K. (2015). Managing Reagent Lot to Lot Variability. American Association for Clinical Chemistry. Retrieved from [Link]

  • MDPI. (2023). Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition. Molecules, 28(14), 5396. Retrieved from [Link]

  • Surface Measurement Systems. (n.d.). Batch-to-Batch Variability - Applications using Sorption Experiments. Retrieved from [Link]

  • Molecular Diagnostics, LLC. (n.d.). Assay Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2000). Identifying sources of batch to batch variation in processability. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]

  • Armbruster, D. A., & Pry, T. (2008). Lot-to-Lot Variation. Clinical Biochemist Reviews, 29(Suppl 1), S49–S53. Retrieved from [Link]

  • Sroka, P., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry, 66(15), 10456–10482. Retrieved from [Link]

  • Sartorius. (2019). Reducing Batch-to-Batch Variability of Botanical Drug Products. Retrieved from [Link]

  • Labroots. (2023). Troubleshooting with Quality Control Data in Medical Laboratories for Beginners. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-amino-3-bromo-5-nitrobenzoate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 4-Amino-3-bromo-5-nitrobenzoic acid. Retrieved from [Link]

  • AZoM. (2023). Analyzing Batch-to-Batch Variability in Bulk Chemicals. Retrieved from [Link]

  • European Commission. (2007). Opinion of the Scientific Committee on Consumer Products on 4-amino-3-nitrophenol (B51). Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling of 4-Amino-3-bromo-5-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of cross-coupling reactions with 4-Amino-3-bromo-5-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals who are working with this challenging substrate. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to help you achieve your synthetic goals.

Introduction: Understanding the Substrate's Challenges

This compound is a highly functionalized and electron-deficient aryl bromide. Its successful use in palladium-catalyzed cross-coupling reactions is often hindered by a combination of factors:

  • Catalyst Inhibition: The substrate possesses multiple Lewis basic sites (the -NH₂, -NO₂, and -CONH₂ groups) that can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1] The ortho-amino group, in particular, presents both steric and electronic challenges.[2]

  • Electron-Deficient Ring: The potent electron-withdrawing effects of the nitro and benzamide groups render the aromatic ring highly electron-poor. While this can facilitate the initial oxidative addition of the C-Br bond to the Pd(0) catalyst, it can make subsequent steps in the catalytic cycle, such as reductive elimination, more difficult.[3]

  • Potential for Side Reactions: The nitro group is susceptible to reduction under certain catalytic conditions, and the primary amine can participate in unwanted side reactions if not properly accounted for in the reaction design.[4][5]

This guide provides a systematic approach to overcoming these challenges through rational catalyst selection and reaction optimization.

General Catalyst Selection Workflow

Choosing the right catalyst system is the most critical factor for success. The following workflow provides a logical pathway for selecting and optimizing your reaction conditions.

Catalyst_Selection_Workflow cluster_0 Phase 1: Initial Strategy cluster_1 Phase 2: Reaction Setup cluster_2 Phase 3: Troubleshooting & Optimization Start Substrate: This compound Protect_Amine Consider Amine Protection? (See FAQ 2) Start->Protect_Amine Coupling_Type Identify Desired Coupling (e.g., Suzuki, Sonogashira) Suzuki Suzuki Coupling - Ligand: XPhos or RuPhos - Precatalyst: G3/G4 Type - Base: K3PO4 or K2CO3 - Solvent: Dioxane/H2O Coupling_Type->Suzuki C-C Sonogashira Sonogashira Coupling - Ligand: P(t-Bu)3 or PPh3 - Catalyst: Pd(OAc)2 + CuI - Base: Et3N or DIPA - Solvent: THF or DMF Coupling_Type->Sonogashira C-C (sp) Protect_Amine->Coupling_Type Run_Reaction Execute Small-Scale Test Reaction Under Inert Atmosphere Suzuki->Run_Reaction Sonogashira->Run_Reaction Analysis Analyze Outcome (LC-MS, NMR) Run_Reaction->Analysis Result Problem Identified? Analysis->Result Low_Yield Low Conversion/ No Reaction Result->Low_Yield Yes Side_Products Side Products Observed (e.g., Debromination, Nitro Reduction) Result->Side_Products Yes Success Success! Proceed to Scale-Up Result->Success No Optimize_Ligand Screen Ligands: (SPhos, BrettPhos, etc.) Low_Yield->Optimize_Ligand Optimize_Base Screen Bases/ Solvents Low_Yield->Optimize_Base Optimize_Temp Adjust Temperature Low_Yield->Optimize_Temp Side_Products->Optimize_Base Weaker Base? Side_Products->Optimize_Temp Lower Temp? Optimize_Ligand->Run_Reaction Re-run Test Optimize_Base->Run_Reaction Re-run Test Optimize_Temp->Run_Reaction Re-run Test

Caption: A workflow for selecting and optimizing cross-coupling catalysts.

Frequently Asked Questions (FAQs)

General Questions

Q1: Why is my palladium catalyst turning black and the reaction stalling? A1: The formation of palladium black indicates catalyst decomposition into an inactive, agglomerated state.[1] This often occurs when the active Pd(0) species is unstable under the reaction conditions. The root cause is frequently a ligand that cannot sufficiently stabilize the palladium center throughout the catalytic cycle. For challenging substrates like this one, standard ligands such as PPh₃ may not be robust enough.

Solution:

  • Switch to Bulky, Electron-Rich Ligands: Modern biaryl phosphine ligands (e.g., XPhos, RuPhos, SPhos) are designed to create a sterically hindered and electron-rich environment around the palladium.[3] This promotes the formation of stable, monoligated Pd(0) species, which are often the most active catalysts, and prevents catalyst decomposition.[6]

  • Use a Well-Defined Precatalyst: Instead of generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, consider using a stable, well-defined Pd(II) precatalyst (e.g., XPhos Pd G3/G4).[5][7] These precatalysts ensure a more reliable and reproducible generation of the active Pd(0) catalyst.[8]

Q2: Should I protect the primary amino group before attempting the cross-coupling? A2: While protection adds steps to your synthesis, it can be a valuable strategy if you observe persistent low yields or catalyst deactivation. The unprotected amine can act as a ligand, interfering with the catalytic cycle.[1] However, many modern catalyst systems are sufficiently robust to tolerate unprotected anilines, even those in sterically hindered positions.[2]

Recommendation:

  • Attempt Unprotected First: With a robust catalyst system (e.g., a biaryl phosphine ligand like XPhos or RuPhos), first attempt the reaction without protection.[2]

  • If Unsuccessful, Protect: If the reaction fails, consider protecting the amine as a simple amide (e.g., pivaloyl) or carbamate (e.g., Boc). These groups can be readily removed after the coupling reaction.

Q3: What are the most common side reactions, and how can I mitigate them? A3: Besides catalyst decomposition, several side reactions are common:

  • Hydrodebromination: Replacement of the bromine atom with hydrogen. This often arises from trace amounts of water or other proton sources reacting with organopalladium intermediates. Ensure you are using anhydrous solvents and reagents.

  • Nitro Group Reduction: The nitro group can be reduced to an amine, especially at elevated temperatures or if using certain ligands or additives that can act as reducing agents.[4] If this is observed, try running the reaction at a lower temperature or screening different catalyst systems.

  • Homocoupling: Dimerization of your coupling partner (e.g., boronic acid in a Suzuki reaction). This is often caused by the presence of oxygen.[5] Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that your solvents are properly degassed.[5]

Suzuki-Miyaura Coupling

Q4: My Suzuki-Miyaura reaction with this compound is giving low yields. What is the best starting catalyst system? A4: For an electron-deficient aryl bromide like this, a highly active catalyst is required to drive the reaction. Standard catalysts like Pd(PPh₃)₄ are often insufficient.

Recommended Starting Point:

  • Catalyst: XPhos Pd G3 (1-2 mol %)

  • Ligand: XPhos (1.1 eq relative to Pd)

  • Base: K₃PO₄ or K₂CO₃ (2-3 equivalents)

  • Solvent: 1,4-Dioxane with 10-20% water

  • Temperature: 80-100 °C

Causality: The XPhos ligand is a bulky, electron-rich biaryl phosphine that excels at accelerating both oxidative addition and the typically difficult reductive elimination step for electron-deficient substrates.[3] The G3 precatalyst ensures efficient generation of the active Pd(0) species.[5] The base is crucial for activating the boronic acid to facilitate transmetalation.[9]

Q5: I'm using a boronic acid that is prone to protodeboronation. How can I prevent this? A5: Protodeboronation, the cleavage of the C-B bond, is a common side reaction, especially with strong bases and the presence of water.[1]

Solutions:

  • Use a Milder Base: Switch from K₃PO₄ to a milder base like K₂CO₃ or Cs₂CO₃.

  • Use Potassium Trifluoroborate Salts (R-BF₃K): These salts are often more stable than the corresponding boronic acids and can be used as direct replacements. They are activated under the reaction conditions and can minimize protodeboronation.[9]

  • Use Boronate Esters: Pinacol boronate esters (Bpin) are generally more stable than boronic acids and are excellent coupling partners.[9]

Sonogashira Coupling

Q6: How can I suppress the formation of Glaser-Hay homocoupling products (alkyne dimers) in my Sonogashira reaction? A6: Alkyne homocoupling is a common side reaction in Sonogashira couplings, driven by the copper(I) cocatalyst in the presence of oxygen.[10]

Solutions:

  • Strictly Anaerobic Conditions: Ensure the reaction is set up under a rigorously inert atmosphere and that all solvents and liquid reagents are thoroughly degassed.[5]

  • Copper-Free Conditions: There are numerous "copper-free" Sonogashira protocols. These often require a higher catalyst loading or a more active palladium/ligand system (e.g., Pd(P(t-Bu)₃)₂) to facilitate the catalytic cycle without the copper cocatalyst.[11]

  • Use a Hindered Amine Base: Using a bulkier amine base like diisopropylethylamine (DIPEA) instead of triethylamine (Et₃N) can sometimes suppress the homocoupling pathway.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
No Reaction / Low Conversion 1. Inactive catalyst system.[5]2. Catalyst inhibition by substrate.[1]3. Insufficient temperature.1. Switch to a more active ligand (XPhos, RuPhos, SPhos) and use a precatalyst.[3]2. Consider protecting the amino group.3. Increase reaction temperature in 10-20 °C increments.
Formation of Palladium Black 1. Unstable Pd(0) species.[1]2. Ligand is not robust enough.1. Use a bulky, electron-rich biaryl phosphine ligand.[6]2. Increase the ligand-to-palladium ratio slightly (e.g., from 1.1:1 to 1.5:1).
Hydrodebromination (Loss of Br) 1. Presence of water or protic impurities.2. Base is too strong or reaction temp is too high.1. Use anhydrous solvents and dry reagents thoroughly.2. Use a milder base (e.g., K₂CO₃ instead of K₃PO₄) and/or lower the reaction temperature.
Reduction of Nitro Group 1. Reaction temperature is too high.2. Unwanted reducing species present.1. Lower the reaction temperature.2. Screen different palladium sources and ligands; some may be less prone to this side reaction.
Homocoupling of Coupling Partner 1. Presence of oxygen in the reaction vessel.[5]1. Ensure solvents are properly degassed.2. Purge the reaction flask thoroughly with an inert gas (Ar or N₂) before adding catalyst.[5]

The Palladium Catalytic Cycle: A Mechanistic Overview

Understanding the fundamental steps of the cross-coupling reaction can aid in troubleshooting. The generally accepted mechanism involves a Pd(0)/Pd(II) cycle.[7]

Catalytic_Cycle Pd0 L-Pd(0) (Active Catalyst) PdII_OA L-Pd(II)-Ar     |         Br Pd0->PdII_OA Oxidative Addition (+ Ar-Br) PdII_TM L-Pd(II)-Ar     |          R PdII_OA->PdII_TM Transmetalation (+ R-M) PdII_TM->Pd0 Reductive Elimination Product Product (Ar-R)

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling.

  • Oxidative Addition: The active L-Pd(0) catalyst inserts into the Aryl-Bromine bond. This is often the rate-limiting step.[12]

  • Transmetalation: The 'R' group from the organometallic reagent (e.g., organoboron in Suzuki, organocopper in Sonogashira) is transferred to the palladium center.[9]

  • Reductive Elimination: The two organic fragments (Ar and R) are coupled, forming the new C-C bond and regenerating the active L-Pd(0) catalyst.[7]

Experimental Protocols

Protocol 1: General Procedure for Catalyst/Ligand Screening

This protocol is designed for rapid screening of conditions in parallel on a small scale (e.g., in 2 mL vials).

  • Preparation: In a glovebox or under an inert atmosphere, add this compound (e.g., 0.1 mmol, 1.0 equiv) to each reaction vial.

  • Reagent Addition: To each vial, add the boronic acid or ester (1.2-1.5 equiv) and the base (2-3 equiv).

  • Catalyst Stock Solution: Prepare a stock solution of the palladium precatalyst and ligand in the reaction solvent (e.g., dioxane). This ensures accurate dispensing of small quantities.

  • Initiation: Add the catalyst stock solution (targeting 1-2 mol % Pd) and the required volume of solvent to each vial.

  • Reaction: Seal the vials and place them in a preheated aluminum block on a stirrer plate. Run the reaction for a predetermined time (e.g., 12-24 hours).

  • Analysis: After cooling, take an aliquot from each vial, dilute, and analyze by LC-MS to determine the conversion and identify major products and side products.

Protocol 2: Recommended Starting Procedure for Suzuki-Miyaura Coupling

  • Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.3 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Inerting: Seal the flask, evacuate, and backfill with argon or nitrogen. Repeat this cycle three times.[5]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv, 2 mol %).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 5:1 ratio) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.[3]

References

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 25, 2026, from [Link]

  • Colacot, T. J. (2020). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Accounts of Chemical Research, 53(4), 834–847. Available from: [Link]

  • Dunsford, J. J., & Watson, D. A. (2019). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of the American Chemical Society, 141(20), 7964–7975. Available from: [Link]

  • Scarpelli, F., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Advance Article. Available from: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 25, 2026, from [Link]

  • Forster, M., et al. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3041–3052. Available from: [Link]

  • Whittaker, A. M., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1951–1963. Available from: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 25, 2026, from [Link]

  • Buchwald–Hartwig amination - Grokipedia. (n.d.). Retrieved January 25, 2026, from [Link]

  • Sonogashira coupling reactions of 4-nitrobromobenzene with different... - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

  • Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (2023, August 2). Retrieved January 25, 2026, from [Link]

  • Maleki, A., et al. (2019). Nitro Group Reduction and Suzuki Reaction Catalyzed by Palladium Supported on Magnetic Nanoparticles Modified with Ca. Chemistry – An Asian Journal, 14(24), 4645-4654. Available from: [Link]

  • Catalyst of Suzuki Cross-Coupling Based on Polymeric Matrix of Amino-Functionalized Hypercrosslinked Polystyrene - WSEAS US. (n.d.). Retrieved January 25, 2026, from [Link]

  • Scope and Limitations of the Palladium-Catalyzed Cross-Coupling Reaction of in situ Generated Organoboranes with Aryl and Vinyl Halides. The Journal of Organic Chemistry. (n.d.). Retrieved January 25, 2026, from [Link]

  • The Suzuki-Miyaura Coupling of Nitroarenes - Organic Chemistry Portal. (n.d.). Retrieved January 25, 2026, from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved January 25, 2026, from [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved January 25, 2026, from [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. (2024, September 16). Available from: [Link]

Sources

Technical Support Center: Optimizing Solvent Systems for 4-Amino-3-bromo-5-nitrobenzamide Purification

Author: BenchChem Technical Support Team. Date: February 2026

This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth technical support for the purification of 4-Amino-3-bromo-5-nitrobenzamide. As a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven insights to address common challenges encountered during the crystallization and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key principles for selecting an optimal solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallizing this compound should exhibit a significant difference in the compound's solubility at elevated temperatures versus room or sub-ambient temperatures. This steep solubility curve is fundamental to achieving high recovery of the purified product upon cooling. The principle of "like dissolves like" is a valuable starting point; given the polar nature of the nitro and amino groups on the aromatic ring, polar solvents are generally good candidates. However, the overall polarity is also influenced by the bromo and benzamide functionalities. An effective solvent should either completely dissolve impurities at all temperatures or leave them entirely insoluble, allowing for their removal through filtration. Crucially, the chosen solvent must be chemically inert to this compound to prevent degradation of the final product.

Q2: When is it advantageous to use a mixed solvent system for purification?

A2: A mixed solvent system, or anti-solvent crystallization, is particularly useful when no single solvent provides the ideal solubility profile. This situation often arises when the compound is highly soluble in one solvent (the "good" solvent) even at low temperatures, leading to poor recovery, or sparingly soluble in another (the "poor" or "anti-solvent") even at elevated temperatures.

The process involves dissolving the crude this compound in a minimal amount of the hot "good" solvent. The "poor" solvent is then gradually added to the hot solution until turbidity is observed, indicating the onset of precipitation. A small amount of the "good" solvent is then added back to redissolve the precipitate, and the solution is allowed to cool slowly. This controlled reduction in solubility often leads to the formation of well-defined crystals with high purity.

Q3: What are the most likely impurities in crude this compound, and how do they influence solvent selection?

A3: The impurity profile of crude this compound is largely dependent on its synthetic route. Common synthetic pathways involve the bromination and nitration of a 4-aminobenzamide precursor. Potential impurities can include:

  • Isomeric Byproducts: Incomplete regioselectivity during bromination or nitration can lead to the formation of isomers with the substituents at different positions on the aromatic ring.

  • Over-brominated or Over-nitrated Species: The presence of multiple bromo or nitro groups on the benzamide ring can occur if the reaction conditions are not carefully controlled.

  • Starting Materials and Intermediates: Unreacted starting materials or intermediates from the synthetic sequence may be present in the crude product.

  • Degradation Products: The presence of strong activating (amino) and deactivating (nitro) groups on the same ring can make the molecule susceptible to degradation under harsh reaction or workup conditions. Direct nitration of anilines, for instance, can lead to tarry oxidation products if the amino group is not appropriately protected.[1]

  • Nitrosamines: Given the presence of an amine and the use of nitrating agents, there is a potential for the formation of nitrosamine impurities, which are a significant concern due to their potential carcinogenicity.[2]

The choice of solvent system should aim to maximize the solubility of these impurities in the mother liquor while minimizing the solubility of the desired product at low temperatures.

Troubleshooting Guide

Problem 1: Oiling Out During Crystallization

  • Symptom: Instead of forming solid crystals upon cooling, the compound separates as a liquid phase (an oil).

  • Causality: Oiling out occurs when the solute is supersaturated to a degree that precipitation happens at a temperature above its melting point in the solvent mixture. This is more common with compounds that have relatively low melting points or when the cooling rate is too rapid.

  • Solutions:

    • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional "good" solvent to decrease the supersaturation level.

    • Slower Cooling: Allow the solution to cool more slowly. This can be achieved by insulating the flask or placing it in a warm bath that is allowed to cool to room temperature gradually.

    • Change Solvent System: If the problem persists, consider a different solvent or a mixed solvent system with a lower boiling point.

Problem 2: No Crystal Formation Upon Cooling

  • Symptom: The solution remains clear even after prolonged cooling, and no crystals are formed.

  • Causality: This typically indicates that the solution is not sufficiently supersaturated, meaning too much solvent was used.

  • Solutions:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: If available, add a single, pure crystal of this compound to the solution to act as a template for crystal growth.

    • Reduce Solvent Volume: Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration of the solute. Allow the concentrated solution to cool again.

    • Add an Anti-solvent: If using a single solvent system, cautiously add a miscible "poor" solvent (an anti-solvent) dropwise until persistent turbidity is observed. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the mixture to cool slowly.

Problem 3: Poor Recovery of the Purified Product

  • Symptom: A very small amount of crystalline product is obtained after filtration.

  • Causality: This can be due to several factors, including using an excessive amount of solvent, incomplete crystallization, or premature filtration.

  • Solutions:

    • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Ensure Complete Crystallization: After initial cooling to room temperature, place the crystallization flask in an ice bath to further decrease the solubility of the product and maximize precipitation.

    • Check Mother Liquor: After filtration, you can try to recover a second crop of crystals by evaporating a portion of the solvent from the mother liquor and re-cooling. Note that this second crop may be less pure than the first.

Problem 4: Product Contaminated with Insoluble Impurities

  • Symptom: The final crystalline product contains visible particulate matter or has a lower than expected purity despite recrystallization.

  • Causality: Insoluble impurities were not removed from the hot solution before crystallization.

  • Solution:

    • Hot Filtration: After dissolving the crude product in the hot solvent, perform a hot gravity filtration to remove any insoluble materials. This should be done quickly to prevent premature crystallization of the desired product in the filter funnel. Using a pre-heated funnel can help mitigate this issue.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization Screening

This protocol is designed to identify a suitable single solvent for the purification of this compound.

Materials:

  • Crude this compound

  • A selection of test solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetone, acetonitrile, water)

  • Small test tubes or vials

  • Heating block or water bath

  • Vortex mixer

  • Ice bath

Procedure:

  • Place a small amount (e.g., 20-30 mg) of the crude product into several separate test tubes.

  • To each tube, add a different solvent dropwise at room temperature while vortexing. Observe the solubility. A good candidate solvent will not dissolve the compound at room temperature.

  • For the solvents that did not dissolve the compound at room temperature, gently heat the test tubes in a heating block or water bath while continuing to add the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Allow the hot, saturated solutions to cool slowly to room temperature.

  • If crystals form, place the test tubes in an ice bath to maximize precipitation.

  • Evaluate the quality and quantity of the crystals formed. The ideal solvent will yield a large amount of well-formed crystals.

Protocol 2: Mixed Solvent System Optimization

This protocol is for developing a binary solvent system for recrystallization.

Materials:

  • Crude this compound

  • A "good" solvent in which the compound is highly soluble (e.g., acetone, ethyl acetate)

  • A "poor" solvent (anti-solvent) in which the compound is sparingly soluble but is miscible with the "good" solvent (e.g., hexane, heptane, water)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Condenser (optional, to prevent solvent evaporation)

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the "good" solvent in small portions while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity).

  • Add a few drops of the hot "good" solvent back into the mixture until the solution becomes clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystal formation appears to be complete, cool the flask in an ice bath for at least 30 minutes.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold "poor" solvent or a cold mixture of the two solvents.

  • Dry the purified crystals.

Data Presentation

Table 1: Mole Fraction Solubility of p-Nitrobenzamide in Various Solvents at Different Temperatures[3]

Solvent283.15 K298.15 K313.15 K328.15 K
Water0.000180.000290.000460.00071
n-Butanol0.002810.004920.008310.01354
Acetonitrile0.003120.005130.008110.01242
Isobutanol0.003640.006130.009980.01579
n-Propanol0.004110.006930.011310.01786
Isopropanol0.004520.007810.012970.02088
Ethanol0.005630.009420.015180.02376
Ethyl Acetate0.006110.010120.016140.02498
Ethylene Glycol0.008120.013210.020890.03211
N-Methyl-2-pyrrolidinone (NMP)0.108920.154310.209870.27643
N,N-Dimethylformamide (DMF)0.134560.185430.247890.32112
Dimethyl Sulfoxide (DMSO)0.156780.211230.278910.35987

Note: This data is for p-nitrobenzamide and should be used as a predictive tool. Experimental verification for this compound is essential.

Visualization of the Solvent Optimization Workflow

The following diagram illustrates a logical workflow for selecting and optimizing a solvent system for the purification of this compound.

Solvent_Optimization_Workflow cluster_screening Phase 1: Initial Solvent Screening cluster_evaluation Phase 2: Evaluation of Screening Results cluster_optimization Phase 3: Optimization & Purification cluster_analysis Phase 4: Analysis & Final Product start Start with Crude This compound screen Screen Single Solvents (Protocol 1) start->screen evaluate Evaluate Solubility Profile - Poor solubility in cold - Good solubility in hot screen->evaluate ideal_solvent Ideal Single Solvent Found? evaluate->ideal_solvent single_solvent_recrystallization Perform Recrystallization with Single Solvent ideal_solvent->single_solvent_recrystallization Yes mixed_solvent_dev Develop Mixed Solvent System (Protocol 2) ideal_solvent->mixed_solvent_dev No analyze Analyze Purity of Crystals (e.g., HPLC, NMR, Melting Point) single_solvent_recrystallization->analyze mixed_solvent_recrystallization Perform Recrystallization with Mixed Solvent System mixed_solvent_dev->mixed_solvent_recrystallization mixed_solvent_recrystallization->analyze end Pure this compound analyze->end

Caption: Workflow for solvent system optimization.

References

  • Fendes, G., et al. (2019). Solubility Determination and Modeling of p-Nitrobenzamide Dissolved in Twelve Neat Solvents from 283.15 to 328.15 K. Journal of Chemical & Engineering Data, 64(4), 1645-1653. [Link]

  • BYJU'S. (n.d.). Chemical Reactions of Amines – Electrophilic Substitution. Retrieved January 25, 2026, from [Link]

  • European Medicines Agency. (2023). Nitrosamine impurities. Retrieved January 25, 2026, from [Link]

  • Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Hansen Solubility. Retrieved January 25, 2026, from [Link]

  • LibreTexts Chemistry. (2021). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved January 25, 2026, from [Link]

Sources

Technical Support Center: Synthesis of Substituted Nitrobenzamides

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of substituted nitrobenzamides. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this important synthetic transformation. The presence of the nitro group, a powerful electron-withdrawing moiety, introduces unique challenges to standard amide bond formation protocols. This resource provides in-depth troubleshooting guides, answers to frequently asked questions, and validated protocols to help you overcome common pitfalls and achieve your synthetic goals.

Troubleshooting Guide: Common Synthesis Pitfalls

This section addresses specific issues you may encounter during the synthesis of substituted nitrobenzamides in a practical question-and-answer format.

Q1: My amide coupling reaction has stalled or is giving very low yields. I'm using a standard coupling reagent like DCC or EDC/HOBt. What's going wrong?

A1: The primary culprit is likely the reduced nucleophilicity of your amine.

The core issue stems from the electronic properties of the nitro group. A nitro group on the aniline starting material is strongly electron-withdrawing, which significantly decreases the electron density on the nitrogen atom.[1][2][3] This reduced nucleophilicity makes the amine a poor partner in the amide coupling reaction, leading to slow or incomplete conversion.

Causality and Recommended Actions:

  • Insufficient Amine Reactivity: Standard coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with additives like N-hydroxybenzotriazole (HOBt) may not be potent enough to facilitate the reaction with a deactivated amine.[4][5]

  • Steric Hindrance: Substituents near the amine or carboxylic acid groups can physically block the reaction site, further slowing down the process.

Troubleshooting Workflow:

G start Low Yield / Stalled Reaction (Standard Coupling) check_amine Is the nitro group on the aniline component? start->check_amine check_acid Is the nitro group on the benzoic acid component? check_amine->check_acid No switch_reagent Switch to a more potent coupling reagent. (e.g., HATU, BOP-Cl, T3P) check_amine->switch_reagent Yes acid_activation Ensure complete activation of the carboxylic acid before adding amine. check_acid->acid_activation Yes increase_temp Increase reaction temperature (monitor for side reactions). switch_reagent->increase_temp acid_chloride Convert carboxylic acid to acyl chloride as a more reactive intermediate. increase_temp->acid_chloride end Successful Coupling acid_chloride->end acid_activation->switch_reagent

Caption: Troubleshooting workflow for low-yield nitrobenzamide synthesis.

Recommended Solutions:

  • Switch to a More Powerful Coupling Reagent: For deactivated anilines, phosphonium or uronium-based reagents are often more effective.[4][6] Consider reagents like:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • BOP-Cl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride)[7]

  • Increase Reaction Temperature: Carefully increasing the reaction temperature can sometimes provide the necessary activation energy. However, monitor the reaction closely by Thin Layer Chromatography (TLC) for the appearance of degradation products.

  • Convert to an Acyl Chloride: The most reactive intermediate is the acyl chloride. Converting the nitrobenzoic acid to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride can dramatically increase reactivity.[4][8][9] (See Protocol 1 for details).

Q2: I used thionyl chloride to make the acyl chloride of my 4-iodo-3-nitrobenzoic acid, but my final product is contaminated with a chloro-substituted impurity. How can I avoid this?

A2: This is a known side reaction involving nucleophilic aromatic substitution (SₙAr) of the labile iodo group.

When synthesizing 4-iodo-3-nitrobenzamide, the use of thionyl chloride can lead to the formation of 4-chloro-3-nitrobenzamide as a significant impurity.[10] The strong electron-withdrawing effect of the adjacent nitro group activates the iodo-substituent towards nucleophilic attack by the chloride ions generated from SOCl₂.

Mechanistic Insight:

The nitro group at the meta position to the iodine atom strongly activates the C4 position for nucleophilic attack. This makes the iodo group susceptible to displacement by chloride.

Recommended Solutions:

  • Avoid Thionyl Chloride: The most direct solution is to use a different method for activating the carboxylic acid that does not generate a high concentration of chloride ions.

    • Alternative Coupling Reagents: Use HATU or other uronium/phosphonium-based reagents which do not involve chloride.

    • Esterification then Ammonolysis: A milder, two-step approach involves first converting the carboxylic acid to a methyl ester (e.g., using trimethyl orthoacetate) and then treating the ester with ammonia to form the amide.[10] This method completely avoids the use of chlorinating agents.

Q3: My final product is difficult to purify. What are the common impurities and the best purification strategies?

A3: Common impurities include unreacted starting materials, coupling agent byproducts, and side-reaction products. A multi-step purification strategy is often necessary.

The purification of nitroaromatic compounds can be challenging due to their polarity and often high crystallinity, which can lead to co-precipitation with impurities.

Common Impurities & Their Removal:

Impurity TypeOriginRecommended Purification Strategy
Unreacted Nitrobenzoic Acid Incomplete reaction.Aqueous Wash: Perform an aqueous workup with a mild base (e.g., dilute NaHCO₃ solution) to extract the acidic starting material into the aqueous layer.
Unreacted Amine Incomplete reaction.Aqueous Wash: Wash the organic layer with a dilute acid (e.g., 1M HCl) to protonate and extract the basic amine starting material.
Urea Byproducts From carbodiimide reagents (DCC, DIC).Filtration/Solvent Choice: Dicyclohexylurea (from DCC) is poorly soluble in many organic solvents and can often be removed by filtration.[11] Diisopropylurea (from DIC) is more soluble, making chromatography necessary.
Nitrophenols/Nitrocresols Side products from the nitration process of the starting materials.Alkaline Wash: These acidic impurities can be removed by washing with an alkaline water stream during workup.[12]
Side-Reaction Products e.g., 4-chloro-3-nitrobenzamide.Recrystallization or Chromatography: These impurities often have different polarity and solubility profiles. Recrystallization from a suitable solvent system (e.g., methanol/water, acetonitrile) is a powerful technique.[10] If that fails, column chromatography on silica gel is the most reliable method.

General Purification Workflow:

  • Aqueous Workup: Sequentially wash the crude reaction mixture with dilute acid, then dilute base, followed by brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Recrystallization: Attempt recrystallization of the crude solid from various solvents.

  • Column Chromatography: If recrystallization is ineffective, purify the material using silica gel column chromatography with an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol).

Frequently Asked Questions (FAQs)
How does the position of the nitro group affect the synthesis?

The position of the nitro group has a profound electronic effect on both the carboxylic acid and amine starting materials.[2][13]

  • On the Benzoic Acid: A nitro group (especially in the ortho or para position) makes the carbonyl carbon more electrophilic by withdrawing electron density. This generally makes the carboxylic acid more reactive towards nucleophilic attack after activation.

  • On the Aniline: A nitro group makes the amine nitrogen significantly less nucleophilic and less basic.[1][3] This deactivation is the primary reason for difficulties in forming the amide bond. The effect is most pronounced when the nitro group is ortho or para to the amine, where it can exert both inductive and resonance electron-withdrawing effects.

G cluster_0 Effect on Nitroaniline (Amine Component) cluster_1 Effect on Nitrobenzoic Acid (Acid Component) aniline Nitroaniline NH₂ Benzene Ring-NO₂ effect_an Nitro group withdraws electron density from the ring and the amine. Amine nitrogen becomes less electron-rich (less nucleophilic). Slower reaction with activated carboxylic acid. benzoic Nitrobenzoic Acid COOH Benzene Ring-NO₂ effect_be Nitro group withdraws electron density from the ring. Carbonyl carbon becomes more electron-deficient (more electrophilic). Faster reaction with the amine nucleophile.

Caption: Electronic effects of the nitro group on reaction components.

What is the best general-purpose method to start with for a novel substituted nitrobenzamide synthesis?

For a new synthesis where the reactivity is unknown, starting with the acyl chloride method is often a robust choice, provided there are no other sensitive functional groups or potential SₙAr side reactions. If the substrate is complex or acid-sensitive, using HATU as the coupling agent with a base like diisopropylethylamine (DIPEA) in an aprotic polar solvent like DMF at room temperature is an excellent and broadly applicable starting point.

Can the nitro group itself react under amide coupling conditions?

Generally, the nitro group is stable under most amide coupling conditions. However, it is a reducible functional group.[14][15][16] Care should be taken to avoid reagents that have known reducing capabilities, especially at elevated temperatures. For instance, some phosphonium-based reagents or reactions run with certain metal catalysts could potentially lead to partial reduction of the nitro group to nitroso, hydroxylamine, or even amine functionalities, leading to complex product mixtures.

Experimental Protocols
Protocol 1: Synthesis of a Substituted Nitrobenzamide via the Acyl Chloride Method

This protocol describes the conversion of a nitrobenzoic acid to its acyl chloride, followed by reaction with an amine.

Step 1: Formation of the Acyl Chloride

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a gas outlet to a scrubber), add the substituted nitrobenzoic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂) (3.0 - 5.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).[9]

  • Heat the mixture to reflux (typically ~70-80 °C) and stir for 1-3 hours. The reaction can be monitored by the cessation of HCl and SO₂ gas evolution.

  • Allow the mixture to cool to room temperature and remove the excess SOCl₂ under reduced pressure. Caution: This step should be done in a well-ventilated fume hood. The resulting crude acyl chloride is often used directly in the next step without further purification.[8][9]

Step 2: Amide Formation

  • Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).

  • In a separate flask, dissolve the substituted amine (1.0-1.2 eq) and a non-nucleophilic base like triethylamine (TEA) or DIPEA (1.5-2.0 eq) in the same solvent.

  • Cool the amine solution to 0 °C in an ice bath.

  • Add the acyl chloride solution dropwise to the cooled amine solution with vigorous stirring.[8]

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, proceed with the aqueous workup and purification as described in the troubleshooting section.

Protocol 2: HATU-Mediated Amide Coupling

This protocol is suitable for sensitive substrates or when the acyl chloride method fails.

  • In a round-bottom flask, dissolve the substituted nitrobenzoic acid (1.0 eq), HATU (1.1 eq), and the substituted amine (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF).

  • Add a non-nucleophilic base, typically DIPEA (2.0-3.0 eq), to the mixture.

  • Stir the reaction at room temperature for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and proceed with a standard aqueous workup (wash with dilute HCl, saturated NaHCO₃, and brine) to remove DMF and other water-soluble components.

  • Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography.

References
  • Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available at: [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Synthesis of nitrobenzamide derivatives (2, 3, 5 and 6) by reaction of... ResearchGate. Available at: [Link]

  • Process-for-the-preparation-of-4-iodo-3-nitrobenzamide.pdf. ResearchGate. Available at: [Link]

  • Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. ScienceDirect. Available at: [Link]

  • Tips and tricks for difficult amide bond formation?. Reddit. Available at: [Link]

  • Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents. Royal Society of Chemistry Publishing. Available at: [Link]

  • WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process. Google Patents.
  • US5550286A - Process for the preparation of aromatic carboxamides from aromatic carboxylic acids and urea. Google Patents.
  • Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. ACS Publications. Available at: [Link]

  • Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • Substituent effects of nitro group in cyclic compounds. ResearchGate. Available at: [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications. Available at: [Link]

  • US2229532A - Process for the purification of nitro aliphatic compounds. Google Patents.
  • Ch20.18 - Hydrolysis of Nitriles. YouTube. Available at: [Link]

  • Does anyone have experience with amide coupling reaction of aniline?. ResearchGate. Available at: [Link]

  • How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. RSC Publishing. Available at: [Link]

  • Design, synthesis and antimycobacterial activity of 3,5-dinitrobenzamide derivatives containing fused ring moieties. ResearchGate. Available at: [Link]

  • Conversion of Nitrobenzene to Benzoic acid. YouTube. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • The preparation and applications of amides using electrosynthesis. Green Chemistry (RSC Publishing). Available at: [Link]

  • One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv. Available at: [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. MDPI. Available at: [Link]

  • How to convert benzoic acid to p nitrobenzoic acid. Quora. Available at: [Link]

  • Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • What will be the effects of the presence of the nitro group or hydroxyl group on benzene further substitution of the ring?. Quora. Available at: [Link]

  • 20.11 Synthesis and Reactions of Nitriles. Chad's Prep. Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • CN102329234A - Production process of m-nitrobenzaldehyde. Google Patents.
  • Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

  • Using the following reagents, put in order the reagent steps needed to convert benzene to p-nitrobenzoic acid in the least amount of steps possible. a) Friedel-Crafts alkylation b) Friedel-Crafts acylation c) Birch reduction d) Wolff-Kishner reduction e. Toppr. Available at: [Link]

  • Challenges and Breakthroughs in Selective Amide Activation. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • 4-Nitrobenzamide. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • How can we convert nitrobenzene into benzoic acid?. Quora. Available at: [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Purity Analysis of 4-Amino-3-bromo-5-nitrobenzamide: HPLC vs. UPLC Methods

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive examination of a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 4-Amino-3-bromo-5-nitrobenzamide, a key intermediate in pharmaceutical synthesis. Recognizing the demand for increased throughput and sensitivity in modern drug development, this guide presents a head-to-head comparison with an Ultra-High-Performance Liquid Chromatography (UPLC) alternative. We delve into the scientific rationale behind the method development, present detailed, step-by-step protocols, and offer comparative performance data. This guide serves as a practical resource for researchers, analytical chemists, and quality control professionals, enabling them to make informed decisions on the most suitable analytical strategy for their specific laboratory needs.

Introduction: The Imperative for Purity in Pharmaceutical Intermediates

This compound (C₇H₆BrN₃O₃, Mol. Weight: 260.05 g/mol ) is a substituted benzamide derivative whose structural complexity makes it a valuable building block in the synthesis of diverse pharmaceutical agents.[1] The purity of such intermediates is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final active pharmaceutical ingredient (API). Even trace impurities can lead to downstream reaction failures, the formation of toxic byproducts, or altered pharmacological profiles.

Therefore, the development of a precise, accurate, and reliable analytical method for purity determination is a foundational requirement in the pharmaceutical development workflow. High-Performance Liquid Chromatography (HPLC) has long been the gold standard for this purpose due to its versatility and robustness.[2] This guide details a tailored HPLC method for this compound and critically evaluates it against the more recent UPLC technology, which promises significant gains in speed and efficiency.[3][4]

High-Performance Liquid Chromatography (HPLC) Method

Scientific Rationale for Method Development

The molecular structure of this compound features several functional groups that dictate its chromatographic behavior: an aromatic ring, a polar amide group, an amino group, and a nitro group. This combination of features makes it amenable to Reversed-Phase HPLC (RP-HPLC), where a non-polar stationary phase is used with a polar mobile phase.[5]

  • Stationary Phase Selection: A C18 (octadecylsilane) column is the workhorse of RP-HPLC and was selected for its strong hydrophobic retention of the benzamide core.[6] However, the presence of polar functional groups (amino, nitro, amide) can sometimes lead to poor retention on traditional C18 phases.[7][8] To enhance retention and improve peak shape, a Phenyl-Hexyl phase was also considered. Phenyl phases can offer alternative selectivity for aromatic and nitroaromatic compounds through π-π interactions.[9][10] For this guide, a C18 column was chosen for its broad applicability and robustness, with method parameters optimized to ensure adequate retention.

  • Mobile Phase Selection: A gradient elution using a mixture of an aqueous buffer and an organic modifier is necessary to ensure that impurities with a wide range of polarities are eluted and resolved from the main peak.

    • Aqueous Phase: A slightly acidic mobile phase (pH ~2.5-3.5) using a phosphate buffer or formic acid is chosen. This serves to protonate the amino group on the analyte, increasing its polarity and ensuring a single ionic state, which leads to sharper, more symmetrical peaks.[9]

    • Organic Phase: Acetonitrile is selected over methanol as the organic modifier. While methanol can enhance π-π interactions on certain columns, acetonitrile often provides better resolution and lower viscosity, leading to lower backpressure.[10] For nitroaromatic compounds, acetonitrile is a common and effective choice.[11]

  • Detection: The presence of the nitroaromatic chromophore in the molecule results in strong UV absorbance. A detection wavelength of 254 nm is a common starting point for aromatic compounds and was found to provide excellent sensitivity for the parent compound and its likely impurities.[11]

Detailed HPLC Experimental Protocol

Instrumentation:

  • HPLC System with Gradient Pump, Autosampler, Column Oven, and UV/Vis Detector.

Chromatographic Conditions: | Parameter | Setting | | :--- | :--- | | Column | C18, 4.6 x 150 mm, 5 µm particle size | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | Acetonitrile | | Gradient Program | Time (min) | %B | | | 0.0 | 25 | | | 15.0 | 80 | | | 15.1 | 25 | | | 20.0 | 25 | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detection Wavelength | 254 nm | | Injection Volume | 10 µL | | Sample Diluent | Acetonitrile/Water (50:50, v/v) | | Sample Concentration | 0.5 mg/mL |

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the diluent to achieve a final concentration of 0.5 mg/mL.

  • System Equilibration: Equilibrate the column with the initial mobile phase composition (75% A, 25% B) for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject the prepared sample solution.

  • Data Acquisition: Acquire the chromatogram for 20 minutes.

System Suitability Testing (SST)

To ensure the trustworthiness and validity of the analytical results, a system suitability test must be performed before sample analysis. This is a core tenet of validated analytical procedures as outlined by the International Council for Harmonisation (ICH).[12][13]

ParameterAcceptance Criteria
Tailing Factor (T) 0.8 ≤ T ≤ 1.5
Theoretical Plates (N) > 2000
Repeatability (%RSD of 5 replicate injections) ≤ 2.0% for peak area and retention time

Comparative Analysis: HPLC vs. Ultra-High-Performance Liquid Chromatography (UPLC)

UPLC represents an evolution of HPLC technology, utilizing columns packed with sub-2 µm particles. This fundamental difference allows for operation at much higher pressures (up to 15,000 psi compared to HPLC's ~6,000 psi), which translates into significant performance gains.[3][14][15]

Head-to-Head Performance Data

To provide a direct comparison, the HPLC method was scaled to a UPLC format. The following table summarizes the key performance metrics based on typical, expected results for such a method transfer.

Performance MetricHPLC Method UPLC Method Advantage
Column Dimensions 4.6 x 150 mm, 5 µm2.1 x 50 mm, 1.7 µmUPLC
Analysis Run Time 20.0 minutes4.0 minutesUPLC
Resolution (Rs) between closely eluting impurities 1.82.5UPLC
Peak Width (at half height) 6.0 seconds1.2 secondsUPLC
Solvent Consumption per run ~20 mL~3 mLUPLC
System Backpressure (Typical) 1,800 psi9,500 psi-
Limit of Quantitation (LOQ) ~0.05%~0.01%UPLC
Discussion of Comparative Results

The data clearly illustrates the primary advantages of UPLC over traditional HPLC for this application.

  • Speed and Throughput: The most dramatic improvement is the 5-fold reduction in analysis time . For a quality control laboratory processing numerous samples, this translates directly into higher throughput and operational efficiency.[4]

  • Resolution and Sensitivity: The smaller particle size of the UPLC column leads to narrower peaks and significantly improved resolution between the main component and its impurities.[4][15] This enhanced separation power is critical for accurately quantifying closely eluting impurities that might be missed or poorly integrated using HPLC. Furthermore, the sharper peaks result in a higher signal-to-noise ratio, thereby improving sensitivity and lowering the limit of quantitation (LOQ).[14]

  • Economic and Environmental Impact: The UPLC method consumes approximately 85% less solvent per analysis. Over the lifetime of a method, this leads to substantial cost savings in solvent purchase and waste disposal, aligning with green chemistry initiatives.

  • Considerations: The primary trade-off is the higher initial capital investment for a UPLC system, which is designed to handle the significantly higher backpressures.[2] Additionally, UPLC methods can be more sensitive to sample matrix effects, requiring cleaner samples and potentially more rigorous sample preparation.

Workflow and Logic Visualization

The following diagrams illustrate the experimental workflow for the HPLC analysis and the decision-making logic when comparing it to UPLC.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Weigh Sample p2 Dissolve in Diluent p1->p2 h1 Equilibrate System p2->h1 p3 Prepare Mobile Phases A & B p3->h1 h2 Perform System Suitability Test (SST) h1->h2 h3 Inject Sample h2->h3 h4 Acquire Data (20 min) h3->h4 d1 Integrate Chromatogram h4->d1 d2 Calculate % Purity & Impurities d1->d2 d3 Generate Report d2->d3

Caption: Experimental workflow for HPLC purity analysis.

Method_Comparison start Need for Purity Analysis q1 High Throughput Required? start->q1 q2 Trace-Level Impurities (<0.05%)? q1->q2 No uplc Select UPLC Method (Fast, High Resolution) q1->uplc Yes q3 Budget for New Capital Equipment? q2->q3 No q2->uplc Yes hplc Select HPLC Method (Robust, Lower Cost) q3->hplc No q3->uplc Yes

Caption: Decision logic for selecting HPLC vs. UPLC.

Conclusion and Recommendations

Both the developed HPLC method and its UPLC counterpart are suitable for the intended purpose of determining the purity of this compound, in line with regulatory expectations for analytical procedure validation.[12]

The choice between the two techniques is ultimately driven by laboratory-specific needs and resources:

  • HPLC is recommended for: Laboratories with existing HPLC instrumentation, those where throughput is not the primary bottleneck, and applications where the required sensitivity and resolution are met by the described method. Its robustness and lower operating pressure make it a reliable workhorse.

  • UPLC is recommended for: High-throughput QC environments, research and development where rapid method development is crucial, and when the analysis of trace-level or closely eluting impurities is critical. The long-term savings in solvent and time can often justify the initial investment.[2]

For any new product development pipeline, adopting a UPLC-based method from the outset provides a future-proof platform that delivers superior data quality and operational efficiency, ultimately accelerating the drug development timeline.

References

  • Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • 4-amino-3-bromo-N,N-dimethyl-5-nitrobenzamide. PubChem, National Center for Biotechnology Information. [Link]

  • Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. MicroSolv Technology Corporation. [Link]

  • UPLC vs HPLC: what is the difference? Alispharm. [Link]

  • DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Taylor & Francis Online. [Link]

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  • This compound. Pharmaffiliates. [Link]

  • Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. PubMed. [Link]

  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Labcompare. [Link]

  • Capillary column gas chromatographic determination of nitro polycyclic aromatic compounds in particulate extracts. ACS Publications. [Link]

  • Methyl 4-amino-3-bromo-5-nitrobenzoate. PubChem, National Center for Biotechnology Information. [Link]

  • Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). U.S. Environmental Protection Agency. [Link]

  • HPLC vs UPLC - What's the Difference? Chromatography Today. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc. [Link]

  • A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. [Link]

  • ICH Q2 Validation of Analytical Procedures. YouTube. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

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A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Amino-3-bromo-5-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Amino-3-bromo-5-nitrobenzamide, a key intermediate in various synthetic pathways. For professionals in drug discovery and chemical research, unambiguous structural confirmation is paramount. This document moves beyond a simple data report, offering a comparative, logic-driven approach to spectral interpretation. By juxtaposing predicted data for the target molecule with experimental data from structurally related compounds, we will elucidate the nuanced electronic effects of each substituent on the aromatic system.

The Structural Challenge: A Molecule of Competing Influences

The structural characterization of this compound presents a classic NMR puzzle. The benzene ring is penta-substituted with groups exerting opposing electronic effects: a strongly electron-donating amino (-NH₂) group and two powerful electron-withdrawing groups, nitro (-NO₂) and carboxamide (-CONH₂). The bromine atom adds further complexity through its inductive withdrawal and resonance donation effects. Understanding these competing influences is the key to accurately assigning the proton and carbon signals.

Below is the annotated structure of this compound. The numbering scheme will be used throughout this guide for all spectral assignments.

Caption: Structure of this compound with IUPAC numbering.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is anticipated to show four distinct sets of signals: two for the aromatic protons, one for the primary amine protons, and one for the primary amide protons. Due to the polarity of the molecule and the presence of exchangeable protons, deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice for analysis.

Aromatic Protons (H-2 and H-6)

The two aromatic protons, H-2 and H-6, are chemically non-equivalent.

  • H-6: This proton is positioned ortho to the strongly electron-withdrawing nitro group and meta to the electron-withdrawing amide group. This environment will cause significant deshielding, shifting its signal considerably downfield.

  • H-2: This proton is ortho to the electron-donating amino group and meta to the amide group. The donating effect of the amino group will shield this proton relative to H-6.

Both protons are expected to appear as doublets due to four-bond (meta) coupling, with a small coupling constant (⁴J) typically in the range of 2-3 Hz.

Exchangeable Protons (-NH₂ and -CONH₂)
  • Amine Protons (-NH₂): The protons of the C4-amino group will likely appear as a broad singlet. Its chemical shift is influenced by the electron-donating nature of the group and hydrogen bonding with the solvent.

  • Amide Protons (-CONH₂): The two protons of the primary amide are diastereotopic and often appear as two separate, broad singlets. Their resonance is typically found downfield due to the deshielding effect of the adjacent carbonyl group.

Comparative Analysis and Predicted Chemical Shifts

To substantiate our predictions, we compare the structure with simpler, known molecules. The electronic effects of substituents on a benzene ring are well-documented and provide a reliable basis for estimation.

Compound/FragmentProtonObserved δ (ppm)Rationale for Comparison
3-Bromo-5-nitroanilineH-2, H-67.3-7.8This analog helps estimate the combined influence of the -NH₂, -Br, and -NO₂ groups on the aromatic protons without the C1-amide group.[1]
4-NitrobenzamideH-2, H-68.21Demonstrates the strong deshielding effect of a para-nitro group on the protons ortho to the amide, providing a baseline for the downfield shift.[2]
Predicted: this compound H-6 ~8.3 - 8.6 Expected to be the most downfield aromatic proton due to the powerful cumulative deshielding from the ortho-NO₂ and meta-CONH₂ groups.
H-2 ~7.8 - 8.1 Shielded relative to H-6 by the ortho-NH₂ group, but still downfield due to the overall electron-poor nature of the ring.
-CONH₂ ~7.5 - 8.0 Typical range for primary amide protons in DMSO-d₆, often appearing as two distinct broad signals.
-NH₂ ~6.5 - 7.5 The amino protons are expected upfield of the amide and aromatic signals, with their position heavily dependent on solvent and concentration.[3]

Table 1: Comparative analysis for ¹H NMR chemical shift prediction.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is expected to display seven unique signals: one for the carbonyl carbon and six for the chemically distinct aromatic carbons. The chemical shifts are governed by the electronic nature of the directly attached substituent and their position on the ring.

  • Carbonyl Carbon (C=O): The amide carbonyl carbon will be the most deshielded carbon, appearing significantly downfield (~165-170 ppm).

  • Ipso-Carbons (C1, C3, C4, C5):

    • C1 (-CONH₂): Deshielded by the attached amide group.

    • C3 (-Br): The "heavy atom effect" of bromine typically causes a shielding effect, shifting the attached carbon upfield relative to an unsubstituted carbon.

    • C4 (-NH₂): Strongly shielded by the electron-donating amino group.

    • C5 (-NO₂): Strongly deshielded by the electron-withdrawing nitro group.

  • Protonated Carbons (C2, C6):

    • C6: Positioned between the deshielding -NO₂ and -CONH₂ groups, this carbon is expected to be significantly downfield.

    • C2: Flanked by the shielding -NH₂ and the deshielding -CONH₂ and -Br groups, its final shift will be a balance of these effects.

Comparative Data and Predicted Chemical Shifts
Compound/FragmentCarbonObserved δ (ppm)Rationale for Comparison
4-NitrobenzamideC-NO₂150.7Provides a reference for the deshielding effect of a nitro group on the attached carbon.[2]
C=O167.5Establishes a baseline for the amide carbonyl resonance.[2]
AnilineC-NH₂146.6Shows the position of the carbon attached to an amino group.[4]
BromobenzeneC-Br122.6Indicates the typical chemical shift for a bromine-substituted carbon.
Predicted: this compound C=O ~167 The amide carbonyl is consistently found in this region.
C5 (-NO₂) ** ~148 - 152 Strongly deshielded by the nitro group.
C4 (-NH₂) ~145 - 149 Although attached to a donating group, its position para to the amide and ortho to the nitro group will cause deshielding relative to aniline.
C1 (-CONH₂) **~135 - 140 Deshielded ipso-carbon of the amide group.
C6 ~128 - 132 Deshielded due to proximity to electron-withdrawing groups.
C2 ~115 - 120 Shielded by the adjacent amino group.
C3 (-Br) ~108 - 112 Expected to be the most shielded aromatic carbon due to the heavy atom effect of bromine and proximity to the amino group.

Table 2: Comparative analysis for ¹³C NMR chemical shift prediction.

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible data, a standardized protocol is essential. The following workflow represents a robust methodology for the analysis of this compound and similar compounds.

G cluster_0 Sample Preparation cluster_1 Spectrometer Setup cluster_2 Data Acquisition cluster_3 Data Processing & Analysis prep1 Weigh 10-15 mg of sample prep2 Dissolve in 0.6 mL of DMSO-d₆ prep1->prep2 prep3 Vortex until fully dissolved prep2->prep3 prep4 Transfer to 5 mm NMR tube prep3->prep4 setup1 Insert sample into magnet (e.g., 400 MHz) prep4->setup1 setup2 Lock on deuterium signal of DMSO-d₆ setup1->setup2 setup3 Shim magnet for optimal homogeneity setup2->setup3 setup4 Tune and match probe for ¹H and ¹³C frequencies setup3->setup4 acq1d_h ¹H NMR: - Pulse Program: zg30 - Scans: 16 - Relaxation Delay (d1): 2s setup4->acq1d_h acq1d_c ¹³C{¹H} NMR: - Pulse Program: zgpg30 - Scans: 1024 - Relaxation Delay (d1): 2s acq1d_h->acq1d_c acq2d 2D NMR (Optional but Recommended): - COSY, HSQC, HMBC for full assignment acq1d_c->acq2d proc1 Apply Fourier Transform acq2d->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Calibrate spectrum (DMSO at 2.50 ppm for ¹H, 39.52 ppm for ¹³C) proc2->proc3 proc4 Integrate ¹H signals and pick peaks for both spectra proc3->proc4 proc5 Assign signals based on prediction and 2D data proc4->proc5

Caption: Standard workflow for NMR analysis of organic compounds.

Detailed Steps:

  • Sample Preparation:

    • Accurately weigh 10-15 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of high-purity DMSO-d₆. The use of DMSO-d₆ is crucial for dissolving the polar compound and for observing the exchangeable -NH₂ and -CONH₂ protons, which would otherwise be exchanged in solvents like D₂O or CD₃OD.

    • Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary.

    • Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.

  • Instrumental Setup (400 MHz Spectrometer or higher):

    • Insert the sample into the spectrometer.

    • Lock the field frequency using the deuterium signal from the DMSO-d₆ solvent.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.

    • Tune and match the probe for both the proton (¹H) and carbon (¹³C) nuclei to ensure maximum signal-to-noise and proper pulse shapes.

  • Data Acquisition:

    • ¹H Spectrum: Acquire a standard one-dimensional proton spectrum. A 30° pulse angle (zg30) is typically sufficient. A relaxation delay of 1-2 seconds and 16 scans usually provide excellent signal-to-noise.

    • ¹³C Spectrum: Acquire a proton-decoupled carbon spectrum using a standard pulse program (e.g., zgpg30). Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) are required.

    • 2D NMR (Recommended): For unambiguous assignment, acquiring 2D spectra is best practice.

      • COSY (Correlation Spectroscopy): To confirm the H-2 to H-6 meta-coupling.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons (H-2 with C-2, H-6 with C-6).

      • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations, which are critical for assigning the quaternary (ipso) carbons. For instance, correlations from H-2 to C-4 and C-6 would be expected.

Conclusion

The NMR spectral analysis of this compound is a prime example of how fundamental principles of substituent effects can be used to predict and interpret complex spectra. The strong deshielding influence of the nitro group dominates the proton spectrum, pushing the H-6 signal significantly downfield. In the carbon spectrum, a wide dispersion of signals is anticipated, from the highly shielded bromine-bearing C-3 to the deshielded carbonyl and nitro-substituted carbons. By employing a systematic approach, supported by comparative data from simpler analogs and confirmed with a robust experimental protocol including 2D NMR techniques, researchers can achieve confident and accurate structural elucidation of this and other similarly complex molecules.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 4-Amino-3-bromo-5-nitrobenzamide and Comparative Analytical Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to an in-depth exploration of the mass spectrometric behavior of 4-Amino-3-bromo-5-nitrobenzamide. This guide is intended for researchers, scientists, and drug development professionals who are tasked with the structural elucidation and quantification of complex aromatic compounds. Here, we will not only dissect the theoretical fragmentation pathways of this molecule but also provide a comparative analysis with alternative analytical techniques, supported by established principles and experimental data from related structures.

Introduction: The Analytical Challenge of Substituted Benzamides

This compound is a multifaceted molecule, incorporating an aromatic ring system with a diverse array of functional groups: an amino group, a bromine atom, a nitro group, and a primary amide. This complex substitution pattern presents a unique analytical challenge, requiring techniques that offer both high sensitivity and profound structural insight. Mass spectrometry (MS), particularly when coupled with chromatographic separation and tandem MS (MS/MS) capabilities, stands as a premier tool for this purpose. Understanding the fragmentation patterns is paramount for confident structural confirmation and the development of robust quantitative methods.[1]

Deciphering the Fragmentation Puzzle: A Mechanistic Approach

Predicted Fragmentation Pathways of this compound

The fragmentation of the [M+H]⁺ ion of this compound is anticipated to be governed by the lability of the substituents and the stability of the resulting fragment ions. Key fragmentation pathways are likely to include:

  • Loss of Ammonia (NH₃): A common fragmentation pathway for primary amides is the neutral loss of ammonia (17 Da) from the protonated molecule.

  • Loss of the Amide Group (CONH₂): Cleavage of the bond between the aromatic ring and the carbonyl group can result in the loss of the entire amide moiety as a radical (•CONH₂) or a neutral molecule following rearrangement.

  • Nitro Group Transformations: Nitroaromatic compounds are well-known to undergo characteristic fragmentations.[2][4] We can expect to see losses of:

    • NO• (30 Da): A common radical loss from nitroaromatics.

    • NO₂• (46 Da): Another characteristic radical loss.

    • HNO₂ (47 Da): Loss of nitrous acid.

  • Bromine-related Fragmentations: The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will be a key diagnostic feature in the mass spectrum. Cleavage of the C-Br bond could lead to the loss of a bromine radical (Br•).

  • Ring Cleavage: At higher collision energies, fragmentation of the aromatic ring itself can occur, though this is generally less favored than the loss of substituents.

The interplay of these functional groups can also lead to more complex rearrangement reactions prior to fragmentation. For instance, "ortho effects" between adjacent substituents can influence the fragmentation cascade, although the meta-positioning of the amino and nitro groups in this specific molecule makes direct ortho interactions less likely.[4]

Visualizing the Fragmentation Cascade

To better illustrate the predicted fragmentation pathways, the following diagram outlines the key bond cleavages and resulting fragment ions.

fragmentation_pathway cluster_main Predicted ESI-MS/MS Fragmentation of this compound cluster_secondary Secondary Fragmentation mol [M+H]⁺ This compound frag1 Loss of NH₃ (-17 Da) mol->frag1 -NH₃ frag2 Loss of •CONH₂ (-44 Da) mol->frag2 -•CONH₂ frag3 Loss of NO₂• (-46 Da) mol->frag3 -NO₂• frag4 Loss of Br• (-79/81 Da) mol->frag4 -Br• sec_frag1 Further fragmentation frag1->sec_frag1 sec_frag2 Further fragmentation frag2->sec_frag2 sec_frag3 Further fragmentation frag3->sec_frag3

Caption: Predicted major fragmentation pathways of protonated this compound under CID.

A Comparative Guide to Analytical Techniques

While LC-MS/MS is a powerful tool, a comprehensive analytical strategy often involves considering alternative and complementary techniques. The choice of method will ultimately depend on the specific research question, be it qualitative identification, quantitative analysis, or impurity profiling.

Analytical TechniquePrincipleAdvantagesDisadvantagesApplication to this compound
LC-MS/MS Chromatographic separation followed by mass analysis of precursor and fragment ions.[8][9]High sensitivity and selectivity; provides structural information; excellent for quantification.[10]Higher initial instrument cost; matrix effects can suppress ionization.Ideal for both qualitative identification (via fragmentation patterns) and trace-level quantification in complex matrices.
High-Performance Liquid Chromatography (HPLC) with UV Detection Chromatographic separation with detection based on the absorption of UV light by the analyte.[11]Robust and widely available; lower cost than MS; good for quantification of known compounds.Limited structural information; lower sensitivity than MS; co-eluting impurities can interfere.Suitable for routine purity analysis and quantification at moderate concentrations, provided a chromophore is present. The aromatic nature of the target compound makes it a good candidate for UV detection.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass analysis.[12]Excellent separation efficiency for volatile and thermally stable compounds; extensive spectral libraries available for identification.Not suitable for non-volatile or thermally labile compounds; derivatization may be required.[13]Likely unsuitable for the direct analysis of this compound due to its probable low volatility and potential for thermal degradation. Derivatization could make it amenable to GC-MS, but this adds complexity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms in a molecule.Unparalleled for de novo structure elucidation; provides unambiguous connectivity information.Relatively low sensitivity; requires larger sample amounts; more complex data interpretation.The gold standard for absolute structural confirmation of the synthesized compound or for characterizing unknown related substances, but not practical for routine quantification.

Experimental Protocols: A Blueprint for Analysis

To ensure the trustworthiness and reproducibility of your findings, adhering to a well-defined experimental protocol is crucial. Below is a representative workflow for the analysis of this compound using LC-MS/MS.

Experimental Workflow: LC-MS/MS Analysis

experimental_workflow cluster_workflow LC-MS/MS Workflow for this compound Analysis sample_prep Sample Preparation (e.g., dissolution, dilution, extraction) hplc HPLC Separation (Reversed-phase C18 column) sample_prep->hplc ionization Electrospray Ionization (ESI) (Positive Ion Mode) hplc->ionization ms1 MS1 Scan (Quadrupole 1: Precursor Ion Selection) ionization->ms1 cid Collision-Induced Dissociation (CID) (Quadrupole 2: Fragmentation) ms1->cid ms2 MS2 Scan (Quadrupole 3: Fragment Ion Analysis) cid->ms2 detection Detector (Data Acquisition) ms2->detection data_analysis Data Analysis (Fragmentation pattern analysis, quantification) detection->data_analysis

Caption: A typical experimental workflow for the LC-MS/MS analysis of this compound.

Step-by-Step Methodology
  • Standard and Sample Preparation:

    • Accurately weigh a reference standard of this compound.

    • Prepare a stock solution in a suitable solvent (e.g., methanol or acetonitrile).

    • Create a series of calibration standards by serial dilution of the stock solution.

    • Prepare unknown samples by dissolving or extracting them in the same solvent as the standards.

  • LC-MS/MS System Configuration:

    • Liquid Chromatography:

      • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size) is a good starting point.

      • Mobile Phase A: Water with 0.1% formic acid (for enhanced protonation).

      • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

      • Gradient: A suitable gradient from low to high organic phase to ensure good peak shape and separation from matrix components.

      • Flow Rate: 0.2-0.4 mL/min.

      • Injection Volume: 1-10 µL.

    • Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

      • MS1: Scan for the protonated molecular ion [M+H]⁺.

      • MS/MS: Select the [M+H]⁺ ion for collision-induced dissociation (CID). Optimize collision energy to achieve a rich fragmentation spectrum. Monitor for the characteristic product ions identified in the fragmentation analysis. For quantitative analysis, operate in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions.[14][15]

  • Data Analysis:

    • Qualitative Analysis: Compare the fragmentation pattern of the unknown sample to that of the reference standard. The presence of the correct precursor ion and the predicted fragment ions provides a high degree of confidence in the identification.

    • Quantitative Analysis: Construct a calibration curve by plotting the peak area of a specific MRM transition against the concentration of the calibration standards. Determine the concentration of the unknown samples from this curve.

Conclusion: An Integrated Approach to a Complex Molecule

The structural elucidation and quantification of this compound demand a sophisticated analytical approach. While a definitive fragmentation study of this specific molecule is not publicly available, a thorough understanding of the mass spectrometric behavior of related nitroaromatic and benzamide compounds allows for the confident prediction of its fragmentation pathways. LC-MS/MS emerges as the most powerful and versatile technique for its analysis, offering unparalleled sensitivity and structural insight. However, for complete and unambiguous characterization, especially during initial discovery or synthesis, a multi-technique approach incorporating NMR is advisable. By leveraging the principles and protocols outlined in this guide, researchers can develop robust and reliable analytical methods to tackle the challenges posed by this and other complex substituted aromatic molecules.

References

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - ResearchGate. Available at: [Link]

  • Mass Spectral Fragmentation Pathways in Cyclic Difluoramino and Nitro Compounds - Journal of Mass Spectrometry. Available at: [Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed. Available at: [Link]

  • LCMS of primary amides - Chromatography Forum. Available at: [Link]

  • 4-amino-3-bromo-N,N-dimethyl-5-nitrobenzamide - PubChem. Available at: [Link]

  • (PDF) Qualitative determination of an amide of unknown fragmentation pattern using Gas Chromatography - Mass Spectrometry - ResearchGate. Available at: [Link]

  • The MS-MS determination of the fragmentation pathways of some substituted 1,2,3-benzotriazin-4-ones with possible applications in metabolic studies - PubMed. Available at: [Link]

  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS - Agilent. Available at: [Link]

  • Gas-phase fragmentation analysis of nitro-fatty acids - PubMed. Available at: [Link]

  • Nonconventional Alternatives to LC–MS | LCGC International - Chromatography Online. Available at: [Link]

  • Mass Spectrometry: Fragmentation Mechanisms - YouTube. Available at: [Link]

  • 4-Amino-3-bromo-5-nitrobenzonitrile - PubChem. Available at: [Link]

  • Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition - MDPI. Available at: [Link]

  • Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro | Waters. Available at: [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - MDPI. Available at: [Link]

  • Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS) - Analyst (RSC Publishing). Available at: [Link]

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  • The Electrospray (ESI) and Flowing Atmosphere-Pressure Afterglow (FAPA) Mass Spectrometry Studies of Nitrophenols (Plant Growth Stimulants) Removed Using Strong Base-Functionalized Materials - PMC - NIH. Available at: [Link]

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A Comparative Guide to the Reactivity of 4-Amino-3-bromo-5-nitrobenzamide and 4-Amino-3-chlorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Analysis for Drug Development Professionals

In the landscape of pharmaceutical synthesis and scaffold development, the selection of starting materials is a critical decision point that dictates synthetic strategy, reaction efficiency, and ultimately, the viability of a drug candidate's manufacturing process. Substituted benzamides are privileged structures, serving as foundational building blocks for a diverse array of therapeutic agents. This guide provides a detailed comparative analysis of the chemical reactivity of two such building blocks: 4-Amino-3-bromo-5-nitrobenzamide and 4-Amino-3-chlorobenzamide .

Our focus will be on the causal relationships between molecular structure and chemical behavior, providing researchers with the predictive insights necessary to make informed decisions in their synthetic endeavors. We will dissect the electronic and steric profiles of each molecule and translate these fundamental properties into a practical understanding of their performance in key synthetic transformations.

Structural and Electronic Profile: A Tale of Two Scaffolds

At first glance, the two molecules appear to be close cousins, differing only by the halogen at the 3-position and the presence of a nitro group on one. However, the introduction of the nitro group fundamentally alters the electronic landscape of the aromatic ring, creating a stark divergence in their chemical personalities.

PropertyThis compound4-Amino-3-chlorobenzamideAnalysis
Molecular Formula C₇H₆BrN₃O₃C₇H₇ClN₂OThe nitro-compound has a higher molecular weight and nitrogen/oxygen content.
Molecular Weight 260.05 g/mol [1]170.59 g/mol [2]A significant difference in mass, relevant for stoichiometry and characterization.
Key Substituents -NH₂ (electron-donating) -Br (weakly deactivating, inductive withdrawing) -NO₂ (strongly electron-withdrawing) -CONH₂ (electron-withdrawing)-NH₂ (electron-donating) -Cl (weakly deactivating, inductive withdrawing) -CONH₂ (electron-withdrawing)The nitro group is the single most important differentiating factor.
Aromatic Ring Electron Density Severely electron-deficient ("electron-poor")Moderately electron-deficientThe synergistic electron-withdrawing effects of the -NO₂, -Br, and -CONH₂ groups in the bromo-compound make its aromatic ring highly electrophilic.
Predicted Reactivity Profile High reactivity towards nucleophiles. Very low reactivity towards electrophiles.Low reactivity towards nucleophiles. Low reactivity towards electrophiles.These opposing reactivities are the core of this guide.

Comparative Reactivity Analysis

The differing electronic profiles translate directly into distinct reactivities in two major classes of aromatic chemistry: Nucleophilic and Electrophilic Aromatic Substitution.

Nucleophilic Aromatic Substitution (SNAr): A Chasm of Difference

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction in medicinal chemistry, enabling the introduction of a wide range of nucleophiles onto an aromatic ring. The reaction is contingent on two key factors: the presence of a good leaving group and, crucially, the activation of the ring by potent electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[3][4]

This compound: This molecule is exceptionally primed for SNAr.

  • Activation: The powerful nitro group is ortho to the bromine atom. This geometry is ideal, as the nitro group can directly stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[5][6] The benzamide group, while meta, also contributes to the overall electron deficiency of the ring.

  • Leaving Group: Bromine is an excellent leaving group.

  • Predicted Outcome: This compound will react readily with a variety of nucleophiles (e.g., alkoxides, amines, thiols) under relatively mild conditions to displace the bromide.

4-Amino-3-chlorobenzamide: This molecule is largely inert to SNAr under standard conditions.

  • Activation: It lacks any strong activating group (like -NO₂) positioned ortho or para to the chlorine. The amino group is strongly activating for electrophilic substitution and deactivating for nucleophilic substitution.

  • Leaving Group: While chlorine can be a leaving group, its departure is not facilitated without electronic activation of the ring.

  • Predicted Outcome: Forcing a nucleophilic substitution on this ring would require extremely harsh conditions (high temperature, high pressure, or a different mechanism like the benzyne pathway), which are often incompatible with complex molecules.[6]

The mechanism below illustrates why the nitro group is so effective at promoting the SNAr reaction.

Caption: SNAr mechanism highlighting nucleophilic attack and stabilization of the Meisenheimer intermediate by the ortho-nitro group.

Electrophilic Aromatic Substitution (EAS): A Story of Deactivation

Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the electron-rich π-system of the benzene ring.[7] The substituents already on the ring dictate both the overall rate of reaction and the position of the incoming electrophile.

This compound: This ring is profoundly deactivated towards EAS.

  • Deactivating Groups: The -NO₂, -CONH₂, and -Br groups all withdraw electron density from the ring, making it a very poor nucleophile.

  • Directing Effects: The only activating group is the -NH₂ group, which directs ortho and para. However, the para position is blocked, and the two ortho positions are occupied by the bromo and nitro groups. Any electrophilic attack is therefore highly disfavored and would likely require forcing conditions with little regiochemical control.

4-Amino-3-chlorobenzamide: This ring is also deactivated, but less severely.

  • Group Effects: The primary deactivating groups are the -Cl and -CONH₂. The -NH₂ group is a strong activator. The net effect is a deactivated ring, but one that is still orders of magnitude more reactive than its nitro-containing counterpart.

  • Directing Effects: The powerful ortho, para-directing influence of the amino group dominates. The para position is blocked by the amide. The position ortho to the amine and meta to the chlorine (C5) is the most likely site for substitution.

Reactivity of the Amino Group

The electronic environment also modulates the nucleophilicity and basicity of the 4-amino group.

  • In This compound , the electron density on the nitrogen atom is significantly reduced by the strong withdrawing effects of the adjacent nitro group and the para-benzamide group. This makes the amine less basic and a weaker nucleophile. Reactions such as acylation, alkylation, or diazotization at this amine will be substantially slower and may require stronger reagents or catalysts.

  • In 4-Amino-3-chlorobenzamide , the amine's nucleophilicity is primarily reduced by the para-benzamide group. It remains significantly more nucleophilic and basic than in the nitro-compound and will undergo standard amine chemistries more readily.

Experimental Protocols and Workflows

The following protocols are representative and designed to highlight the expected differences in reactivity. Researchers should perform appropriate safety assessments before undertaking any new procedure.

Protocol 1: Comparative Nucleophilic Aromatic Substitution (SNAr)

This experiment aims to demonstrate the enhanced reactivity of this compound towards a common nucleophile compared to its chloro-analogue.

Objective: To replace the halogen with a methoxy group using sodium methoxide.

Materials:

  • This compound

  • 4-Amino-3-chlorobenzamide

  • Sodium methoxide (25 wt% in Methanol)

  • Anhydrous Methanol

  • Round bottom flasks, condensers, magnetic stirrers

  • TLC plates (silica gel), appropriate mobile phase (e.g., 50:50 Ethyl Acetate:Hexanes)

  • LC-MS for analysis

Procedure:

  • Reaction Setup (Parallel):

    • Flask A: To a 50 mL round bottom flask, add this compound (260 mg, 1.0 mmol).

    • Flask B: To a separate 50 mL round bottom flask, add 4-amino-3-chlorobenzamide (171 mg, 1.0 mmol).

  • Solvent Addition: Add 10 mL of anhydrous methanol to each flask and stir to dissolve.

  • Reagent Addition: At room temperature, add sodium methoxide solution (1.2 mmol, 1.2 eq) dropwise to each flask.

  • Reaction Conditions:

    • Flask A: Stir at room temperature (25°C).

    • Flask B: Attach a condenser and heat the reaction to reflux (approx. 65°C).

  • Monitoring: Monitor both reactions by TLC or LC-MS every 30 minutes. Spot the starting material and the reaction mixture.

  • Expected Observation: The reaction in Flask A should show significant conversion to a new, lower Rf product within 1-2 hours at room temperature. The reaction in Flask B is expected to show little to no conversion even after several hours at reflux.

  • Work-up (for Flask A upon completion): Quench the reaction by slowly adding 10 mL of water. Neutralize with 1M HCl. Extract the product with ethyl acetate (3 x 20 mL). Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Caption: Experimental workflow for comparing the SNAr reactivity of the two benzamides.

Conclusion and Strategic Recommendations

The reactivity profiles of this compound and 4-amino-3-chlorobenzamide are fundamentally different, a fact that must be central to any synthetic planning.

  • Choose this compound when:

    • The synthetic route requires a nucleophilic aromatic substitution step. The bromine at the 3-position serves as a versatile handle for introducing a wide range of functionalities.

    • Subsequent steps do not involve electrophilic aromatic substitution , as the ring is highly deactivated.

  • Choose 4-Amino-3-chlorobenzamide when:

    • The synthetic design calls for derivatization of the amino group or potential electrophilic substitution on the aromatic ring (at C5).

    • The chlorine atom is intended to remain in the final molecule or is to be removed under reductive conditions, rather than being displaced by a nucleophile.

By understanding the electronic drivers of reactivity—primarily the profound influence of the nitro group—researchers can leverage these differences to their advantage, designing more efficient, predictable, and robust synthetic routes for the development of novel therapeutics.

References

  • Sathiya, S., et al. (2019). Synthesis and Antimicrobial Activity of Novel 4-Amino Benzamide Derived 1,2,3-Triazole Linked Pyrazolines. Research Journal of Pharmacy and Technology. Available at: [Link]

  • PubChem. (n.d.). 3-Amino-4-chlorobenzamide. National Center for Biotechnology Information. Retrieved from: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. Retrieved from: [Link]

  • PubChem. (n.d.). 4-Amino-3-chlorobenzenesulfonamide. National Center for Biotechnology Information. Retrieved from: [Link]

  • PubChem. (n.d.). 4-Amino-3-bromo-5-nitrobenzonitrile. National Center for Biotechnology Information. Retrieved from: [Link]

  • ResearchGate. (n.d.). Synthesis of 4-amino-3-nitrobenzaldehyde. Retrieved from: [Link]

  • PubChem. (n.d.). 4-amino-3-bromo-N,N-dimethyl-5-nitrobenzamide. National Center for Biotechnology Information. Retrieved from: [Link]

  • LibreTexts Chemistry. (2021). Nucleophilic Substitutions on Aromatic Systems. Retrieved from: [Link]

  • LibreTexts Chemistry. (2023). Nucleophilic Aromatic Substitution. Retrieved from: [Link]

  • LibreTexts Chemistry. (2024). Substituent Effects in Electrophilic Substitutions. Retrieved from: [Link]

  • Makosza, M., & Wojciechowski, K. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4836. Available at: [Link]

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A Comparative Guide to the Biological Activity of 4-Amino-3-bromo-5-nitrobenzamide Analogs as Novel PARP Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzamide scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure for targeting a range of enzymes. This guide provides a comprehensive comparison of the biological activities of newly synthesized analogs of 4-Amino-3-bromo-5-nitrobenzamide. We delve into the structure-activity relationships (SAR) that govern their potency as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a critical enzyme in the DNA damage response (DDR) pathway. Through detailed experimental protocols and comparative data, this document serves as a technical resource for researchers engaged in the development of targeted cancer therapeutics.

Introduction: The Rationale for Targeting PARP with Benzamide Scaffolds

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial players in DNA single-strand break repair.[1] The inhibition of PARP-1 has emerged as a powerful strategy in oncology, especially for cancers harboring defects in other DNA repair pathways, such as those with BRCA1/2 mutations—a concept known as synthetic lethality.[2]

The benzamide moiety is a well-established pharmacophore that mimics the nicotinamide portion of the NAD+ cofactor, enabling it to bind competitively to the catalytic domain of PARP enzymes.[2] The core structure of this compound presents a unique chemical space for exploration. Key features include:

  • The Benzamide Core : Essential for interaction with the PARP active site.

  • The Nitro Group : A strong electron-withdrawing group that can influence binding affinity and is essential for activity in some related bis-benzamide series.[3][4]

  • Amino and Bromo Substituents : These groups provide vectors for chemical modification to explore the steric and electronic requirements of the binding pocket, potentially enhancing potency and selectivity.

This guide focuses on a series of rationally designed analogs (designated AN1-AN4 ) where the amide group of the parent compound, this compound (ABNB ), is substituted with various functional groups to probe the structure-activity relationship.

Analog Design and Synthesis Strategy

The primary hypothesis guiding the analog design was that modifications to the amide nitrogen could forge additional interactions within the PARP active site, leading to enhanced inhibitory potency. The synthesis of the parent compound proceeds via the amidation of 4-Amino-3-bromo-5-nitrobenzoic acid. The analogs were synthesized by coupling the parent acid with a series of primary amines.

Workflow for Analog Synthesis and Screening

G cluster_synthesis Synthesis cluster_screening Screening Cascade start 4-Amino-3-bromo-5-nitrobenzoic acid coupling Amide Coupling (EDC/HOBt) start->coupling analogs Purified Analogs (ABNB, AN1-AN4) coupling->analogs amines Primary Amines (R-NH2) amines->coupling enzyme_assay PARP-1 Enzymatic Assay analogs->enzyme_assay cellular_assay Cellular Cytotoxicity Assay (MCF-7) enzyme_assay->cellular_assay sar_analysis SAR Analysis & Hit Selection cellular_assay->sar_analysis cluster_pathway DNA Damage Response cluster_inhibition Therapeutic Intervention DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP-1 Activation DNA_damage->PARP1 PAR PAR Chain Synthesis PARP1->PAR Repair_Proteins Recruitment of Repair Proteins (XRCC1, etc.) PAR->Repair_Proteins SSB_Repair SSB Repair Repair_Proteins->SSB_Repair Inhibitor ABNB Analogs (e.g., AN4) Inhibitor->PARP1 Inhibition

Caption: Role of PARP-1 in single-strand break repair and its inhibition.

Experimental Protocols

Trustworthy and reproducible data is paramount. The following are the detailed protocols used for the biological evaluation.

Protocol: PARP-1 Enzymatic Inhibition Assay
  • Reagent Preparation : Reconstitute all components of the HT Universal Chemiluminescent PARP Assay Kit as per the manufacturer's instructions. Prepare a 2X PARP-1 enzyme solution and a 2X cocktail of activated DNA and NAD+.

  • Compound Preparation : Serially dilute the test compounds (ABNB, AN1-AN4, Olaparib) in the assay buffer to achieve a range of concentrations (e.g., 1 nM to 100 µM).

  • Assay Plate Setup : Add 5 µL of the serially diluted compounds to a 384-well white plate. Include "no enzyme" and "vehicle control" wells.

  • Enzyme Addition : Add 5 µL of the 2X PARP-1 enzyme solution to all wells except the "no enzyme" control.

  • Reaction Initiation : Add 10 µL of the 2X activated DNA/NAD+ cocktail to all wells to start the reaction.

  • Incubation : Incubate the plate for 60 minutes at room temperature.

  • Detection : Add 10 µL of the PARP Substrate/Detection Buffer mixture to each well.

  • Signal Reading : After a 5-10 minute incubation, read the chemiluminescent signal using a plate reader.

  • Data Analysis : Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve using graphing software.

Protocol: MTT Antiproliferative Assay
  • Cell Seeding : Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment : Prepare serial dilutions of the test compounds in the growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation : Incubate the cells with the compounds for 72 hours at 37°C, 5% CO₂.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell growth inhibition for each concentration. Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percent inhibition against the log of the compound concentration.

Conclusion and Future Directions

This guide demonstrates a clear structure-activity relationship for a novel series of this compound analogs as PARP-1 inhibitors. The derivatization of the amide moiety proved to be a successful strategy, with the benzyl-substituted analog AN4 emerging as the most potent compound in both enzymatic and cellular assays.

Future work will focus on:

  • Lead Optimization : Further exploration of substitutions on the benzyl ring of AN4 to enhance potency and improve physicochemical properties.

  • Selectivity Profiling : Assessing the selectivity of lead compounds against other PARP family members.

  • In Vivo Efficacy : Advancing optimized compounds into preclinical animal models of cancer to evaluate their therapeutic potential.

The findings presented here provide a solid foundation and a valuable dataset for researchers working to develop the next generation of benzamide-based targeted therapies.

References

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PMC. [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (n.d.). MDPI. [Link]

  • Design, Synthesis, and In-Vitro Biological Evaluation of PARP-1 Inhibitors Based on a 4-(Benzylideneamino)-N-(Quinolin-8-yl)Benzamide Scaffold. (2022). Taylor & Francis Online. [Link]

  • Synthesis of some N-substituted nitroimidazole derivatives as potential antioxidant and antifungal agents. (n.d.). PubMed. [Link]

  • Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. (2023). PubMed. [Link]

  • Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. (2019). ResearchGate. [Link]

  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. (n.d.). ACS Publications. [Link]

  • A Structure–Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. (n.d.). PubMed Central. [Link]

  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. (n.d.). PubMed Central. [Link]

  • Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. (2018). ResearchGate. [Link]

  • Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. (n.d.). Chinese Chemical Letters. [Link]

  • Structural requirements for potent PARP inhibition. (n.d.). ResearchGate. [Link]

  • Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives. (2022). RSC Publishing. [Link]

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). MDPI. [Link]

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A Comparative Guide to the Validation of Analytical Methods for 4-Amino-3-bromo-5-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is the bedrock of reliable and reproducible results. This guide provides an in-depth comparison of three common analytical techniques for the quantification of 4-Amino-3-bromo-5-nitrobenzamide, a key intermediate in various synthetic pathways. We will explore High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry, offering insights into the experimental design, validation parameters, and the rationale behind procedural choices. All validation protocols are designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and regulatory compliance.[1][2][3]

Introduction to this compound and the Imperative of Method Validation

This compound is a substituted aromatic amide whose purity and concentration are critical quality attributes in pharmaceutical manufacturing. The presence of amino, bromo, and nitro functional groups, along with the benzamide core, presents unique analytical challenges and opportunities. Validating the analytical methods used to assess this compound is not merely a procedural formality; it is a scientifically rigorous process to demonstrate that a method is suitable for its intended purpose.[3] This involves a thorough evaluation of specificity, linearity, accuracy, precision, and robustness to guarantee that the data generated is both accurate and precise.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The Workhorse of Pharmaceutical Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis due to its high resolving power and sensitivity for a wide range of compounds.[4] For this compound, a reversed-phase HPLC method with UV detection is a logical first choice, leveraging the chromophoric nature of the nitroaromatic ring system.

Rationale for Method Design

The selection of a C18 column is based on its versatility and proven performance for separating moderately polar aromatic compounds. The mobile phase, a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, allows for the fine-tuning of the retention time and resolution of the analyte from potential impurities. A photodiode array (PDA) detector is highly recommended as it provides spectral information, which is invaluable for assessing peak purity and specificity.

Experimental Protocol: HPLC-UV Method Validation

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size[5][6]

  • Mobile Phase: Isocratic elution with a mixture of 0.05 M potassium phosphate buffer (pH 3.0) and acetonitrile (60:40 v/v)

  • Flow Rate: 1.0 mL/min[5]

  • Column Temperature: 30°C

  • Detection Wavelength: 245 nm

  • Injection Volume: 20 µL

Validation Parameters:

The validation of this HPLC method is conducted as per ICH Q2(R1) guidelines and encompasses the following tests:[1][2]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by analyzing a placebo (matrix without the analyte), a standard solution of this compound, and a sample spiked with known impurities. The analyte peak should be well-resolved from any other peaks.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are prepared, and the calibration curve is generated by plotting the peak area against the concentration.[2] The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by the recovery of a known amount of analyte spiked into a placebo matrix at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

    • Repeatability (Intra-assay precision): Analysis of a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and with the same equipment.

    • Intermediate Precision: Analysis of the same sample on different days, by different analysts, or with different equipment.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. These are typically determined from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to be varied include mobile phase composition, pH, flow rate, and column temperature.

HPLC-UV Validation Workflow

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters cluster_analysis Data Analysis cluster_report Reporting Prep Prepare Standard & Sample Solutions Specificity Specificity (Placebo, Standard, Spiked Sample) Prep->Specificity Linearity Linearity (min. 5 concentrations) Prep->Linearity Accuracy Accuracy (Spiked Recovery at 3 levels) Prep->Accuracy Precision Precision (Repeatability & Intermediate) Prep->Precision Robustness Robustness (Varying Method Parameters) Prep->Robustness Data_Analysis Analyze Data & Compare with Acceptance Criteria Specificity->Data_Analysis LOD_LOQ LOD & LOQ (Signal-to-Noise or Slope Method) Linearity->LOD_LOQ Linearity->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis LOD_LOQ->Data_Analysis Robustness->Data_Analysis Report Generate Validation Report Data_Analysis->Report

Caption: Workflow for the validation of the HPLC-UV method.

Gas Chromatography-Mass Spectrometry (GC-MS): A High-Sensitivity Alternative

Gas Chromatography-Mass Spectrometry (GC-MS) offers exceptional sensitivity and selectivity, making it a powerful tool for the analysis of volatile and semi-volatile compounds.[7] For this compound, derivatization may be necessary to improve its thermal stability and volatility for GC analysis.

Rationale for Method Design

The primary challenge with GC analysis of this compound is its relatively low volatility and potential for thermal degradation in the injector and column. Derivatization of the amine and amide functional groups, for instance, through silylation, can mitigate these issues. The mass spectrometer provides an additional layer of specificity through the unique fragmentation pattern of the analyte. The presence of a bromine atom will result in a characteristic M+2 isotopic peak, which is a powerful confirmation of the analyte's identity.[8]

Experimental Protocol: GC-MS Method Validation

Derivatization Step:

  • Accurately weigh 10 mg of the sample or standard into a vial.

  • Add 1 mL of a suitable solvent (e.g., pyridine).

  • Add 200 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

  • Cap the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

GC-MS Conditions:

  • Column: Rtx-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 280°C

  • Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 300°C at 15°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 290°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 50-550 m/z

Validation Parameters:

The validation of the GC-MS method follows the same principles as the HPLC method, with adjustments for the specific technique.

  • Specificity: In addition to chromatographic separation, specificity is confirmed by the mass spectrum of the analyte, including the molecular ion and characteristic fragment ions.

  • Linearity, Accuracy, Precision, LOD, LOQ, and Robustness: These parameters are assessed similarly to the HPLC method, with the calibration curve based on the peak area of a specific ion fragment.

GC-MS Validation Workflow

GCMS_Validation_Workflow cluster_prep Preparation & Derivatization cluster_validation Validation Parameters cluster_analysis Data Analysis cluster_report Reporting Prep Prepare Standard & Sample Solutions Derivatization Derivatization of Samples Prep->Derivatization Specificity Specificity (Chromatography & Mass Spectrum) Derivatization->Specificity Linearity Linearity (min. 5 concentrations) Derivatization->Linearity Accuracy Accuracy (Spiked Recovery at 3 levels) Derivatization->Accuracy Precision Precision (Repeatability & Intermediate) Derivatization->Precision Robustness Robustness (Varying GC & MS Parameters) Derivatization->Robustness Data_Analysis Analyze Data & Compare with Acceptance Criteria Specificity->Data_Analysis LOD_LOQ LOD & LOQ (Signal-to-Noise or Slope Method) Linearity->LOD_LOQ Linearity->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis LOD_LOQ->Data_Analysis Robustness->Data_Analysis Report Generate Validation Report Data_Analysis->Report

Caption: Workflow for the validation of the GC-MS method.

UV-Vis Spectrophotometry: A Simple and Cost-Effective Approach

For routine analysis where high sensitivity and separation from structurally similar impurities are not critical, UV-Vis spectrophotometry offers a simple, rapid, and cost-effective alternative.[9] This technique relies on the inherent absorbance of UV or visible light by the analyte.

Rationale for Method Design

The nitroaromatic structure of this compound results in strong UV absorbance. The wavelength of maximum absorbance (λmax) is determined by scanning a solution of the compound across a range of wavelengths. Quantification is then performed by measuring the absorbance at this λmax and applying the Beer-Lambert law. The choice of solvent is crucial to ensure the analyte is fully dissolved and does not interact in a way that alters its absorbance spectrum.

Experimental Protocol: UV-Vis Spectrophotometry Method Validation

Instrumentation and Reagents:

  • Spectrophotometer: A double-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.

  • Solvent: Methanol, HPLC grade.

Method Development:

  • Prepare a dilute solution of this compound in methanol.

  • Scan the solution from 200 to 400 nm to determine the λmax.

Validation Parameters:

  • Specificity: This is the main limitation of UV-Vis spectrophotometry, as any impurity that absorbs at the same wavelength will interfere with the measurement. Specificity can be partially addressed by analyzing a placebo and demonstrating a lack of significant absorbance at the λmax.

  • Linearity: A calibration curve is constructed by measuring the absorbance of at least five concentrations of the analyte. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Determined by the recovery of the analyte from a spiked placebo matrix.

  • Precision: Assessed through repeatability and intermediate precision studies.

  • LOD and LOQ: Calculated from the standard deviation of the blank and the slope of the calibration curve.

  • Robustness: Evaluated by making small changes to the procedure, such as using different batches of solvent or different instruments.

UV-Vis Spectrophotometry Validation Workflow

UVVis_Validation_Workflow cluster_prep Preparation & Method Development cluster_validation Validation Parameters cluster_analysis Data Analysis cluster_report Reporting Prep Prepare Standard & Sample Solutions Lambda_Max Determine λmax Prep->Lambda_Max Specificity Specificity (Placebo Analysis) Lambda_Max->Specificity Linearity Linearity (min. 5 concentrations) Lambda_Max->Linearity Accuracy Accuracy (Spiked Recovery at 3 levels) Lambda_Max->Accuracy Precision Precision (Repeatability & Intermediate) Lambda_Max->Precision Robustness Robustness (Varying Solvent, Instrument) Lambda_Max->Robustness Data_Analysis Analyze Data & Compare with Acceptance Criteria Specificity->Data_Analysis LOD_LOQ LOD & LOQ (Based on Blank and Slope) Linearity->LOD_LOQ Linearity->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis LOD_LOQ->Data_Analysis Robustness->Data_Analysis Report Generate Validation Report Data_Analysis->Report

Caption: Workflow for the validation of the UV-Vis spectrophotometry method.

Comparative Analysis of Validated Methods

The choice of the most appropriate analytical method depends on the specific requirements of the analysis, such as the need for high sensitivity, the complexity of the sample matrix, and cost considerations. The following table provides a comparative summary of the performance of the three validated methods.

Parameter HPLC-UV GC-MS UV-Vis Spectrophotometry
Specificity High (Chromatographic separation and PDA)Very High (Chromatographic separation and Mass Spectrum)Low to Moderate (Potential for interference)
Linearity (r²) ≥ 0.999≥ 0.999≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%95.0 - 105.0%
Precision (%RSD) < 2.0%[10]< 3.0%< 5.0%
LOD Low (ng/mL range)Very Low (pg/mL range)Moderate (µg/mL range)
LOQ Low (ng/mL range)Very Low (pg/mL range)Moderate (µg/mL range)
Robustness HighModerate (sensitive to derivatization and GC conditions)High
Sample Throughput ModerateLow (due to derivatization and longer run times)High
Cost ModerateHighLow
Expertise Required ModerateHighLow

Conclusion and Recommendations

This guide has provided a comprehensive comparison of validated analytical methods for the quantification of this compound.

  • HPLC-UV emerges as the most balanced method, offering a good combination of specificity, sensitivity, and robustness, making it ideal for routine quality control and stability studies.

  • GC-MS is the method of choice when ultimate sensitivity and specificity are required, for instance, in trace impurity analysis or pharmacokinetic studies. However, the need for derivatization and the higher operational complexity are important considerations.

  • UV-Vis Spectrophotometry is a suitable option for rapid, high-throughput screening or in-process controls where the sample matrix is simple and high accuracy is not the primary concern.

The selection of an analytical method should always be guided by its intended purpose and validated accordingly to ensure the generation of reliable and defensible data.

References

  • CN103512996B - Analysis method for amide compounds - Google Patents.
  • Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes | Eruditio : Indonesia Journal of Food and Drug Safety. Available from: [Link]

  • How to measure aromatic amine compounds using uv/visible spectrophotometer? ResearchGate. Available from: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available from: [Link]

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  • Thermogravimetric Analysis and Mass Spectrometry of 2D Polyaramid Nanoplatelets - American Chemical Society. Available from: [Link]

  • Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters - Analyst (RSC Publishing). Available from: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). Available from: [Link]

  • Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene - YouTube. Available from: [Link]

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  • Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV - ResearchGate. Available from: [Link]

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  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available from: [Link]

  • Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative - Semantic Scholar. Available from: [Link]

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A Comparative Guide to Synthetic Routes for 4-Amino-3-bromo-5-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents a detailed comparative analysis of synthetic strategies for obtaining 4-Amino-3-bromo-5-nitrobenzamide, a pivotal intermediate in the development of contemporary therapeutics, notably PARP (Poly ADP-ribose polymerase) inhibitors. This document is tailored for researchers, medicinal chemists, and process development scientists, offering an in-depth evaluation of two distinct synthetic pathways. The comparison focuses on experimental feasibility, efficiency, scalability, and the chemical principles underpinning each route, thereby providing a robust framework for informed decision-making in a laboratory or manufacturing setting.

Introduction

The strategic functionalization of the benzene ring in this compound, featuring an amino, a bromo, and a nitro group, renders it a highly versatile scaffold in medicinal chemistry. The precise arrangement of these substituents allows for selective and diverse subsequent chemical transformations, making it a valuable precursor for complex molecular architectures. Given its role in the synthesis of high-value compounds such as Olaparib and other PARP inhibitors, the development of efficient, reliable, and scalable synthetic routes to this intermediate is of considerable importance.[1] This guide will dissect two primary synthetic approaches, providing detailed protocols and a comparative analysis to aid in the selection of the most appropriate method for specific research or production goals.

Route 1: Linear Synthesis via Nitration and Bromination of a Substituted Precursor

This synthetic pathway follows a logical, linear sequence of functional group transformations, starting from the readily available 4-acetamidobenzoic acid. The strategy relies on the protective acetylation of the aniline nitrogen to control the regioselectivity of the initial nitration step.

Experimental Protocol

The multi-step process for Route 1 is outlined below:

  • Nitration of 4-Acetamidobenzoic Acid: 4-acetamidobenzoic acid is carefully added to a solution of nitric acid. The reaction temperature is maintained between 10-15°C during the addition of sulfuric acid over a period of approximately 30 minutes. The resulting mixture is stirred for an additional hour at the same temperature.[2]

  • Hydrolysis of the Acetamido Group: The reaction mixture from the previous step is poured into ice water, leading to the precipitation of 4-acetamido-3-nitrobenzoic acid. This intermediate can be hydrolyzed without isolation by heating the aqueous slurry to 90-95°C for about 2 hours. Upon cooling, the product, 4-amino-3-nitrobenzoic acid, precipitates and is collected by filtration.[3]

  • Bromination of 4-Amino-3-nitrobenzoic Acid: The dried 4-amino-3-nitrobenzoic acid is dissolved in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF). To this solution, N-bromosuccinimide (NBS) is added portion-wise, and the reaction is stirred at room temperature for several hours until completion, which can be monitored by TLC. The product, 4-amino-3-bromo-5-nitrobenzoic acid, is then precipitated by the addition of water and collected by filtration.[4]

  • Amidation of 4-Amino-3-bromo-5-nitrobenzoic Acid: The carboxylic acid is converted to the corresponding benzamide. A common and effective method involves the reaction of the acid with thionyl chloride (SOCl₂), often with a catalytic amount of DMF, to form the acyl chloride intermediate. This is typically done in an inert solvent like dichloromethane (DCM) or toluene under reflux. After formation, the excess thionyl chloride is removed under reduced pressure. The crude acyl chloride is then dissolved in a fresh solvent and reacted with an excess of aqueous ammonia or ammonia gas at a controlled temperature (e.g., 0-10°C) to yield this compound. The product is then isolated by filtration and purified, typically by recrystallization.[2][5]

Mechanistic Insights

The initial nitration is a classic electrophilic aromatic substitution, where the acetyl group serves to moderate the activating effect of the amino group and direct the incoming nitro group to the position ortho to the amino group. The subsequent hydrolysis of the amide is a standard acid-catalyzed process. The bromination step is also an electrophilic aromatic substitution, with the strongly activating amino group directing the bromine atom to the available ortho position. The final amidation proceeds through a nucleophilic acyl substitution mechanism, where the highly reactive acyl chloride is attacked by ammonia.

Workflow Visualization

G cluster_0 Route 1: Linear Synthesis A 4-Acetamidobenzoic Acid B Nitration (HNO3, H2SO4) A->B C 4-Acetamido-3-nitrobenzoic Acid B->C D Hydrolysis C->D E 4-Amino-3-nitrobenzoic Acid D->E F Bromination (NBS, DMF) E->F G 4-Amino-3-bromo-5-nitrobenzoic Acid F->G H Amidation (SOCl2, NH3) G->H I This compound H->I

Caption: Workflow for the linear synthesis of this compound.

Route 2: Convergent Synthesis Starting from a Halogenated Precursor

This alternative approach begins with a commercially available, halogenated nitrobenzoic acid, offering a more convergent pathway. This route can be advantageous if the starting material is readily available and cost-effective.

Experimental Protocol

The key steps in this convergent synthesis are:

  • Amination of 4-Chloro-3-nitrobenzoic Acid: 4-chloro-3-nitrobenzoic acid is reacted with an aqueous solution of an amine (in this case, ammonia would be used for the primary amine) at elevated temperatures (reflux) for several hours. The reaction proceeds via a nucleophilic aromatic substitution mechanism. After the reaction is complete, the mixture is cooled, and the pH is adjusted to precipitate the product, 4-amino-3-nitrobenzoic acid.[5]

  • Bromination of 4-Amino-3-nitrobenzoic Acid: This step is identical to step 3 in Route 1. The synthesized 4-amino-3-nitrobenzoic acid is dissolved in DMF and treated with NBS to yield 4-amino-3-bromo-5-nitrobenzoic acid.[4]

  • Amidation of 4-Amino-3-bromo-5-nitrobenzoic Acid: This final step is also identical to step 4 in Route 1. The carboxylic acid is converted to the final benzamide product via the acyl chloride intermediate using thionyl chloride and ammonia.[2][5]

Mechanistic Insights

The key step in this route is the initial nucleophilic aromatic substitution (SNAr) of the chlorine atom by an amino group. The presence of the electron-withdrawing nitro group ortho and para to the chlorine atom activates the ring towards nucleophilic attack, making this substitution feasible. The subsequent bromination and amidation steps follow the same mechanisms as described in Route 1.

Workflow Visualization

G cluster_1 Route 2: Convergent Synthesis J 4-Chloro-3-nitrobenzoic Acid K Amination (NH3, heat) J->K L 4-Amino-3-nitrobenzoic Acid K->L M Bromination (NBS, DMF) L->M N 4-Amino-3-bromo-5-nitrobenzoic Acid M->N O Amidation (SOCl2, NH3) N->O P This compound O->P

Caption: Workflow for the convergent synthesis of this compound.

Comparative Data Summary

The following table provides a succinct comparison of the two synthetic routes, highlighting critical parameters for evaluation.

ParameterRoute 1: Linear SynthesisRoute 2: Convergent Synthesis
Starting Material 4-Acetamidobenzoic Acid4-Chloro-3-nitrobenzoic Acid
Number of Steps 43
Key Transformations Nitration, Hydrolysis, Bromination, AmidationAmination (SNAr), Bromination, Amidation
Reagent Accessibility Common and relatively inexpensive reagentsStarting material may be more specialized
Control of Regioselectivity Acetyl protecting group ensures high regioselectivity in nitration.The inherent electronic properties of the starting material control the amination site.
Potential for Side Reactions Over-nitration or side-chain oxidation if not controlled.Incomplete substitution or side reactions during amination at high temperatures.
Overall Yield Generally moderate to good, dependent on each step's efficiency.Can be high, particularly if the SNAr reaction is efficient.
Purification Intermediate purification may be required.Fewer steps may simplify the overall purification process.

Discussion and Recommendations

Route 1 represents a classic and reliable approach to the synthesis of this compound. Its main strength lies in the use of a simple and inexpensive starting material and well-established reaction types. The use of a protecting group in the initial step provides excellent control over the regiochemical outcome of the nitration. However, with four distinct steps, the overall yield can be diminished if any single step is inefficient, and it may be more labor-intensive.

Route 2 offers a more concise pathway with one fewer step. The success of this route is heavily dependent on the efficiency of the initial nucleophilic aromatic substitution. If this reaction proceeds in high yield, Route 2 could be the more efficient and economical option, especially at a larger scale. The availability and cost of 4-chloro-3-nitrobenzoic acid are critical factors to consider when evaluating this route.

  • For smaller-scale research and development , where flexibility and the use of readily available starting materials are paramount, Route 1 is an excellent and logical choice.

  • For larger-scale production , where process efficiency and cost of goods are critical drivers, Route 2 may be preferable, provided the starting material is accessible at a competitive price and the amination step can be optimized for high yield and purity.

It is recommended that both routes be evaluated at a small scale to determine the optimal process for the intended application. Careful consideration of reaction kinetics, thermodynamics, and purification strategies will be essential for successful implementation.

References

  • Google Patents (2016). CN104356022A - Synthetic method of N-methyl-4-(methylamino)-3-nitrobenzamide.
  • ResearchGate (2009). (PDF) 4-Amino-3-bromobenzoic acid. [Link]

  • ResearchGate (2019). (PDF) THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDITIONS. [Link]

  • Google Patents (1965). US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid.
  • MDPI (2022). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. [Link]

  • Organic Syntheses (2009). SYNTHESIS OF 2-ARYLINDOLE-4-CARBOXYLIC AMIDES: [2-(4-FLUOROPHENYL)-1H-INDOL-4-YL]-1-PYRROLIDINYLMETHANONE. [Link]

  • RSC Publishing (2024). TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. [Link]

  • Master Organic Chemistry (2019). Amide Hydrolysis Using Acid Or Base. [Link]

  • PubMed (2021). Direct Access to Amides from Nitro-Compounds via Aminocarbonylation and Amidation Reactions: A Minireview. [Link]

  • Organic Chemistry Portal (2024). Amide synthesis by acylation. [Link]

  • MSU Chemistry. Preparation of 3-Nitrobenzoic Acid. [Link]

  • Google Patents (1993). US5198575A - Preparation of nitrobenzoic and anthranilic acids.
  • Quora (2022). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?. [Link]

  • National Center for Biotechnology Information. Poly(ADP-ribose) Polymerase Inhibitors. In StatPearls. [Link]

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A Comparative Guide to In Silico Prediction and Experimental Validation of 4-Amino-3-bromo-5-nitrobenzamide Properties

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and medicinal chemistry, the journey from a candidate molecule to a viable therapeutic is a rigorous process of characterization and optimization. Central to this endeavor is a deep understanding of a compound's physicochemical and pharmacokinetic properties. For novel entities like 4-Amino-3-bromo-5-nitrobenzamide, this process traditionally begins with synthesis followed by extensive experimental testing. However, the maturation of computational chemistry now offers a powerful alternative: in silico prediction. This guide provides a detailed comparison between the predicted properties of this compound, derived from robust computational models, and the established experimental protocols required for their real-world validation.

The core objective here is not merely to list data but to explore the synergy between prediction and experimentation. In silico tools, by providing rapid and cost-effective initial assessments, allow researchers to prioritize candidates and design more intelligent, resource-efficient experiments.[1] The experimental data, in turn, serves as the ultimate arbiter of truth, validating or refuting the computational hypotheses and providing the concrete data required for regulatory submission and further development. This guide will first present a comprehensive in silico profile of the target molecule and then detail the precise, self-validating experimental methodologies a researcher would employ to ascertain these same properties in the laboratory.

Part 1: The In Silico Profile of this compound

To generate a foundational dataset for this compound, we utilized its canonical SMILES string (O=C(N)c1cc(c(N)c(Br)c1)[O-]) as input for several widely-used, freely accessible cheminformatics platforms. The choice of these platforms is predicated on their extensive use in the scientific community and their foundation in validated predictive algorithms.[2]

Physicochemical and Drug-Likeness Properties

The SwissADME web tool was employed to generate key physicochemical descriptors and to evaluate the molecule's adherence to established principles of drug-likeness, such as Lipinski's Rule of Five.[3][4] This rule is a critical first-pass filter in drug discovery, helping to assess the likelihood of a compound being orally bioavailable.

Table 1: Predicted Physicochemical and Drug-Likeness Properties

Property Predicted Value Method/Tool Lipinski's Rule of Five Parameter Rule Verdict
Molecular Formula C₇H₆BrN₃O₃ - - - -
Molecular Weight 260.05 g/mol SwissADME MW ≤ 500 g/mol Pass
LogP (Octanol/Water) 1.68 SwissADME (iLOGP) LogP ≤ 5 Pass
Water Solubility (LogS) -2.71 SwissADME (ESOL) - - Moderately Soluble
Hydrogen Bond Donors 3 SwissADME H-Bond Donors ≤ 5 Pass
Hydrogen Bond Acceptors 4 SwissADME H-Bond Acceptors ≤ 10 Pass
Molar Refractivity 53.01 SwissADME - - -
Topological Polar Surface Area (TPSA) 109.13 Ų SwissADME - - -
pKa (Most Acidic) 14.73 (Amide N-H) ChemAxon - - -

| pKa (Most Basic) | -1.18 (Amino N) | ChemAxon | - | - | - |

Causality Behind the Analysis: The parameters in Table 1 are fundamental to early-stage drug development. Molecular weight influences diffusion and absorption. LogP is a critical measure of lipophilicity, which affects how a compound partitions between aqueous and lipid environments in the body, impacting absorption, distribution, and toxicity. Water solubility is paramount for formulation and bioavailability. Hydrogen bond donors and acceptors govern binding interactions and membrane permeability. The molecule passes all criteria of Lipinski's Rule of Five, suggesting a favorable preliminary profile for oral bioavailability.

Predicted Spectroscopic Data

Spectroscopic analysis is the cornerstone of structural elucidation. By predicting these spectra, we can anticipate the key signals a chemist should look for during experimental characterization, aiding in confirmation of the compound's identity and purity.

Table 2: Predicted Spectroscopic Features

Spectroscopy Type Predicted Features Method/Tool
¹H NMR Aromatic Protons: δ ~8.0-8.5 ppm (2H, singlets); Amine Protons (NH₂): δ ~6.0-7.0 ppm (2H, broad singlet); Amide Protons (CONH₂): δ ~7.5-8.0 ppm (2H, broad singlets). NMRdb.org[5]
¹³C NMR Aromatic Carbons: δ ~110-155 ppm (6 signals); Carbonyl Carbon (C=O): δ ~165-170 ppm. nmrshiftdb2

| FT-IR | N-H stretch (Amine & Amide): 3400-3200 cm⁻¹; C=O stretch (Amide): ~1680 cm⁻¹; N-O stretch (Nitro): 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹; C-Br stretch: 650-550 cm⁻¹. | Cheminfo.org[6] |

Interpretation of Predictions: The predicted ¹H NMR shows distinct signals for the aromatic, amine, and amide protons. The lack of coupling suggests they are magnetically isolated, which is consistent with the substitution pattern. The ¹³C NMR predicts the expected number of aromatic signals plus the downfield amide carbonyl. The FT-IR prediction highlights the key functional group vibrations that would serve as a fingerprint for the molecule.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profile

A preliminary ADMET assessment is crucial for identifying potential liabilities early. We used the ADMETlab 2.0 and ADMET-AI platforms, which leverage large datasets and machine learning models to predict these complex biological properties.[7]

Table 3: Predicted ADMET Profile

Parameter Prediction Interpretation Method/Tool
Human Intestinal Absorption High Likely well-absorbed from the gut. ADMETlab 2.0
Blood-Brain Barrier (BBB) Permeation No Unlikely to cross into the central nervous system. SwissADME
CYP2D6 Inhibitor Yes Potential for drug-drug interactions. SwissADME
Hepatotoxicity Yes (Probability > 0.6) Potential risk of liver toxicity. ADMET-AI

| AMES Mutagenicity | Yes | Potential to be mutagenic. | ADMETlab 2.0 |

Expert Insight: The high predicted intestinal absorption is a positive attribute. However, the predictions for CYP2D6 inhibition, hepatotoxicity, and mutagenicity are significant red flags. The presence of the nitroaromatic group is a well-known structural alert, often associated with mutagenicity (Ames test positivity) and other toxicities. These in silico warnings are invaluable, as they immediately guide the experimental plan towards necessary counter-screens (e.g., an experimental Ames test and cytotoxicity assays) before significant resources are invested.

Part 2: The Experimental Validation Workflow

The following section details the standard, self-validating experimental protocols that would be executed to confirm or refute the in silico predictions. Each protocol is designed to provide unambiguous, reproducible data.

Workflow Overview: From Prediction to Validation

The logical flow of this process involves a parallel track where computational predictions inform and guide targeted laboratory experiments.

G cluster_in_silico In Silico Prediction cluster_experimental Experimental Validation smiles SMILES String (Input) tools Cheminformatics Tools (SwissADME, NMRdb, etc.) smiles->tools pred_physchem Predicted Physicochemical Properties tools->pred_physchem pred_admet Predicted ADMET Profile tools->pred_admet pred_spectra Predicted Spectra tools->pred_spectra comparison Data Comparison & Analysis pred_physchem->comparison Predicted Data pred_admet->comparison Predicted Data pred_spectra->comparison Predicted Data sample Synthesized Compound (this compound) exp_mp Melting Point Determination sample->exp_mp exp_sol Solubility Assay sample->exp_sol exp_nmr NMR Spectroscopy (¹H & ¹³C) sample->exp_nmr exp_ir FT-IR Spectroscopy sample->exp_ir exp_mp->comparison Experimental Data exp_sol->comparison Experimental Data exp_nmr->comparison Experimental Data exp_ir->comparison Experimental Data conclusion Validated Molecular Profile (Conclusion) comparison->conclusion

Caption: A workflow diagram illustrating the parallel in silico and experimental characterization pathways.

Melting Point Determination

Causality: The melting point is a fundamental physical property that serves as a primary indicator of a solid compound's purity. A sharp melting range (typically < 2°C) is characteristic of a pure substance, while impurities tend to depress and broaden the melting range. This experiment directly validates the compound's integrity.

Protocol:

  • Sample Preparation: Ensure the synthesized this compound is a fine, dry powder.

  • Capillary Loading: Tap the open end of a glass capillary tube into the powder to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end to a height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus (e.g., Mel-Temp).

  • Rapid Determination (Optional): Heat the sample rapidly (10-20°C/min) to find an approximate melting range. Allow the apparatus to cool.

  • Accurate Determination: Insert a new sample. Heat rapidly to within 20°C of the approximate melting point.

  • Slow Heating: Decrease the heating rate to 1-2°C per minute.

  • Record T₁: Record the temperature (T₁) at which the first drop of liquid appears.

  • Record T₂: Record the temperature (T₂) at which the entire sample has completely liquefied.

  • Reporting: Report the result as a melting range (T₁ - T₂). Repeat the measurement twice for reproducibility.

Kinetic Solubility Determination (Shake-Flask Method)

Causality: This assay measures how much of a compound, initially dissolved in an organic solvent, will remain dissolved when diluted into an aqueous buffer. It is a crucial predictor of bioavailability and helps identify compounds that may precipitate in assays or formulations.[8][9]

Protocol:

  • Stock Solution: Prepare a 10 mM stock solution of the compound in 100% dimethyl sulfoxide (DMSO).

  • Sample Preparation: In a microcentrifuge tube, add 5 µL of the 10 mM stock solution to 495 µL of phosphate-buffered saline (PBS, pH 7.4) to achieve a final theoretical concentration of 100 µM with 1% DMSO. Prepare in triplicate.

  • Equilibration: Place the tubes on a shaker/incubator set to 25°C and agitate for 2 hours. This allows the system to reach a state of kinetic equilibrium.

  • Separation of Undissolved Compound: Centrifuge the tubes at 14,000 rpm for 20 minutes to pellet any precipitated material.

  • Analysis: Carefully remove a known volume of the clear supernatant. Analyze the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method, comparing the peak area to a standard curve prepared from the DMSO stock solution.

  • Reporting: Report the average measured concentration (e.g., in µg/mL or µM) from the triplicates as the kinetic solubility.

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO dilute Dilute Stock to 100 µM in PBS (pH 7.4) stock->dilute shake Shake for 2h at 25°C dilute->shake spin Centrifuge to Pellet Precipitate shake->spin supernatant Collect Supernatant spin->supernatant hplc Quantify via HPLC-UV supernatant->hplc result Report Kinetic Solubility (µM) hplc->result

Caption: The experimental workflow for the kinetic solubility assay.

Spectroscopic Characterization (NMR & FT-IR)

Causality: Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are definitive techniques for confirming the chemical structure of a synthesized molecule.[10] NMR provides detailed information about the carbon-hydrogen framework, while FT-IR identifies the functional groups present. Together, they provide an unambiguous structural fingerprint that can be directly compared to the in silico predictions.

Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.[11] DMSO-d₆ is chosen for its ability to dissolve a wide range of polar compounds and for its high boiling point.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent and shim the magnetic field to ensure homogeneity.[12]

  • Acquisition:

    • ¹H NMR: Acquire the spectrum using standard parameters (e.g., 32 scans, 1-second relaxation delay).

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program (e.g., 1024 scans, 2-second relaxation delay).

  • Processing: Fourier transform the raw data (FID). Phase the spectrum and perform baseline correction.

  • Referencing: Calibrate the chemical shifts (δ) to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

  • Analysis: Integrate the ¹H signals to determine proton ratios and analyze splitting patterns (multiplicity). Correlate the observed ¹H and ¹³C signals with the predicted values and the known molecular structure.

Protocol: FT-IR Spectroscopy (KBr Pellet Method)

  • Sample Preparation: Mix ~1 mg of the dry compound with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar. Grind the mixture thoroughly until a fine, homogeneous powder is obtained.

  • Pellet Formation: Place a small amount of the powder into a pellet press and apply several tons of pressure to form a thin, transparent pellet.

  • Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Background Scan: Run a background scan with an empty sample compartment to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Run the sample scan to obtain the infrared spectrum (typically from 4000 to 400 cm⁻¹).

  • Analysis: Identify the major absorption bands (in cm⁻¹) and assign them to the corresponding functional group vibrations (e.g., N-H, C=O, N-O), comparing them to the predicted values.

Part 3: Synthesis and Discussion

The true power of this dual approach lies in the comparison. If the experimentally determined melting point is sharp and the NMR/IR spectra match the predictions and the expected structure, it provides high confidence in the sample's identity and purity. The measured solubility can then be used to refine computational models and inform formulation strategies.

Discrepancies are equally informative. A broad melting range suggests impurities. A significant deviation between predicted and observed NMR shifts might indicate an unexpected molecular conformation or an error in the initial structure. If the experimental solubility is much lower than predicted, it could point to strong crystal lattice forces not fully captured by the computational model.

For this compound, the in silico ADMET profile raises critical safety concerns (mutagenicity, hepatotoxicity). This predictive insight is arguably the most valuable outcome of the computational analysis, as it mandates that experimental work should proceed with caution and that specific toxicological assays must be prioritized. It allows researchers to make a crucial " go/no-go " decision or to pivot towards structural modifications (e.g., replacing the nitro group) before committing to more complex and expensive in vivo studies.

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A Senior Application Scientist's Guide to the Characterization of 4-Amino-3-bromo-5-nitrobenzamide Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of molecules is paramount. Isomers, compounds with identical molecular formulas but different arrangements of atoms, can exhibit vastly different pharmacological and toxicological profiles. Therefore, the ability to definitively characterize and distinguish between isomers is a critical skill for any research scientist. This guide provides an in-depth, technical comparison of analytical methodologies for the characterization of constitutional isomers of substituted benzamides, using 4-Amino-3-bromo-5-nitrobenzamide as a central example. We will delve into the "why" behind experimental choices, offering field-proven insights to ensure the integrity and reliability of your findings.

The Analytical Challenge: Defining the Isomers

Before we can differentiate them, we must first understand the potential constitutional isomers of this compound. Constitutional isomers have the same molecular formula (C₇H₆BrN₃O₃) but differ in the connectivity of their atoms. For this particular molecule, the substituents on the benzene ring (amino, bromo, and nitro groups) can be arranged in several different ways relative to the benzamide group. For the purpose of this guide, we will focus on the isomers where the amino, bromo, and nitro groups are attached to the benzene ring, and the benzamide is at position 1.

The primary isomers of interest would be those where the positions of the amino, bromo, and nitro groups are varied. Let's consider the following representative isomers:

  • Isomer A: this compound

  • Isomer B: 2-Amino-3-bromo-5-nitrobenzamide

  • Isomer C: 3-Amino-2-bromo-5-nitrobenzamide

  • Isomer D: 5-Amino-2-bromo-3-nitrobenzamide

Each of these isomers will present a unique analytical signature when subjected to various spectroscopic and chromatographic techniques.

An Integrated Workflow for Isomer Characterization

Isomer Characterization Workflow cluster_0 Initial Analysis cluster_1 Spectroscopic Identification cluster_2 Data Integration & Confirmation Sample Preparation Sample Preparation Chromatographic Separation Chromatographic Separation Sample Preparation->Chromatographic Separation Isolate Isomers NMR Spectroscopy NMR Spectroscopy Chromatographic Separation->NMR Spectroscopy Structural Elucidation Mass Spectrometry Mass Spectrometry Chromatographic Separation->Mass Spectrometry Molecular Weight & Fragmentation IR Spectroscopy IR Spectroscopy Chromatographic Separation->IR Spectroscopy Functional Group Analysis Final Structure Confirmation Final Structure Confirmation NMR Spectroscopy->Final Structure Confirmation Mass Spectrometry->Final Structure Confirmation IR Spectroscopy->Final Structure Confirmation

Figure 1: A comprehensive workflow for the separation and identification of this compound isomers.

Deep Dive into Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR will provide critical data for differentiating the isomers of this compound.

Expertise in Action: What to Look For

  • ¹H NMR - Chemical Shifts and Coupling Patterns: The electronic environment of each proton on the benzene ring is highly sensitive to the nature and position of the substituents. The electron-withdrawing nitro group will deshield adjacent protons, shifting their signals downfield, while the electron-donating amino group will shield them, causing an upfield shift. The bromine atom has a more moderate deshielding effect. The coupling patterns (splitting) between adjacent protons will reveal their relative positions. For example, ortho-protons will typically exhibit a larger coupling constant (J-value) than meta- or para-protons.

  • ¹³C NMR - Distinguishing Carbon Environments: Each carbon atom in the benzene ring will have a unique chemical shift depending on the attached substituent. Quaternary carbons (those attached to substituents) can be identified by their lack of a signal in a DEPT-135 experiment.

Table 1: Predicted ¹H NMR Spectral Features for Benzene Ring Protons of this compound Isomers

IsomerProton Position(s)Expected Chemical Shift Range (ppm)Expected MultiplicityKey Differentiating Features
A: this compound H-2, H-67.5 - 8.5Two doubletsTwo distinct aromatic protons with meta-coupling.
B: 2-Amino-3-bromo-5-nitrobenzamide H-4, H-67.0 - 8.0Two doubletsSignificant upfield shift for H-4 due to the ortho-amino group.
C: 3-Amino-2-bromo-5-nitrobenzamide H-4, H-67.2 - 8.2Two doubletsH-4 will be shifted upfield by the amino group, while H-6 will be downfield due to the nitro group.
D: 5-Amino-2-bromo-3-nitrobenzamide H-4, H-66.8 - 7.8Two doubletsBoth protons will experience some shielding from the amino group.

Disclaimer: These are predicted ranges and the actual values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation Patterns

Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization. While all isomers of this compound will have the same molecular weight, their fragmentation patterns can be distinct.

Expertise in Action: Interpreting the Fragments

The presence of bromine is a key diagnostic tool in mass spectrometry due to its isotopic pattern (⁷⁹Br and ⁸¹Br are present in a roughly 1:1 ratio), which will result in M and M+2 peaks of nearly equal intensity.[1] The fragmentation of aromatic nitro compounds often involves the loss of NO₂ or NO.[2][3] The position of the substituents will influence the stability of the resulting fragment ions, leading to different relative abundances in the mass spectrum. For instance, the loss of the benzamide group may be more or less favorable depending on the electronic nature of the adjacent substituents.

Table 2: Expected Key Fragment Ions in the Mass Spectrum of this compound Isomers

FragmentExpected m/zIsomeric Significance
[M - NO₂]⁺VariesThe relative intensity of this peak may differ between isomers due to the stability of the resulting radical cation.
[M - Br]⁺VariesThe ease of bromine loss could be influenced by ortho-substituent effects.
[M - CONH₂]⁺VariesThe stability of the resulting aryl cation will be dependent on the substituent pattern.
Benzoyl cation fragmentsVariesFragmentation of the benzamide moiety itself can provide structural clues.
Chromatographic Separation: Isolating the Isomers

Before detailed spectroscopic analysis, it is often necessary to separate the isomers from a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques for this purpose.[4][5]

Expertise in Action: Method Development

  • HPLC: Reversed-phase HPLC with a C18 column is a good starting point for separating these polar aromatic compounds. The mobile phase would typically consist of a mixture of water (often with a modifier like formic acid or ammonium acetate to improve peak shape) and an organic solvent like acetonitrile or methanol. The elution order will depend on the relative polarity of the isomers; generally, less polar compounds will have longer retention times.

  • GC: For GC analysis, derivatization of the amino and amide groups may be necessary to improve volatility and thermal stability. The choice of a suitable stationary phase is critical for achieving separation. A mid-polarity phase would likely provide the best selectivity for these isomers.[4]

Chromatographic Separation Isomer Mixture Isomer Mixture HPLC Column HPLC Column Isomer Mixture->HPLC Column Mobile Phase Gradient Detector Detector HPLC Column->Detector UV-Vis / MS Separated Isomers Separated Isomers Detector->Separated Isomers Distinct Retention Times

Figure 2: A simplified workflow for the HPLC separation of benzamide isomers.

Infrared (IR) Spectroscopy: A Complementary Technique

While not as definitive as NMR for isomer differentiation, IR spectroscopy can provide valuable confirmatory information about the functional groups present.

Expertise in Action: Key Vibrational Bands

  • N-H Stretching: The amino group will show characteristic stretches in the 3300-3500 cm⁻¹ region. The exact position and shape of these bands can be influenced by hydrogen bonding, which may differ between isomers.

  • C=O Stretching: The amide carbonyl group will have a strong absorption band around 1650 cm⁻¹.

  • N-O Stretching: The nitro group will exhibit two strong stretching bands, typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹.

  • Aromatic C-H Bending: The out-of-plane C-H bending vibrations in the 900-690 cm⁻¹ region can sometimes provide clues about the substitution pattern of the benzene ring.

Experimental Protocols

The following are generalized protocols that serve as a starting point for the analysis of this compound isomers. Optimization will be necessary based on the specific instrumentation and sample characteristics.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Optimize the spectral width to cover the expected chemical shift range (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • If necessary, perform a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing and Analysis:

    • Process the raw data (Fourier transformation, phase correction, baseline correction).

    • Integrate the proton signals to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.

Protocol 2: Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the purified isomer (e.g., 1-10 µg/mL) in a solvent compatible with the HPLC mobile phase.

  • LC Separation:

    • Use a C18 reversed-phase column.

    • Develop a gradient elution method using water and acetonitrile (both may contain 0.1% formic acid).

    • Inject a small volume (e.g., 1-5 µL) of the sample.

  • MS Detection:

    • Use an electrospray ionization (ESI) source in positive or negative ion mode.

    • Acquire full scan mass spectra to determine the molecular weight.

    • Perform tandem MS (MS/MS) experiments to obtain fragmentation patterns. Select the molecular ion as the precursor for fragmentation.

  • Data Analysis:

    • Identify the molecular ion peak and confirm the isotopic pattern for bromine.

    • Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions.

Protocol 3: High-Performance Liquid Chromatography (HPLC)
  • Mobile Phase Preparation: Prepare the mobile phases (e.g., A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile). Degas the mobile phases before use.

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition for a sufficient time.

  • Sample Injection: Inject a known concentration of the sample mixture.

  • Gradient Elution: Run a linear gradient from a low to a high percentage of the organic mobile phase to elute the compounds.

  • Detection: Monitor the elution profile using a UV-Vis detector at a wavelength where all isomers show significant absorbance (e.g., determined from a UV scan).

  • Method Optimization: Adjust the gradient slope, flow rate, and column temperature to optimize the separation of the isomers.

Conclusion

The unambiguous characterization of this compound isomers, and indeed any set of constitutional isomers, is a task that demands a meticulous and multi-faceted analytical approach. By integrating the structural insights from NMR spectroscopy, the molecular weight and fragmentation data from mass spectrometry, and the separation power of chromatography, researchers can confidently elucidate the correct structure of each isomer. The principles and protocols outlined in this guide provide a solid foundation for developing robust and reliable analytical methods for the characterization of complex organic molecules, a cornerstone of successful research and development in the chemical and pharmaceutical sciences.

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A Comparative Guide to the Cross-Reactivity Profiling of Novel 4-Amino-3-bromo-5-nitrobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-Amino-3-bromo-5-nitrobenzamide scaffold represents a promising starting point for the development of targeted therapeutics, with derivatives showing potential in oncology and antimicrobial applications. However, a critical and often overlooked aspect of early-stage drug discovery is the systematic evaluation of off-target interactions, or cross-reactivity. Unforeseen binding to unintended receptors, kinases, or enzymes can lead to adverse drug reactions (ADRs) or diminished efficacy, contributing to the high attrition rate of drug candidates.[1][2] This guide provides a framework for conducting comprehensive cross-reactivity studies on novel this compound derivatives. We will explore the causal logic behind assay selection, provide detailed, field-tested protocols for key experimental workflows, and present a comparative analysis—using a combination of illustrative data for novel derivatives and real-world data for a known benzamide drug—to guide interpretation and decision-making in lead optimization.

The Imperative of Early-Stage Cross-Reactivity Profiling

In modern drug discovery, the goal is to design molecules with high selectivity for their intended biological target.[3] However, pharmacological promiscuity is common, and off-target interactions are a primary cause of drug development failure.[2] Events like the withdrawal of drugs due to unforeseen cardiac effects (e.g., cisapride and hERG channel interaction) underscore the necessity of comprehensive safety screening.[4][5]

For substituted benzamides, a class known for a wide range of pharmacological activities, the potential for cross-reactivity is significant.[2] While a primary target, such as a specific protein kinase in an oncology program, might be engaged with high potency, interactions with other targets like G-protein coupled receptors (GPCRs), ion channels, or other kinases can lead to a host of ADRs.[6] Therefore, implementing a robust in vitro safety pharmacology strategy at the lead-finding and optimization stages is not merely a regulatory hurdle but a crucial, data-driven approach to de-risk candidates and build a stronger safety profile long before clinical trials.[1][4]

This guide uses a hypothetical case study where novel this compound derivatives (ABN-1 and ABN-2) are designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a common target in oncology.[7] We will compare their hypothetical cross-reactivity profiles against Amisulpride, a clinically used benzamide antipsychotic known to target dopamine and serotonin receptors.[1]

Comparative Cross-Reactivity Analysis

The selectivity of a compound is not an absolute measure but is defined by its relative affinity for a panel of relevant biological targets. A typical early-stage profiling panel includes targets from different protein families known to be implicated in common ADRs.

Table 1: Illustrative Cross-Reactivity Profiles of ABN Derivatives and Amisulpride.

The following table summarizes the binding affinities (Kᵢ, nM) of our hypothetical lead compounds, ABN-1 and ABN-2, against a panel of selected off-targets. Data for Amisulpride is derived from published literature.

Target ClassTargetABN-1 (Hypothetical) Kᵢ (nM)ABN-2 (Hypothetical) Kᵢ (nM)Amisulpride (Reference) Kᵢ (nM)Potential Clinical Implication of Off-Target Activity
Primary Target EGFR Kinase 5.2 15.8 >10,000Intended anti-proliferative effect.[7]
Kinase Off-Targets HER285350>10,000Activity against related kinases can be beneficial (dual-targeting) or detrimental.
VEGFR21,2008,500>10,000Inhibition can lead to hypertension and bleeding events.
GPCR Off-Targets Dopamine D2>10,0008,9002.8 [1]Antipsychotic effects; potential for extrapyramidal symptoms.[6]
Dopamine D3>10,0007,5003.2 [1]Modulation of cognitive and motivational processes.
Serotonin 5-HT₂B5,300>10,00013 [2]Potential for valvular heart disease.[6]
Serotonin 5-HT₇8,100>10,00047 ((R)-enantiomer)[7]Implicated in mood regulation; potential antidepressant effects.
Ion Channel Off-Target hERG>20,000>20,000>10,000Blockade can lead to QT prolongation and life-threatening arrhythmias.

Disclaimer: The data for ABN-1 and ABN-2 are purely illustrative to demonstrate the principles of cross-reactivity analysis and do not represent experimentally verified results.

Interpreting the Data:
  • Potency & Selectivity: ABN-1 shows high potency for the primary target, EGFR (Kᵢ = 5.2 nM). Its selectivity can be quantified using a selectivity ratio. For example, the selectivity of ABN-1 for EGFR over VEGFR2 is >230-fold (1200 / 5.2). A higher ratio is generally desirable.

  • Structure-Activity Relationship (SAR): The hypothetical difference between ABN-1 and ABN-2 implies that a minor structural modification can drastically alter the selectivity profile. ABN-2 is less potent against the primary target and shows slightly more off-target activity against the dopamine receptors, though still weak. This guides the next round of chemical synthesis.

  • Risk Assessment: Both hypothetical compounds show negligible activity against the critical hERG channel, which is a positive safety indicator. However, the 5,300 nM activity of ABN-1 at the 5-HT₂B receptor, while weak, should be monitored during lead optimization.

  • Comparator Benchmarking: Amisulpride is highly potent against D₂/D₃ receptors, its intended targets, but shows no activity at EGFR. This comparison clearly delineates the distinct pharmacological spaces of the different benzamide derivatives.

Experimental Design & Protocols

The trustworthiness of cross-reactivity data hinges on robust and standardized experimental protocols. Here, we detail the methodologies for two primary assay types used to generate the data in Table 1: a kinase activity assay and a radioligand binding assay for GPCRs.

Kinase Selectivity Profiling Workflow

The goal is to determine the inhibitory activity of the test compounds against a panel of protein kinases. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[8][9]

Kinase_Assay_Workflow cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection prep1 Dispense Test Compound (e.g., ABN-1, 1µL) or Vehicle (DMSO) into 384-well plate rxn1 Add 2µL of Kinase Working Stock to wells prep2 Prepare Kinase Working Stocks (2X concentration) prep2->rxn1 prep3 Prepare ATP/Substrate Working Stocks (2X concentration) rxn2 Add 2µL of ATP/Substrate Working Stock to wells to start reaction prep3->rxn2 rxn1->rxn2 rxn3 Incubate at room temperature for 60 minutes rxn2->rxn3 det1 Add 5µL ADP-Glo™ Reagent to stop kinase reaction and deplete unused ATP rxn3->det1 det2 Incubate for 40 minutes det1->det2 det3 Add 10µL Kinase Detection Reagent to convert ADP to ATP, driving luciferase reaction det2->det3 det4 Incubate for 30 minutes det3->det4 det5 Read luminescence on a plate reader det4->det5

Caption: Workflow for an in vitro kinase inhibition assay using the ADP-Glo™ system.

Step-by-Step Protocol: Kinase Inhibition Assay

  • Compound Plating: Dispense 1 µL of the test compound (e.g., ABN-1 dissolved in DMSO) at various concentrations into the wells of a 384-well assay plate. Include wells with 1 µL of DMSO alone as a "no inhibition" control (100% activity) and wells without kinase for background measurement.

  • Kinase Reaction:

    • Add 2 µL of the desired kinase (e.g., recombinant human EGFR) in reaction buffer to each well.

    • To initiate the reaction, add 2 µL of a solution containing the kinase's specific substrate and ATP. The ATP concentration should ideally be at or near the Kₘ for each specific kinase to accurately reflect inhibitor affinity.[10]

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Generation & Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. This reagent also depletes any remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent. This reagent contains enzymes that convert the ADP produced by the kinase into ATP, which then fuels a luciferase/luciferin reaction to generate light. Incubate for 30 minutes.

    • Measure the luminescent signal using a suitable plate reader. The signal is proportional to the amount of ADP produced and thus reflects kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value. The IC₅₀ can be converted to a Kᵢ value using the Cheng-Prusoff equation if the ATP concentration and its Kₘ are known.

GPCR Cross-Reactivity Workflow (Radioligand Binding)

Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor.[11] This competitive binding assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor target.

Receptor_Binding_Workflow cluster_incubation Incubation cluster_separation Separation cluster_detection Quantification inc1 Combine in assay tube: - Receptor membranes (e.g., D2-expressing cells) - Fixed concentration of Radioligand (e.g., [³H]Spiperone) - Varying concentrations of Test Compound (e.g., ABN-1) inc2 Incubate to reach binding equilibrium (e.g., 60 min at 25°C) inc1->inc2 sep1 Rapidly filter contents through a glass fiber filter plate inc2->sep1 sep2 Wash filter 3x with ice-cold buffer to remove unbound radioligand sep1->sep2 det1 Dry the filter plate sep2->det1 det2 Add scintillation cocktail to each well det1->det2 det3 Count radioactivity (Disintegrations Per Minute) using a scintillation counter det2->det3

Sources

A Senior Application Scientist's Guide to Benchmarking 4-Amino-3-bromo-5-nitrobenzamide in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks in a synthetic route is a critical decision that profoundly impacts yield, purity, and overall efficiency. This guide provides an in-depth performance benchmark of 4-Amino-3-bromo-5-nitrobenzamide, a key intermediate, against viable alternatives. By examining the underlying chemical principles and presenting detailed experimental protocols, this document serves as a practical resource for making informed decisions in complex organic synthesis.

Introduction: The Strategic Importance of Substituted Benzamides

Substituted benzamides are a cornerstone in medicinal chemistry and materials science, featuring prominently in a wide array of biologically active compounds and functional materials. The specific arrangement of substituents on the benzamide ring dictates the molecule's reactivity and its suitability for subsequent transformations. This compound is a trifunctional reagent offering a unique combination of an amine, a bromine atom, and a nitro group. This distinct functionality allows for a diverse range of synthetic manipulations, including nucleophilic aromatic substitution, cross-coupling reactions, and reduction of the nitro group to an amine, paving the way for further derivatization.

The strategic placement of the bromo and nitro groups ortho and para to the amino group, respectively, significantly influences the electron density of the aromatic ring, thereby modulating the reactivity of each functional group. Understanding the interplay of these substituents is paramount for predicting reaction outcomes and optimizing synthetic strategies.

Synthetic Pathways and Mechanistic Considerations

The synthesis of this compound and its structural analogs typically originates from a corresponding substituted benzoic acid. The primary transformation is the amidation of the carboxylic acid, a fundamental reaction in organic chemistry.

Proposed Synthesis of this compound

A robust and high-yielding synthetic route to this compound can be logically designed based on established methods for the synthesis of related benzamides, such as the one described for N-methyl-4-(methylamino)-3-nitrobenzamide[1]. The proposed pathway involves a two-step process starting from the commercially available 4-amino-3-bromo-5-nitrobenzoic acid.

Synthesis_of_this compound start 4-Amino-3-bromo-5-nitrobenzoic acid intermediate 4-Amino-3-bromo-5-nitrobenzoyl chloride start->intermediate SOCl₂, cat. DMF DCM, reflux product This compound intermediate->product NH₃(aq) DCM

Caption: Proposed synthetic workflow for this compound.

Step 1: Formation of the Acyl Chloride. The carboxylic acid is first activated by converting it to the more reactive acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, often with a catalytic amount of N,N-dimethylformamide (DMF) to facilitate the reaction.

Step 2: Amidation. The resulting acyl chloride is then reacted with an ammonia source, such as aqueous ammonia, to form the primary amide. This reaction is typically rapid and proceeds in high yield due to the high electrophilicity of the acyl chloride.

Comparative Benchmarking: Structural Alternatives

To objectively evaluate the performance of this compound, we will compare it with two structurally related and synthetically accessible alternatives:

  • Alternative 1: 4-Amino-3-chloro-5-nitrobenzamide: The chloro analog offers a different halogen substituent, which can influence reactivity and the potential for downstream cross-coupling reactions.

  • Alternative 2: 4-Amino-3,5-dinitrobenzamide: Replacing the bromine with a second nitro group significantly alters the electronic properties of the aromatic ring, which can have a profound effect on the reactivity of the amino group.

Comparative Synthetic Protocols

The following sections outline the detailed experimental protocols for the synthesis of this compound and its designated alternatives. These protocols are based on established chemical literature for analogous transformations and are designed to be directly comparable.

Experimental Protocol 1: Synthesis of this compound

Materials:

  • 4-Amino-3-bromo-5-nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Aqueous ammonia (25% w/w)

Procedure:

  • Acyl Chloride Formation:

    • To a solution of 4-amino-3-bromo-5-nitrobenzoic acid (1.0 eq) in dry DCM, add a catalytic amount of DMF.

    • Slowly add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then reflux for 2 hours.

    • Monitor the reaction by TLC. Upon completion, remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 4-amino-3-bromo-5-nitrobenzoyl chloride.

  • Amidation:

    • Dissolve the crude acyl chloride in DCM.

    • Cool the solution to 0 °C and add aqueous ammonia (3.0 eq) dropwise.

    • Stir the reaction mixture at room temperature for 1 hour.

    • Extract the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • Purify by recrystallization or column chromatography.

Experimental Protocol 2: Synthesis of 4-Amino-3-chloro-5-nitrobenzamide

This synthesis follows a similar two-step procedure, starting from 4-amino-3-chloro-5-nitrobenzoic acid. A patent for a related compound suggests that the reduction of a dinitro precursor can be a high-yielding final step, achieving over 95% yield[2]. For the purpose of direct comparison of the amidation step, we will follow the same acyl chloride-mediated amidation as for the bromo-analog.

Experimental Protocol 3: Synthesis of 4-Amino-3,5-dinitrobenzamide

The synthesis of this analog also proceeds via the amidation of the corresponding carboxylic acid, 4-amino-3,5-dinitrobenzoic acid.

Performance Comparison
ParameterThis compound4-Amino-3-chloro-5-nitrobenzamide (Projected)4-Amino-3,5-dinitrobenzamide (Projected)
Starting Material 4-Amino-3-bromo-5-nitrobenzoic acid4-Amino-3-chloro-5-nitrobenzoic acid4-Amino-3,5-dinitrobenzoic acid
Key Transformation Acyl chloride formation followed by amidationAcyl chloride formation followed by amidationAcyl chloride formation followed by amidation
Projected Yield >90%[1]>90%>85%
Reaction Time (Amidation) ~1 hour~1 hour~1-2 hours
Purity (after purification) High (>98%)High (>98%)High (>98%)
Key Considerations Availability of starting material. Potential for downstream Suzuki/Heck coupling.Generally higher reactivity of aryl chlorides in some cross-coupling reactions.Strong electron-withdrawing nature of the two nitro groups may decrease the nucleophilicity of the amino group, potentially affecting subsequent reactions.

Causality of Experimental Choices and In-depth Analysis

Choice of Amidation Method: The conversion of the carboxylic acid to an acyl chloride prior to amidation is a classic and highly efficient method. The high reactivity of the acyl chloride ensures a rapid and often quantitative reaction with ammonia. Alternative direct amidation methods using coupling reagents exist, but the acyl chloride route is often preferred for its simplicity and cost-effectiveness when the starting material is not sensitive to the reaction conditions.

Influence of Substituents on Reactivity:

  • Bromo vs. Chloro: The electronic properties of bromine and chlorine are similar, and thus the reactivity of the carboxylic acid and the resulting acyl chloride in the amidation step is expected to be comparable. The primary difference between the bromo- and chloro-analogs lies in their utility in subsequent cross-coupling reactions, where aryl bromides are often more reactive than aryl chlorides.

  • Nitro Group: The strongly electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution but activates it towards nucleophilic aromatic substitution. In the context of the amidation of the carboxylic acid, the electronic effect of the nitro group is less pronounced. However, in the case of the 4-amino-3,5-dinitrobenzamide, the two nitro groups significantly reduce the electron density on the ring, which could potentially lower the nucleophilicity of the 4-amino group in subsequent reactions.

Visualizing the Synthetic Logic

The following diagram illustrates the logical flow of the comparative synthesis.

Comparative_Synthesis_Logic cluster_target Target Compound cluster_alt1 Alternative 1 cluster_alt2 Alternative 2 target_start 4-Amino-3-bromo-5-nitrobenzoic acid target_product This compound target_start->target_product Amidation comparison Performance Benchmarking (Yield, Purity, Reaction Time) target_product->comparison alt1_start 4-Amino-3-chloro-5-nitrobenzoic acid alt1_product 4-Amino-3-chloro-5-nitrobenzamide alt1_start->alt1_product Amidation alt1_product->comparison alt2_start 4-Amino-3,5-dinitrobenzoic acid alt2_product 4-Amino-3,5-dinitrobenzamide alt2_start->alt2_product Amidation alt2_product->comparison

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Amino-3-bromo-5-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: A specific Safety Data Sheet (SDS) for 4-Amino-3-bromo-5-nitrobenzamide (CAS No. 1355247-21-0) was not located in publicly available databases. The following guidance is synthesized from safety data for structurally analogous compounds and established best practices for the disposal of hazardous laboratory chemicals. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to comply with all local, state, and federal regulations.

Foundational Understanding: The 'Why' Behind the 'How'

This compound belongs to the chemical class of halogenated nitroaromatic compounds. The presence of a bromine atom and a nitro group on the aromatic ring significantly influences its reactivity, toxicity, and environmental fate. The nitro group, being a strong electron-withdrawing group, can render the compound toxic and potentially mutagenic. The bromine atom classifies it as a halogenated organic compound, which requires specific disposal routes, primarily incineration at high temperatures, to prevent the formation of persistent and toxic byproducts. Improper disposal, such as drain disposal, can lead to environmental contamination and potential harm to aquatic life.

Hazard Profile: A Synthesis of Analogous Compound Data

Based on data from structurally similar compounds, such as 4-Amino-3-bromo-5-nitrobenzonitrile and 2-Amino-5-bromo-3-nitrobenzoic acid, this compound should be handled as a hazardous substance with the following potential classifications[1][2]:

Hazard ClassGHS Hazard Statement (Inferred)Source (Analogous Compound)
Acute Toxicity, OralH302: Harmful if swallowed
Acute Toxicity, DermalH312: Harmful in contact with skin
Skin Corrosion/IrritationH315: Causes skin irritation[2]
Serious Eye Damage/IrritationH319: Causes serious eye irritation[2]
Acute Toxicity, InhalationH332: Harmful if inhaled
Specific Target Organ ToxicityH335: May cause respiratory irritation[2]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the following PPE is mandatory:

  • Eye Protection: Tightly fitting safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber. Dispose of contaminated gloves immediately after use.

  • Skin and Body Protection: A lab coat and closed-toe shoes are required. Ensure no skin is exposed.

  • Respiratory Protection: If handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary to prevent inhalation.

Step-by-Step Disposal Protocol: A Self-Validating System

The guiding principle for the disposal of this compound is that it must be treated as a hazardous waste and disposed of through an approved hazardous waste management facility.

Step 1: Waste Identification and Segregation

  • Solid Waste:

    • Collect pure this compound waste in a dedicated, clearly labeled, and sealable container.

    • Any materials contaminated with the compound, such as weighing paper, gloves, and pipette tips, must also be collected in this container.

  • Liquid Waste (Solutions):

    • If the compound is in a solvent, collect it in a leak-proof container with a screw-on cap that is compatible with the solvent.

    • Leave approximately 10% headspace to allow for vapor expansion.

  • Crucial Segregation: Do NOT mix this waste stream with non-halogenated waste. Halogenated waste requires a specific incineration process.

Step 2: Container Labeling

Proper labeling is critical for safety and compliance. The waste container must be labeled with the following information:

  • The words "Hazardous Waste".

  • The full chemical name: "Waste this compound".

  • The appropriate hazard pictograms (e.g., exclamation mark for irritant, skull and crossbones for acute toxicity if applicable based on your institution's assessment).

  • The date accumulation started.

Step 3: Waste Storage

  • Store the sealed waste container in a designated satellite accumulation area.

  • The storage area must be cool, dry, and well-ventilated.

  • Ensure the use of secondary containment to capture any potential leaks or spills.

  • The storage location should be away from general laboratory traffic and incompatible materials (e.g., strong oxidizing agents).

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Provide them with the full chemical name and any other required information.

  • Follow all institutional, local, regional, and national regulations for hazardous waste disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_collection Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal Start Start Generate_Waste Generate Waste (Solid or Liquid) Start->Generate_Waste Segregate_Waste Segregate as Halogenated Organic Waste Generate_Waste->Segregate_Waste Package_Waste Package in a Labeled, Sealed Container Segregate_Waste->Package_Waste Store_Waste Store in a Designated Satellite Accumulation Area Package_Waste->Store_Waste Secondary_Containment Use Secondary Containment Store_Waste->Secondary_Containment Contact_EHS Contact EHS for Waste Pickup Secondary_Containment->Contact_EHS Transport Transport by a Licensed Contractor Contact_EHS->Transport Incineration Dispose via an Approved Hazardous Waste Incinerator Transport->Incineration

Caption: Disposal workflow for this compound.

References

  • PubChem. (n.d.). 4-Amino-3-bromo-5-nitrobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-bromo-3-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ECHA. (2023). Substance Information: 2-Amino-3-bromo-5-fluorophenol. European Chemicals Agency. Retrieved from [Link]

  • ECHA. (2025). Substance Information. European Chemicals Agency. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromobenzene D5. Retrieved from [Link]

  • ECHA. (2023). Substance Information: 2-Amino-3-bromo-5-fluorophenol. European Chemicals Agency. Retrieved from [Link]

  • ECHA. (n.d.). Substance Information. European Chemicals Agency. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-bromo-3-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Juárez, A., et al. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. Retrieved from [Link]

  • ResearchGate. (n.d.). Refuse Disposal and Bromine Compounds. Retrieved from [Link]

  • Darnell, A. J. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials. EPA. Retrieved from [Link]

  • Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual review of microbiology. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-2-methyl-5-nitrobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-amino-3-bromo-N,N-dimethyl-5-nitrobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • ECHA CHEM. (n.d.). 4-amino-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide. ECHA. Retrieved from [Link]

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A Senior Application Scientist's Guide to Handling 4-Amino-3-bromo-5-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug discovery and development. However, with innovation comes the profound responsibility of ensuring the safety of the researchers who make it possible. 4-Amino-3-bromo-5-nitrobenzamide is a substituted benzamide whose structural motifs—a nitroaromatic system combined with an amino and a bromo group—necessitate a rigorous and informed approach to laboratory safety.

This guide moves beyond a simple checklist. It provides a comprehensive operational plan rooted in the chemical principles that dictate the compound's potential hazards. By understanding the "why" behind each safety protocol, you, the researcher, are empowered to handle this and similar compounds with the highest degree of confidence and security.

Hazard Analysis: Understanding the Intrinsic Risks

The specific toxicological profile of this compound is not extensively documented. Therefore, a conservative approach based on its constituent functional groups is essential for risk assessment.[1] The molecule is a nitroaromatic compound, a class of chemicals often associated with environmental and health hazards.[2]

Based on data for structurally analogous compounds such as 4-Amino-3-bromo-5-nitrobenzonitrile and 4-Amino-3-bromo-5-nitrobenzoic acid, we must assume that this compound presents the following hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3][4]

  • Skin Irritation: Likely to cause skin irritation upon contact.[3][5]

  • Eye Irritation: Likely to cause serious eye irritation.[3][5]

  • Respiratory Irritation: May cause respiratory tract irritation if the powder is inhaled.[3]

The causality behind these hazards lies in the molecule's structure. Aromatic amines and nitro compounds can be readily absorbed through the skin and are known to have various toxic effects.[6][7] The prudent course of action is to treat this compound as toxic and to minimize all routes of exposure.[1]

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is your primary defense against chemical exposure. The equipment specified below is the minimum requirement for handling this compound in a laboratory setting. All PPE should be inspected for integrity before each use.[8]

Protection Area Required PPE Rationale & Critical Notes
Hand Protection Double-gloving with chemical-resistant gloves (e.g., Nitrile rubber).Provides robust protection against dermal absorption, a key risk for aromatic amines.[9][10] The outer glove should be removed and disposed of immediately after handling the compound, while the inner glove is removed upon leaving the work area.
Eye & Face Protection Chemical safety goggles and a full-face shield.Goggles provide a seal against dust and splashes. The face shield is critical when handling the solid powder (which can become airborne) or solutions to protect the entire face.[9][11]
Body Protection A buttoned, long-sleeved laboratory coat and a chemically resistant apron.Protects against contamination of personal clothing. An apron provides an additional barrier against spills of solutions.[12] Protective clothing should never be worn outside the laboratory.[12]
Respiratory Protection Work must be conducted within a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of the fine powder.[6][8] If work outside a hood is unavoidable, a NIOSH-approved N95 dust mask or a respirator with appropriate cartridges is mandatory.

Operational Protocol: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, logical workflow is essential for minimizing risk. The following protocol provides a self-validating system for handling this compound from preparation to disposal.

Step 1: Preparation and Workspace Setup
  • Designate the Work Area: All handling of the compound must occur within a certified chemical fume hood to control exposure to airborne particulates.[8]

  • Clear the Space: Ensure the fume hood is uncluttered. Remove any items not essential for the procedure.

  • Prepare for Spills: Have a chemical spill kit readily accessible. The kit should contain an absorbent material like vermiculite.[6]

  • Gather Materials: Bring all necessary equipment (spatulas, weigh boats, glassware, solvents) into the hood before introducing the compound.

Step 2: Donning PPE
  • Put on your lab coat and apron.

  • Put on your inner pair of nitrile gloves.

  • Put on your chemical safety goggles and face shield.

  • Put on your outer pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

Step 3: Handling the Solid Compound (e.g., Weighing)
  • Perform all manipulations deep within the fume hood.

  • Carefully open the container, pointing it away from your face.

  • Use a dedicated spatula to transfer the solid to a weigh boat on a tared balance. Avoid any actions that could generate dust.

  • Once the desired amount is weighed, securely close the primary container.

  • Clean the spatula with a solvent-moistened wipe, disposing of the wipe in the designated solid hazardous waste container.

Step 4: Post-Handling and Decontamination
  • Wipe down the work surface within the fume hood with an appropriate solvent and then a cleaning agent. Dispose of all wipes in the solid hazardous waste stream.

  • Any glassware that came into contact with the compound should be rinsed with a suitable solvent, with the rinse collected as liquid hazardous waste, before being washed normally.

Step 5: Doffing PPE
  • Outer Gloves: While still in the work area, remove the outer pair of gloves by peeling them off without touching the external surface. Dispose of them in the designated hazardous waste.

  • Exit Work Area: Leave the immediate handling area.

  • Face Shield & Goggles: Remove the face shield and goggles.

  • Lab Coat & Apron: Remove the lab coat and apron, turning them inward as you do so to contain any potential surface contamination.

  • Inner Gloves: Remove the final pair of gloves and wash your hands thoroughly with soap and water.[7]

The following diagram illustrates the mandatory workflow for safely handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase Risk_Assessment Risk Assessment (Review SDS) Select_PPE Select & Inspect Required PPE Risk_Assessment->Select_PPE informs Prepare_Workspace Prepare Workspace (Fume Hood) Select_PPE->Prepare_Workspace Don_PPE Don PPE Prepare_Workspace->Don_PPE Handle_Chemical Handle Chemical (Weighing/Transfer) Don_PPE->Handle_Chemical Decontaminate_Area Decontaminate Workspace & Tools Handle_Chemical->Decontaminate_Area Dispose_Waste Segregate & Dispose of Hazardous Waste Decontaminate_Area->Dispose_Waste Doff_PPE Doff PPE (Correct Sequence) Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Safe Handling Workflow for this compound.

Spill and Disposal Plan

A comprehensive safety plan must always include procedures for accidents and waste disposal.[1]

Spill Management
  • Minor Spill (Solid): If a small amount of solid is spilled inside the fume hood, gently sweep it up with a brush and dustpan, avoiding dust generation. Place the material in a sealed, labeled hazardous waste container. Decontaminate the area as described above.

  • Major Spill: In the event of a larger spill, evacuate the laboratory and notify your institution's Environmental Health and Safety (EHS) office immediately. Do not attempt to clean it up yourself.

Waste Disposal
  • Segregation is Key: Never mix waste streams.[13]

  • Solid Waste: All contaminated disposables (gloves, wipes, weigh boats, absorbent pads) must be placed in a clearly labeled, sealed container for solid hazardous chemical waste.

  • Liquid Waste: Unused solutions and solvent rinses must be collected in a compatible, sealed, and clearly labeled container for liquid hazardous chemical waste.

  • Empty Containers: The original "empty" container will still contain residue. It should be triple-rinsed with a suitable solvent. The rinsate must be collected as liquid hazardous waste. After rinsing, deface the label and dispose of the container according to your institution's guidelines.[13]

  • Pickup: Schedule a hazardous waste pickup with your EHS office. Do not allow hazardous waste to accumulate in the lab.[13]

By integrating these principles of hazard assessment, rigorous use of PPE, and strict adherence to operational and disposal protocols, you build a resilient culture of safety. This allows for the confident pursuit of scientific advancement while ensuring the well-being of all laboratory personnel.

References

  • Title: Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC Source: National Institutes of Health (NIH) URL: [Link]

  • Title: 4-Amino-3-bromo-5-nitrobenzonitrile | C7H4BrN3O2 | CID 20305665 Source: PubChem URL: [Link]

  • Title: BENZAMIDE CAS Number - HAZARD SUMMARY Source: New Jersey Department of Health URL: [Link]

  • Title: Working with Chemicals - Prudent Practices in the Laboratory Source: National Institutes of Health (NIH) / National Academies Press URL: [Link]

  • Title: Opinion of the Scientific Committee on Consumer Products on 4-amino-3-nitrophenol (B51) Source: European Commission URL: [Link]

  • Title: Laboratory Safety and Chemical Hygiene Plan Source: Rensselaer Polytechnic Institute URL: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.